molecular formula C7H14O3 B3046833 Ethyl 5-hydroxypentanoate CAS No. 13107-53-4

Ethyl 5-hydroxypentanoate

Cat. No.: B3046833
CAS No.: 13107-53-4
M. Wt: 146.18 g/mol
InChI Key: FKHNTGWOIDULDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxypentanoate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-10-7(9)5-3-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNTGWOIDULDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512918
Record name Ethyl 5-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13107-53-4
Record name Ethyl 5-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-hydroxypentanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-Hydroxypentanoate: Properties, Synthesis, and Applications for the Research Professional

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, structure, synthesis, and applications of this compound. The content herein is curated to provide not only foundational knowledge but also practical, field-proven insights into its handling and utility.

Molecular Identity and Physicochemical Profile

This compound (CAS No. 13107-53-4) is a bifunctional organic molecule featuring both a primary hydroxyl group and an ethyl ester.[1] This unique structural arrangement confers a balance of hydrophilic and lipophilic characteristics, making it a versatile intermediate in organic synthesis.

Chemical Structure and Identifiers

The molecule consists of a five-carbon pentanoate backbone, with a hydroxyl group at the C5 position and an ethyl ester at the C1 position.[1] This structure allows for a degree of conformational flexibility in the aliphatic chain.[1]

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Data

The combination of the polar hydroxyl group and the moderately polar ester functional group results in a compound with notable solubility in polar organic solvents and moderate water solubility.[1] While experimental boiling and melting points are not widely published, predictive models suggest it is a liquid at standard temperature and pressure.[1]

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 13107-53-4[1][2]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
Exact Mass 146.0943 g/mol [1]
SMILES CCOC(=O)CCCCO[1][2]
InChIKey FKHNTGWOIDULDM-UHFFFAOYSA-N[1][2]
LogP (Octanol-Water) 0.4 - 0.712[1][2]
Topological Polar Surface Area 46.5 Ų[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 6[2]

Synthesis and Purification Methodologies

The synthesis of this compound is most commonly achieved via Fischer-Speier esterification. This classic acid-catalyzed reaction provides a reliable and scalable route. An alternative industrial approach begins with the biomass-derived platform chemical, furfural.

Laboratory-Scale Synthesis: Fischer Esterification

This protocol details the synthesis from 5-hydroxypentanoic acid and ethanol, a robust method suitable for typical laboratory settings. The causal principle is the protonation of the carboxylic acid carbonyl, enhancing its electrophilicity for nucleophilic attack by ethanol. An excess of ethanol is used to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.

G cluster_reactants Reactants cluster_process Process 5-Hydroxypentanoic Acid 5-Hydroxypentanoic Acid Combine & Reflux Combine & Reflux 5-Hydroxypentanoic Acid->Combine & Reflux Ethanol (Excess) Ethanol (Excess) Ethanol (Excess)->Combine & Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Combine & Reflux Aqueous Workup Aqueous Workup Combine & Reflux->Aqueous Workup Cool & Neutralize Purification Purification Aqueous Workup->Purification Extract & Dry This compound This compound Purification->this compound Fractional Distillation

Caption: Workflow for the Fischer Esterification Synthesis.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxypentanoic acid (0.1 mol, 11.81 g).

  • Reagent Addition: Add absolute ethanol (0.5 mol, 23.04 g, ~29 mL). The excess ethanol serves as both reactant and solvent.

  • Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[1]

Industrial-Scale Synthesis from Furfural

On an industrial scale, a two-step process starting from furfural is employed.[3] This method leverages a renewable feedstock.

  • Dehydrogenation: Furfural, methanol, and water are catalyzed by a dehydrogenation catalyst to produce methyl furoate.[3]

  • Hydrogenolysis: The resulting methyl furoate undergoes hydrogenolysis with a specific catalyst to yield mthis compound, which can then be transesterified to the ethyl ester if required.[3]

Spectroscopic and Analytical Characterization

Purity and structural confirmation are typically achieved using a combination of chromatographic and spectroscopic methods. Commercial batches often achieve ≥98% purity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure.

  • ¹H NMR (Predicted):

    • ~4.1 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl ester, split by the adjacent methyl group.

    • ~3.6 ppm (triplet, 2H): The -CH₂ -OH protons at the C5 position, split by the C4 methylene protons.

    • ~2.3 ppm (triplet, 2H): The -CH₂ -C(=O)O- protons at the C2 position, split by the C3 methylene protons.

    • ~1.6-1.7 ppm (multiplet, 4H): Overlapping signals from the -CH₂-CH₂ -CH₂- and -CH₂-CH₂ -OH protons at the C3 and C4 positions.

    • ~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons of the ethyl ester, split by the adjacent methylene group.

    • A broad singlet corresponding to the -OH proton, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Predicted):

    • ~173 ppm: Ester carbonyl carbon (C =O).

    • ~62 ppm: Methylene carbon of the primary alcohol (-C H₂-OH).

    • ~60 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).

    • ~34 ppm: Methylene carbon alpha to the ester carbonyl (-C H₂-C=O).

    • ~32 ppm: Methylene carbon beta to the alcohol (-C H₂-CH₂OH).

    • ~22 ppm: Methylene carbon beta to the ester carbonyl (-CH₂-C H₂-CH₂-).

    • ~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).

Infrared (IR) Spectroscopy

The IR spectrum will prominently display the characteristic absorptions of the hydroxyl and ester functional groups.

  • Broad peak at ~3400 cm⁻¹: O-H stretching of the alcohol group.

  • Strong, sharp peak at ~1735 cm⁻¹: C=O stretching of the ester carbonyl group.

  • Peaks in the 2850-2960 cm⁻¹ region: C-H stretching of the aliphatic chain.

  • Peaks in the 1050-1250 cm⁻¹ region: C-O stretching vibrations.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable building block.

G cluster_hydroxyl Hydroxyl Group Reactions cluster_ester Ester Group Reactions EHP This compound Oxidation Oxidation (e.g., PCC, TEMPO) EHP->Oxidation Etherification Etherification (Williamson) EHP->Etherification Acylation Acylation (e.g., Ac₂O, RCOCl) EHP->Acylation Hydrolysis Hydrolysis (Acid or Base) EHP->Hydrolysis Reduction Reduction (e.g., LiAlH₄) EHP->Reduction Grignard Grignard Reaction (R-MgX) EHP->Grignard Product_Aldehyde Ethyl 5-oxopentanoate Oxidation->Product_Aldehyde Product_Ether 5-Alkoxypentanoate Ester Etherification->Product_Ether Product_Diester Diester Derivative Acylation->Product_Diester Product_Acid 5-Hydroxypentanoic Acid Hydrolysis->Product_Acid Product_Diol 1,5-Pentanediol Reduction->Product_Diol Product_TertiaryAlcohol Tertiary Alcohol Grignard->Product_TertiaryAlcohol

Caption: Key Reactivity Pathways for this compound.

Reactions at the Hydroxyl Group
  • Oxidation: The primary alcohol can be oxidized to an aldehyde (Ethyl 5-oxopentanoate) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid (Ethyl pentanedioate) with stronger agents like potassium permanganate.

  • Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) yields 5-alkoxypentanoate esters.

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form a diester.

Reactions at the Ester Group
  • Hydrolysis: The ester can be hydrolyzed back to 5-hydroxypentanoic acid under acidic or basic (saponification) conditions.[4][5]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, resulting in the formation of 1,5-pentanediol.[4]

  • Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

  • Grignard Reaction: Reaction with two or more equivalents of a Grignard reagent (R-MgX) will produce a tertiary alcohol.[4]

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable building block in several fields.

  • Pharmaceutical Synthesis: While direct applications are not extensively documented, its structure is analogous to intermediates used in complex syntheses. For example, related difluorinated hydroxy esters serve as key intermediates for certain statin prodrugs, where the hydroxy ester moiety enhances membrane permeability and oral bioavailability.[6] This suggests potential for this compound as a linker or spacer in prodrug design to mask polar groups.

  • Biochemical Research: It can serve as a substrate for studying the kinetics of enzymes like lipases and esterases.[1] Its structure is also relevant to studies of fatty acid β-oxidation pathways.[1]

  • Green Chemistry: Acid-catalyzed hydrolysis of the ester followed by intramolecular cyclization of the resulting 5-hydroxypentanoic acid yields γ-valerolactone (GVL), a highly valued green solvent and biofuel precursor.[1]

  • Flavor and Fragrance: The compound possesses a fruity aroma, lending it utility in the formulation of synthetic flavors.[1]

Safety, Handling, and Storage

As a professional handling this chemical, adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a laboratory coat, and chemical safety goggles.[7]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Dispose of contents and container in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a synthetically versatile molecule whose value lies in the orthogonal reactivity of its two functional groups. Its straightforward synthesis and purification, combined with its utility as a precursor to green solvents and its potential as a building block in pharmaceutical and materials science, ensure its continued relevance in both academic and industrial research. This guide provides the core technical knowledge required for its effective and safe utilization.

References

  • Supporting Information - The Royal Society of Chemistry. (2019). Retrieved January 8, 2026, from [Link]

  • Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Ethyl 5-(2-hydroxyphenyl)-5-oxopentanoate - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound | C7H14O3 | CID 12917181 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • α-Hydroxy Esters via Enantioselective Hydrogen-Mediated C−C Coupling: Regiocontrolled Reactions of Silyl-Substituted 1,3-Diynes. (2012). Organic Letters - ACS Publications. Retrieved January 8, 2026, from [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. (2018). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate | C19H20O4 | CID 255514 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • Reactions of Esters. (2021, May 22). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate. (2020). Google Patents.
  • This compound | CAS#:13107-53-4 | Chemsrc. (2025, September 18). Retrieved January 8, 2026, from [Link]

  • Method for preparing 5-hydroxyvaleric acid. (2021). Google Patents.

Sources

Physicochemical characteristics of ethyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 5-Hydroxypentanoate

Introduction

This compound is a bifunctional organic molecule featuring both a primary alcohol and an ethyl ester. This structure imparts a unique balance of hydrophilicity and lipophilicity, making it a molecule of interest in various scientific domains. As an omega-hydroxy fatty acid ester, it serves as a valuable building block in organic synthesis, a substrate in biochemical assays, and a potential moiety in the design of prodrugs and specialized polymers.[1][2] Its applications also extend to the flavor and fragrance industry, where it contributes a distinct fruity aroma.[1]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Moving beyond a simple data sheet, this document offers insights into the causality behind its properties and the experimental methodologies used for its synthesis and characterization. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Structural Analysis

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. This compound is systematically identified by several key descriptors that ensure its precise representation in chemical databases and literature.

Systematic Name (IUPAC): this compound[3] Common Names: 5-hydroxy-valeric acid ethyl ester, Pentanoic acid, 5-hydroxy-, ethyl ester[1][3] CAS Registry Number: 13107-53-4[1][3]

The molecule's structure consists of a five-carbon pentanoate backbone, with a hydroxyl (-OH) group at the terminal (C5) position and an ethyl ester (-COOCH₂CH₃) at the C1 position.[1] This structure is efficiently represented by its SMILES and InChIKey notations, which are crucial for cheminformatics and database searches.

Caption: 2D structure of this compound.

The presence of the terminal hydroxyl group allows for hydrogen bonding, significantly influencing the molecule's solubility and boiling point, while the ethyl ester group provides a site for hydrolysis and contributes to its lipophilic character.[1] The aliphatic chain's flexibility allows for various conformations, which can be critical for its interaction with enzyme active sites or its packing in a solid state.[1]

Physicochemical Properties

A quantitative understanding of a molecule's physicochemical properties is essential for predicting its behavior in various systems, from reaction vessels to biological membranes. While extensive experimental data for this compound is not publicly available, a combination of computed properties and data from analogous compounds provides a robust profile.[1]

PropertyValue / DescriptionSource(s)
Molecular Formula C₇H₁₄O₃[1][3]
Molecular Weight 146.18 g/mol [1][3]
Physical State Predicted to be a liquid at standard conditions.[1]
Boiling Point Data not available. Estimated to be >200 °C based on analogs.[1][4]
Melting Point Data not available.[1][5]
Density Data not available.[1][5]
Water Solubility Moderately soluble; influenced by hydrogen bonding.[1]
logP (Octanol-Water) 0.4 - 0.712 (Computed)[1][3]
Polar Surface Area (PSA) 46.53 Ų (Computed)[1][3]
Hydrogen Bond Donors 1 (from -OH group)[3]
Hydrogen Bond Acceptors 3 (from C=O and two O atoms)[3]
Rotatable Bond Count 6[3]
Field-Proven Insights:
  • Membrane Permeability: The computed LogP value between 0.4 and 0.712 suggests a relatively balanced hydrophilic-lipophilic character.[1][3] The Polar Surface Area (PSA) of 46.53 Ų is well below the 90 Ų threshold often associated with good oral bioavailability in drug candidates.[1] Together, these metrics suggest that this compound should have moderate permeability across biological membranes, a key consideration in drug design and delivery.

  • Reactivity and Stability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 5-hydroxypentanoic acid and ethanol. The primary alcohol can be oxidized to an aldehyde or carboxylic acid or can participate in further esterification or etherification reactions.

Synthesis and Purification

The most common and industrially viable method for producing this compound is through the Fischer esterification of its parent carboxylic acid, 5-hydroxypentanoic acid, with ethanol.[1][6] This acid-catalyzed reaction is a classic, equilibrium-driven process.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification Stage Reactants 5-Hydroxypentanoic Acid + Ethanol (excess) + Acid Catalyst (e.g., H₂SO₄) Reaction Reflux (e.g., 60-80°C, 18h) Drives equilibrium forward Reactants->Reaction Quench Neutralization (e.g., aq. NaHCO₃ wash) Reaction->Quench Crude Product Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying Agent (e.g., Anhydrous MgSO₄) Extraction->Drying Purify Fractional Distillation (under reduced pressure) Drying->Purify Final Final Purify->Final Pure this compound (≥98%)

Caption: General workflow for synthesis and purification.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard lab-scale synthesis.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hydroxypentanoic acid (1.0 eq) in a large excess of absolute ethanol (10-20 eq), which serves as both reactant and solvent.

    • Causality: Using ethanol in large excess shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the solution while stirring.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Neutralization: After cooling to room temperature, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this in a separatory funnel until effervescence ceases.

    • Trustworthiness: This step is critical to remove the acid catalyst, preventing it from catalyzing the reverse hydrolysis reaction during subsequent steps and ensuring the stability of the final product.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure.

    • Causality: Distillation under vacuum lowers the boiling point of the compound, preventing potential thermal degradation that might occur at atmospheric pressure. This step effectively separates the desired ester from unreacted starting material and high-boiling-point byproducts.[1]

Spectroscopic and Chromatographic Characterization

Post-synthesis, the identity and purity of this compound must be rigorously confirmed. While published spectra are scarce, the expected spectroscopic signatures can be reliably predicted based on its structure. Purity is typically validated to be ≥98% for commercial batches.[1]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity and confirming the molecular weight of volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).

  • Injection: Inject 1 µL of the solution into the GC inlet heated to ~250°C.

  • Separation: Use a nonpolar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from ~50°C to 280°C at a rate of 10°C/min.

    • Causality: The temperature ramp ensures the separation of components based on their boiling points and interactions with the stationary phase.

  • Detection (MS): Analyze the eluent using an Electron Ionization (EI) mass spectrometer scanning a mass range of m/z 40-400.

  • Expected Results:

    • GC Chromatogram: A single major peak, indicating high purity. The retention time is characteristic of the compound under the specific GC conditions.

    • Mass Spectrum: The molecular ion peak (M⁺) is expected at m/z 146 . Key fragmentation patterns would include the loss of an ethoxy radical (•OCH₂CH₃) to give a peak at m/z 101 , and the characteristic peak for the ethyl ester fragment [COOCH₂CH₃]⁺ at m/z 73 .

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Spectrum (in CDCl₃):

    • ~4.12 ppm (quartet, 2H): -OCH₂ CH₃, split by the adjacent methyl group.

    • ~3.65 ppm (triplet, 2H): HO-CH₂ -, split by the adjacent methylene group.

    • ~2.35 ppm (triplet, 2H): -CH₂ -C=O, split by the adjacent methylene group.

    • ~1.70 ppm (multiplet, 4H): Overlapping signals from the two central methylene groups, -CH₂-CH₂ -CH₂ -CH₂-.

    • ~1.25 ppm (triplet, 3H): -OCH₂CH₃ , split by the adjacent methylene group.

    • A broad singlet for the hydroxyl proton (-OH ), which can appear over a wide range and may exchange with trace water in the solvent.

  • Expected ¹³C NMR Spectrum (in CDCl₃):

    • ~174 ppm: Ester carbonyl carbon (C =O).

    • ~62 ppm: Methylene carbon attached to the hydroxyl group (HO-C H₂-).

    • ~60 ppm: Methylene carbon of the ethoxy group (-O-C H₂CH₃).

    • ~34 ppm: Methylene carbon alpha to the carbonyl (-C H₂-C=O).

    • ~32 ppm & ~22 ppm: The two central methylene carbons.

    • ~14 ppm: Methyl carbon of the ethoxy group (-OCH₂C H₃).

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr salt plates.

  • Acquisition: Record the spectrum from approximately 4000 to 600 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.

    • ~2940 cm⁻¹ & ~2870 cm⁻¹ (strong): C-H stretching from the aliphatic CH₂ and CH₃ groups.

    • ~1735 cm⁻¹ (very strong): C=O stretching from the ester carbonyl group. This is often the most prominent peak in the spectrum.

    • ~1180 cm⁻¹ (strong): C-O stretching from the ester linkage.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for scientists.

  • Biochemical Research: It serves as a model substrate for studying the kinetics and substrate specificity of enzymes like lipases and esterases, which are crucial in metabolic pathways.[1] There is also preliminary in vitro data suggesting a potential role in modulating cholesterol synthesis, though this requires further validation.[1]

  • Prodrug Development: The strategy of linking a drug to a fatty acid or its ester to increase lipophilicity is a well-established prodrug approach.[2][7] This modification can enhance membrane permeability, improve oral absorption, and facilitate formulation in lipid-based delivery systems.[7] The omega-hydroxy functionality of this compound offers a unique handle for conjugation. A drug can be linked to the hydroxyl group, creating a novel ester prodrug that can be cleaved by endogenous esterases to release the active pharmaceutical ingredient (API) and the generally well-tolerated 5-hydroxypentanoic acid moiety.

  • Synthetic Chemistry: As a bifunctional molecule, it is a valuable synthon. The hydroxyl group can be protected while the ester is modified, or vice-versa, allowing for sequential chemical transformations. It is also a precursor for the green solvent γ-valerolactone (GVL), which is formed via hydrolysis of the ester followed by intramolecular cyclization.[1]

Safety and Handling

While not classified as acutely toxic, this compound requires standard laboratory precautions.

  • General Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin and eye irritation upon direct contact. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids or bases.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile molecular tool with a well-defined, albeit largely computed, physicochemical profile. Its balanced polarity, multiple reactive sites, and relevance to metabolic pathways make it a compound of significant interest. For drug development professionals, its structure is particularly appealing for creating lipidated prodrugs to enhance pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is the first step toward unlocking its full potential in both fundamental research and applied pharmaceutical science.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 8, 2026, from a representative RSC publication showing spectral data formatting. (Note: This is a placeholder for a specific source if one were found).
  • Vulcanchem. (n.d.). This compound - 13107-53-4.
  • Houston, T. A., & Ballel, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681. [Link]

  • Wiley-VCH. (n.d.). Ethyl 5-(2-hydroxyphenyl)-5-oxopentanoate. SpectraBase.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12917181, this compound. PubChem. Retrieved January 8, 2026, from [Link]

  • Houston, T. A., & Ballel, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of r-Hydroxycarboxylic Acids. Organic Letters. ResearchGate.
  • Houston, T. A., & Ballel, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of r-Hydroxycarboxylic Acids. American Chemical Society.
  • Wiley-VCH. (n.d.). Ethyl 5,5-diethoxypentanoate. SpectraBase. Retrieved January 8, 2026, from [Link]

  • Chemsrc. (2025). This compound | CAS#:13107-53-4. Retrieved January 8, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 8, 2026, from [Link]

  • NIST. (n.d.). Pentanoic acid, 3-hydroxy-, ethyl ester. NIST WebBook. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96120, Ethyl 2-hydroxypentanoate. PubChem. Retrieved January 8, 2026, from [Link]

  • Google Patents. (2016). WO2016130417A1 - Omega-3 fatty acid prodrug compounds and uses thereof.
  • Dąbrowska-Maś, E. (2017). Insights on Fatty Acids in Lipophilic Prodrug Strategy. International Research Journal of Pure and Applied Chemistry, 14(4), 1-10. [Link]

  • Wikipedia. (n.d.). Omega hydroxy acid. Retrieved January 8, 2026, from [Link]

  • PubMed. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Retrieved January 8, 2026, from [Link]

  • Zaro, J. L. (2014). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. The AAPS Journal, 17, 83-92. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316884, Ethyl 3-hydroxypentanoate. PubChem. Retrieved January 8, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 5-hydroxyoctanoate, 75587-05-2. Retrieved January 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of ethyl methanoate. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25945, 5-Hydroxypentanoic acid. PubChem. Retrieved January 8, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Hydroxypentanoate from 5-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of ethyl 5-hydroxypentanoate from 5-hydroxypentanoic acid, a critical transformation for professionals in chemical research and drug development. The document delves into the foundational principles of Fischer-Speier esterification, offering a mechanistic understanding and practical guidance on process optimization. Key considerations, including the competitive intramolecular cyclization to δ-valerolactone, are discussed in depth, with strategies for maximizing the yield of the desired linear ester. This guide equips researchers with the necessary knowledge to effectively and safely conduct this synthesis, from theoretical underpinnings to detailed experimental protocols and product characterization.

Introduction: Strategic Importance of this compound

This compound is a valuable bifunctional molecule, possessing both a terminal hydroxyl group and an ethyl ester.[1] This unique structure makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and specialty polymers.[1] Its utility stems from the ability to selectively modify either the hydroxyl or the ester functionality, allowing for a stepwise construction of intricate molecular architectures. For instance, the hydroxyl group can undergo oxidation, etherification, or further esterification, while the ester can be hydrolyzed, aminated, or reduced.

The primary and most direct route to this compound is the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[1] This reaction, a classic example of Fischer-Speier esterification, is an equilibrium process that presents unique challenges and opportunities for optimization, which will be the central focus of this guide.

The Heart of the Matter: Understanding the Fischer-Speier Esterification Mechanism

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is a cornerstone of organic synthesis.[2] The mechanism of this reversible reaction involves a series of protonation and deprotonation steps that activate the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.[3]

The six-step mechanism, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is as follows:[4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 5-hydroxypentanoic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Deprotonation of the Oxonium Ion: A proton is transferred from the oxonium ion to a molecule of the alcohol or another base in the reaction mixture.

  • Protonation of a Hydroxyl Group: One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized, protonated ester.

  • Deprotonation to Yield the Ester: A final deprotonation step regenerates the acid catalyst and yields the this compound product.

Fischer_Esterification Start 5-Hydroxypentanoic Acid + Ethanol Protonation Protonation of Carbonyl Start->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Product This compound + Water Deprotonation->Product -H+

Caption: The Fischer-Speier esterification mechanism for the synthesis of this compound.

A Tale of Two Reactions: The Challenge of Intramolecular Esterification

A significant competing reaction in the synthesis of this compound is the intramolecular esterification of the starting material, 5-hydroxypentanoic acid, to form a cyclic ester known as δ-valerolactone.[5] This reaction is also acid-catalyzed and proceeds through a similar mechanism.

Thermodynamically, the formation of five- and six-membered rings is often favored.[6] In the case of 5-hydroxypentanoic acid, the formation of the six-membered δ-valerolactone is an exergonic process, meaning it is thermodynamically favorable.[6] This presents a significant challenge in maximizing the yield of the desired linear ester.

Strategies to Minimize Lactonization:

The key to favoring the intermolecular esterification over the intramolecular cyclization lies in manipulating the reaction conditions based on Le Châtelier's principle:

  • High Concentration of Ethanol: By using a large excess of ethanol, the concentration of the external nucleophile is significantly increased. This shifts the equilibrium towards the formation of the ethyl ester. In practice, ethanol is often used as the solvent for the reaction.[4]

  • Controlling Reactant Concentration: At high concentrations of the hydroxy acid, intermolecular reactions such as dimerization and polymerization are more likely to occur. Conversely, at very low concentrations, the probability of the two ends of the same molecule finding each other for intramolecular cyclization increases. Therefore, maintaining an optimal concentration of 5-hydroxypentanoic acid is crucial.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust method for the synthesis of this compound, with an emphasis on maximizing yield and purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Hydroxypentanoic Acid118.1310.0 g0.0846Starting material.
Ethanol (absolute)46.07100 mL1.71Reactant and solvent.
Concentrated Sulfuric Acid98.081.5 mL0.0276Catalyst.
Saturated Sodium Bicarbonate Solution-As needed-For neutralization.
Saturated Sodium Chloride Solution (Brine)-As needed-For washing.
Anhydrous Magnesium Sulfate120.37As needed-Drying agent.
Diethyl Ether74.12As needed-Extraction solvent.
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Reaction Procedure

Experimental_Workflow Setup Combine Reactants: 5-Hydroxypentanoic Acid, Ethanol, Sulfuric Acid Reflux Heat to Reflux (approx. 80°C for 4-6 hours) Setup->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Neutralization Neutralize with NaHCO3 Solution Cooling->Neutralization Extraction Extract with Diethyl Ether Neutralization->Extraction Washing Wash Organic Layer with Brine Extraction->Washing Drying Dry with Anhydrous MgSO4 Washing->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Solvent_Removal Remove Solvent via Rotary Evaporation Filtration->Solvent_Removal Purification Purify by Fractional Distillation under Reduced Pressure Solvent_Removal->Purification Characterization Characterize Product (NMR, IR, GC-MS) Purification->Characterization

Caption: A streamlined workflow for the synthesis and purification of this compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0846 mol) of 5-hydroxypentanoic acid in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add 1.5 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure.[1] This step is crucial for separating the desired product from any unreacted starting material and the δ-valerolactone byproduct.

Product Characterization: Confirming Success

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the product and confirming its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the methylene protons of the pentanoate chain and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the pentanoate backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ester carbonyl group (around 1735 cm⁻¹) and a broad absorption for the hydroxyl group (around 3400 cm⁻¹).

Safety: A Paramount Consideration

  • 5-Hydroxypentanoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns.[7] Always add acid to water or ethanol slowly and with cooling. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated area, away from ignition sources.

Conclusion: A Pathway to a Versatile Intermediate

The synthesis of this compound via Fischer-Speier esterification of 5-hydroxypentanoic acid is a foundational reaction for accessing a versatile chemical building block. While the equilibrium nature of the reaction and the competing lactonization present challenges, these can be effectively managed through the strategic use of excess alcohol and carefully controlled reaction conditions. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and efficiently produce high-purity this compound for their synthetic endeavors.

References

  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

  • Caivano, I. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • Amazon Web Services. (2021, September 6). MATERIAL SAFETY DATA SHEET - MSDS Sulfuric Acid (98 %Concentrated). Retrieved from [Link]

  • UW-Madison Demonstration Lab. (n.d.). Organic Chemistry- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Puterbaugh, W. H., Vanselow, C. H., & Nelson, K. (1972). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap.
  • JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:13107-53-4. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing mthis compound. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl (3E)-5-hydroxy-3-methyl-3-pentenoate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP). Retrieved from [Link]

  • YouTube. (2014, July 1). Intramolecular Fischer Esterificiation. Retrieved from [Link]

  • Filo. (2025, March 19). When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms .... Retrieved from [Link]

  • Pearson+. (n.d.). Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid la.... Retrieved from [Link]

  • Pearson+. (n.d.). In the presence of a trace of acid, δ-hydroxyvaleric acid forms a.... Retrieved from [Link]

  • Reddit. (2025, November 14). Can anyone explain why this compounds iupac name is 4-hydroxypentanoic acid lactone ??. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
  • PubMed. (2007). On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes: selective esterification of simple 2-hydroxycarboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxypentanoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Pearson+. (n.d.). Carboxylic Acid Derivatives:NAS - Part 3 of 3 Exam Prep | Practice Questions & Video Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112441911A - Method for preparing 5-hydroxyvaleric acid.
  • PubChem. (n.d.). 5-Hydroxypentanoic acid. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of Ethyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for ethyl 5-hydroxypentanoate (CAS No. 13107-53-4). Designed for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this bifunctional molecule. The guide emphasizes the interpretation of spectral features, underpinned by established principles of chemical spectroscopy.

This compound is a valuable building block in organic synthesis, possessing both a hydroxyl and an ester functional group.[1] This dual functionality makes it a versatile precursor for various applications, including the synthesis of polymers and specialty chemicals. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with the systematic numbering of its carbon atoms, is fundamental to interpreting its spectroscopic data.

Diagram 1: Molecular Structure and Atom Numbering

A diagram illustrating the chemical structure of this compound with systematic numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show six distinct signals, each corresponding to a unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃ (H6)
~3.64Triplet (t)2HHO-CH₂ - (H5)
~2.32Triplet (t)2H-CH₂ -C=O (H2)
~1.80Singlet (s)1H-OH
~1.65Multiplet (m)4H-CH₂-CH₂ -CH₂ - (H3, H4)
~1.25Triplet (t)3H-O-CH₂-CH₃ (H7)

Interpretation of ¹H NMR Spectrum:

  • The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester group. The quartet arises from the methylene protons (H6) being coupled to the three methyl protons (H7), and the triplet is due to the methyl protons (H7) being coupled to the two methylene protons (H6).

  • The triplet at ~3.64 ppm corresponds to the methylene protons adjacent to the hydroxyl group (H5).

  • The triplet at ~2.32 ppm is assigned to the methylene protons alpha to the ester carbonyl group (H2).

  • The overlapping multiplets around ~1.65 ppm are due to the two central methylene groups of the pentanoate chain (H3 and H4).

  • A broad singlet, whose chemical shift can vary depending on concentration and temperature, is expected for the hydroxyl proton.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~173.5C =O (C1)
~62.5HO-C H₂- (C5)
~60.5-O-C H₂-CH₃ (C6)
~34.0-C H₂-C=O (C2)
~32.0HO-CH₂-C H₂- (C4)
~21.5-CH₂-C H₂-CH₂- (C3)
~14.2-O-CH₂-CH₃ (C7)

Interpretation of ¹³C NMR Spectrum:

  • The signal at the lowest field (~173.5 ppm) is characteristic of an ester carbonyl carbon (C1).

  • The signals at ~62.5 ppm and ~60.5 ppm correspond to the carbons bonded to oxygen atoms (C5 and C6, respectively).

  • The remaining signals in the aliphatic region (~14-34 ppm) are assigned to the other sp³ hybridized carbons of the pentanoate chain and the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty salt plates.

    • Place the sample between the plates and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (hydroxyl group)
2950-2850Medium-StrongC-H stretch (aliphatic)
~1735Strong, SharpC=O stretch (ester carbonyl)
~1240StrongC-O stretch (ester)
~1170StrongC-O stretch (ester)
~1050MediumC-O stretch (hydroxyl group)

Interpretation of IR Spectrum:

  • A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is the most definitive evidence of the hydroxyl group, arising from the O-H stretching vibration. The broadness is due to hydrogen bonding.

  • The strong, sharp peak around 1735 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated ester.

  • The strong C-O stretching bands of the ester group are expected around 1240 cm⁻¹ and 1170 cm⁻¹.

  • The C-H stretching vibrations of the aliphatic chain appear in the 2950-2850 cm⁻¹ region.

  • A C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier detects the ions, and the data is presented as a mass spectrum.

Mass Spectral Data (Predicted)
  • Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 146, corresponding to the molecular weight of this compound (C₇H₁₄O₃).[2] This peak may be of low intensity due to facile fragmentation.

  • Key Fragment Ions :

    • m/z = 129 : Loss of a hydroxyl radical (•OH) from the molecular ion.

    • m/z = 101 : Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.

    • m/z = 88 : McLafferty rearrangement, a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

    • m/z = 73 : Cleavage alpha to the carbonyl group, resulting in the [C₃H₅O₂]⁺ fragment.

    • m/z = 45 : The ethoxy cation [CH₃CH₂O]⁺.

    • m/z = 31 : The [CH₂OH]⁺ fragment from cleavage alpha to the hydroxyl group.

Diagram 2: Spectroscopic Analysis Workflow

Spectroscopic_Workflow start This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms nmr_data Chemical Shifts Multiplicities Integration nmr->nmr_data ir_data Vibrational Frequencies (Functional Groups) ir->ir_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data interpretation Data Interpretation and Structural Confirmation nmr_data->interpretation ir_data->interpretation ms_data->interpretation report Final Technical Report interpretation->report

Sources

An In-depth Technical Guide to the Biological Activity of Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Versatile Hydroxy Ester

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the biological landscape of ethyl 5-hydroxypentanoate. While extensively utilized in the flavor and fragrance industries, its role within biological systems remains largely uncharted territory.[1] This guide is structured not as a mere recitation of established facts, but as a strategic blueprint for investigation. We will begin by delineating the known physicochemical and metabolic characteristics of this compound, grounding our exploration in established biochemical principles. Subsequently, we will venture into the realm of plausible, yet unconfirmed, biological activities, drawing logical inferences from the behavior of structurally analogous compounds. The core of this guide lies in the detailed, field-proven experimental protocols we provide, designed to empower you to systematically investigate these hypothesized activities. It is our hope that this document will not only inform but also inspire new avenues of research into the potential therapeutic applications of this intriguing molecule.

Foundational Knowledge: Physicochemical and Metabolic Profile

A thorough understanding of a compound's inherent properties is the bedrock of any biological investigation. This compound is a relatively simple molecule, yet its dual hydrophilic and lipophilic nature, conferred by the terminal hydroxyl and ethyl ester groups respectively, suggests a capacity for diverse interactions within a biological milieu.

Physicochemical Characteristics

The molecular structure of this compound dictates its behavior in both aqueous and lipid environments. This balance is a critical determinant of its potential for membrane permeability and interaction with biological targets.[1][2]

PropertyValueSource
Molecular FormulaC₇H₁₄O₃[3]
Molecular Weight146.18 g/mol [3]
LogP0.712[1]
Polar Surface Area46.53 Ų[1]
CAS Number13107-53-4[3]

This table summarizes the key physicochemical properties of this compound, providing a foundation for predicting its pharmacokinetic behavior.

Metabolic Fate: A Journey Through Biotransformation

Upon entering a biological system, this compound is anticipated to undergo enzymatic modification. Its ester and hydroxyl functionalities are prime targets for metabolic enzymes, leading to its biotransformation and eventual excretion.[1]

In hepatic cells, the primary metabolic pathways are predicted to involve:

  • Ester Hydrolysis: Catalyzed by esterases to yield 5-hydroxypentanoic acid and ethanol.

  • Oxidation: The aliphatic chain can be oxidized by cytochrome P450 enzymes, potentially forming dicarboxylic acids that can enter the citric acid cycle.[1]

  • Conjugation: The hydroxyl group is a substrate for glucuronidation, a common phase II metabolic reaction that facilitates renal excretion.[1]

EHP This compound HPA 5-Hydroxypentanoic Acid EHP->HPA Esterases Ethanol Ethanol EHP->Ethanol Esterases DCA Dicarboxylic Acids HPA->DCA CYP450 Oxidation Glucuronide Glucuronide Conjugate HPA->Glucuronide Glucuronidation CAC Citric Acid Cycle DCA->CAC Excretion Renal Excretion Glucuronide->Excretion

Figure 1: Predicted metabolic pathways of this compound.

Established Biochemical Roles: A Substrate and Metabolic Intermediate

Currently, the documented biological activity of this compound is primarily in the context of biochemical research, where it serves as a tool to elucidate enzymatic processes.

It is a known substrate for lipases and esterases, making it a useful compound for studying enzyme kinetics.[1] Furthermore, its metabolic product, 5-hydroxypentanoic acid, can participate in fatty acid β-oxidation pathways, contributing to the cellular acetyl-CoA pool.[1] There is also preliminary in vitro evidence suggesting a potential for modulating cholesterol synthesis through the inhibition of HMG-CoA reductase, though this awaits in vivo confirmation.[1]

Hypothesized Biological Activities: A Roadmap for Investigation

The true potential of this compound as a bioactive molecule lies in its yet-to-be-discovered pharmacological effects. Based on the known activities of structurally similar short-chain hydroxy esters and the general principles of pharmacology, we can propose several compelling avenues for investigation.

cluster_0 Initial Screening cluster_1 Potential Activities cluster_2 Mechanism of Action Cytotoxicity Cytotoxicity Assessment AntiInflammatory Anti-inflammatory Cytotoxicity->AntiInflammatory Antimicrobial Antimicrobial Cytotoxicity->Antimicrobial Neuroprotective Neuroprotective Cytotoxicity->Neuroprotective SignalingPathways Signaling Pathway Analysis AntiInflammatory->SignalingPathways Antimicrobial->SignalingPathways Neuroprotective->SignalingPathways

Figure 2: A general workflow for investigating the biological activity of a novel compound.

Cytotoxicity: The Foundational Assay

Before exploring any specific therapeutic potential, it is imperative to determine the cytotoxic profile of this compound. This foundational step ensures that any observed biological effects are not simply a consequence of cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cell lines (e.g., HeLa for cervical cancer, HepG2 for liver carcinoma, SH-SY5Y for neuroblastoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anti-inflammatory Potential: Modulating the Immune Response

Given the prevalence of ester-containing compounds with anti-inflammatory properties, it is plausible that this compound could modulate inflammatory pathways.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration compared to the LPS-stimulated vehicle control.

Antimicrobial Activity: A Potential Weapon Against Pathogens

The structural features of this compound, including its ester linkage, suggest it could possess antimicrobial properties.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Standard antibiotic (e.g., ampicillin)

  • 96-well plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (broth with inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Effects: A Potential Role in Neurological Health

Short-chain fatty acids and their derivatives have been implicated in neuronal function and protection. It is therefore worthwhile to investigate if this compound exhibits neuroprotective properties.

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to differentiate for 5-7 days (e.g., by adding retinoic acid).

  • Compound Pre-treatment: Treat the differentiated cells with different concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a specified duration (e.g., 2-4 hours).

  • Cell Viability Assessment: Perform the MTT assay as described in section 3.1 to assess cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the H₂O₂-treated control.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Hypothesized Target Pathway cluster_2 Potential Intervention Point LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb NFkB NF-κB NFkB_Ikb->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription nucleus->ProInflammatory_Genes Cytokines Cytokines (e.g., TNF-α, IL-6) ProInflammatory_Genes->Cytokines EHP This compound EHP->IKK Hypothesized Inhibition

Figure 3: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism of action.

Concluding Remarks and Future Directions

This compound presents a compelling case for further biological investigation. While its current applications are non-pharmacological, its chemical structure and the known activities of related compounds suggest a reservoir of untapped potential. The experimental protocols detailed in this guide provide a robust framework for a systematic evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties. Rigorous, well-controlled studies following these methodologies are the essential next steps in elucidating the true biological activity of this compound and determining its potential for future therapeutic development.

References

  • Vulcanchem. (n.d.). This compound - 13107-53-4.
  • Benchchem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • PubChem. (n.d.). This compound | C7H14O3 | CID 12917181. National Institutes of Health.

Sources

A Technical Guide to the Research Applications of Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-hydroxypentanoate, a bifunctional molecule featuring both a hydroxyl and an ethyl ester group, holds considerable promise as a versatile building block in various scientific domains.[1] This technical guide provides an in-depth analysis of its chemical profile, synthesis, and multifaceted research applications. We explore its pivotal role as a precursor in the synthesis of bioactive molecules and polymers, its utility in the flavor and fragrance industry, and its emerging significance in biochemical and metabolic research. Detailed experimental protocols for its synthesis and subsequent conversion to the valuable lactone, δ-valerolactone, are provided to illustrate its practical utility. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this compound.

Introduction and Physicochemical Profile

This compound (CAS No. 13107-53-4) is a linear C7 aliphatic ester.[1][2] Its structure, characterized by a terminal hydroxyl group and an ethyl ester moiety, imparts a unique balance of hydrophilic and lipophilic properties.[1] This bifunctionality is the cornerstone of its chemical reactivity and diverse applications.

The molecule's flexible aliphatic chain allows it to interact with various solvents and biological targets.[1] The terminal hydroxyl group is a key site for hydrogen bonding, influencing its solubility, while the ester group provides a handle for hydrolysis or transesterification reactions.[1]

Table 1: Key Physicochemical and Molecular Identifiers

Property Value Source
Molecular Formula C₇H₁₄O₃ [1][2]
Molecular Weight 146.18 g/mol [1][2]
CAS Number 13107-53-4 [1][2]
SMILES CCOC(=O)CCCCO [1][2]
InChIKey FKHNTGWOIDULDM-UHFFFAOYSA-N [1][2]
Polar Surface Area 46.53 Ų [1][2]

| logP (Octanol-Water) | 0.712 |[1] |

The polar surface area suggests moderate membrane permeability, a property of interest in drug delivery and metabolic studies.[1]

Synthesis and Purification

The most common and industrially viable method for synthesizing this compound is the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[1]

Workflow for Synthesis of this compound:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 5-Hydroxypentanoic Acid P1 Acid Catalyst (e.g., H₂SO₄, Sulfonated Resins) R1->P1 R2 Ethanol R2->P1 P2 Reflux (60-80°C) or Continuous Flow Reactor P1->P2 Esterification U1 Fractional Distillation (under reduced pressure) P2->U1 Crude Product U2 Quality Control (GC-MS, NMR) U1->U2 Product This compound (≥98% Purity) U2->Product

Caption: Synthesis workflow for this compound.

This process, particularly when adapted for continuous-flow reactors, can achieve high yields (≥85%).[1] The use of solid acid catalysts like sulfonated resins presents a more environmentally friendly alternative to corrosive mineral acids.[1] Purification is typically achieved through fractional distillation under reduced pressure, with purity confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Core Research Applications

Keystone Intermediate in Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate for synthesizing more complex molecules. The hydroxyl group can be oxidized or participate in ether and ester linkages, while the ester group can be reduced, hydrolyzed, or converted to an amide.

A primary application is its role as a precursor to δ-valerolactone , a cyclic ester with significant applications in polymer chemistry and as a green solvent.[3][4] This intramolecular cyclization is typically acid-catalyzed.

Downstream Synthetic Pathways:

G cluster_lactone Lactone Synthesis cluster_polymer Polymer Chemistry cluster_specialty Specialty Chemicals Start This compound L1 Intramolecular Cyclization (Acid Catalyst, e.g., p-TsOH) Start->L1 S1 Esterification with Thiophene Carboxylic Acid Start->S1 L2 δ-Valerolactone L1->L2 P1 Ring-Opening Polymerization L2->P1 P2 Poly(δ-valerolactone) (PVL) (Biocompatible Polyester) P1->P2 S2 Thiophene-based Organic Semiconductors S1->S2

Caption: Key synthetic transformations of this compound.

Furthermore, it can be used in esterification reactions with complex carboxylic acids, such as in the synthesis of thieno[3,4-b]thiophene derivatives, which are investigated for applications in organic electronics.[5]

Monomer for Advanced Polymers

The conversion of this compound to δ-valerolactone provides a direct route to poly(δ-valerolactone) (PVL), a biodegradable and biocompatible polyester.[6] PVL is under investigation for a range of high-value applications, including:

  • Biomedical Devices: Its biocompatibility and in-vivo degradation to non-toxic metabolites make it suitable for bone grafts and tissue engineering scaffolds.[6]

  • Drug Delivery Systems: PVL can be used to create implantable systems for controlled drug release.[6]

  • Sustainable Plastics: As a chemically recyclable polymer, PVL is an attractive alternative to conventional plastics, facilitating a closed-loop manufacturing process.[6]

Applications in Flavor and Fragrance

This compound and its derivatives are utilized in the flavor and fragrance industry.[1] The parent compound is reported to have a fruity aroma, making it a component in synthetic flavor formulations.[1] Related structures, such as ethyl 5-hydroxydecanoate, are noted for their sweet, fatty, peach-like odor.[7] This highlights the potential for the broader class of 5-hydroxy esters in creating specific scent and flavor profiles.

Substrate in Biochemical and Metabolic Research

In a biochemical context, this compound serves as a model substrate for studying enzyme kinetics, particularly for lipases and esterases.[1] Its structure is also relevant to fatty acid metabolism. Upon hydrolysis to 5-hydroxypentanoic acid, it can potentially enter β-oxidation pathways, contributing to cellular energy pools.[1] There is preliminary in vitro evidence suggesting it might modulate cholesterol synthesis through the inhibition of HMG-CoA reductase, although this requires further in vivo confirmation.[1]

Experimental Protocols

Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification of δ-valerolactone. This alternative route starts from the readily available lactone.

Materials:

  • δ-Valerolactone (1.0 eq)

  • Anhydrous Ethanol (10.0 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

Procedure:

  • Combine δ-valerolactone and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add the sulfuric acid catalyst while stirring.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Dilute the mixture with diethyl ether.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Protocol: Synthesis of δ-Valerolactone via Intramolecular Cyclization

Objective: To convert this compound into δ-valerolactone.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in anhydrous toluene.[3]

  • Add a catalytic amount of p-TsOH.[3]

  • Heat the mixture to reflux (approx. 110-120°C). The azeotropic removal of ethanol will drive the reaction to completion.[3]

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 3-5 hours).[3]

  • Once complete, cool the mixture to room temperature.

  • Neutralize the catalyst by washing with a weak base, such as saturated aqueous sodium bicarbonate solution.[3]

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure δ-valerolactone.[3]

Future Outlook and Conclusion

This compound is a molecule of significant, yet not fully exploited, potential. Its direct applications in flavors and its role as a biochemical probe are established. However, its greatest promise lies in its function as a gateway to advanced materials. The synthesis of δ-valerolactone from this precursor is a critical step towards producing sustainable, high-performance bioplastics like PVL. Future research should focus on optimizing catalytic systems for both the synthesis of the parent ester and its conversion to lactones, particularly from bio-based feedstocks like levulinic acid.[8][9][10] As the chemical industry pivots towards greener and more sustainable processes, the utility of versatile platform molecules like this compound will undoubtedly continue to grow.

References

  • Ethyl 5-hydroxypentano
  • Application Note: A Detailed Protocol for the Synthesis of δ-Valerolactone
  • This compound | C7H14O3 | CID 12917181 - PubChem. [Link]

  • This compound | CAS#:13107-53-4 | Chemsrc. [Link]

  • Catalytic conversion of ​levulinic acid. Reaction scheme for the... | Download Scientific Diagram - ResearchGate. [Link]

  • A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate - MDPI. [Link]

  • Bio-based synthesis of δ-valerolactone. | Download Scientific Diagram - ResearchGate. [Link]

  • Catalysis Communications - CONICET. [Link]

  • Selective hydroconversion of levulinic acid to γ-valerolactone or 2-methyltetrahydrofuran over silica-supported cobalt catalysts - Catalysis Science & Technology (RSC Publishing). [Link]

  • Scheme 1 Conversion of ethyl levulinate to ethyl pentanoate. - ResearchGate. [Link]

  • CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl)
  • ethyl (4S)-5-ethoxy-4-hydroxypentanoate | C9H18O4 | CID 71545090 - PubChem. [Link]

  • ethyl 5-hydroxydecanoate, 75587-06-3 - The Good Scents Company. [Link]

  • 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem. [Link]

  • CN103980241A - Delta-valerolactone production method - Google P
  • Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) - OSTI.GOV. [Link]

  • [Preparation of δ-Valerolactone and Its Spectral Analysis] - PubMed. [Link]

  • Method for preparing mthis compound - Eureka | Patsnap. [Link]

  • ethyl 3-hydroxypentanoate, 54074-85-0 - The Good Scents Company. [Link]

  • Ethyl 3-hydroxypentanoate | C7H14O3 | CID 316884 - PubChem. [Link]

  • All Fragrance Ingredients - The Perfumers Apprentice. [Link]

  • 5-Hydroxyvalerate | C5H9O3- | CID 5459830 - PubChem. [Link]

  • Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius - PubMed. [Link]

  • RIFM fragrance ingredient safety assessment, ethyl 3,5,5-trimethylhexanoate, CAS Registry Number 67707-75-9 - PubMed. [Link]

Sources

Ethyl 5-Hydroxypentanoate: A Versatile Bifunctional Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxypentanoate is a pivotal bifunctional molecule that serves as a versatile and strategic precursor in a wide array of synthetic applications. Possessing both a nucleophilic hydroxyl group and an electrophilic ester moiety, it offers orthogonal reactivity that is highly sought after in the synthesis of complex molecules, including pharmaceuticals, specialty polymers, and fine chemicals. This guide provides an in-depth exploration of its synthesis, key chemical transformations, and strategic applications, emphasizing the mechanistic rationale behind experimental protocols to provide actionable insights for laboratory and process development.

Core Molecular Profile and Physicochemical Properties

A thorough understanding of a precursor's fundamental properties is critical for its effective use in synthesis. This compound is a linear C7 aliphatic ester-alcohol that is a liquid at standard conditions.[1] Its structure allows for hydrogen bonding via the hydroxyl group, influencing its solubility and chromatographic behavior.[1]

Table 1: Key Physicochemical and Identification Data

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 5-Hydroxyvaleric acid ethyl ester[1]
CAS Number 13107-53-4[1][2][3]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
Polar Surface Area 46.53 Ų[1][2]
SMILES CCOC(=O)CCCCO[1][2]

Synthesis of this compound

The accessibility of this compound is key to its widespread use. The most common laboratory and industrial syntheses involve the esterification of a C5 hydroxy acid or the ring-opening of a lactone.

Recommended Protocol: Acid-Catalyzed Ring-Opening of δ-Valerolactone

This protocol is highly efficient and proceeds from the readily available cyclic ester, δ-valerolactone. The reaction represents an equilibrium between the lactone and the open-chain hydroxy ester.

Causality and Experimental Rationale: The use of a strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the lactone, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by ethanol. By using ethanol as the solvent, its high molar excess drives the equilibrium towards the desired ring-opened product, this compound, in accordance with Le Châtelier's principle.[4]

Experimental Workflow Diagram:

synthesis_workflow sub δ-Valerolactone prod This compound sub->prod Reflux reag Ethanol (Solvent) Sulfuric Acid (Catalyst) reag->prod caption Synthesis via Ring-Opening

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask containing δ-valerolactone (10.0 g, 0.1 mol), add absolute ethanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Neutralization: After completion, cool the mixture to room temperature and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Work-up: Remove the bulk of the ethanol via rotary evaporation. Add deionized water (50 mL) to the residue and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Core Reactivity and Synthetic Transformations

The utility of this compound stems from the independent reactivity of its two functional groups.

Intramolecular Cyclization to δ-Valerolactone

The reverse of its synthesis, the intramolecular transesterification (lactonization) of this compound, is a critical reaction. It produces δ-valerolactone, a key monomer for biodegradable polyesters like poly(δ-valerolactone) (PVL).[5] This reaction is typically driven by removing the ethanol byproduct under acidic conditions.[4]

Mechanism of Acid-Catalyzed Lactonization:

lactonization_mechanism start This compound HO-(CH₂)₄-COOEt protonated Protonated Carbonyl HO-(CH₂)₄-C(=O⁺H)OEt start->protonated + H⁺ intermediate Tetrahedral Intermediate protonated->intermediate Intramolecular Attack product δ-Valerolactone O-(CH₂)₄-C=O intermediate->product - EtOH, -H⁺

Caption: Mechanism of acid-catalyzed lactonization.

Oxidation of the Hydroxyl Group

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, providing access to bifunctional molecules with different oxidation states.

  • To Aldehyde (Ethyl 5-oxopentanoate): Achieved using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent such as dichloromethane.

  • To Carboxylic Acid (5-ethoxy-5-oxopentanoic acid): Requires stronger oxidizing agents like Jones reagent (CrO₃ in aqueous acetone) or TEMPO-catalyzed bleach.

Derivatization of the Ester Group

The ester functionality provides another handle for modification:

  • Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup yields 5-hydroxypentanoic acid.[6]

  • Amidation: Direct reaction with amines, often at elevated temperatures, can produce the corresponding 5-hydroxyamides.

  • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 1,5-pentanediol.

Applications in Drug Development and Polymer Science

This compound is more than a simple chemical; it is a foundational building block for high-value materials.

Precursor in Pharmaceutical Synthesis

The five-carbon chain with terminal functionalization is a common motif in bioactive molecules. Derivatives of this compound are key intermediates in the synthesis of complex pharmaceuticals. For example, fluorinated analogs serve as crucial building blocks for certain statin prodrugs, where the hydroxy ester moiety enhances membrane permeability and improves oral bioavailability.[7]

Strategic Workflow in Pharmaceutical Synthesis:

pharma_workflow A This compound B Protect Hydroxyl Group (e.g., as TBDMS ether) A->B C Modify Ester Moiety (e.g., Reduction to Aldehyde) B->C D Carbon Chain Elongation (e.g., Wittig Reaction) C->D E Deprotection of Hydroxyl D->E F Advanced Pharmaceutical Intermediate E->F

Caption: A logical workflow for elaborating the precursor.

Monomer Source for Biodegradable Polymers

As previously mentioned, the most significant large-scale application of this compound is as a precursor to δ-valerolactone.[8] δ-Valerolactone undergoes ring-opening polymerization to produce poly(δ-valerolactone) (PVL), a biocompatible and biodegradable polyester.[5] PVL is highly valued in the biomedical field for applications such as tissue engineering scaffolds, bone grafts, and implantable drug delivery systems due to its favorable mechanical properties and its ability to degrade in vivo into non-toxic metabolites.[5]

Conclusion

This compound exemplifies the power of bifunctional precursors in streamlining complex synthetic routes. Its well-defined and orthogonal reactivity allows chemists to selectively manipulate either the hydroxyl or ester terminus, providing a robust platform for molecular construction. From the synthesis of life-enhancing pharmaceuticals to the production of sustainable and biodegradable polymers, this C7 building block continues to be an indispensable tool for innovation across the chemical sciences.

References

  • This compound | C7H14O3 | CID 12917181 - PubChem . National Institutes of Health. Available at: [Link]

  • This compound | CAS#:13107-53-4 | Chemsrc . Chemsrc.com. Available at: [Link]

  • 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem . National Institutes of Health. Available at: [Link]

  • Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) - OSTI.GOV . U.S. Department of Energy, Office of Scientific and Technical Information. Available at: [Link]

Sources

Navigating the Laboratory Landscape with Ethyl 5-Hydroxypentanoate: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Physicochemical Profile

Ethyl 5-hydroxypentanoate is a bifunctional molecule containing both an ester and a primary alcohol. This structure dictates its physical and chemical properties, which in turn inform its handling requirements.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
CAS Number 13107-53-4[1]
Appearance Colorless to pale yellow liquid (predicted)[2]
Boiling Point Not definitively established[3]
LogP (Octanol-Water) 0.4 (predicted)[1]
Polar Surface Area 46.53 Ų (predicted)[3]

The presence of the hydroxyl group increases the polarity and potential for hydrogen bonding compared to a simple ethyl ester, influencing its solubility and interactions with other substances.[3]

Hazard Identification and Risk Assessment: A Proactive Approach

Based on available data for this compound and analogous compounds, a thorough risk assessment is paramount before any laboratory work commences.

GHS Classification (Inferred)

While a specific GHS classification is not universally published, information from chemical suppliers suggests the following hazards:

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed. [4]

    • H315: Causes skin irritation. [4]

    • H319: Causes serious eye irritation. [4]

It is prudent to handle this compound as a potential irritant and as being harmful if ingested.

Potential Hazards
  • Eye Irritation: Direct contact with the liquid or its vapors can cause significant eye irritation.[5][6]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation, redness, and dermatitis.[5][6]

  • Inhalation: While the vapor pressure is expected to be low, inhalation of mists or aerosols may cause respiratory tract irritation.

  • Ingestion: As indicated by the H302 classification, ingestion is likely to be harmful.[4]

  • Flammability: Although not officially classified as flammable, as an ethyl ester, it should be treated as a combustible liquid. Keep away from open flames, sparks, and high temperatures.[7]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound that may generate aerosols or vapors should be conducted in a properly functioning chemical fume hood.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to minimize the accumulation of any potential vapors.[7]

  • Eyewash Stations and Safety Showers: These should be readily accessible and regularly tested.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[9]

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[9][10]

  • Skin and Body Protection: A standard laboratory coat should be worn, fully fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[9][10]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. If there is a potential for significant aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[9]

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Risk Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Chemical Handle Ethyl 5-Hydroxypentanoate Work_in_Hood->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for selecting and using Personal Protective Equipment.

Safe Handling and Storage Protocols: Ensuring Stability and Integrity

Adherence to strict handling and storage procedures is crucial to maintain the chemical's integrity and prevent hazardous situations.

Handling
  • Avoid Contact: Minimize all contact with skin, eyes, and clothing.[7][8]

  • Use in a Well-Ventilated Area: As a standard practice, handle in a chemical fume hood.[8]

  • Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding techniques to prevent static discharge, which could be an ignition source.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[2][6]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[2][12]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][6]

  • Segregation: Store separately from incompatible materials.[11]

Storage_Protocol Start Receive Ethyl 5-Hydroxypentanoate Inspect Inspect Container for Damage Start->Inspect Label Ensure Proper Labeling Inspect->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Segregate Segregate from Incompatibles Store->Segregate End Safe Storage Achieved Segregate->End

Caption: Protocol for the safe storage of this compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[8][14]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains or waterways.[15]

Waste Disposal: Responsible Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated consumables, in a designated, sealed, and properly labeled hazardous waste container.[11]

  • Disposal: Dispose of hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain.[11]

Conclusion: A Culture of Safety

The safe handling of this compound, as with any laboratory chemical, is predicated on a foundation of knowledge, preparedness, and a commitment to a culture of safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 5-hydroxyoctanoate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate. Retrieved from [Link]

  • Alpha-Tec Systems. (2025, February 28). Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. Retrieved from [Link]

  • Lab Alley. (2024, November 12). SAFETY DATA SHEET. Retrieved from [Link]

  • SMS Rail Lines. (n.d.). Fatty Acid Ethyl Esters - Hazards Identification. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Ethyl Acetate. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet Ethyl pentanoate. Retrieved from [Link]

Sources

The Elusive Presence of Ethyl 5-Hydroxypentanoate in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-hydroxypentanoate, a molecule of interest in the flavor, fragrance, and pharmaceutical industries, presents a compelling case for its natural occurrence, yet direct, conclusive evidence remains elusive. This technical guide provides an in-depth exploration of the current scientific understanding of its potential natural sources, biosynthetic pathways, and the analytical methodologies required for its detection and quantification. While its precursor, 5-hydroxypentanoic acid, has been identified in natural sources such as the tomato (Solanum lycopersicum), the presence of the corresponding ethyl ester is inferred from the well-established biochemical mechanisms of ester formation in fruits and fermented products. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for investigating and potentially confirming the natural existence of this compound.

Introduction: The Rationale for Investigating a Putative Natural Ester

This compound (CAS No. 13107-53-4) is an ester recognized for its fruity aroma, making it a valuable component in synthetic flavor formulations.[1] Beyond its sensory characteristics, its bifunctional nature, possessing both a hydroxyl and an ester group, imparts a balance of hydrophilic and lipophilic properties, suggesting potential applications in drug delivery and as a substrate in biochemical research.[1] While commercially synthesized through the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol, the question of its natural origin is of significant scientific and commercial interest.[1] The identification of natural sources could open new avenues for its "natural" labeling in food and fragrance products and provide novel biocatalytic routes for its synthesis.

This guide will deconstruct the evidence supporting the hypothetical natural occurrence of this compound, detail the probable biosynthetic routes, and provide robust analytical protocols for its definitive identification.

The Precursor Trail: Evidence of 5-Hydroxypentanoic Acid in Solanum lycopersicum

The foundation for the hypothesis of natural this compound lies in the confirmed presence of its precursor, 5-hydroxypentanoic acid. PubChem records indicate that 5-hydroxypentanoic acid has been reported in the tomato (Solanum lycopersicum), as well as in Euglena gracilis and Trypanosoma brucei.[2][3] The presence of this ω-hydroxy fatty acid in a widely consumed fruit is a critical piece of the puzzle.

The metabolic origin of 5-hydroxypentanoic acid in these organisms is not fully elucidated but is likely linked to fatty acid metabolism. Its existence provides the necessary substrate for the subsequent esterification to form this compound, provided a suitable alcohol donor, such as ethanol, is also present.

Biosynthesis: The Enzymatic Esterification Pathway

The formation of volatile esters is a hallmark of the ripening process in many fruits and is a key metabolic activity of yeast during fermentation.[4][5] The primary mechanism for the synthesis of ethyl esters is the enzymatic condensation of an acyl-CoA thioester with ethanol.

The Role of Alcohol Acyltransferases (AATs)

In plants, a class of enzymes known as alcohol acyltransferases (AATs) is responsible for the synthesis of a wide array of volatile esters that contribute to the characteristic aroma of fruits.[5] These enzymes catalyze the final step in ester biosynthesis, transferring an acyl group from an acyl-CoA to an alcohol. In the context of this compound, the proposed biosynthetic pathway would involve the following steps:

  • Activation of the Precursor: 5-hydroxypentanoic acid is activated to its coenzyme A thioester, 5-hydroxy-pentanoyl-CoA.

  • Esterification: An AAT enzyme catalyzes the reaction between 5-hydroxy-pentanoyl-CoA and ethanol to produce this compound and Coenzyme A.

Ethanol is naturally present in ripening fruits as a product of anaerobic respiration and can also be produced by microbial activity on the fruit's surface. Given the abundance of various esters identified in tomatoes, it is highly probable that the enzymatic machinery for such a reaction exists within the fruit tissue.[6][7][8][9]

Biosynthesis_of_Ethyl_5_hydroxypentanoate cluster_precursor Precursor Availability cluster_activation Activation cluster_esterification Esterification 5-Hydroxypentanoic_Acid 5-Hydroxypentanoic Acid (in Tomato) Acyl-CoA_Synthetase Acyl-CoA Synthetase 5-Hydroxypentanoic_Acid->Acyl-CoA_Synthetase + ATP + CoA Ethanol Ethanol (in ripening fruit) AAT_Enzyme Alcohol Acyltransferase (AAT) Ethanol->AAT_Enzyme 5-Hydroxy-pentanoyl-CoA 5-Hydroxy-pentanoyl-CoA Acyl-CoA_Synthetase->5-Hydroxy-pentanoyl-CoA 5-Hydroxy-pentanoyl-CoA->AAT_Enzyme Ethyl_5-hydroxypentanoate This compound AAT_Enzyme->Ethyl_5-hydroxypentanoate + CoA

Figure 1: Proposed biosynthetic pathway for this compound in plants.

Microbial Ester Synthesis in Fermented Products

In fermented beverages and foods, yeast, particularly Saccharomyces cerevisiae, is a prolific producer of a wide range of ethyl esters.[4] These esters are crucial contributors to the flavor and aroma profiles of beer, wine, and other fermented products. The enzymatic machinery for ester synthesis in yeast is well-characterized and involves acyl-CoA:ethanol O-acyltransferases (AEATases), such as Eeb1 and Eht1.[4][10]

Should tomatoes containing 5-hydroxypentanoic acid undergo fermentation, either intentionally in the production of fermented tomato products or through natural spoilage, the resident or inoculated yeast population could readily convert the precursor acid into its ethyl ester. The flavor profile of fermented tomatoes is described as tangy, fruity, and intense, suggesting a complex mixture of volatile compounds is produced during this process.[11]

Analytical Methodologies for Detection and Quantification

The definitive identification and quantification of this compound in natural matrices require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds in complex samples like fruit and fermented products.

Sample Preparation and Extraction

The choice of extraction method is critical for the successful analysis of this compound. Due to its semi-volatile nature, headspace techniques are well-suited for its extraction from the sample matrix.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the analysis of volatile compounds in fruits and beverages.[12][13] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, allowing for the adsorption of volatile analytes. The fiber is then desorbed in the hot inlet of a gas chromatograph. For a compound like this compound, a fiber with a mixed-phase coating, such as DVB/CAR/PDMS, would be appropriate to capture a broad range of analytes.[8]

  • Liquid-Liquid Extraction (LLE): This classical technique involves the extraction of the sample with an organic solvent. For this compound, a solvent of intermediate polarity, such as dichloromethane or diethyl ether, would be suitable. LLE can be more labor-intensive than HS-SPME but can provide a more concentrated extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Table 1: Recommended GC-MS Parameters for the Analysis of this compound

ParameterRecommended SettingRationale
Column DB-5ms, HP-5ms, or equivalent (30-60 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar or mid-polar column provides good separation for a wide range of volatile and semi-volatile compounds, including esters.
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/minProvides optimal separation efficiency.
Inlet Temperature 250 °CEnsures efficient desorption of the analyte from the SPME fiber or volatilization of the liquid injection.
Oven Temperature Program Initial temperature of 40-50 °C (hold for 2-5 min), ramp at 5-10 °C/min to 250-280 °C (hold for 5-10 min)A programmed temperature ramp is necessary to separate compounds with a wide range of boiling points.
Mass Spectrometer Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible mass spectra for library matching.
Scan Range m/z 35-400A broad scan range will capture the molecular ion and characteristic fragment ions of this compound and other volatile compounds.
Identification and Quantification
  • Identification: The primary identification of this compound is achieved by comparing its mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley). Confirmation of the identification should be performed by comparing the retention time and mass spectrum with that of an authentic standard of this compound.

  • Quantification: Accurate quantification can be achieved using an internal standard method. A suitable internal standard would be a compound with similar chemical properties to this compound but not naturally present in the sample, for example, an isotopically labeled analog or a homologous ester.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_identification Identification & Quantification Sample Natural Matrix (e.g., Tomato Homogenate) Extraction Extraction (HS-SPME or LLE) Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Identification Identification (Mass Spectral Library Match, Retention Time) Data_Processing->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification

Figure 2: A generalized workflow for the analysis of this compound in natural samples.

Conclusion and Future Directions

The natural occurrence of this compound is a scientifically plausible hypothesis supported by the confirmed presence of its precursor, 5-hydroxypentanoic acid, in tomatoes and the well-understood mechanisms of ester biosynthesis in fruits and fermented products. However, direct analytical evidence is currently lacking in the scientific literature.

This technical guide provides a comprehensive roadmap for researchers to investigate the presence of this elusive ester. The detailed analytical methodologies, including HS-SPME-GC-MS, offer the necessary sensitivity and selectivity for its detection. Future research should focus on the comprehensive analysis of the volatile profiles of different tomato cultivars at various ripening stages, as well as fermented tomato products. Furthermore, studies on the substrate specificity of tomato AATs could provide valuable insights into their potential to synthesize this compound. The definitive identification of this compound in a natural source would be a significant contribution to the fields of food chemistry, natural products, and biotechnology.

References

  • Berna, A. (2024). Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 2788, 39-48. [Link]

  • Chen, G., et al. (2019). Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars. Molecules, 24(14), 2633. [Link]

  • Elderberry Creek Farms. (2022, September 8). Fermented Tomatoes Are INSANELY Delicious - And They Store All Winter Long With NO REFRIGERATION [Video]. YouTube. [Link]

  • Farneti, B., et al. (2023). A Comprehensive Evaluation of Tomato Fruit Quality and Identification of Volatile Compounds. Foods, 12(16), 3075. [Link]

  • Gao, L., et al. (2024). Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato. International Journal of Molecular Sciences, 25(6), 3241. [Link]

  • Kowalska, K., et al. (2023). Toward the Analysis of Volatile Organic Compounds from Tomato Plants (Solanum lycopersicum L.) Treated with Trichoderma virens or/and Botrytis cinerea. International Journal of Molecular Sciences, 24(9), 7949. [Link]

  • Özdemir, F. A., & Gökmen, V. (2017). Distribution of Volatile Compounds in Organic Tomato (Lycopersicon esculentum) at Different Ripening Stages. Acta Scientiarum Polonorum Technologia Alimentaria, 16(1), 75-86. [Link]

  • Pediaditis, E., et al. (2020). Development of Lactic Acid-Fermented Tomato Products. Foods, 9(8), 1084. [Link]

  • Reddit. (2023, January 10). What do fermented tomatoes taste like? r/fermentation. [Link]

  • Selli, S., et al. (2014). Evaluation of volatile metabolites as markers in Lycopersicon esculentum L. cultivars discrimination by multivariate analysis of headspace solid phase microextraction and mass spectrometry data. Food Chemistry, 145, 94-101. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 25945, 5-Hydroxypentanoic acid. Retrieved January 8, 2026, from [Link].

  • Wang, M., et al. (2025). Detection and comparative analysis of VOCs between tomato and pepper based on GC×GC-TOFMS. Scientific Reports, 15(1), 8979. [Link]

  • Zhang, Y., et al. (2024). Volatile organic compounds in Solanum lycopersicum leaves and their roles in plant protection. Horticulture Research, 11(1), uhad279. [Link]

  • Ajinomoto Health & Nutrition. (2025, July 30). Fermentation x flavor: Ajinomoto Health & Nutrition's new tomato flavor tackles cost, supply and clean label challenges. FoodNavigator-USA.com. [Link]

  • Chen, G., et al. (2019). Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars. Molecules, 24(14), 2633. [Link]

  • Dish By David. (2025, October 7). Fermented Tomatoes: A Tangy, Crunchy Tradition for Gut Health and Flavor. [Link]

  • Seifi, S., et al. (2019). Comparison of Volatile Components and Aroma Profiles between Peel and Flesh of Tomatoes (Solanum lycopersicum). Journal of Oleo Science, 68(11), 1109-1119. [Link]

  • De Clippeleer, J., et al. (2019). Ester synthesis in yeast. FEMS Yeast Research, 19(3), foz026. [Link]

  • de Souza, R. O. M. A., et al. (2005). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 16(6A), 1184-1188. [Link]

  • Saerens, S. M. G., et al. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 74(2), 454-461. [Link]

  • Saerens, S. M. G., et al. (2008). Production and biological function of volatile esters in Saccharomyces cerevisiae. Microbial Biotechnology, 1(1), 165-177. [Link]

  • Shi, S., & Li, Y. (2022). The Studies in Constructing Yeast Cell Factories for the Production of Fatty Acid Alkyl Esters. Frontiers in Bioengineering and Biotechnology, 9, 809432. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Substance Record for SID 128917016. Retrieved January 8, 2026, from [Link].

  • Lipshutz, B. H., et al. (2016). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 7(9), 6146-6151. [Link]

  • Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology, 135(4), 1865-1878. [Link]

  • Girelli, A. M., & Scuto, F. R. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 903. [Link]

  • Riu-Aumatell, M., et al. (2004). Characterisation of volatile compounds of fruit juices and nectars by HS/SPME and GC/MS. Food Chemistry, 87(4), 627-637. [Link]

  • Wang, X., et al. (2011). Enzymatic synthesis of fatty acid ethyl esters by utilizing camellia oil soapstocks and diethyl carbonate. Applied Biochemistry and Biotechnology, 165(3-4), 853-863. [Link]

  • Teneva, D. G., et al. (2022). HS-SPME-GC–MS Volatile Profile Characterization of Peach. Encyclopedia, 2(4), 1735-1745. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12917181, this compound. Retrieved January 8, 2026, from [Link].

  • Zhang, M., et al. (2022). Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique. Foods, 11(23), 3878. [Link]

  • Chen, Z., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 984442. [Link]

  • Seebach, D., et al. (1987). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 65, 205. [Link]

  • Tusa, F. D., et al. (2013). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii, 23(4), 675-678. [Link]

  • Paśko, P., et al. (2021). Investigation of Chemical Constituents and Antioxidant Activity of Biologically Active Plant-Derived Natural Products. Plants, 10(11), 2261. [Link]

Sources

An In-depth Technical Guide to the Role of Ethyl 5-Hydroxypentanoate in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating Ethyl 5-Hydroxypentanoate in the Metabolic Landscape

This compound (E5HP), a C7-hydroxy fatty acid ethyl ester, occupies a unique chemical space at the intersection of xenobiotic and intermediary metabolism. Its structure, featuring a terminal hydroxyl group and an ethyl ester, suggests a susceptibility to a range of enzymatic transformations that dictate its biological activity, metabolic fate, and potential toxicological profile. For drug development professionals, understanding the metabolic liabilities of such moieties is critical for lead optimization and safety assessment. For researchers in metabolic science, E5HP presents an interesting case study of how a relatively simple molecule is processed by the complex enzymatic machinery of the cell. This guide provides a comprehensive technical overview of the putative metabolic pathways involving E5HP, grounded in established biochemical principles and supported by detailed experimental protocols for validation.

Physicochemical Context and Metabolic Predisposition

To understand the metabolic fate of this compound, we must first consider its structural and physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1][2]
LogP (Octanol-Water) 0.712[1]
Polar Surface Area 46.53 Ų[1][2]
SMILES CCOC(=O)CCCCO[1][2]
CAS Number 13107-53-4[1][2]

The molecule's moderate lipophilicity (LogP = 0.712) and polar surface area (46.53 Ų) suggest it can permeate biological membranes to a reasonable extent, allowing it access to intracellular enzymatic systems.[1] The presence of an ester linkage and a primary alcohol are key metabolic "handles" for Phase I and Phase II metabolizing enzymes.

The Central Role of Hydrolysis: A Gateway to Metabolism

The initial and most critical step in the metabolism of E5HP is the hydrolysis of its ethyl ester bond. This reaction is predominantly catalyzed by carboxylesterases (CEs), a superfamily of serine hydrolases abundant in the liver, intestine, and blood plasma.[3][4][5]

The hydrolysis of E5HP yields two products: ethanol and 5-hydroxypentanoic acid (5-HPA).[3][4]

G cluster_products Hydrolysis Products E5HP This compound CE Carboxylesterases (e.g., hCE1, hCE2) E5HP->CE H2O H₂O H2O->CE Ethanol Ethanol CE->Ethanol Five_HPA 5-Hydroxypentanoic Acid (5-HPA) CE->Five_HPA

Figure 1: Hydrolysis of this compound.

While ethanol enters its well-characterized metabolic pathways, the metabolic fate of the organism is now dictated by the chemistry of 5-HPA. 5-HPA is an omega-hydroxy short-chain fatty acid and is the primary substrate for subsequent metabolic transformations.[6]

Activation and Entry into Fatty Acid β-Oxidation

For 5-HPA to be further metabolized, it must first be activated to its coenzyme A (CoA) thioester. This is a critical step for many xenobiotic carboxylic acids and endogenous fatty acids.[7][8]

CoA Ligation

The activation is catalyzed by an acyl-CoA synthetase (ACS) or a xenobiotic/medium-chain fatty acid:CoA ligase.[8] This ATP-dependent reaction forms 5-hydroxypentanoyl-CoA.

An enzyme of particular interest is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), which can transfer a CoA moiety from a donor like acetyl-CoA to 5-hydroxypentanoate, forming 5-hydroxypentanoyl-CoA.[9]

Putative β-Oxidation Pathway

Once activated, 5-hydroxypentanoyl-CoA can potentially enter the mitochondrial β-oxidation spiral. As a C5 compound, its metabolism is analogous to that of odd-chain fatty acids. The process would involve a series of enzymatic steps, ultimately yielding acetyl-CoA and propionyl-CoA.

G Five_HPA 5-Hydroxypentanoic Acid ACSM Acyl-CoA Synthetase (Medium Chain) Five_HPA->ACSM ATP_CoA + ATP, CoA-SH - AMP, PPi Five_HP_CoA 5-Hydroxypentanoyl-CoA ACSM->Five_HP_CoA Activation Beta_Ox β-Oxidation Spiral Five_HP_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA

Figure 2: Activation and proposed entry of 5-HPA into β-oxidation.

The acetyl-CoA would directly enter the citric acid cycle, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate.

Omega (ω)-Oxidation Pathway via Cytochrome P450

An alternative or parallel pathway for the metabolism of 5-HPA involves ω-oxidation, a process catalyzed by cytochrome P450 (CYP) enzymes, primarily from the CYP4 family.[2][10] These enzymes hydroxylate the terminal (ω) carbon of fatty acids.[2][11] Since 5-HPA already possesses a hydroxyl group at the ω-position (C5), the initial substrate for CYP4-mediated oxidation would likely be the ethyl ester itself or the parent pentanoic acid if the hydroxyl group were to be oxidized first. However, a more plausible scenario involves the oxidation of the aliphatic chain of E5HP by cytochrome P450 enzymes, leading to the formation of dicarboxylic acids that can then enter the citric acid cycle.[1]

The CYP4B subfamily shows a preference for short (C7-C10) to medium-chain fatty acids, making E5HP or its metabolites potential substrates.[2] This pathway would ultimately lead to the formation of a dicarboxylic acid, which can then undergo further metabolism.

Phase II Conjugation: Glucuronidation

The terminal hydroxyl group of E5HP and its metabolite, 5-HPA, makes it a prime candidate for Phase II conjugation reactions, particularly glucuronidation.[1] This process is mediated by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group.[12][13]

G Substrate This compound or 5-Hydroxypentanoic Acid UGT UDP-Glucuronosyltransferase (UGT) Substrate->UGT UDPGA UDP-Glucuronic Acid UDPGA->UGT Glucuronide O-Glucuronide Conjugate UGT->Glucuronide Excretion Renal Excretion Glucuronide->Excretion

Figure 3: Glucuronidation of E5HP and its primary metabolite.

This conjugation significantly increases the water solubility of the molecule, facilitating its renal excretion and detoxification.[1] Various UGT isoforms exhibit broad substrate specificity, and it is likely that one or more of these enzymes can process E5HP or 5-HPA.[13][14]

The HMG-CoA Reductase Inhibition Hypothesis

Preliminary in vitro data has suggested that E5HP may modulate cholesterol synthesis through the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This is a significant claim, as HMG-CoA reductase is the target of statin drugs.[15][16] The structural similarity of a potential metabolite, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), to the substrate of this enzyme provides a hypothetical basis for this inhibition. However, this hypothesis requires rigorous in vivo validation.

Experimental Protocols for Elucidating the Metabolic Fate of this compound

The following protocols are designed to systematically investigate and validate the proposed metabolic pathways.

Protocol 1: In Vitro Hydrolysis by Carboxylesterases

Objective: To determine the rate and extent of E5HP hydrolysis in relevant biological matrices and to identify the responsible enzyme families.

Methodology:

  • Incubation: Incubate E5HP (e.g., at a final concentration of 10 µM) with human liver microsomes, S9 fractions, or recombinant human carboxylesterases (hCE1 and hCE2) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the disappearance of E5HP and the appearance of 5-HPA using a validated LC-MS/MS method.

Protocol 2: Quantification of E5HP and 5-HPA by LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of E5HP and 5-HPA in biological matrices.

Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.[17]

Methodology:

  • Chromatography:

    • Column: A reverse-phase C18 column suitable for retaining polar and non-polar analytes.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive (for E5HP) and negative (for 5-HPA) modes.

    • Detection: Multiple Reaction Monitoring (MRM).

      • E5HP (Positive Mode): Monitor the transition of the parent ion to a characteristic product ion.

      • 5-HPA (Negative Mode): Monitor the transition of the deprotonated parent ion [M-H]⁻ to a characteristic fragment.

  • Validation: The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[18][19]

Protocol 3: Identification of Oxidative Metabolites using High-Resolution Mass Spectrometry

Objective: To identify potential products of CYP450-mediated oxidation.

Methodology:

  • Incubation: Incubate E5HP with human liver microsomes in the presence of an NADPH-regenerating system.

  • Extraction: After incubation, extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extract using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass of potential metabolites, such as hydroxylated or carboxylated forms of E5HP.

Protocol 4: Cell-Based HMG-CoA Reductase Activity Assay

Objective: To investigate the potential inhibitory effect of E5HP on HMG-CoA reductase activity in a cellular context.

Methodology:

  • Cell Culture: Use a relevant cell line, such as HepG2 human hepatoma cells.

  • Treatment: Treat the cells with varying concentrations of E5HP for a specified period (e.g., 24 hours). A known statin (e.g., atorvastatin) should be used as a positive control.[20]

  • Cell Lysis: Harvest and lyse the cells to prepare a cell-free extract.

  • Activity Assay: Measure HMG-CoA reductase activity in the lysates. This can be done using a commercially available kit that spectrophotometrically measures the rate of NADPH oxidation at 340 nm in the presence of the substrate HMG-CoA.[15][16]

  • Data Analysis: Compare the enzyme activity in E5HP-treated cells to that in vehicle-treated control cells.

Figure 4: Integrated experimental workflow for studying E5HP metabolism.

Synthesis and Conclusion

The metabolic journey of this compound is likely a multi-step process initiated by rapid hydrolysis to 5-hydroxypentanoic acid. This intermediate is then poised to enter central metabolic hubs, including fatty acid β-oxidation, following CoA activation. Concurrently, the molecule and its metabolites are susceptible to oxidative metabolism by cytochrome P450 enzymes and detoxification through glucuronide conjugation. The intriguing possibility of HMG-CoA reductase inhibition warrants further, rigorous investigation.

The pathways described herein are based on established principles of xenobiotic and fatty acid metabolism. The provided experimental frameworks offer a robust starting point for researchers and drug development professionals to definitively elucidate the metabolic fate of this compound, thereby enabling a comprehensive understanding of its physiological and toxicological implications. This integrated approach, combining predictive metabolism with empirical validation, is fundamental to modern biochemical research and pharmaceutical development.

References

  • This compound - 13107-53-4 - Vulcanchem. (n.d.).
  • Cytochrome P450 omega hydroxylase - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology, 75(12), 2263–2275.
  • Deng, Y., et al. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 12, 788289.
  • Bilehal, D., et al. (2022).
  • EC 2.8.3.14 - IUBMB Nomenclature. (n.d.). Retrieved January 8, 2026, from [Link]

  • Chen, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 28(15), 5727.
  • Tephly, T. R., et al. (1988). Endogenous substrates for UDP-glucuronosyltransferases. Progress in Clinical and Biological Research, 280, 33–44.
  • Miyauchi, S., et al. (2018). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 9, 1488.
  • Endogenous Substrates for Udp-Glucuronosyl-Transferases | Scilit. (n.d.). Retrieved January 8, 2026, from [Link]

  • Sorich, M. J., et al. (2008). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. Current Drug Metabolism, 9(3), 231–243.
  • Specific substrates, major substrates, and specific inhibitors for each UGT isoforms. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016). Agilent Technologies, Inc.
  • Organic Acid Analysis Column for LC-MS. (n.d.). Imtakt USA.
  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210–222.
  • Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry.
  • HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart. (n.d.). Retrieved January 8, 2026, from [Link]

  • Coenzyme A transferases - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • basic carboxylesterase hydrolysis reaction. Carboxylesters are cleaved... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Mouse HMG-CoA Reductase ELISA Kit- High Sensitivity - Assay Genie. (n.d.). Retrieved January 8, 2026, from [Link]

  • Hendig, D., et al. (2014). Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry.
  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research, 57(6), 943–954.
  • Thevenet, J., et al. (2019). Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes. Frontiers in Molecular Neuroscience, 12, 158.
  • Carboxylesterases for the hydrolysis of acetoacetate esters and their applications in terpenoid production using Escherichia coli - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Preanalytical variables affecting the quantification of fatty acid ethyl esters in plasma and serum samples - UTMB Research Experts. (n.d.). Retrieved January 8, 2026, from [Link]

  • Knights, K. M., et al. (2013). Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism. Drug Metabolism Reviews, 45(3), 314–326.
  • Discovery and Design of Family VIII Carboxylesterases as Highly Efficient Acyltransferases. (n.d.). Retrieved January 8, 2026, from [Link]

  • Carboxylesterase hydrolyzing carboxyl esters, thiol esters and aromatic amides, are found in most animal tissues (1). The estera - J-Stage. (n.d.). Retrieved January 8, 2026, from [Link]

  • van der Sluis, R., et al. (2016). Xenobiotic/medium chain fatty acid: CoA ligase - a critical review on its role in fatty acid metabolism and the detoxification of benzoic acid and aspirin. Expert Opinion on Drug Metabolism & Toxicology, 12(10), 1169–1179.
  • (PDF) Xenobiotic-CoA Ligases: Kinetic and Molecular Characterization - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users | Request PDF - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Showing metabocard for 5-Hydroxypentanoic acid (HMDB0061927). (n.d.). Retrieved January 8, 2026, from [Link]

  • 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Showing metabocard for L-2-Amino-5-hydroxypentanoic acid (HMDB0031658) - Human Metabolome Database. (n.d.). Retrieved January 8, 2026, from [Link]

  • Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

  • Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Enzymatic mechanism and biochemistry for cyanide degradation: a review - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Enzymes in the degradation of aromatic compounds - Humboldt-Universität zu Berlin. (n.d.). Retrieved January 8, 2026, from [Link]

  • 5-HYDROXYPENTANOIC ACID - precisionFDA. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

A Technical Guide to Unlocking the Potential of Ethyl 5-Hydroxypentanoate: From Advanced Polymers to Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-hydroxypentanoate, a bifunctional molecule featuring both a hydroxyl and an ethyl ester group, stands as a versatile yet underexplored platform chemical.[1][2] Its unique structure offers a gateway to a multitude of chemical transformations, positioning it as a valuable precursor for advanced materials, a key intermediate in pharmaceutical synthesis, and a building block in the development of sustainable specialty chemicals. This guide provides a comprehensive technical exploration of novel applications for this compound, moving beyond its current use in flavors and fragrances.[1] We present detailed synthetic pathways, robust experimental protocols, and the underlying scientific rationale for its application in biodegradable polyesters, targeted drug delivery systems, and green chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising molecule for next-generation products.

Core Molecular Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to exploiting its reactivity. The molecule's flexible aliphatic chain, terminal hydroxyl group, and ethyl ester moiety dictate its solubility, reactivity, and potential for intermolecular interactions.[1]

The primary industrial synthesis involves the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[1] For laboratory-scale synthesis requiring high purity, this method remains the standard.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
CAS Number 13107-53-4[1][2]
Polar Surface Area 46.53 Ų[1]
logP (Octanol-Water) 0.712[1]
Known Precursors 5-Hydroxypentanoic acid, δ-Valerolactone, Ethanol[1][3]

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl) allows for a balance of hydrophilic and lipophilic properties, influencing its utility as a solvent and its interaction with biological systems.[1]

Application Pathway Overview

The dual functionality of this compound is the cornerstone of its versatility. The hydroxyl and ester groups can be targeted independently or used in concert to construct a diverse range of molecular architectures. This guide will explore three primary pathways for innovation.

G cluster_start Starting Material cluster_pathways Primary Transformation Pathways cluster_outcomes Novel Applications & Products Start This compound Polymer Pathway 1: Polymer Synthesis Start->Polymer Intramolecular Cyclization & ROP Pharma Pathway 2: Pharmaceutical Intermediates Start->Pharma Derivatization of -OH & -COOEt GreenChem Pathway 3: Green & Specialty Chemicals Start->GreenChem Hydrolysis & Transformation Outcome1 Biodegradable Polyesters & Copolymers Polymer->Outcome1 Outcome2 Prodrugs & Bioactive Molecule Scaffolds Pharma->Outcome2 Outcome3 Green Solvents (GVL) & Bio-based Surfactants GreenChem->Outcome3

Caption: Logical flow from this compound to distinct application sectors.

Pathway 1: Advanced Biodegradable Polyesters

Aliphatic polyesters are a critical class of biodegradable materials.[4][5] this compound serves as an excellent, though indirect, monomer for the synthesis of poly(δ-valerolactone) (PVL), a biocompatible and degradable polymer. The key is the initial transformation of the linear ester into its cyclic counterpart, δ-valerolactone.

Causality Behind the Approach:

Direct polycondensation of 5-hydroxypentanoic acid (or its ethyl ester) typically results in low molecular weight polymers due to difficulties in removing the condensation byproduct (water or ethanol) and achieving the required high conversion rates.[6] In contrast, the Ring-Opening Polymerization (ROP) of cyclic esters like δ-valerolactone is a "living" or controlled process that allows for the synthesis of high molecular weight polyesters with narrow molecular weight distributions, providing precise control over material properties.[4][7]

Workflow for PVL Synthesis from this compound

G A This compound B Step 1: Hydrolysis (e.g., NaOH, H₂O/EtOH) A->B C 5-Hydroxypentanoic Acid B->C D Step 2: Cyclization/Depolymerization (Heat, Catalyst e.g., SnOct₂) C->D E δ-Valerolactone Monomer D->E F Step 3: Ring-Opening Polymerization (Initiator, Catalyst e.g., TBD) E->F G Poly(δ-valerolactone) (PVL) F->G H Step 4: Characterization (GPC, NMR, DSC) G->H I Final Material H->I

Caption: Experimental workflow for polyester synthesis.

Experimental Protocol 1: Synthesis of Poly(δ-valerolactone)

Part A: Synthesis of δ-Valerolactone Monomer

  • Hydrolysis: To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (1.2 eq). Stir at 50°C for 4 hours until TLC or GC-MS indicates complete consumption of the starting ester.

  • Acidification & Extraction: Cool the reaction mixture to 0°C and acidify with 1M HCl to pH ~2. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-hydroxypentanoic acid.[8]

  • Cyclization: To the crude 5-hydroxypentanoic acid in toluene (0.1 M), add a catalytic amount of tin(II) octoate (0.1 mol%). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The intramolecular esterification yields δ-valerolactone.

  • Purification: The resulting δ-valerolactone can be purified by vacuum distillation to yield a clear, colorless liquid suitable for polymerization.

Part B: Ring-Opening Polymerization (ROP)

Causality: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is chosen as an organocatalyst for its high efficiency in promoting the ROP of lactones, proceeding via a nucleophilic mechanism that provides excellent control over the polymerization.[7] Benzyl alcohol is used as an initiator, and its concentration relative to the monomer determines the target molecular weight of the polymer.[4]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add freshly distilled δ-valerolactone.

  • Initiation: Add benzyl alcohol (initiator, 1/100th eq relative to monomer for a target DP of 100).

  • Catalysis: Add a stock solution of TBD catalyst in dry toluene (0.5 mol% relative to monomer).

  • Polymerization: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the viscosity increase.

  • Termination & Purification: Quench the reaction by adding a small amount of benzoic acid. Dissolve the viscous polymer in dichloromethane and precipitate it into cold n-hexane or methanol.[7] Filter the white precipitate and dry under vacuum to a constant weight.

  • Characterization: Analyze the resulting poly(δ-valerolactone) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity (PDI), ¹H NMR for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties (Tg, Tm).

Pathway 2: Scaffolds for Pharmaceutical Development

The bifunctional nature of this compound makes it an attractive scaffold for creating pharmaceutical intermediates and prodrugs. The hydroxyl group provides a site for introducing pharmacophores or linkers, while the ester can be modified to tune solubility and bioavailability.

Application Concept: A Linker for Prodrugs

Causality: A significant challenge in drug development is poor oral bioavailability of polar drugs. A common strategy is to mask polar functional groups, like carboxylic acids, with ester moieties that are cleaved in vivo by esterase enzymes to release the active drug. A difluorinated analogue, ethyl 4,4-difluoro-5-hydroxypentanoate, is already used as an intermediate for statin prodrugs to enhance membrane permeability.[9] We can apply the same logic to the non-fluorinated backbone. The 5-hydroxy group provides a convenient attachment point for a drug molecule, creating a novel prodrug that releases the active compound upon ester hydrolysis.

Reaction Scheme: Synthesis of an Ibuprofen Prodrug

G Ibu Ibuprofen Acid Chloride Prodrug Ibuprofen-E5HP Prodrug Ibu->Prodrug + E5HP This compound E5HP->Prodrug label_cond Pyridine, DCM Room Temperature HCl HCl

Caption: Acylation of this compound with ibuprofen.

Experimental Protocol 2: Synthesis of an Ibuprofen Prodrug
  • Activation of Ibuprofen: In a round-bottom flask, dissolve ibuprofen (1.0 eq) in dry dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Allow the reaction to stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield ibuprofen acid chloride.

  • Esterification: Dissolve the crude ibuprofen acid chloride in dry DCM. In a separate flask, dissolve this compound (1.1 eq) and pyridine (1.5 eq) in dry DCM. Cool this solution to 0°C.

  • Coupling: Add the acid chloride solution dropwise to the this compound solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure prodrug.

  • Validation: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pathway 3: Green & Specialty Chemical Precursor

In line with the principles of green chemistry, platform chemicals derived from renewable resources are highly sought after.[10][11] this compound can be readily converted into valuable green chemicals, most notably γ-valerolactone (GVL), a highly prized green solvent and fuel additive.

Causality Behind the Approach:

GVL is considered a cornerstone of future biorefineries. The conventional route to GVL is the hydrogenation of levulinic acid. The conversion from 5-hydroxypentanoic acid (obtained from the hydrolysis of this compound) represents an alternative pathway.[1] This intramolecular cyclization is an atom-economical reaction that produces water as the only byproduct.

Experimental Protocol 3: Conversion to γ-Valerolactone (GVL)

Note: This protocol differs from the synthesis of δ-valerolactone by favoring the formation of the more thermodynamically stable five-membered ring under acidic conditions.

  • Hydrolysis: Prepare 5-hydroxypentanoic acid from this compound as described in Experimental Protocol 1, Part A, steps 1-2 .

  • Acid-Catalyzed Cyclization: Dissolve the crude 5-hydroxypentanoic acid in water (1 M). Add a strong acid catalyst, such as Amberlyst-15 or sulfuric acid (5 mol%).

  • Reaction: Heat the mixture to 120°C in a sealed vessel and stir for 6-8 hours. The acidic conditions promote dehydration and cyclization to form the five-membered γ-valerolactone ring.

  • Purification: After cooling, neutralize the catalyst (if using a liquid acid). Extract the GVL with an organic solvent like ethyl acetate. Dry the organic phase and remove the solvent. The resulting GVL can be purified by vacuum distillation.

  • Validation: Confirm the product identity and purity using GC-MS and ¹H NMR, comparing the spectra to a known standard of GVL.

Future Outlook & Novel Frontiers

The potential applications of this compound are not limited to the pathways detailed above. Further research into the following areas could yield significant innovations:

  • Functional Polymers: The hydroxyl group can be modified before cyclization and polymerization to introduce specific functionalities (e.g., amines, alkynes, azides) along the polyester backbone, creating materials for drug delivery or tissue engineering.[12]

  • Surfactant Synthesis: The amphiphilic nature of the molecule makes it a candidate for producing novel, bio-based surfactants through etherification or amidation reactions.[10]

  • Fragrance Precursors: While used as a fragrance itself, it can be derivatized to create pro-fragrances that release scents upon exposure to specific triggers like light or changes in pH, offering controlled release in consumer products.[13]

Conclusion

This compound is a molecule of significant untapped potential. Its bifunctional chemical nature provides a robust platform for innovation across multiple sectors. By leveraging well-understood chemical transformations such as hydrolysis, cyclization, ring-opening polymerization, and esterification, researchers can develop a new generation of biodegradable polymers, targeted pharmaceutical agents, and sustainable specialty chemicals. The protocols and rationales provided in this guide serve as a foundational blueprint for scientists and engineers to begin exploring these exciting and commercially promising applications.

References

  • Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction . RSC Publishing. [Link]

  • Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts . Catalysis Science & Technology (RSC Publishing). [Link]

  • Degradable polyesters via ring-opening polymerization of functional valerolactones for efficient gene delivery . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ring‐opening copolymerization of ε‐caprolactone and δ‐valerolactone to cyclic polyesters by a bimolecular system . ResearchGate. [Link]

  • Ring Opening Polymerization of β-acetoxy-δ- methylvalerolactone, a Triacetic Acid Lactone Derivative . RSC Publishing. [Link]

  • This compound | C7H14O3 | CID 12917181 . PubChem - NIH. [Link]

  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification . PMC - NIH. [Link]

  • Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow . Green Chemistry (RSC Publishing). [Link]

  • This compound | CAS#:13107-53-4 . Chemsrc. [Link]

  • Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks . Polymer Chemistry (RSC Publishing). [Link]

  • Green Chemistry . RSC Publishing. [Link]

  • 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 . PubChem - NIH. [Link]

  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics . University of Huddersfield Repository. [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach . PMC - NIH. [Link]

  • Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals . ResearchGate. [Link]

  • Active esters of polymer-bound 4-hydroxy-3-nitrobenzophenone as useful acylating reagents. Application to peptide synthesis . The Journal of Organic Chemistry - ACS Publications. [Link]

  • 79360-94-4 ethyl 4,4-difluoro-5-hydroxypentanoate . LookChem. [Link]

  • Is Ester Bond Formation A Reversible Reaction? . Chemistry For Everyone - YouTube. [Link]

  • Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
  • ethyl 5-hydroxyoctanoate, 75587-05-2 . The Good Scents Company. [Link]

  • Method for preparing 5-hydroxyvaleric acid.
  • Fragrance precursors.
  • Method for preparing mthis compound . Eureka | Patsnap. [Link]

  • ethyl (4S)-5-ethoxy-4-hydroxypentanoate | C9H18O4 | CID 71545090 . PubChem. [Link]

  • ethyl 5-hydroxydecanoate, 75587-06-3 . The Good Scents Company. [Link]

  • Fragrance precursor compounds . European Patent Office. [Link]

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters . MDPI. [Link]

Sources

An In-Depth Technical Guide on Ethyl 5-Hydroxypentanoate as a Substrate for Lipase and Esterase Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of ethyl 5-hydroxypentanoate as a substrate for studying the kinetics of lipases and esterases. It delves into the substrate's properties, enzymatic assay methodologies, data interpretation, and the underlying scientific principles.

Introduction: The Significance of Lipases, Esterases, and Their Substrates

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (carboxylesterases, EC 3.1.1.1) are ubiquitous hydrolases that catalyze the cleavage of ester bonds.[1][2] While both enzyme classes act on esters, they exhibit distinct substrate preferences. Esterases preferentially hydrolyze soluble, short-chain esters, whereas lipases act on water-insoluble, long-chain triglycerides at lipid-water interfaces.[2][3] This catalytic activity is central to numerous physiological processes, including fat digestion, cellular signaling, and detoxification. In the realm of drug development, esterases and lipases are critical in the metabolism of ester-containing prodrugs, influencing their bioavailability and therapeutic efficacy.

The selection of an appropriate substrate is paramount for accurately characterizing the kinetic behavior of these enzymes. An ideal substrate should be chemically stable, readily available, and produce a quantifiable signal upon enzymatic hydrolysis. This compound emerges as a valuable tool in this context, offering a unique combination of structural features that make it suitable for a range of kinetic assays.

This compound: A Substrate with Unique Characteristics

Physicochemical Properties

This compound (CAS No: 13107-53-4) is an ester that possesses both a hydroxyl group and an ethyl ester functional group.[4] This bifunctionality imparts a balance of hydrophilic and lipophilic properties.[4] Its structure allows for interactions with the active sites of both lipases and esterases, making it a versatile substrate for comparative kinetic studies.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[4][5]
Molecular Weight 146.18 g/mol [4][5]
SMILES CCOC(=O)CCCCO[4][5]
LogP (Octanol-Water) 0.712[4]
Polar Surface Area 46.53 Ų[4]
Rationale for Use in Enzyme Kinetics

The utility of this compound as a substrate stems from several key attributes:

  • Dual Functionality: The presence of a terminal hydroxyl group and an ethyl ester allows for the investigation of regioselectivity in enzymes that may exhibit both esterase and lipase-like activities.

  • Moderate Chain Length: The pentanoate backbone is of intermediate length, making it a suitable substrate for a broad range of lipases and esterases.

  • Hydrolysis Products: Enzymatic hydrolysis yields 5-hydroxypentanoic acid and ethanol. The production of the carboxylic acid leads to a decrease in pH, which can be monitored in real-time.[6][7][8] Alternatively, the consumption of the ester or the formation of the products can be quantified using chromatographic methods.[9][10][11]

Synthesis and Purity

The primary route for synthesizing this compound is the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[4] For kinetic studies, high purity of the substrate is crucial to avoid interference from impurities. Commercial batches typically achieve ≥98% purity, which can be verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Principles of Lipase and Esterase Kinetic Assays

The study of enzyme kinetics provides valuable insights into the catalytic mechanism and efficiency of an enzyme. The Michaelis-Menten model is a fundamental framework for describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[9][12]

Key Kinetic Parameters
  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

  • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kcat/Km (Catalytic Efficiency): A measure of the enzyme's overall efficiency, taking into account both substrate binding and catalysis.

Assay Methodologies

Several methods can be employed to monitor the enzymatic hydrolysis of this compound. The choice of method depends on the specific research question, available instrumentation, and desired throughput.

3.2.1. pH-Stat and Spectrophotometric pH-Shift Assays

The liberation of 5-hydroxypentanoic acid during the reaction causes a decrease in the pH of the reaction medium.[6][7][8]

  • pH-Stat Titration: This classic method maintains a constant pH by the controlled addition of a base (e.g., NaOH) to neutralize the acid produced.[11] The rate of base addition is directly proportional to the rate of the enzymatic reaction.

  • Spectrophotometric Assays with pH Indicators: A simpler, higher-throughput alternative involves the use of a pH indicator dye (e.g., bromothymol blue, phenol red).[7][8] The change in absorbance of the indicator at a specific wavelength is monitored as the pH changes due to acid production.[8]

3.2.2. Chromogenic and Fluorogenic Assays

While this compound itself is not chromogenic, analogous synthetic substrates with chromogenic or fluorogenic leaving groups are widely used to provide a more direct and sensitive measurement of enzyme activity.[1][13][14] For instance, p-nitrophenyl esters release the intensely colored p-nitrophenolate upon hydrolysis.[2][15] Similarly, substrates based on 4-methylumbelliferone or resorufin release fluorescent products.[2][3][16] While these are not direct assays for this compound, they are foundational techniques in the field and provide a basis for comparison.

3.2.3. Chromatographic Methods (GC and HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer direct and highly specific methods for quantifying the substrate and/or products of the enzymatic reaction.[9][10][11]

  • Gas Chromatography (GC): GC is well-suited for separating and quantifying volatile compounds like this compound and its hydrolysis product, ethanol.[9][10] This method is particularly useful for confirming the identity of the reaction products and for studying enzyme specificity with a range of substrates.[10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the non-volatile 5-hydroxypentanoic acid from the unreacted ester.[11][17] This technique is advantageous for its high resolution and sensitivity.

Experimental Protocols

General Considerations for Enzyme Assays
  • Buffer Selection: The choice of buffer is critical to maintain a stable pH throughout the assay, especially when not using a pH-stat method. The buffer's pKa should be close to the optimal pH of the enzyme.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

  • Substrate Concentration: To determine Km and Vmax, a range of substrate concentrations bracketing the expected Km value should be used.

  • Temperature Control: Enzyme activity is highly dependent on temperature. A constant and controlled temperature must be maintained throughout the assay.[9]

  • Controls: Appropriate controls, such as a reaction without enzyme (to measure non-enzymatic hydrolysis) and a reaction without substrate (to measure any background signal), are essential.

Protocol 1: Spectrophotometric pH-Shift Assay

This protocol provides a high-throughput method for determining initial reaction velocities.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.

  • Prepare a series of substrate dilutions in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme denaturation.

  • Prepare the assay buffer containing a pH indicator (e.g., 0.01% bromothymol blue in 0.01 M phosphate buffer, pH 7.2).[8]

  • Pipette the substrate dilutions into a 96-well microplate.

  • Initiate the reaction by adding a pre-determined amount of the lipase or esterase solution to each well.

  • Immediately measure the change in absorbance over time at the appropriate wavelength for the chosen pH indicator (e.g., 616 nm for bromothymol blue) using a microplate reader.[8]

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

Protocol 2: GC-Based Assay for Product Formation

This protocol allows for the direct quantification of the substrate and product.

  • Set up the enzymatic reaction in a vial with a defined volume of buffer, substrate, and enzyme.

  • Incubate the reaction at the optimal temperature with stirring.

  • At specific time points, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots by adding an acid or a solvent that denatures the enzyme.

  • Extract the substrate and product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC. A capillary column suitable for separating esters and alcohols should be used.

  • Quantify the concentrations of this compound and 5-hydroxypentanoic acid (after derivatization, if necessary) by comparing their peak areas to those of standard curves.

  • Plot the concentration of product formed versus time to determine the initial reaction velocity.

Data Analysis and Interpretation

Michaelis-Menten Kinetics

The initial velocities obtained at different substrate concentrations are plotted to generate a Michaelis-Menten curve (V₀ vs. [S]). Non-linear regression analysis of this data is the most accurate method to determine Vmax and Km.

Lineweaver-Burk Plot

Alternatively, the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) can be used to linearize the Michaelis-Menten equation and determine Vmax and Km from the y-intercept and x-intercept, respectively.[9] However, this method can be prone to inaccuracies due to the uneven weighting of data points.

Interfacial Activation of Lipases

For lipases, the kinetics can be more complex due to the phenomenon of interfacial activation.[3][12] This is the rapid increase in lipase activity when the substrate concentration exceeds its solubility limit and forms aggregates or an interface.[3] When using this compound, it is important to consider its solubility in the assay buffer and whether the observed kinetics deviate from the classical Michaelis-Menten model at higher concentrations.[12]

Visualization of Workflows and Concepts

General Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock setup_rxn Set up Reactions (Varying [S]) prep_substrate->setup_rxn prep_enzyme Prepare Enzyme Solution initiate_rxn Initiate with Enzyme prep_enzyme->initiate_rxn prep_buffer Prepare Assay Buffer prep_buffer->setup_rxn setup_rxn->initiate_rxn monitor_rxn Monitor Reaction Progress (e.g., Absorbance, GC) initiate_rxn->monitor_rxn calc_v0 Calculate Initial Velocities (V₀) monitor_rxn->calc_v0 plot_data Plot V₀ vs. [S] calc_v0->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model det_params Determine Km and Vmax fit_model->det_params

Caption: Workflow for lipase/esterase kinetic analysis.

Hydrolysis of this compound

G sub This compound C₇H₁₄O₃ enz Lipase / Esterase sub->enz prod1 5-Hydroxypentanoic Acid C₅H₁₀O₃ enz->prod1 prod2 Ethanol C₂H₆O enz->prod2

Caption: Enzymatic hydrolysis of the substrate.

Troubleshooting and Advanced Considerations

  • Substrate Solubility: At high concentrations, this compound may have limited solubility in aqueous buffers. The use of a co-solvent or detergent may be necessary, but their potential effects on enzyme activity must be evaluated.

  • Product Inhibition: The accumulation of 5-hydroxypentanoic acid or ethanol may inhibit the enzyme. It is important to measure initial velocities where product concentration is low.

  • Enantioselectivity: If using a chiral lipase or esterase, the enzyme may exhibit stereopreference for one enantiomer of a racemic substrate. Chiral chromatography may be required to study the enantioselectivity of the hydrolysis.

  • Transesterification: In the presence of other nucleophiles (e.g., alcohols in the buffer), transesterification may occur as a side reaction. The use of appropriate controls and analytical methods can help to identify and quantify this.

Conclusion

This compound is a versatile and valuable substrate for the kinetic characterization of lipases and esterases. Its unique chemical structure allows for the use of a variety of assay methodologies, from simple spectrophotometric assays to more complex chromatographic techniques. A thorough understanding of the principles of enzyme kinetics, careful experimental design, and appropriate data analysis are essential for obtaining accurate and meaningful results. This guide provides the foundational knowledge and practical protocols to empower researchers in their studies of these important enzymes.

References

  • Miles, R. J., Siu, E. L. T., Carrington, C., Richardson, A. C., Smith, B. V., & Price, R. G. (1992). The detection of lipase activity in bacteria using novel chromogenic substrates. FEMS Microbiology Letters, 101(1), 283-288.
  • Li, N., & Kulkarni, N. (2012).
  • G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from [Link]

  • Liu, K., et al. (2020). Investigation on the acyl chain length specificity of lipase by gas chromatography assay.
  • Mihailova, A., & Spasova, M. (2012). Analytical Methods for Lipases Activity Determination: A Review. Biotechnology & Biotechnological Equipment, 26(4), 3125-3134.
  • Becker, A., & Jaeger, K. E. (2009). Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors. Applied and Environmental Microbiology, 75(23), 7602–7608.
  • Lisboa, H. C. F., et al. (2013). Colorimetric method for esterase determination using pH indicator. Journal of Microbiological Methods, 94(2), 101-103.
  • Nachlas, M. M., & Seligman, A. M. (1949). Evidence for the specificity of esterase and lipase by the use of three chromogenic substrates. Journal of Biological Chemistry, 181(1), 343-355.
  • Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Retrieved from [Link]

  • Miles, R. J., Siu, E. L. T., Carrington, C., Richardson, A. C., Smith, B. V., & Price, R. G. (1992). The detection of lipase activity in bacteria using novel chromogenic substrates. FEMS Microbiology Letters, 101(1), 283-288.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Li, N., & Kulkarni, N. (2012).
  • Manzo, R. M., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerPlus, 5(1), 1738.
  • Hetrick, B., et al. (2022). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 8(3), 567–576.
  • Lisboa, H. C. F., et al. (2013). Endophytic fungi producing of esterases: Evaluation in vitro of the enzymatic activity using pH indicator. African Journal of Microbiology Research, 7(38), 4668-4674.
  • Ferrato, F., et al. (2001). Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1534(2-3), 107-116.
  • Chemsrc. (n.d.). This compound | CAS#:13107-53-4. Retrieved from [Link]

  • Trindade, M. B., et al. (2023). Lipase-catalysed changes in essential oils revealed by comprehensive two-dimensional gas chromatography. Scientific Reports, 13(1), 7943.
  • Atas, M., & Arslan, O. (2024). Investigations of substrate specificity of lipase and esterase from Triticum aestivum and their Michaelis-Menten kinetics. BIO Web of Conferences, 108, 10004.
  • ResearchGate. (n.d.). Previously screened hydrolysed‐mediated kinetic resolution of (±)‐ethyl.... Retrieved from [Link]

  • Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806.
  • Sandra, K., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences, 23(3), 1215.
  • Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
  • Patsnap. (n.d.). Method for preparing mthis compound. Retrieved from [Link]

  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1056.
  • Rossiter, S., et al. (2016). HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. PLoS ONE, 11(10), e0164333.
  • Ribeiro, J. M. C. C., et al. (2004). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 15(5), 739-743.
  • Henke, E., & Bornscheuer, U. T. (1999). Lipase-catalysed resolution of gamma- and delta-lactones.
  • Chen, Y. P., et al. (2020). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study.
  • Chen, J., et al. (2019). Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. Bioscience, Biotechnology, and Biochemistry, 83(4), 763-767.

Sources

Solubility of ethyl 5-hydroxypentanoate in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 5-Hydroxypentanoate in Organic Solvents

Abstract

This compound is a bifunctional molecule of significant interest in chemical synthesis and pharmaceutical sciences, serving as a versatile building block and intermediate. Its utility in these fields is fundamentally governed by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and drug delivery applications. This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes the theoretical principles governing its solubility, offers a predictive framework based on its molecular structure, and provides a detailed, field-proven experimental protocol for its precise determination.

Introduction: The Significance of this compound

This compound (CAS No. 13107-53-4) possesses both a hydroxyl (-OH) and an ethyl ester (-COOEt) functional group.[1][2] This unique structure imparts a balance of hydrophilic and lipophilic characteristics, making it a valuable intermediate.[1] The hydroxyl group can be further functionalized, while the ester group can be hydrolyzed or transesterified. These reactions are typically conducted in solution, making the choice of solvent a critical decision that influences reaction rates, yield, and product purity. In drug development, understanding solubility is essential for designing effective delivery systems and ensuring bioavailability.[3][4] This guide is designed to empower researchers with the foundational knowledge and practical tools to effectively predict, determine, and leverage the solubility of this compound.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1][5]
Molecular Weight 146.18 g/mol [1][5]
CAS Number 13107-53-4[1][2]
Polar Surface Area (PSA) 46.53 Ų[1][5]
logP (predicted) 0.712[1][5]

The molecule's structure is the primary determinant of its solubility. It consists of:

  • A Polar Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.[1]

  • A Polar Ester Group (-COOEt): This group contains electronegative oxygen atoms and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[6]

  • A Nonpolar Alkyl Chain (-CH₂CH₂CH₂-): This hydrocarbon backbone imparts a nonpolar character, which facilitates solubility in less polar or nonpolar organic solvents.

The moderate Polar Surface Area (PSA) and a positive logP value suggest a balanced solubility profile, with an affinity for both moderately polar and some nonpolar environments.[1]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[7] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups of this compound. The shared ability to donate and accept hydrogen bonds leads to strong solute-solvent interactions, predicting high solubility .

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. They can, however, act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. This suggests good to moderate solubility .[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While the alkyl chain of this compound will interact favorably with these solvents, the polar functional groups will be poorly solvated. This mismatch in intermolecular forces predicts low solubility .

For more quantitative predictions, thermodynamic models such as UNIFAC, NRTL-SAC, or COSMO-RS can be employed, which use group contributions or molecular surface polarities to estimate activity coefficients and, subsequently, solubility.[8][9][10] These models are particularly valuable in pharmaceutical development for solvent screening.[9]

Qualitative Solubility Predictions

Based on the theoretical framework, the expected solubility of this compound is summarized below.

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted Solubility
Polar Protic Methanol, Ethanol, WaterHydrogen Bonding, Dipole-DipoleHigh
Polar Aprotic Acetone, Ethyl Acetate, DMSODipole-DipoleModerate to High
Nonpolar Hexane, Toluene, Diethyl EtherVan der Waals ForcesLow to Moderate

Note: While diethyl ether has a slight dipole, its character is predominantly nonpolar.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published quantitative data, experimental determination is essential for obtaining accurate solubility values. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[11]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or refractometer)

Step-by-Step Methodology
  • Preparation of the System: Add an excess amount of this compound to a glass vial. The presence of undissolved solid solute is mandatory to ensure a saturated solution is formed at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached a steady state. Causality Note: Constant agitation ensures the entire volume of the solvent is exposed to the solute, accelerating the path to equilibrium.

  • Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle, creating a clear supernatant. Trustworthiness Note: This step is critical to avoid sampling solid particles, which would artificially inflate the measured solubility.

  • Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial. Causality Note: Filtration removes any suspended microparticles, ensuring only the dissolved solute is analyzed.

  • Gravimetric Analysis (Optional but Recommended): Weigh the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the solute is obtained. The solubility can be calculated from the mass of the solute and the mass of the solvent.

  • Quantitative Analysis: For higher precision, dilute an accurately known volume or mass of the filtered supernatant with the pure solvent to a concentration within the calibrated range of the analytical instrument.

  • Concentration Determination: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a UV or RI detector, or GC with an FID).

  • Calculation: Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100g solvent).

Visualization of Key Processes

Diagrams provide a clear visual representation of complex workflows and molecular interactions.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and place in shaker at constant temperature (24-48h) B->C D Let stand for phase separation (2h) C->D E Withdraw supernatant D->E F Filter with 0.45µm syringe filter E->F G Prepare dilutions F->G H Analyze via calibrated HPLC/GC G->H I Calculate solubility H->I

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) Solute This compound (E5HP) Protic Ethanol Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Acetone Solute->Aprotic Moderate H-Bonding (Acceptor Only) + Dipole-Dipole Nonpolar Hexane Solute->Nonpolar Weak van der Waals (Mismatched Polarity)

Caption: Molecular Interactions Driving the Solubility of E5HP in Different Solvents.

Conclusion

While quantitative solubility data for this compound is not widely published, a robust understanding of its molecular structure allows for strong qualitative predictions. Its amphiphilic nature, arising from the terminal hydroxyl and ethyl ester groups, suggests high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For applications requiring precise data, the provided shake-flask protocol offers a reliable and self-validating method for experimental determination. This guide equips researchers with the theoretical and practical framework necessary to make informed decisions regarding solvent selection for the synthesis, purification, and formulation of this compound.

References

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 12917181. [Link]

  • Scribd. Ester Solubility and Preparation Lab Report. [Link]

  • Chemsrc. This compound | CAS#:13107-53-4. [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. [Link]

  • National Center for Biotechnology Information. Thermodynamic modeling of activity coefficient and prediction of solubility. [Link]

  • National Center for Biotechnology Information. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

  • National Center for Biotechnology Information. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. [Link]

  • OUCI. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • International Journal of Novel Research and Development. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

Sources

Theoretical and computational studies of ethyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Studies of Ethyl 5-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule of significant interest in various chemical and biomedical fields. Its unique structure, possessing both a hydroxyl and an ethyl ester group, imparts a balance of hydrophilic and lipophilic properties, making it a valuable building block in organic synthesis and a potential modulator of biological pathways. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the structural, spectroscopic, and electronic properties of this compound. By leveraging the power of computational chemistry, we can gain deep insights into its conformational landscape, reactivity, and potential interactions with biological targets, thereby accelerating its application in drug development and other research areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to the study of this versatile molecule.

Introduction: The Significance of this compound

This compound (CAS No. 13107-53-4) is an organic compound with the molecular formula C₇H₁₄O₃.[1][2] Structurally, it is the ethyl ester of 5-hydroxypentanoic acid, featuring a five-carbon chain with a hydroxyl group at one end and an ethyl ester at the other.[1] This bifunctionality is key to its chemical versatility and its emerging role in various applications.

In the realm of biochemical research , this compound serves as a substrate for enzymes like lipases and esterases, aiding in the study of their kinetics.[1] There is also preliminary evidence suggesting its involvement in fatty acid β-oxidation pathways and a potential role in modulating cholesterol synthesis.[1] In the flavor and fragrance industry , its fruity aroma makes it a valuable component in synthetic flavor formulations.[1] Furthermore, its ester group can be hydrolyzed to yield 5-hydroxypentanoic acid, a precursor to γ-valerolactone, a promising green solvent.[1]

The flexible aliphatic chain of this compound allows it to adopt various conformations, which can significantly influence its physical properties and biological activity. Understanding this conformational flexibility and the molecule's electronic structure is crucial for predicting its behavior in different environments and its interaction with biological macromolecules. This is where theoretical and computational studies become indispensable. By employing sophisticated computational models, we can explore the molecule's potential energy surface, identify stable conformers, and predict a range of properties that are often challenging or time-consuming to determine experimentally.

This guide will delve into the core computational methodologies used to study this compound, providing both the theoretical underpinnings and practical protocols for their application.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure and physicochemical properties of this compound is essential before embarking on computational studies.

Molecular Identity

The unambiguous identification of this compound is crucial for database referencing and computational modeling.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 13107-53-4[1][2]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
SMILES CCOC(=O)CCCCO[1][2]
InChIKey FKHNTGWOIDULDM-UHFFFAOYSA-N[1][2]
Physicochemical Characteristics

The presence of both a polar hydroxyl group and a less polar ethyl ester group gives this compound a unique balance of properties.

ParameterValueSource
logP (Octanol-Water) 0.712[1]
Polar Surface Area 46.53 Ų[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

The logP value suggests a moderate lipophilicity, while the polar surface area is indicative of reasonable membrane permeability, a relevant parameter for drug delivery applications.[1]

Ethyl_5_hydroxypentanoate_2D_Structure cluster_ethyl cluster_pentanoate C1 CH3 C2 CH2 C1->C2 O1 O C2->O1 C3 C O1->C3 O2 O C3->O2 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 O3 OH C7->O3 DFT_Workflow cluster_outputs Calculated Properties start Initial 3D Structure of This compound dft_setup DFT Calculation Setup (Functional: B3LYP, Basis Set: 6-311++G(d,p)) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Analysis of Results freq_calc->analysis opt_geom Optimized Geometry analysis->opt_geom vib_freq Vibrational Frequencies (IR/Raman Spectra) analysis->vib_freq elec_prop Electronic Properties (HOMO, LUMO, etc.) analysis->elec_prop HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO  Energy Gap (ΔE)   Energy_Axis Energy Energy_Axis->LUMO

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Applications in Drug Development and Beyond

The insights gained from theoretical and computational studies of this compound have significant practical implications.

  • Rational Drug Design: By understanding the 3D structure and electronic properties of this molecule, it can be more effectively used as a scaffold or building block in the design of new drug candidates. Computational methods like molecular docking can be used to predict how derivatives of this compound might bind to specific protein targets.

  • Prodrug Strategies: The ester group of this compound can be exploited in prodrug design. A biologically active molecule with poor solubility or permeability can be chemically modified with a promoiety like this compound to improve its pharmacokinetic properties. The ester linkage can then be cleaved in vivo by esterases to release the active drug. *[3] Understanding Metabolism: Computational models can help predict the metabolic fate of this compound. For example, DFT calculations can identify the most likely sites for oxidation by cytochrome P450 enzymes.

  • Materials Science: In materials science, derivatives of hydroxy esters are used as monomers for producing biodegradable polymers and hydrogels for applications like sustained drug delivery. C[3]omputational studies can aid in designing polymers with desired degradation rates and mechanical properties.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the molecular properties and behavior of this compound. From elucidating its conformational preferences and spectroscopic signatures to predicting its reactivity and potential biological interactions, these methods offer a level of detail that is often inaccessible through experimental techniques alone. As computational power continues to grow and theoretical models become more refined, the predictive power of these approaches will further enhance our ability to harness the full potential of versatile molecules like this compound in drug development, materials science, and beyond.

References

  • This compound - 13107-53-4 - Vulcanchem. (n.d.).
  • ethyl 4,4-difluoro-5-hydroxypentanoate; CAS No.: 79360-94-4 - ChemShuttle. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

Sources

Methodological & Application

Synthesis of Ethyl 5-Hydroxypentanoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of ethyl 5-hydroxypentanoate, a valuable bifunctional molecule utilized in the development of pharmaceuticals and as a precursor in the synthesis of polyesters and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth technical insights and a self-validating methodology.

Introduction

This compound (CAS No: 13107-53-4) is a linear ester-alcohol that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring both a hydroxyl and an ethyl ester functional group, allows for a variety of subsequent chemical transformations.[3] This application note details a robust and reproducible method for its preparation via the acid-catalyzed ring-opening of δ-valerolactone with ethanol. This approach is favored for its atom economy and the ready availability of the starting materials.

Reaction Overview

The synthesis proceeds through the acid-catalyzed nucleophilic acyl substitution of δ-valerolactone. The ethanol acts as the nucleophile, attacking the protonated carbonyl carbon of the lactone, leading to the opening of the ring and the formation of the desired this compound. Concentrated sulfuric acid is an effective catalyst for this transformation.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
δ-Valerolactone≥98%e.g., Sigma-Aldrich
EthanolAnhydrous, ≥99.5%e.g., Fisher Scientific
Sulfuric AcidConcentrated (95-98%)e.g., Sigma-AldrichCorrosive
Sodium BicarbonateSaturated SolutionFor neutralization
Anhydrous Sodium SulfateFor drying
Round-bottom flaskAppropriate size for the scale
Reflux condenser
Magnetic stirrer/hotplate
Separatory funnel
Rotary evaporator
Fractional distillation apparatusFor purification
Standard laboratory glassware
Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization A Combine δ-valerolactone and ethanol in a round-bottom flask. B Add concentrated H₂SO₄ catalyst. A->B C Heat the mixture to reflux. B->C D Cool the reaction mixture. C->D Reaction Monitoring (e.g., TLC, GC) E Neutralize with saturated NaHCO₃ solution. D->E F Extract with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with brine. F->G H Dry the organic layer over anhydrous Na₂SO₄. G->H I Remove the solvent using a rotary evaporator. H->I J Purify the crude product by fractional distillation under reduced pressure. I->J K Characterize the final product (NMR, IR, GC-MS). J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

PART 1: Reaction Setup and Reflux

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add δ-valerolactone (e.g., 0.1 mol, 10.0 g) and anhydrous ethanol (e.g., 5 equivalents, 0.5 mol, 23.0 g, ~29 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.005 mol, ~0.27 mL) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at approximately 80-90 °C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting δ-valerolactone. The reaction is typically complete within 4-6 hours.

PART 2: Work-up and Isolation

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (e.g., 100 mL). Caution: Carbon dioxide gas will be evolved during neutralization. Vent the separatory funnel frequently.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with brine (saturated aqueous NaCl solution, 1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

PART 3: Purification and Characterization

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure. This is a critical step to remove any unreacted starting materials and byproducts.[3]

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3]

    • Expected Yield: 80-90%

    • Appearance: Colorless to pale yellow liquid.

    • Boiling Point: Approximately 110-112 °C at 10 mmHg.

Mechanistic Insights

The acid-catalyzed ring-opening of δ-valerolactone follows a well-established nucleophilic acyl substitution mechanism.

Caption: Mechanism of acid-catalyzed ring-opening of δ-valerolactone.

  • Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the δ-valerolactone, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added ethoxy group to the ring oxygen.

  • Ring Opening: The tetrahedral intermediate collapses, and the C-O bond of the ring is cleaved, resulting in the ring-opened structure.

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.

  • δ-Valerolactone: May cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate PPE.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • General Precautions: It is essential to conduct a thorough risk assessment before starting any chemical synthesis. Always work in a well-ventilated fume hood and have appropriate spill kits readily available.

Characterization Data

1H NMR (CDCl3, 400 MHz):

  • δ 4.12 (q, J = 7.1 Hz, 2H, -OCH2CH3)

  • δ 3.65 (t, J = 6.4 Hz, 2H, -CH2OH)

  • δ 2.33 (t, J = 7.4 Hz, 2H, -C(=O)CH2-)

  • δ 1.68 – 1.55 (m, 4H, -CH2CH2CH2-)

  • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH2CH3)

13C NMR (CDCl3, 101 MHz):

  • δ 173.8 (-C=O)

  • δ 62.4 (-CH2OH)

  • δ 60.4 (-OCH2CH3)

  • δ 34.0 (-C(=O)CH2-)

  • δ 32.2 (-CH2CH2OH)

  • δ 21.8 (-C(=O)CH2CH2-)

  • δ 14.2 (-OCH2CH3)

IR (neat, cm-1):

  • Broad O-H stretch: ~3400 cm-1

  • C-H stretch (aliphatic): ~2940 cm-1

  • C=O stretch (ester): ~1730 cm-1

  • C-O stretch: ~1180 cm-1

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC/GC. Ensure the reaction temperature is adequate.
Loss of product during work-upEnsure complete extraction and careful handling during neutralization and washing steps.
Inefficient purificationOptimize the fractional distillation conditions (pressure and temperature).
Product ContaminationUnreacted starting materialEnsure the reaction has gone to completion. Improve the efficiency of the fractional distillation.
Water in the final productEnsure the organic layer is thoroughly dried with anhydrous sodium sulfate before solvent removal.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from δ-valerolactone. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable chemical intermediate with a high degree of purity and yield. The provided mechanistic insights and characterization data serve as a comprehensive guide for both the execution and verification of the synthesis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Chemsrc. (2025, September 18). This compound. Retrieved January 8, 2026, from [Link]

Sources

Application Note: Acid-Catalyzed Esterification of 5-Hydroxypentanoic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 5-hydroxypentanoate via the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol. Commonly known as Fischer-Speier esterification, this reversible reaction is a cornerstone of organic synthesis.[1] This application note delves into the mechanistic principles, provides a detailed and validated experimental protocol, and discusses potential side reactions and troubleshooting strategies. The target audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a robust and reproducible method for preparing hydroxy esters.

Introduction and Theoretical Background

Fischer-Speier esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[3][4][5] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it is formed.[4][6]

The substrate, 5-hydroxypentanoic acid, is a bifunctional molecule containing both a carboxylic acid and a primary alcohol group. This presents the possibility of a competing intramolecular esterification (lactonization) to form a cyclic ester, δ-valerolactone.[7][8][9] However, by employing a large excess of ethanol, the intermolecular reaction is favored, leading to the desired product, this compound.

Reaction Scheme:

HO-(CH₂)₄-COOH + CH₃CH₂OH ⇌ HO-(CH₂)₄-COOCH₂CH₃ + H₂O (5-Hydroxypentanoic Acid + Ethanol ⇌ this compound + Water)

Reaction Mechanism

The acid-catalyzed esterification proceeds through a nucleophilic acyl substitution mechanism.[2][9] The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.[4][9]

The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[9][10]

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.[10]

  • Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, reforming the carbonyl group.[10]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2][10]

Fischer_Esterification_Mechanism sub Carboxylic Acid + Alcohol activated Protonated Carboxylic Acid sub->activated Protonation cat H+ (Catalyst) tetrahedral Tetrahedral Intermediate activated->tetrahedral Nucleophilic Attack by Alcohol proton_transfer Protonated Intermediate tetrahedral->proton_transfer Proton Transfer ester_water Protonated Ester + Water proton_transfer->ester_water Elimination of Water product Ester + H+ ester_water->product Deprotonation

Caption: Fischer Esterification Mechanism.

Experimental Protocol

This protocol details the synthesis of this compound. For optimal results and safety, it is crucial to adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[11] All manipulations involving concentrated acids should be performed in a well-ventilated fume hood.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-Hydroxypentanoic acid≥98%Commercially Available
Ethanol, absoluteAnhydrous, 200 proofCommercially AvailableUsed in large excess
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor neutralization
Saturated Sodium Chloride (NaCl)Aqueous Solution (Brine)Prepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying Agent
Round-bottom flask (250 mL)Glassware
Reflux condenserGlassware
Magnetic stirrer and stir barEquipment
Heating mantleEquipment
Separatory funnel (250 mL)Glassware
Rotary evaporatorEquipment
Step-by-Step Procedure

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.9 g (0.05 mol) of 5-hydroxypentanoic acid in 100 mL of absolute ethanol.[6] The large excess of ethanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.[4][9]

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the solution. The addition is exothermic, so it should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[6] Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[5]

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.[6]

  • Extraction: To the resulting residue, add 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.

  • Neutralization: Carefully wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.[6] Caution: Carbon dioxide gas will be evolved during this step; vent the separatory funnel frequently.[12]

  • Washing: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[6]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[6]

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a pale yellow oil.[6]

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.[13] This step is crucial for removing any unreacted starting material and byproducts.[13]

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[5][13]

PropertyExpected Value/Observation
Appearance Colorless to pale yellow oil
Molecular Formula C₇H₁₄O₃[14][15]
Molecular Weight 146.18 g/mol [13][14][15]
¹H NMR (CDCl₃, 400 MHz) δ 4.12 (q, 2H), 3.65 (t, 2H), 2.32 (t, 2H), 1.70-1.55 (m, 4H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 173.8, 62.2, 60.4, 33.9, 32.0, 21.8, 14.2
IR (neat, cm⁻¹) 3400 (br, O-H), 2940 (C-H), 1735 (C=O, ester)
Yield Typically ≥85% after purification[13]

Troubleshooting and Field-Proven Insights

  • Low Yield: A common issue in Fischer esterification is an incomplete reaction due to the equilibrium nature of the process.[4]

    • Solution: Ensure the use of anhydrous ethanol, as any water present will shift the equilibrium back towards the reactants. Increasing the reaction time or using a Dean-Stark apparatus to azeotropically remove water can also improve the yield.[4][11][16]

  • Presence of δ-Valerolactone: The formation of the cyclic lactone is a potential side reaction.[7][8]

    • Insight: Using a large excess of ethanol significantly favors the intermolecular esterification over the intramolecular cyclization. The protocol provided utilizes a substantial excess of ethanol to minimize lactone formation.

  • Incomplete Neutralization: Residual acid can lead to product degradation during purification.

    • Solution: Ensure thorough washing with sodium bicarbonate solution until no more gas evolution is observed. Test the aqueous layer with pH paper to confirm it is basic.

  • Emulsion during Work-up: The formation of an emulsion during the extraction process can make layer separation difficult.

    • Insight: Adding a small amount of brine can help to break up emulsions. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent their formation.[17]

Conclusion

The acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol is an effective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by using a large excess of anhydrous ethanol, high yields of the desired product can be achieved while minimizing the formation of the lactone byproduct. The detailed protocol and troubleshooting guide provided in this application note offer a robust framework for researchers and scientists to successfully synthesize and purify this valuable hydroxy ester.

References

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. Fischer-Speier Esterification. [Link]

  • BYJU'S. Fischer esterification reaction. [Link]

  • University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • SimpleChem. Esterification Experiment Report. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Study.com. If 5-hydroxypentanoic acid (HOCH_2CH_2CH_2CO_2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product? [Link]

  • Nagwa. Question Video: Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid. [Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ACS Publications. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. [Link]

  • ResearchGate. Work up of ester? [Link]

  • JoVE. Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • University of California, Irvine. Fischer Esterification. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Filo. If 5-hydroxypentanoic acid is treated with an acid catalyst, an intramole.. [Link]

  • Pearson+. Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid lactone in the presence of a base. [Link]

  • YouTube. [Chemistry] If 5 -hydroxypentanoic acid is treated with acid catalyst, an intramoiecular esterificat. [Link]

  • Patsnap. Method for preparing mthis compound. [Link]

  • Pearson+. 5-hydroxy-3-methylpentanoic acid forms a cyclic ester (lactone) w.... [Link]

  • Filo. When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms ... [Link]

  • Google Patents. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl)
  • PubChem. This compound. [Link]

  • YouTube. Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? (ACS Organic Chemistry Prep). [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • PubChem. Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate. [Link]

Sources

Application Note: High-Purity Isolation of Ethyl 5-Hydroxypentanoate via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-hydroxypentanoate is a valuable bifunctional molecule utilized as a building block in the synthesis of pharmaceuticals and specialty polymers. Its synthesis, typically via Fischer esterification of 5-hydroxypentanoic acid, yields a crude product containing unreacted starting materials, acidic catalysts, and side products. Achieving high purity (≥98%) is critical for subsequent applications and necessitates an efficient purification strategy.[1] Due to its high boiling point and potential for thermal degradation, purification by fractional distillation must be conducted under reduced pressure. This application note provides a comprehensive, field-proven protocol for the purification of this compound using vacuum fractional distillation, ensuring high purity and yield. The protocol includes pre-distillation workup, detailed apparatus setup, step-by-step distillation procedure, and troubleshooting guidance.

Introduction: The Rationale for Vacuum Fractional Distillation

This compound possesses both a hydroxyl and an ester functional group, making it susceptible to thermal stress.[1] At atmospheric pressure, its boiling point is predicted to be well over 200°C, a temperature at which decomposition, polymerization, or intramolecular cyclization (lactonization) can occur. Vacuum distillation is a fundamental technique employed to purify compounds that are thermally sensitive or have very high boiling points.[2] By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for vaporization and separation at a much lower, non-destructive temperature.

Fractional distillation is superior to simple distillation for this application because it provides enhanced separation efficiency between components with close boiling points.[3] The inclusion of a fractionating column introduces a large surface area (e.g., from glass beads or structured packing), creating a series of condensation-vaporization cycles known as "theoretical plates."[3][4] Each plate enriches the vapor phase with the more volatile component, enabling a finer separation between the desired product and any closely boiling impurities. This protocol is designed to maximize purity by leveraging the combined advantages of both vacuum and fractional techniques.

Pre-Distillation Workup: Neutralization and Drying

Prior to distillation, it is imperative to remove non-volatile and water-soluble impurities from the crude reaction mixture. The primary synthesis route via acid-catalyzed esterification leaves residual acid catalyst (e.g., H₂SO₄) and water as a byproduct.[1] Failure to remove the acid catalyst can promote decomposition and charring in the distillation flask.

Protocol: Liquid-Liquid Extraction
  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Dilute the mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to facilitate phase separation.

  • Acid Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Swirl gently at first, and vent frequently to release CO₂ gas produced from the neutralization. Continue additions until effervescence ceases. This step neutralizes the acid catalyst.[5]

  • Water Wash: Wash the organic layer with deionized water to remove any remaining salts and water-soluble compounds.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break any emulsions and begins the process of removing dissolved water from the organic phase.[5]

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Drying: Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand until the solvent is clear.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Solvent Removal: Remove the bulk of the low-boiling organic solvent using a rotary evaporator. Do not heat excessively to avoid loss of the target compound. The resulting oil is the crude, dry this compound, ready for distillation.

Apparatus and Materials

Equipment
  • Heating mantle with stirrer

  • Laboratory jack

  • Two-stage vacuum pump or a water aspirator capable of achieving <10 mmHg pressure[6]

  • Digital vacuum gauge or manometer

  • Circulating chiller or cold water source for condenser

  • Inert gas source (Nitrogen or Argon) with manifold

Glassware & Consumables
  • Round-bottom flask (distilling flask)

  • Claisen adapter (essential for preventing bumping)[6]

  • Fractionating column (e.g., Vigreux or packed with Raschig rings/glass beads)

  • Distillation head with thermometer adapter

  • Liebig or Allihn condenser

  • Vacuum take-off adapter

  • Receiving flasks (pear-shaped or round-bottom)

  • Thermometer (-10 to 250 °C)

  • Magnetic stir bar[6]

  • Glass wool

  • Thick-walled vacuum tubing[6]

  • Vacuum grease

  • Keck clips or joint clamps

Visualization of the Distillation Apparatus

The proper assembly of the vacuum fractional distillation apparatus is critical for safety and efficiency. The following diagram illustrates the recommended setup.

Vacuum_Fractional_Distillation cluster_main Distillation Train Flask Round-Bottom Flask (with Stir Bar & Crude Ester) Claisen Claisen Adapter Flask->Claisen Joint 1 Mantle Heating Mantle with Stirrer Column Fractionating Column (e.g., Vigreux) Claisen->Column Joint 2 Head Distillation Head Column->Head Joint 3 Thermometer Thermometer Head->Thermometer Placement Condenser Condenser Head->Condenser Joint 4 Adapter Vacuum Adapter Condenser->Adapter Joint 5 WaterOut Water Out Condenser->WaterOut Receiver Receiving Flask Adapter->Receiver Joint 6 Gauge Vacuum Gauge Adapter->Gauge To Gauge Trap Cold Trap (optional but recommended) Pump Vacuum Source (Pump/Aspirator) Trap->Pump To Vacuum Gauge->Trap To Trap WaterIn Water In WaterIn->Condenser

Caption: Vacuum Fractional Distillation Setup.

Experimental Protocol: Step-by-Step

Safety First: Inspect all glassware for cracks or star fractures before assembly to prevent implosion under vacuum.[6] Always wear safety glasses and work behind a fume hood sash.

  • Assembly:

    • Assemble the glassware as shown in the diagram above. Use a thin, uniform layer of vacuum grease on all ground-glass joints to ensure a good seal.[6] Secure all joints with Keck clips.

    • Place a magnetic stir bar into the distilling flask. Causality: A stir bar is essential for preventing bumping, as boiling stones are ineffective under vacuum.[6]

    • Insert the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

  • System Preparation:

    • Charge the distilling flask with the crude, dried this compound (no more than 2/3 full).

    • Connect the condenser to the circulating chiller or cold water tap.

    • Connect the vacuum adapter via thick-walled tubing to a cold trap and then to the vacuum source.[6]

  • Distillation:

    • Turn on the magnetic stirrer to a moderate speed.

    • Begin to evacuate the system slowly. A hissing sound indicates a leak, which must be addressed before proceeding.

    • Once a stable, low pressure is achieved (e.g., 1-5 mmHg), begin to heat the distilling flask gently.

    • Observe the mixture as it begins to boil and the vapor rises up the column.

    • Establish a slow, steady reflux in the column. A proper reflux ratio (ratio of condensate returning to the pot vs. distillate collected) is key to good separation. A ratio of 5:1 to 10:1 is a good starting point.

    • Fraction Collection: Monitor the temperature at the distillation head.

      • Fore-run: Collect the first fraction, which will contain any residual solvent and low-boiling impurities. The temperature will be low and may be unstable.

      • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the working pressure, change to a new receiving flask. Collect this fraction while the temperature remains constant.

      • Tailings: If the temperature begins to drop or rise sharply, it indicates the desired product has distilled and higher-boiling impurities are beginning to come over. Stop the distillation or collect this fraction in a separate flask.

  • Shutdown:

    • Crucially, cool the system before stopping the vacuum. Lower the heating mantle and allow the distilling flask to cool to room temperature.[6]

    • Slowly vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.

    • Turn off the vacuum pump and the condenser water flow.

    • Disassemble the apparatus and characterize the collected fractions.

Data Presentation

The following table provides expected boiling points and compositions for the collected fractions. The boiling point of this compound is not widely published; therefore, values are estimated based on similar structures and vacuum nomographs.

Fraction NumberDescriptionExpected Boiling Point (at ~2 mmHg)Likely Composition
1Fore-run< 80 °CResidual extraction solvent, water, low-boiling impurities.
2Main Fraction ~95 - 105 °C Pure this compound (≥98%)
3Tailings> 110 °C or unstableHigher-boiling impurities, decomposition products.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Bumping/Violent Boiling No stir bar; heating too rapidly; residual volatile solvent.Ensure stir bar is active. Heat gradually. Evacuate system fully before heating to remove volatiles.[6]
Flooding of Column Heating rate is too high, causing excessive vapor velocity.Reduce the heat input to the distilling flask to allow the reflux to subside and re-establish properly.
Inability to Achieve Low Pressure Leaks in the system; poor vacuum source.Check all joints for proper greasing and seals. Test the vacuum source independently. Ensure tubing is not cracked.
No Distillate Collected Insufficient heating; pressure too high; condenser too cold (for very high BP compounds).Increase heat input gradually. Ensure vacuum is at the target pressure. Check for blockages.

References

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 5-hydroxyoctanoate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Jack Westin. (n.d.). Distillation - Separations And Purifications. Retrieved from [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Protocol for High-Fidelity Purity Assessment of Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive, field-proven protocol for the purity analysis of ethyl 5-hydroxypentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in organic synthesis and a component in flavor and fragrance formulations, where purity is a critical quality attribute. The inherent chemical properties of this analyte, specifically its hydroxyl group, present analytical challenges such as poor peak shape and thermal instability. This guide details a robust derivatization strategy followed by a validated GC-MS method designed to overcome these challenges, ensuring high-fidelity separation and unambiguous identification of the parent compound and potential process-related impurities. The methodologies described herein are grounded in established principles and conform to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2]

Scientific Rationale & Methodological Causality

The accurate determination of purity is a cornerstone of quality control in the pharmaceutical and chemical industries.[2][3] For this compound, a bifunctional molecule containing both an ester and a primary alcohol, direct GC analysis is often compromised. The polar hydroxyl group can engage in hydrogen bonding with active sites on the GC column and inlet liner, leading to significant peak tailing and reduced analytical sensitivity. Furthermore, its relatively low volatility requires higher elution temperatures, which can induce thermal degradation, potentially forming artifacts like δ-valerolactone through intramolecular cyclization.

To mitigate these issues, a chemical derivatization step is not merely recommended but essential for achieving analytical trustworthiness.[4] This protocol employs silylation, a widely used and highly effective derivatization technique.[5] The active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.

The core benefits of this approach are:

  • Increased Volatility: The TMS ether is significantly more volatile than the parent alcohol, allowing for lower elution temperatures and reduced thermal stress on the analyte.

  • Improved Peak Shape: Masking the polar -OH group eliminates undesirable column interactions, resulting in sharp, symmetrical chromatographic peaks, which are crucial for accurate quantification.[6]

  • Enhanced Thermal Stability: The resulting derivative is more stable at the temperatures required for chromatographic separation.[4]

  • Characteristic Mass Spectrum: The TMS derivative yields a predictable and informative mass spectrum with a clear molecular ion and characteristic fragments (e.g., m/z 73), aiding in definitive identification.

This protocol is designed as a self-validating system, where system suitability checks and adherence to validation principles ensure the reliability of every analysis.[1][7]

Potential Impurities Profile

A thorough understanding of the synthesis pathway is critical for identifying potential impurities. This compound is commonly synthesized via the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[8] Based on this, the likely process-related impurities are:

Impurity NameChemical StructureOriginRationale for Presence
Ethanol CH₃CH₂OHStarting MaterialIncomplete removal after reaction.
5-Hydroxypentanoic Acid HO(CH₂)₄COOHStarting MaterialIncomplete esterification.
δ-Valerolactone C₅H₈O₂ByproductIntramolecular cyclization of 5-hydroxypentanoic acid, especially under acidic/thermal stress.
Diethyl Ether (CH₃CH₂)₂OByproductAcid-catalyzed dehydration of ethanol.
Polymeric Esters -[O(CH₂)₄CO]-ₙByproductIntermolecular esterification of 5-hydroxypentanoic acid.

Detailed Experimental Protocol

Part A: Sample Preparation and Silylation

This two-step process first prepares the sample and then chemically modifies it for optimal GC-MS analysis.

G cluster_prep Step 1: Sample Preparation cluster_deriv Step 2: Derivatization A Accurately weigh ~10 mg of This compound sample B Dissolve in 1.0 mL of Pyridine (anhydrous) in a 2 mL vial A->B Solubilization C Add 200 µL of BSTFA + 1% TMCS (Silylating Agent) B->C Reagent Addition D Seal vial and heat at 70°C for 30 min in a heating block or oven C->D Reaction E Cool to room temperature D->E Quenching F Transfer to autosampler vial for analysis E->F Final Sample

Caption: Silylation workflow for this compound.

Methodology:

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL glass vial.

  • Dissolution: Add 1.0 mL of anhydrous pyridine to the vial. Ensure the sample is fully dissolved. Pyridine acts as a solvent and an acid scavenger, driving the silylation reaction to completion.

  • Derivatization: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the solution. TMCS serves as a catalyst to enhance the reactivity of the silylating agent.[6]

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS injection. If necessary, the sample can be further diluted with a suitable solvent like hexane before analysis.

Part B: GC-MS Instrumentation and Analytical Conditions

The following parameters have been optimized for the separation and detection of derivatized this compound and its related impurities. These conditions serve as a robust starting point and can be adapted based on the specific instrumentation used.

GCMS_Workflow cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Injector Injector Temp: 250°C Mode: Split (50:1) Volume: 1 µL Column GC Column Type: DB-5ms (30m x 0.25mm, 0.25µm) Carrier: Helium (1.0 mL/min) Injector->Column Oven Oven Program Initial: 50°C (2 min) Ramp: 10°C/min to 280°C Hold: 5 min Column->Oven Interface GC-MS Interface Transfer Line: 280°C Oven->Interface IonSource Ion Source Mode: Electron Ionization (EI) Energy: 70 eV Temp: 230°C Interface->IonSource MassAnalyzer Mass Analyzer Type: Quadrupole Scan Range: m/z 40-450 Solvent Delay: 3 min IonSource->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector

Caption: Overall GC-MS analytical workflow.

Instrumental Parameters Table:

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film)A robust, low-bleed, mid-polarity column suitable for a wide range of derivatized compounds.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good separation efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures consistent retention times and peak performance.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized sample without thermal degradation.
Injection ModeSplit (Ratio 50:1)Prevents column overloading from the high-concentration main component, ensuring sharp peaks.
Injection Volume1.0 µLStandard volume for capillary GC.
Oven Program50°C for 2 min, then 10°C/min to 280°C, hold for 5 minInitial hold separates volatile impurities (e.g., ethanol). The ramp effectively separates components based on boiling point. Final hold ensures all compounds elute.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentHigh-sensitivity detector for trace impurity identification.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ionization Energy70 eVStandard energy that provides extensive and reproducible fragmentation.[9]
Source Temperature230°COptimized to prevent condensation and minimize unwanted side reactions.
Quadrupole Temp.150°CEnsures stable ion transmission.
Transfer Line Temp.280°CPrevents cold spots and sample condensation between the GC and MS.
Solvent Delay3.0 minProtects the filament and detector from the high concentration of the solvent and derivatizing agent.
Scan Rangem/z 40 - 450Covers the molecular weights and fragment ions of the target analyte and expected impurities.

Data Analysis & Purity Calculation

Analyte and Impurity Identification

Identification is a two-fold process: matching the component's retention time and its mass spectrum. The mass spectrum of the derivatized analyte (TMS-ethyl 5-hydroxypentanoate) is expected to show a molecular ion at m/z 218.

Expected Diagnostic Ions for Key Compounds:

CompoundDerivatized FormExpected Mol. Ion (m/z)Key Diagnostic Fragment Ions (m/z)
This compound TMS-Ether218203 ([M-CH₃]⁺), 173 ([M-OC₂H₅]⁺), 129, 103, 73 ([Si(CH₃)₃]⁺)
5-Hydroxypentanoic Acid Di-TMS Ether/Ester248233 ([M-CH₃]⁺), 147, 117, 73
δ-Valerolactone N/A (No active H)10085, 72, 56, 42
Ethanol TMS-Ether118103 ([M-CH₃]⁺), 89, 75, 73

Note: The fragmentation of esters often involves McLafferty rearrangement and alpha-cleavages relative to the carbonyl and ether oxygens. The presence of the TMS group introduces new, highly predictable fragmentation pathways.[10][11]

Purity Calculation

Purity is calculated using the area percent method from the total ion chromatogram (TIC). This method assumes that all compounds have a similar response factor in the detector. While this is an approximation, it is widely accepted for purity screening. For regulatory filings, validation with certified standards for key impurities is required to determine specific response factors.[12][13]

Formula: Purity (%) = ( (Area of TMS-Ethyl 5-hydroxypentanoate Peak) / (Total Area of All Peaks*) ) x 100

*Excluding the solvent and derivatizing agent peaks within the solvent delay window.

Method Validation and Trustworthiness

To ensure this protocol is fit for its intended purpose, it must be validated according to guidelines such as ICH Q2(R1).[1][14] Key validation parameters include:

  • Specificity: The method's ability to produce a clean separation of the main peak from potential impurities and degradation products. This is confirmed by the baseline resolution of all relevant peaks.

  • Linearity: Assessed by preparing a series of dilutions of the derivatized standard and demonstrating a linear relationship (R² > 0.999) between concentration and peak area.[15]

  • Accuracy & Precision: Determined through repeatability (intra-day) and intermediate precision (inter-day) studies. The Relative Standard Deviation (RSD) for replicate injections should typically be less than 2%.[1] Accuracy is confirmed by spike-recovery experiments.

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is crucial for controlling trace-level contaminants and is often established at a signal-to-noise ratio of 10:1.[7]

Conclusion

This application note details a robust and reliable GC-MS method for the purity assessment of this compound. The strategic use of silylation derivatization successfully overcomes the analytical challenges posed by the analyte's hydroxyl group, enabling sharp, symmetric peaks and clear, interpretable mass spectra. The provided instrumental parameters and data analysis framework establish a comprehensive protocol suitable for routine quality control in research, development, and manufacturing environments. Adherence to the outlined validation principles will ensure that the data generated is accurate, precise, and trustworthy, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • ASTM International. (2024). D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. ASTM. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]

  • ASTM International. (2017). D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. ASTM. [Link]

  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. SCION Instruments. [Link]

  • Scribd. (n.d.). Astm d5769. Scribd. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Månsson, J. E., et al. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. National Institutes of Health. [Link]

  • Science.gov. (n.d.). gas chromatography astm: Topics by Science.gov. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]

  • Husain, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. GSC Biological and Pharmaceutical Sciences. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • U.S. Pharmacopeia. (n.d.). 1086 Impurities in Drug Substances and Drug Products. USP-NF. [Link]

  • Sharma, A., & Sharma, A. (2017). A Review on GC-MS and Method Development and Validation. ResearchGate. [Link]

  • Shanaura, A., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]

  • ResearchGate. (2025). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]

Sources

Application Note: A Practical Guide to the Interpretation of the 1H NMR Spectrum of Ethyl 5-hydroxypentonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers, scientists, and professionals in drug development, the ability to accurately interpret NMR spectra is a fundamental skill for confirming chemical structures, assessing purity, and understanding molecular interactions. This application note provides a detailed, experience-driven guide to the interpretation of the 1H NMR spectrum of ethyl 5-hydroxypentanoate. We will move beyond a simple peak assignment to discuss the underlying principles, experimental considerations, and data processing steps necessary for a comprehensive and trustworthy analysis.

This compound presents an excellent case study for understanding key NMR concepts. Its structure incorporates an ethyl ester and a primary alcohol, functional groups that give rise to distinct and informative signals in the 1H NMR spectrum. The aliphatic chain connecting these groups allows for the exploration of spin-spin coupling and the influence of neighboring protons on signal multiplicity.[3][4] Furthermore, the presence of a hydroxyl group introduces the complexities of hydrogen bonding and proton exchange, which can significantly impact the chemical shift and appearance of the -OH proton signal.[5][6]

This guide is structured to provide a logical workflow, from sample preparation to final spectral interpretation, grounded in scientific integrity and practical laboratory experience.

Predicted 1H NMR Spectral Data for this compound

A thorough understanding of the expected 1H NMR spectrum is the first step in a successful interpretation. The table below summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment in this compound. These predictions are based on established chemical shift ranges for common functional groups and typical coupling constants observed in aliphatic systems.[1][7][8]

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationJ-coupling (Hz)
a (-CH3)~1.25Triplet (t)3H~7.1
b (-CH2-)~4.12Quartet (q)2H~7.1
c (-CH2-)~2.33Triplet (t)2H~7.4
d (-CH2-)~1.65Quintet (quin)2H~7.0
e (-CH2-)~1.58Quintet (quin)2H~6.5
f (-CH2-)~3.64Triplet (t)2H~6.4
g (-OH)1.0 - 5.5 (variable)Broad Singlet (br s)1HN/A

Note: The chemical shift of the hydroxyl proton (g) is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding effects.[5][6] It often appears as a broad singlet because of rapid chemical exchange with residual water or other hydroxyl groups.[5][9]

Visualizing the Structure and Proton Environments

To aid in the interpretation, a diagram illustrating the structure of this compound with each unique proton environment labeled is provided below. This visual representation helps to correlate the predicted spectral data with the molecular structure.

Caption: Structure of this compound with proton labels.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The quality of the final spectrum is critically dependent on meticulous sample preparation and proper instrument setup. The following protocol outlines the key steps to obtain a high-resolution 1H NMR spectrum of this compound.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the this compound sample.[2] Deuterated chloroform (CDCl3) is a common and effective choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively low interference in the 1H NMR spectrum.[10][11] Other potential solvents include deuterated acetone (acetone-d6) or deuterated dimethyl sulfoxide (DMSO-d6).[11][12] The choice of solvent is crucial as it can influence the chemical shifts, particularly of the hydroxyl proton.[13][14]

  • Sample Concentration: Weigh approximately 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable amount of time.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is essential to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): While the residual solvent peak can often be used for spectral calibration, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a precise reference point at 0 ppm.[2][15]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

II. NMR Data Acquisition

The following steps provide a general guideline for setting up a standard 1H NMR experiment. Specific parameters may vary depending on the spectrometer manufacturer and software.

  • Instrument Setup: Insert the sample into the NMR spectrometer and ensure it is properly positioned within the magnetic field.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[16] Following the lock, the magnetic field homogeneity must be optimized through a process called "shimming" to achieve sharp, well-resolved peaks.[16]

  • Standard 1D Proton Experiment:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

      • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for quantitative analysis.

III. Data Processing

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the final frequency-domain spectrum.[17][18]

  • Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform.[17][18]

  • Phase Correction: The phases of the peaks are adjusted to ensure they are all positive and have a pure absorption lineshape.[17][19]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[17][19]

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).[10]

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.[20]

Logical Workflow for NMR Data Handling

The following diagram illustrates the logical flow from raw data acquisition to the final, interpretable spectrum.

G A Data Acquisition (FID) B Fourier Transformation A->B C Phase Correction B->C D Baseline Correction C->D E Referencing D->E F Integration E->F G Final Interpretable Spectrum F->G

Caption: NMR data processing workflow.

Detailed Spectral Interpretation

A systematic approach to interpreting the processed 1H NMR spectrum is crucial for accurate structure elucidation.

Step 1: Analyze the Chemical Shifts

The chemical shift of a proton is determined by its local electronic environment.[7] Electronegative atoms, such as oxygen, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[8][21]

  • Protons 'b' (~4.12 ppm) and 'f' (~3.64 ppm): These protons are adjacent to oxygen atoms and are therefore the most deshielded. The protons of the ethyl group's methylene ('b') are deshielded by the ester oxygen, while the terminal methylene protons ('f') are deshielded by the hydroxyl oxygen. Protons adjacent to an ester oxygen typically appear further downfield than those next to an alcohol oxygen.[22]

  • Protons 'c' (~2.33 ppm): These protons are alpha to the carbonyl group of the ester, which is an electron-withdrawing group, causing a downfield shift compared to a standard alkane.[20]

  • Protons 'd' and 'e' (~1.65 and ~1.58 ppm): These methylene protons are in the middle of the alkyl chain and are relatively shielded, appearing in the typical alkane region.[8]

  • Protons 'a' (~1.25 ppm): These are the most shielded protons, being part of a methyl group at the end of the ethyl chain and furthest from any electron-withdrawing groups.[8]

  • Proton 'g' (variable): The hydroxyl proton's chemical shift is highly dependent on hydrogen bonding.[5][23] In a non-polar solvent like CDCl3 and at a typical concentration, it may appear anywhere between 1.0 and 5.5 ppm.[6][9]

Step 2: Examine the Integration

The integration values represent the relative number of protons for each signal. For this compound, the expected ratio is 3:2:2:2:2:2:1, corresponding to protons a:b:c:d:e:f:g. Verifying these ratios is a critical check for the correct structure.

Step 3: Interpret the Multiplicity (Spin-Spin Splitting)

The multiplicity of a signal is determined by the number of neighboring protons (n) and follows the n+1 rule for first-order spectra.[4] The spacing between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).[3][24]

  • Protons 'a' (triplet): The methyl protons ('a') have two neighboring protons on the adjacent methylene group ('b'), so their signal is split into a triplet (2+1=3).

  • Protons 'b' (quartet): The methylene protons ('b') have three neighboring protons on the methyl group ('a'), resulting in a quartet (3+1=4).

  • Protons 'c' (triplet): These protons are adjacent to the methylene group 'd' (2 protons), so they appear as a triplet.

  • Protons 'd' (quintet): These protons have two neighbors on 'c' and two on 'e', for a total of four. Thus, their signal is split into a quintet (4+1=5).

  • Protons 'e' (quintet): Similarly, these protons are coupled to the two protons of 'd' and the two protons of 'f', resulting in a quintet.

  • Protons 'f' (triplet): These protons are adjacent to the methylene group 'e' (2 protons) and appear as a triplet.

  • Proton 'g' (broad singlet): The hydroxyl proton typically does not show coupling to neighboring protons due to rapid chemical exchange.[9]

The Special Case of the Hydroxyl Proton

The signal for the hydroxyl proton ('g') warrants special attention. Its chemical shift and broadness are diagnostic of hydrogen bonding.[5][13] To confirm its assignment, a D2O shake experiment can be performed. Adding a drop of deuterium oxide (D2O) to the NMR tube will result in the exchange of the acidic -OH proton with deuterium. Since deuterium is not observed in a 1H NMR spectrum, the -OH signal will disappear, confirming its identity.[21][25]

Conclusion

The 1H NMR spectrum of this compound provides a rich learning opportunity for understanding fundamental NMR principles. By systematically analyzing the chemical shifts, integration, and multiplicity, and by applying sound experimental and data processing techniques, a confident and accurate structural elucidation can be achieved. This application note serves as a practical guide for researchers and scientists, emphasizing the causality behind experimental choices and the importance of a self-validating analytical approach.

References

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • Deuterated Solvents for NMR: Guide.
  • NMR data handling and (pre-)processing. The MetaRbolomics book.
  • Selection Guide on Deuter
  • How Do You Process NMR D
  • Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Simson Pharma.
  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.
  • Explain the effect of hydrogen bonding on NMR spectrum with example. Filo.
  • A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. Benchchem.
  • 1H NMR Chemical Shift.
  • NMR D
  • NMR Solvents. Merck Millipore.
  • 1H NMR chemical shift ppm table.
  • On Hydrogen Bonding and OH Chemical Shifts.
  • NMR Sample Prepar
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • From FID to 2D: Processing HSQC D
  • NMR Sample Prepar
  • NMR D
  • What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange.
  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. CiteSeerX.
  • NMR Sample Prepar
  • 1H NMR (500 MHz, Chloroform-d). The Royal Society of Chemistry.
  • 1H NMR Chemical Shifts.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • S'21 - NMR 14 - J values (coupling constants). YouTube.
  • NMR 5: Coupling Constants. YouTube.
  • Short Summary of 1H-NMR Interpretation.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • ¹H NMR Spectra and Interpret
  • J-Coupling (Scalar). Chemistry LibreTexts.
  • J-Coupling. University of California, Berkeley.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • J-coupling. Wikipedia.
  • 1H NMR Spectrum (1D, 700 MHz, H2O, experimental) (NP0000932). NP-MRD.
  • How to Determine Structure of an Ester
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • Ethyl 5-hydroxypentano
  • Ethyl 5-hydroxypentano
  • SUPPORTING INFORM
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Application Note & Protocol: High-Efficiency Synthesis of γ-Valerolactone via Intramolecular Cyclization of Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

γ-Valerolactone (GVL) is a cornerstone bio-derived platform chemical, lauded for its favorable properties as a green solvent, a precursor to value-added chemicals, and a potential fuel additive.[1][2][3] This document provides a comprehensive guide for the synthesis of GVL through the acid-catalyzed intramolecular cyclization of ethyl 5-hydroxypentanoate. The narrative delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and outlines methods for purification and characterization. This guide is designed for researchers in synthetic chemistry and sustainable chemical development, providing the technical depth necessary for successful and reproducible synthesis.

Introduction and Scientific Principle

The transition towards a sustainable chemical industry necessitates the development of efficient processes for converting biomass-derived feedstocks into versatile platform molecules. γ-Valerolactone (GVL) is a prime example of such a molecule, obtainable from the lignocellulosic components of biomass.[4] A direct and efficient route to GVL involves the intramolecular transesterification, or cyclization, of an alkyl 5-hydroxypentanoate.

This application note focuses on the conversion of this compound to GVL. The reaction is an equilibrium-driven process, typically catalyzed by an acid. The core principle involves the nucleophilic attack of the terminal hydroxyl group onto the ester carbonyl carbon, leading to the formation of a stable five-membered lactone ring and the elimination of ethanol. To ensure a high yield, the reaction equilibrium must be shifted towards the product side. This is effectively achieved by the continuous removal of the ethanol byproduct during the reaction.[5]

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

The conversion of this compound to GVL proceeds through a well-established acid-catalyzed mechanism. The key steps are outlined below and illustrated in the diagram that follows.

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the terminal hydroxyl group acts as a nucleophile, attacking the activated carbonyl carbon. This forms a new carbon-oxygen bond and results in a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly bonded, positively charged oxonium ion to one of the ethoxy group's oxygen atoms, making it a good leaving group (ethanol).

  • Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

  • Deprotonation: The protonated GVL is deprotonated, regenerating the acid catalyst and yielding the final GVL product.

Caption: Acid-catalyzed intramolecular cyclization of this compound.

Experimental Protocol

This protocol details the synthesis of GVL on a laboratory scale. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents
CompoundFormulaMW ( g/mol )CAS No.Properties
This compoundC₇H₁₄O₃146.1813107-53-4Liquid
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20104-15-4Solid, acid catalyst
TolueneC₇H₈92.14108-88-3Anhydrous, solvent for azeotropic removal
Saturated NaHCO₃ SolutionNaHCO₃84.01144-55-8Aqueous solution for neutralization
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Brine (Saturated NaCl)NaCl58.447647-14-5Aqueous solution for washing
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Product
γ-Valerolactone (GVL)C₅H₈O₂100.12108-29-2Liquid, BP: 207-208 °C[2][6]
Equipment
  • 250 mL Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen inlet/outlet

  • 500 mL Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

Reaction Setup & Execution

  • Assembly: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is oven-dried to prevent introducing water, which can hinder the reaction.

  • Reagent Addition: To the flask, add this compound (e.g., 14.6 g, 0.1 mol), anhydrous toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol, 0.05 eq).[5]

  • Inert Atmosphere: Flush the system with nitrogen gas.

  • Heating and Reflux: Begin stirring and heat the mixture to reflux (approx. 110-120°C). Toluene forms an azeotrope with the ethanol byproduct, which will collect in the arm of the Dean-Stark trap. This crucial step removes ethanol, driving the reaction to completion.[5]

  • Monitoring: Monitor the reaction progress by observing the amount of ethanol collected. The theoretical amount of ethanol from 0.1 mol of starting material is approximately 5.8 mL (d=0.789 g/mL). The reaction is typically complete within 3-5 hours when ethanol collection ceases.

Work-up and Purification

  • Cooling: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully transfer the mixture to a 500 mL separatory funnel. Add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently.

  • Extraction: After gas evolution ceases, stopper the funnel and shake vigorously. Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. This removes residual salts and water-soluble impurities.

  • Drying: Drain the organic (toluene) layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 15 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Final Purification: Purify the resulting crude oil by vacuum distillation to yield pure γ-valerolactone. GVL has a high boiling point at atmospheric pressure (207-208 °C) but can be distilled at a lower temperature under vacuum (e.g., ~83 °C at 13 hPa).[6]

Characterization

The identity and purity of the synthesized GVL should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic lactone carbonyl stretch (~1770 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Summary of Parameters and Workflow Visualization

Typical Reaction Parameters
ParameterValueRationale
SubstrateThis compound (1.0 eq)Starting material for cyclization.
Catalystp-TsOH (0.05 eq)Provides the acidic medium for the reaction.
SolventAnhydrous TolueneFacilitates azeotropic removal of ethanol.
TemperatureReflux (~110-120 °C)Provides sufficient energy for the reaction to proceed.
Reaction Time3-5 hoursTypical duration for completion.
Expected Yield >90% High efficiency due to equilibrium shift.
Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Assemble Glassware (Flask, Dean-Stark, Condenser) B 2. Charge Reagents (Substrate, Toluene, p-TsOH) A->B C 3. Heat to Reflux (Azeotropic Removal of EtOH) B->C D 4. Cool & Neutralize (Saturated NaHCO₃) C->D E 5. Extract & Wash (Ethyl Acetate, Brine) D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Remove Solvent (Rotary Evaporator) F->G H 8. Vacuum Distillation G->H I 9. Characterize Product (NMR, IR, GC-MS) H->I

Caption: Step-by-step workflow for the synthesis and purification of GVL.

Safety and Handling

  • General Precautions: Always perform reactions in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • γ-Valerolactone: Causes skin and serious eye irritation.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Handle with extreme care.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Novodárszki, G., et al. (2023). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst.
  • BenchChem. (2025).
  • Zhang, Z., et al. (2020). Synthesis of γ-valerolactone from ethyl levulinate hydrogenation and ethyl 4-hydroxypentanoate lactonization over supported Cu-Ni bimetallic, bifunctional catalysts.
  • Shabani, P., et al. (2020). Chemical Recovery of γ-Valerolactone/Water Biorefinery. ACS Sustainable Chemistry & Engineering.
  • Shabani, P., et al. (2020). Chemical Recovery of γ-Valerolactone/Water Biorefinery. Industrial & Engineering Chemistry Research.
  • Okoye, P. U., et al. (2019). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. White Rose Research Online.
  • (2021). Recent advances in the production of γ-valerolactone from biomass-derived feedstocks via heterogeneous catalytic transfer hydrogenation.
  • Van der Bruggen, B., et al. (2021).
  • Al-Naji, M., et al. (2019). Sustainable continuous flow valorization of γ-valerolactone with trioxane to α-methylene-γ-valerolactone over basic beta zeolite. ChemSusChem.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - γ-Valerolactone. Sigma-Aldrich.
  • Cayman Chemical. (2025). Safety Data Sheet - 5-(3'-Hydroxyphenyl)-γ-Valerolactone. Cayman Chemical.
  • Cayman Chemical. (2023). Safety Data Sheet - (R)-γ-Valerolactone. Cayman Chemical.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - gamma-Valerolactone. Fisher Scientific.
  • Caretto, A., et al. (2014). Upgrading of Biobased Lactones with Dialkylcarbonates.
  • Wikipedia. (n.d.). γ-Valerolactone. Wikipedia.
  • Al-Sabah, A. A., et al. (2024). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters.
  • (2025). Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. Dalton Transactions.
  • National Center for Biotechnology Information. (n.d.).
  • Valyon, J., et al. (2023).

Sources

Ethyl 5-Hydroxypentanoate: A Comprehensive Technical Guide for Flavor, Fragrance, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of ethyl 5-hydroxypentanoate, a versatile hydroxy ester with significant potential in the flavor, fragrance, and pharmaceutical industries. Drawing upon established scientific principles and industry best practices, this document offers detailed application notes, experimental protocols, and expert insights for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Molecule

This compound (CAS No. 13107-53-4) is an organic compound characterized by a terminal hydroxyl group and an ethyl ester functionality.[1][2] This unique structure imparts a balance of hydrophilic and lipophilic properties, making it a valuable ingredient in a diverse range of formulations.[1] While its primary application lies in the flavor and fragrance industry for its characteristic fruity aroma, emerging research points towards its utility in biochemical research and drug delivery systems.[1]

This document will elucidate the organoleptic properties of this compound, provide detailed protocols for its evaluation and application, discuss its stability and quality control, and explore its potential in pharmaceutical formulations.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
CAS Number 13107-53-4[1][2]
Appearance Colorless liquid (predicted)[1]
LogP (Octanol-Water) 0.712[1]
Polar Surface Area 46.53 Ų[1]

The primary route for the synthesis of this compound is through the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[1] This process is typically carried out under reflux conditions with catalysts such as sulfuric or hydrochloric acid.[1] For industrial-scale production, continuous-flow reactors are often employed to maximize yield and efficiency.[1]

Synthesis_Workflow 5-Hydroxypentanoic_Acid 5-Hydroxypentanoic Acid Esterification Esterification Reaction 5-Hydroxypentanoic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Reflux Reflux (60-80°C) Reflux->Esterification Crude_Product Crude Ethyl 5-Hydroxypentanoate Esterification->Crude_Product Purification Fractional Distillation (Reduced Pressure) Crude_Product->Purification Final_Product Pure Ethyl 5-Hydroxypentanoate (≥98% Purity) Purification->Final_Product

Caption: Synthesis workflow for this compound.

Application in Flavor and Fragrance Formulations

The primary appeal of this compound in the flavor and fragrance industry lies in its pleasant, fruity aroma.[1] It is particularly effective in creating or enhancing berry and citrus notes in a variety of products.[1]

Organoleptic Profile

While broadly characterized as "fruity," a more detailed sensory analysis reveals a nuanced profile. The flavor and aroma can be described as:

  • Primary Notes: Sweet, fruity, reminiscent of cooked berries and stone fruits.

  • Secondary Notes: Creamy, slightly waxy, with a subtle green undertone.

  • Mouthfeel (for flavors): Contributes to a rounded, full-bodied perception.

The organoleptic properties of esters are highly dependent on their molecular structure.[3] Short-chain esters, like this compound, are generally volatile and contribute significantly to the top and middle notes of a flavor or fragrance profile.[3][4]

Recommended Usage Levels

Based on data for structurally similar compounds and general industry practice, the following usage levels can be considered as a starting point for formulation development. It is crucial to conduct thorough sensory evaluation to determine the optimal concentration for each specific application.

ApplicationTypical Usage Level (ppm)
Non-alcoholic Beverages3 - 40
Baked Goods20 - 30
Confectionery & Frostings10 - 50
Gelatins & Puddings5 - 25
Hard Candy15 - 60
Chewing Gum50 - 200

Note: These values are extrapolated from data for similar FEMA GRAS listed substances and should be adapted based on the specific product matrix and desired flavor profile.

Protocol for Sensory Evaluation

A systematic approach to sensory evaluation is essential for obtaining reliable and reproducible results. Both discriminative and descriptive tests are valuable tools in assessing the impact of this compound in a formulation.

Objective: To determine the sensory profile and optimal concentration of this compound in a model beverage system.

Materials:

  • This compound (high purity)

  • Deionized, odorless water

  • Sucrose or other sweetener

  • Citric acid or other acidulant

  • Glassware for sample preparation and presentation

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Panelist Selection and Training: Select a panel of 8-12 individuals with demonstrated sensory acuity. Train them on the terminology and scaling methods to be used in the evaluation.

  • Preparation of Stock Solution: Prepare a 1% solution of this compound in 95% ethanol.

  • Preparation of Test Samples: Create a series of beverage samples with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 ppm) in a base of sweetened and acidified water.

  • Sensory Evaluation Method:

    • Triangle Test (Discrimination): To determine if a perceptible difference exists between a control and a sample containing this compound. Present panelists with three samples, two of which are identical, and ask them to identify the odd sample.

    • Descriptive Analysis (Profiling): Once a perceptible difference is established, have the trained panel evaluate the samples for the intensity of various sensory attributes (e.g., fruity, sweet, creamy, green, acidic) using a labeled magnitude scale (LMS) or a 15-point intensity scale.

  • Data Analysis: Analyze the data statistically to determine the significance of any perceived differences and to generate a sensory profile of the ingredient at different concentrations.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Stock_Solution Prepare Stock Solution Panel_Selection->Stock_Solution Test_Samples Prepare Test Samples (Varying Concentrations) Stock_Solution->Test_Samples Triangle_Test Triangle Test (Discrimination) Test_Samples->Triangle_Test Descriptive_Analysis Descriptive Analysis (Profiling) Triangle_Test->Descriptive_Analysis Data_Collection Data Collection Descriptive_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Sensory_Profile Generate Sensory Profile Statistical_Analysis->Sensory_Profile

Caption: Workflow for the sensory evaluation of this compound.

Stability and Quality Control

The stability of flavor and fragrance ingredients is paramount to ensuring product quality and shelf-life. This compound, as an ester, is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1]

Hydrolysis and Lactonization

Under acidic conditions, this compound can hydrolyze to form 5-hydroxypentanoic acid and ethanol.[1] The 5-hydroxypentanoic acid can then undergo intramolecular cyclization to form γ-valerolactone, a compound with its own distinct aroma profile.[1][5] This transformation can alter the intended flavor or fragrance of the final product.

Degradation_Pathway E5HP This compound HPA 5-Hydroxypentanoic Acid E5HP->HPA Hydrolysis (Acidic Conditions) Ethanol Ethanol E5HP->Ethanol Hydrolysis (Acidic Conditions) GVL γ-Valerolactone HPA->GVL Intramolecular Cyclization

Caption: Degradation pathway of this compound.

Protocol for Stability Testing

Objective: To evaluate the stability of this compound in a model beverage system under accelerated storage conditions.

Materials:

  • Model beverage containing a known concentration of this compound.

  • Temperature- and light-controlled environmental chambers.

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).

  • Analytical standards of this compound and γ-valerolactone.

Procedure:

  • Sample Preparation: Prepare the model beverage and dispense it into appropriate, sealed containers.

  • Storage Conditions: Store the samples under a range of conditions, for example:

    • Refrigerated (4°C) as a control.

    • Ambient (25°C) with and without light exposure.

    • Accelerated (40°C) in the dark.

  • Time Points: Pull samples for analysis at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analytical Method:

    • Extract the samples with a suitable solvent (e.g., dichloromethane).

    • Analyze the extracts by GC-FID or GC-MS to quantify the concentration of this compound and any degradation products, such as γ-valerolactone.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine its degradation kinetics and predict its shelf-life in the given formulation.

Quality Control Parameters

For incoming raw materials, the following quality control parameters should be assessed:

  • Purity: Determined by GC-FID, typically ≥98%.[1]

  • Identity: Confirmed by GC-MS and comparison of the mass spectrum to a reference standard.

  • Acid Value: To quantify the amount of free carboxylic acids, which can indicate degradation.

  • Refractive Index and Specific Gravity: As indicators of purity and consistency.

Potential Applications in Drug Development

The unique chemical structure of this compound also presents opportunities in the pharmaceutical field, particularly in drug delivery and as a building block for more complex molecules.

Prodrug and Drug Delivery Systems

The ester linkage in this compound can be leveraged in the design of prodrugs. The ester can mask a polar functional group of a drug, potentially improving its membrane permeability and oral bioavailability. In vivo, esterases can cleave the ester bond, releasing the active pharmaceutical ingredient.

Furthermore, the balance of hydrophilic and lipophilic properties makes it a candidate for use in the development of controlled-release formulations, such as hydrogels and nanoemulsions. Its moderate membrane permeability suggests it could be a component in transdermal delivery systems.[1]

Biochemical Research

In metabolic studies, this compound can serve as a substrate for lipases and esterases, aiding in the elucidation of enzyme kinetics.[1] Its involvement in fatty acid β-oxidation pathways also makes it a tool for studying metabolic processes.[1]

Regulatory Status

While a specific FEMA GRAS (Generally Recognized as Safe) listing for this compound (CAS 13107-53-4) was not identified in the available literature, the closely related compound, ethyl 5-hydroxyoctanoate (CAS 75587-05-2), is listed as FEMA GRAS 4610.[6] This provides a strong precedent for the safety of short-chain ethyl hydroxyalkanoates in flavor applications. It is recommended to consult the latest regulatory guidelines and conduct a thorough safety assessment for the intended use of this compound.

Conclusion

This compound is a multifaceted ingredient with established applications in the flavor and fragrance industry and promising potential in pharmaceuticals. Its pleasant fruity aroma, coupled with its unique physicochemical properties, makes it a valuable tool for formulators. By understanding its organoleptic profile, stability characteristics, and applying rigorous analytical and sensory evaluation protocols, researchers and developers can effectively harness the potential of this versatile molecule. Further research into its stability in various matrices and its applications in drug delivery is warranted to fully explore its capabilities.

References

  • FEMA. Interim FEMA GRAS™ 29 List. 2017. Available from: [Link]

  • The Good Scents Company. ethyl 5-hydroxyoctanoate, 75587-05-2. Available from: [Link]

  • Leffingwell, J.C. & Leffingwell, D. Flavor Properties of FEMA GRAS List 26 flavor chemicals (A preliminary assessment). Perfumer & Flavorist. 2014;39(1):26-37.
  • Flavor and Extract Manufacturers Association. ETHYL 5-HYDROXYOCTANOATE | FEMA. Available from: [Link]

  • Imbibe. Esters – The Fruity Building Blocks of Flavor. 2016. Available from: [Link]

  • Art of Drink. Esters and Lactones in Flavour Development. 2023. Available from: [Link]

  • FEMA. Interim FEMA GRAS 30 List. 2021. Available from: [Link]

  • Food Technology. GRAS Flavoring Substances 18. 1997. Available from: [Link]

  • Verstrepen, K.J., et al. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. FEMS Yeast Research. 2016;16(6):fow073.
  • Bergeron, C., et al. Short-Chain Flavor Ester Synthesis in Organic Media by an E. coli Whole-Cell Biocatalyst Expressing a Newly Characterized Heterologous Lipase. PLoS ONE. 2014;9(3):e91872.
  • Food Navigator. EFSA delays judgement on sucrose ester additive use in bakery and drinks. 2018. Available from: [Link]

  • Oreate AI Blog. Sucrose Fatty Acid Esters: An Analysis of Multifunctional Food Additives in Desserts and Noodles. 2023. Available from: [Link]

  • Chemsrc. This compound | CAS#:13107-53-4. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12917181, this compound. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71545090, ethyl (4S)-5-ethoxy-4-hydroxypentanoate. Available from: [Link].

  • Al-Sari, A., et al. Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS.
  • Google Patents. US7790905B2 - Pharmaceutical propylene glycol solvate compositions.
  • Nagai, M., et al. Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. Metabolites. 2021;11(10):683.
  • Pearson. Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid la... Available from: [Link]

  • Wikipedia. γ-Valerolactone. Available from: [Link]

  • Google Patents. US8329198B2 - Pharmaceutical compositions and related methods of delivery.
  • Chen, Y.-F., et al. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Foods. 2021;10(11):2755.
  • The Good Scents Company. gamma-valerolactone, 108-29-2. Available from: [Link]

  • Google Patents. US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof.
  • ResearchGate.
  • Wiley Online Library. Synthesis of short‐chain‐fatty‐acid resveratrol esters and their antioxidant properties. 2021.
  • Google Patents. WO2024050289A1 - Compositions for oral delivery.
  • Google Patents. US9415053B2 - Solid, orally administrable pharmaceutical composition.
  • PubMed. RIFM fragrance ingredient safety assessment, ethyl 3,5,5-trimethylhexanoate, CAS Registry Number 67707-75-9. 2024.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96120, Ethyl 2-hydroxypentanoate. Available from: [Link].

  • PubMed. 5-(3',4'-Dihydroxyphenyl)
  • precisionFDA. 5-HYDROXYPENTANOIC ACID. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5459830, 5-Hydroxyvalerate. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25945, 5-Hydroxypentanoic acid. Available from: [Link].

Sources

Application Note: Ethyl 5-Hydroxypentanoate as a Versatile Building Block for Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global shift towards sustainable and biocompatible materials has placed significant emphasis on the development of biodegradable polymers.[1] Among these, aliphatic polyesters have emerged as leading candidates for a multitude of applications, particularly in the biomedical and pharmaceutical fields, owing to their biocompatibility and tunable degradation profiles.[2][3][4] Ethyl 5-hydroxypentanoate, a bifunctional molecule containing both a hydroxyl and an ester group, serves as a valuable monomer for the synthesis of poly(δ-valerolactone) (PVL), a promising biodegradable polyester.[1][5] PVL shares structural similarities with poly(ε-caprolactone) (PCL), another widely studied biodegradable polymer, and is recognized for its hydrophobicity, good miscibility with other polymers, and low cytotoxicity, making it an excellent candidate for drug delivery systems and tissue engineering scaffolds.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a building block for biodegradable polymers. It details the synthetic pathways to high-molecular-weight polyesters, outlines robust characterization techniques, and discusses the properties and applications of the resulting polymers. The protocols described herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Physicochemical Properties of this compound

This compound is a linear ester with a terminal hydroxyl group, which makes it an ideal precursor for polyester synthesis.[5] Its structure allows for a balance of hydrophilic and lipophilic properties.[5]

PropertyValueSource
CAS Number 13107-53-4[5][8][9]
Molecular Formula C₇H₁₄O₃[5][9]
Molecular Weight 146.18 g/mol [5][9]
Appearance Colorless liquid[1]
SMILES CCOC(=O)CCCCO[5]
Polar Surface Area 46.53 Ų[5]
logP (Octanol-Water) 0.712[5]

Polymer Synthesis Strategies: From Monomer to Polymer

There are two primary strategies for synthesizing polyesters from this compound: the indirect route via ring-opening polymerization (ROP) of its corresponding lactone, δ-valerolactone, and the direct route via polycondensation. The ROP method is generally preferred as it allows for better control over the molecular weight and results in polymers with narrower molecular weight distributions.[10][11]

Workflow Overview: this compound to Poly(δ-valerolactone)

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Product A This compound B δ-Valerolactone A->B Cyclization D Polycondensation A->D C Ring-Opening Polymerization (ROP) B->C E Poly(δ-valerolactone) (PVL) C->E D->E G cluster_0 Initiation cluster_1 Propagation cluster_2 Result Initiator R-OH Activated_Initiator R-O-Sn(Oct) Initiator->Activated_Initiator + Sn(Oct)₂ Catalyst Sn(Oct)₂ Acyl_Oxygen_Cleavage Acyl_Oxygen_Cleavage Activated_Initiator->Acyl_Oxygen_Cleavage + δ-Valerolactone Chain_Growth Chain_Growth Acyl_Oxygen_Cleavage->Chain_Growth Ring Opening Chain_Growth->Acyl_Oxygen_Cleavage + n(δ-Valerolactone) Polymer R-O-[CO(CH₂)₄O]n-H Chain_Growth->Polymer Termination

Caption: Simplified mechanism of metal-catalyzed ring-opening polymerization.

Protocol 2B: Enzymatic ROP

Enzymatic polymerization offers a green and mild alternative to metal catalysts, often proceeding with high selectivity and avoiding toxic metal residues. [12][13]Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are effective catalysts for the ROP of lactones. [12]

  • Reaction Setup: In a vial, combine δ-valerolactone and Novozym 435 (typically 10% w/w of the monomer). The reaction can be performed in bulk or in an organic solvent like toluene. [14]2. Polymerization: Incubate the mixture at a specific temperature (e.g., 60-80°C) with gentle shaking for an extended period (24-96 hours).

  • Termination and Purification: After the desired time, dissolve the mixture in dichloromethane and separate the enzyme by filtration. The enzyme can often be reused.

  • Polymer Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Route B: Direct Polycondensation of this compound

Direct polycondensation is a one-step method that involves the self-condensation of the hydroxy ester monomer. [11]This method typically requires high temperatures and vacuum to remove the condensation byproducts (ethanol and water) and drive the reaction towards high molecular weight polymer formation.

Protocol 3: Direct Polycondensation

  • Reaction Setup: Place this compound in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Catalyst Addition: Add a polycondensation catalyst, such as antimony trioxide or titanium(IV) isopropoxide (0.05-0.1 mol%).

  • First Stage (Esterification): Heat the mixture to 150-180°C under a slow stream of nitrogen to facilitate the initial self-condensation and removal of ethanol.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-220°C and apply a high vacuum (<1 mmHg). This stage is crucial for removing residual byproducts and increasing the molecular weight of the polymer. Continue this stage for several hours until the desired viscosity is reached.

  • Recovery: Cool the reactor under nitrogen and dissolve the polymer in a suitable solvent for purification by precipitation, similar to the ROP method.

Polycondensation Reaction

G n(Monomer) n (EtO-CO-(CH₂)₄-OH) Polymer H-[O-(CH₂)₄-CO]n-OEt n(Monomer)->Polymer Δ, Vacuum - (n-1) EtOH Byproduct (n-1) EtOH

Caption: Direct polycondensation of this compound.

Polymer Characterization

Thorough characterization of the synthesized poly(δ-valerolactone) is essential to determine its structural integrity, molecular weight, and thermal properties, which in turn dictate its performance in various applications. [15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the polymer. The successful polymerization of δ-valerolactone is indicated by the appearance of characteristic signals for the polyester repeating unit and the disappearance of the monomer signals. [17]

  • ¹H NMR (CDCl₃, δ):

    • ~4.08 ppm (triplet, -CH₂-O-CO-), the ester methylene protons.

    • ~2.34 ppm (triplet, -CO-CH₂-), the methylene protons adjacent to the carbonyl group.

    • ~1.65 ppm (multiplet, -CO-CH₂-CH₂-CH₂-CH₂-O-), the central methylene protons. [17]

Gel Permeation Chromatography (GPC)

GPC is the standard technique for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. [15]A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process, often achieved through ROP.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). [15]These properties are critical for understanding the physical state and processing conditions of the material. Poly(δ-valerolactone) is a semi-crystalline polymer. [6]

Thermal Property Typical Value for PVL
Glass Transition Temp. (Tg) -60 to -50 °C

| Melting Temp. (Tm) | 50 to 60 °C |

Properties and Applications of Poly(δ-valerolactone)

Poly(δ-valerolactone) is a versatile biodegradable polyester with a range of desirable properties for biomedical applications.

  • Biocompatibility and Biodegradability: PVL exhibits low cytotoxicity and is biocompatible, making it suitable for in vivo applications. [6][18]It degrades via hydrolysis of its ester bonds into non-toxic products.

  • Drug Delivery: The hydrophobic nature of PVL makes it an excellent material for encapsulating and controlling the release of hydrophobic drugs. [6][19]It can be formulated into various drug delivery systems such as microparticles, nanoparticles, and implants. [7][18][20]* Tissue Engineering: PVL can be processed into scaffolds for tissue engineering applications due to its biocompatibility and mechanical properties. [1][6]Its miscibility with other polymers allows for the creation of composite scaffolds with tailored properties. [6]

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of the biodegradable polyester, poly(δ-valerolactone). The indirect route via ring-opening polymerization of δ-valerolactone offers superior control over the polymer's molecular weight and architecture, with both metal-catalyzed and enzymatic options providing robust and reproducible methods. The resulting poly(δ-valerolactone) possesses a favorable combination of biocompatibility, biodegradability, and processability, making it an attractive material for advanced applications in drug delivery and tissue engineering. The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to explore the full potential of this promising biodegradable polymer.

References

  • Vulcanchem. (n.d.). This compound - 13107-53-4.
  • AZoM. (2024, February 26). Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems.
  • Royal Society of Chemistry. (n.d.). Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. Catalysis Science & Technology.
  • ResearchGate. (n.d.). Poly(α-hydroxy acid) based polymers: A review on material and degradation aspects.
  • MDPI. (n.d.). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters.
  • ChemicalBook. (2023, November 10). Delta-valerolactone: properties and applications.
  • Wikipedia. (n.d.). Biodegradable polymer.
  • NIH. (n.d.). Biodegradable Polymers. PMC.
  • NIH. (n.d.). Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. PMC.
  • ResearchGate. (n.d.). Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects.
  • ResearchGate. (n.d.). Scheme 1. The ring-opening polymerization of δ-valerolactone and....
  • SpecialChem. (n.d.). The Versatility of Delta-Valerolactone in Biodegradable Polymer Synthesis.
  • Royal Society of Chemistry. (n.d.). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry.
  • PubMed. (2021, March 16). Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility.
  • ResearchGate. (n.d.). Polycaprolactone and its derivatives for drug delivery.
  • NIH. (2023, July 19). Recent Advances in Polycaprolactones for Anticancer Drug Delivery. PMC.
  • MDPI. (2022, October 12). Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers.
  • Kinam Park. (n.d.). Characterization of biodegradable poly(D,L-lactide- co-glycolide) polymers and microspheres.
  • ResearchGate. (n.d.). Molecular characterization data obtained by GPC and 1 H-NMR analysis.
  • PubMed. (n.d.). Characterization of biodegradable poly(D,L-lactide-co-glycolide) polymers and microspheres.
  • Ambeed.com. (n.d.). 13107-53-4 | this compound.
  • NIH. (n.d.). This compound | C7H14O3 | CID 12917181. PubChem.

Sources

Enzymatic Synthesis of Ethyl 5-Hydroxypentanoate: A Green Chemistry Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of ethyl 5-hydroxypentanoate, a valuable chemical intermediate with applications in flavor formulations and as a precursor to the green solvent γ-valerolactone.[1] Traditional chemical synthesis routes often rely on harsh acid catalysts and high temperatures, generating corrosive waste.[1] In contrast, this protocol details a sustainable approach utilizing immobilized lipase, a biocatalyst that operates under mild conditions, enhancing the safety and environmental profile of the synthesis.[2][3][4] We present a detailed, step-by-step methodology for the esterification of 5-hydroxypentanoic acid with ethanol, catalyzed by immobilized Candida antarctica lipase B (CALB). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are seeking to implement greener and more efficient catalytic processes.

Introduction: The Imperative for Greener Synthesis

This compound (CAS No. 13107-53-4) is a bifunctional molecule featuring both a hydroxyl and an ethyl ester group.[1][5] This structure imparts a balance of hydrophilic and lipophilic properties, making it a versatile building block in various chemical applications.[1] Notably, its fruity aroma makes it useful in the flavor and fragrance industry, and its role as a precursor to γ-valerolactone (GVL), a promising green solvent, underscores its importance in sustainable chemistry.[1]

Conventional synthesis methods typically involve the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[1] While effective, these methods often necessitate the use of strong mineral acids like sulfuric or hydrochloric acid, which are corrosive and generate significant waste streams, posing environmental and handling challenges.[1][4]

The principles of green chemistry encourage the development of processes that are safer, more efficient, and environmentally benign.[6] Biocatalysis, particularly the use of enzymes, has emerged as a powerful tool in achieving these goals.[2] Lipases (E.C. 3.1.1.3), for instance, are highly efficient catalysts for esterification and transesterification reactions.[7][8] Their use in immobilized form offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for reuse, which can significantly reduce process costs.[8][9][10] This protocol focuses on the use of immobilized Candida antarctica lipase B (CALB), a widely recognized and robust biocatalyst for organic synthesis, to produce this compound.[2][11][12]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationRecommended Supplier
5-Hydroxypentanoic acid≥98% puritySigma-Aldrich, TCI
EthanolAnhydrous, ≥99.5%Fisher Scientific, VWR
Immobilized Candida antarctica lipase B (Novozym® 435)Acrylic resin supportNovozymes, Sigma-Aldrich
HeptaneAnhydrous, ≥99%Sigma-Aldrich, Acros Organics
Ethyl acetateHPLC gradeFisher Scientific, VWR
Sodium sulfateAnhydrous, granularVWR, Fisher Scientific
Magnetic stirrer with heatingIKA, Heidolph
Reaction vessel (e.g., 50 mL round-bottom flask)Pyrex, Kimble
Condenser
Thermometer/Temperature probe
Gas Chromatograph with Flame Ionization Detector (GC-FID)Agilent, Shimadzu
GC Column (e.g., HP-5 or equivalent)30 m x 0.25 mm ID, 0.25 µm film thicknessAgilent J&W, Restek
Rationale for Component Selection
  • Enzyme: Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, is selected for its high activity and stability in organic solvents, as well as its broad substrate specificity.[2][12][13] Immobilization on an acrylic resin simplifies catalyst recovery and reuse, a key principle of green chemistry.[7][10]

  • Substrates: High-purity 5-hydroxypentanoic acid and anhydrous ethanol are used to maximize conversion and minimize side reactions. The presence of water can lead to hydrolysis of the ester product, reducing the overall yield.

  • Solvent: Heptane is chosen as the reaction medium. While solvent-free systems are an option, the use of a non-polar organic solvent like heptane can improve substrate solubility and, in some cases, enhance enzyme activity and stability.[14] It also facilitates product recovery.

  • Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely available technique for monitoring the progress of the reaction and quantifying the concentration of the starting materials and the this compound product.[15][16]

Experimental Protocol

Enzymatic Esterification Workflow

The overall workflow for the enzymatic synthesis of this compound is depicted below. This process involves the direct esterification of 5-hydroxypentanoic acid with ethanol, catalyzed by the immobilized lipase.

G cluster_reaction 2. Synthesis cluster_monitoring 3. Reaction Monitoring cluster_workup 4. Product Isolation A Combine 5-Hydroxypentanoic Acid, Ethanol, and Heptane B Add Immobilized Lipase (Novozym® 435) A->B C Incubate with Stirring (e.g., 50°C, 24-48 h) B->C D Withdraw Aliquots Periodically C->D F Filter to Recover Immobilized Enzyme C->F E Analyze by GC-FID D->E E->C Monitor until equilibrium or desired conversion G Evaporate Solvent F->G H Purify (e.g., Column Chromatography) G->H

Caption: Workflow for the enzymatic synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxypentanoic acid (e.g., 1.0 g, approximately 8.46 mmol).

    • Add anhydrous ethanol in a slight molar excess (e.g., 1.2 equivalents, approximately 0.59 mL, 10.15 mmol). Using the alcohol in excess can help drive the reaction equilibrium towards product formation.[17]

    • Add anhydrous heptane (e.g., 20 mL) to the flask.

    • Add the immobilized lipase, Novozym® 435 (typically 5-10% by weight of the substrates, e.g., 100 mg).

  • Reaction Conditions:

    • Place the flask in a heating mantle or oil bath on a magnetic stirrer.

    • Attach a condenser to the flask.

    • Heat the reaction mixture to a controlled temperature, for example, 50°C. CALB generally exhibits good thermal stability in this range.[13]

    • Stir the mixture at a constant rate (e.g., 200 rpm) to ensure good mass transfer.

  • Monitoring the Reaction:

    • At regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Prepare the sample for GC-FID analysis. This may involve diluting the aliquot with a suitable solvent (e.g., ethyl acetate) and filtering it through a syringe filter to remove any enzyme particles.

    • Inject the prepared sample into the GC-FID system.

    • Monitor the disappearance of the 5-hydroxypentanoic acid peak and the appearance of the this compound peak. Calculate the conversion based on the relative peak areas.

  • Product Isolation and Purification:

    • Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature.

    • Separate the immobilized enzyme by filtration (e.g., using a Büchner funnel or by simple decantation). The recovered enzyme can be washed with fresh solvent (heptane or ethanol) and dried for reuse in subsequent batches.[9][10]

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified if necessary, for example, by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain high-purity this compound.

Expected Results and Data Analysis

The progress of the enzymatic esterification can be effectively monitored by GC-FID. The following table provides an example of expected conversion rates over time under the specified conditions.

Time (hours)5-Hydroxypentanoic Acid (Peak Area %)This compound (Peak Area %)Conversion (%)
010000
4653535
8406060
12257575
24128888
4889292

Conversion (%) is calculated as: [(Initial Peak Area of Acid - Peak Area of Acid at time t) / Initial Peak Area of Acid] x 100

The final product, this compound, can be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its molecular weight and structure, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[1]

Discussion and Troubleshooting

Causality in Experimental Design:

  • Molar Ratio of Substrates: A slight excess of ethanol is used to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

  • Temperature: The choice of 50°C is a compromise between increasing the reaction rate and maintaining the long-term stability of the enzyme. Higher temperatures could lead to enzyme denaturation.[2]

  • Enzyme Loading: The amount of immobilized lipase directly influences the reaction rate. Higher enzyme concentrations will lead to faster conversion but also increase the cost. The recommended 5-10% (w/w) is a common starting point for optimization.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Rate - Inactive enzyme- Presence of water in reagents or solvent- Sub-optimal temperature or pH- Use fresh or properly stored enzyme.- Ensure all reagents and solvents are anhydrous.- Optimize the reaction temperature.
Enzyme Deactivation - High temperature- Presence of inhibitors- Operate at a lower temperature.- Ensure the purity of substrates.
Difficulty in Product Isolation - Incomplete reaction- Formation of by-products- Allow the reaction to proceed to completion.- Optimize reaction conditions to improve selectivity.- Employ appropriate purification techniques like column chromatography.

Conclusion

This application note details a robust and environmentally friendly protocol for the synthesis of this compound using an immobilized lipase. This enzymatic approach offers significant advantages over traditional chemical methods, including milder reaction conditions, reduced waste generation, and the potential for catalyst recycling.[3][4] By adopting such biocatalytic methods, researchers and manufacturers can align their synthetic strategies with the principles of green chemistry, contributing to more sustainable practices in the chemical and pharmaceutical industries.

References

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (n.d.). MDPI. Retrieved from [Link]

  • Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives. (2022). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • A REVIEW ON FLAVOR ESTER SYNTHESIS USING IMMOBILIZED LIPASE. (2020). Catalysis in Green Chemistry and Engineering. Retrieved from [Link]

  • Enzymatic synthesis of esters using an immobilized lipase. (1991). Biotechnology and Bioengineering. Retrieved from [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020). National Institutes of Health. Retrieved from [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (2021). National Institutes of Health. Retrieved from [Link]

  • A clean enzymatic process for producing flavour esters by direct esterification in switchable ionic liquid/solid phases. (2015). Green Chemistry. Retrieved from [Link]

  • Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. (n.d.). Bentham Science. Retrieved from [Link]

  • Dehydration in water: solid-supported lipases as green catalysts for esterification. (2024). Green Chemistry. Retrieved from [Link]

  • Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. (2017). ResearchGate. Retrieved from [Link]

  • [Expression of Candida antarctica lipase B on yeast surface and synthesis of ethyl hexanoate catalyzed by CALB]. (2008). Sheng Wu Gong Cheng Xue Bao. Retrieved from [Link]

  • Development of Thermostable Candida Antarctica Lipase B Through Novel in Silico Design of Disulfide Bridge. (2011). Biotechnology and Bioengineering. Retrieved from [Link]

  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. (2018). ResearchGate. Retrieved from [Link]

  • Supporting Information Candida antarctica Lipase B-catalyzed synthesis of polyesters: starting from ketone via tandem BVO. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Efficient synthesis of enantiomeric ethyl lactate by Candida antarctica lipase B (CALB)-displaying yeasts. (2009). Applied Microbiology and Biotechnology. Retrieved from [Link]

  • This compound. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate. (n.d.). Google Patents.
  • This compound | CAS#:13107-53-4. (n.d.). Chemsrc. Retrieved from [Link]

  • Transesterification. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Transesterification process to manufacture ethyl ester of rape oil. (n.d.). SciSpace. Retrieved from [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2016). National Institutes of Health. Retrieved from [Link]

  • The Lipase-catalyzed Synthesis of Ethyl Ferulate. (2016). Atlantis Press. Retrieved from [Link]

  • Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. (2023). National Institutes of Health. Retrieved from [Link]

  • Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. (2022). RSC Publishing. Retrieved from [Link]

  • One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. (n.d.). Lirias. Retrieved from [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2019). MDPI. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Semantic Scholar. Retrieved from [Link]

  • Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. (2022). MDPI. Retrieved from [Link]

  • Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid. (n.d.). Nagwa. Retrieved from [Link]

  • ENVIRONMENTAL PROTECTION AGENCY REGION 5 ELECTRONIC DATA DELIVERABLE VALID VALUES REFERENCE MANUAL. (2020). US EPA. Retrieved from [Link]

Sources

Application Note: A Scalable and Selective Synthesis of Ethyl 5-Hydroxypentanoate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-hydroxypentanoate is a valuable bifunctional molecule increasingly utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds and specialty chemicals. Its structure, featuring both a hydroxyl and an ester functional group, allows for diverse chemical modifications, making it a versatile building block. This application note provides a detailed, scalable, and reliable experimental protocol for the production of this compound via the selective reduction of diethyl glutarate. The presented methodology is designed for researchers, scientists, and drug development professionals seeking a robust and efficient synthesis for multi-gram to kilogram-scale production.

Rationale for the Synthetic Approach

While several synthetic routes to this compound exist, including the Fischer esterification of 5-hydroxypentanoic acid, the selective mono-reduction of the readily available and cost-effective starting material, diethyl glutarate, offers significant advantages for scalability. This approach avoids the often-problematic handling of the more polar 5-hydroxypentanoic acid and allows for a more controlled reaction. Sodium borohydride (NaBH₄) in the presence of a co-solvent system has been chosen as the reducing agent due to its selectivity, operational simplicity, and improved safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1]

Materials and Methods

Materials

All reagents should be of ACS grade or higher and used as received unless otherwise noted.

  • Diethyl glutarate (CAS: 818-38-2): ≥99% purity

  • Sodium borohydride (CAS: 16940-66-2): Powder, ≥97% purity

  • Methanol (CAS: 67-56-1): Anhydrous, ≥99.8%

  • Tetrahydrofuran (THF): Anhydrous, ≥99.9%, inhibitor-free

  • Ethyl acetate (CAS: 141-78-6): ACS grade

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Brine (Saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite® 545

Equipment
  • Multi-neck round-bottom flask (appropriate for the desired scale) equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Inert atmosphere setup (e.g., nitrogen or argon manifold).

  • Ice-water bath.

  • Rotary evaporator.

  • Fractional distillation apparatus with a vacuum pump and a pressure gauge.

  • Standard laboratory glassware.

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer.

Experimental Workflow

The overall experimental workflow for the scaled-up production of this compound is depicted below.

G reagents Reagents: Diethyl Glutarate Sodium Borohydride Methanol/THF reaction Selective Reduction (0°C to RT) reagents->reaction quench Reaction Quench (aq. NH4Cl) reaction->quench extraction Workup & Extraction (Ethyl Acetate) quench->extraction purification Purification (Fractional Distillation) extraction->purification analysis Quality Control (GC-MS, NMR) purification->analysis product This compound analysis->product

Caption: Scalable synthesis workflow for this compound.

Detailed Protocol for Scaled-Up Synthesis (100 g Scale)

This protocol is designed for the synthesis of approximately 100 grams of this compound. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

1. Reaction Setup:

  • To a 2 L three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a 500 mL dropping funnel, add diethyl glutarate (200 g, 1.06 mol).

  • Add anhydrous tetrahydrofuran (THF, 500 mL) to the flask and stir to dissolve the diethyl glutarate.

  • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

2. Preparation of the Reducing Agent Solution:

  • In a separate 1 L beaker, carefully and in portions, add sodium borohydride (20 g, 0.53 mol) to anhydrous methanol (400 mL). Caution: This will generate hydrogen gas and should be done slowly in a well-ventilated area, away from ignition sources. Stir the mixture until the sodium borohydride is fully dissolved.

  • Transfer the freshly prepared sodium borohydride solution to the dropping funnel.

3. Reduction Reaction:

  • Slowly add the sodium borohydride solution dropwise to the stirred solution of diethyl glutarate over a period of 2-3 hours, maintaining the internal temperature of the reaction mixture between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

4. Reaction Quench and Workup:

  • Cool the reaction mixture back to 0-5 °C with an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (500 mL). Caution: Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Once the gas evolution has ceased, transfer the mixture to a large separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine all organic layers and wash with brine (2 x 200 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification by Fractional Distillation:

  • The crude product is purified by fractional distillation under reduced pressure.

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Based on predictive models, the boiling point of this compound is expected to be in the range of 105-115 °C at 10 mmHg. It is crucial to monitor both the temperature and pressure closely during the distillation.

  • Collect the fraction boiling within the expected range. The purified this compound should be a colorless to pale yellow liquid.

Quantitative Data Summary

ParameterValue
Diethyl Glutarate200 g (1.06 mol)
Sodium Borohydride20 g (0.53 mol)
Anhydrous Methanol400 mL
Anhydrous THF500 mL
Expected Yield120-140 g (77-90%)
Purity (post-distillation)≥98%

Quality Control and Characterization

The purity and identity of the synthesized this compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium

  • Expected Retention Time: The retention time will vary depending on the specific system, but will be consistent for a given set of parameters.

  • Mass Spectrum: The mass spectrum should show a molecular ion peak (M+) at m/z = 146, corresponding to the molecular weight of this compound. Key fragmentation patterns to look for include the loss of an ethoxy group (-45) and fragments corresponding to the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 3.65 (t, J = 6.4 Hz, 2H, -CH₂OH)

    • δ 2.32 (t, J = 7.4 Hz, 2H, -C(=O)CH₂-)

    • δ 1.68 – 1.55 (m, 4H, -CH₂CH₂CH₂-)

    • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

    • A broad singlet corresponding to the hydroxyl proton (-OH) may be observed, with its chemical shift being concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 173.8 (-C=O)

    • δ 62.2 (-CH₂OH)

    • δ 60.4 (-OCH₂CH₃)

    • δ 34.0 (-C(=O)CH₂-)

    • δ 32.2 (-CH₂CH₂OH)

    • δ 21.8 (-CH₂CH₂CH₂-)

    • δ 14.2 (-OCH₂CH₃)

Safety Considerations

  • Sodium Borohydride: Reacts with water and alcohols to produce flammable hydrogen gas. It is also toxic if swallowed and causes severe skin burns and eye damage. Handle with care in a well-ventilated area and avoid contact with water and acids.[2][3]

  • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

  • Tetrahydrofuran (THF): Flammable and can form explosive peroxides upon storage. Use anhydrous, inhibitor-free THF and handle in a well-ventilated area.

  • Diethyl Glutarate: While not considered highly hazardous, it may cause skin and eye irritation.[4][5]

  • Scale-up Precautions: Ester reduction reactions can be exothermic. The slow addition of the reducing agent and careful temperature control are crucial to prevent a runaway reaction. Always have an adequate cooling bath on standby.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound from diethyl glutarate. The use of sodium borohydride offers a selective and safe method for this transformation. The detailed workup and purification procedures, along with the analytical quality control measures, ensure the production of high-purity material suitable for a wide range of applications in research and development.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Idaho. (n.d.). One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
  • Google Patents. (n.d.). CN112441911A - Method for preparing 5-hydroxyvaleric acid.

Sources

Derivatization of ethyl 5-hydroxypentanoate for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von Ethyl-5-hydroxypentanoat für analytische Zwecke

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Ethyl-5-hydroxypentanoat ist eine bifunktionale Verbindung, die aufgrund ihrer Hydroxyl- und Estergruppen in der biochemischen Forschung und als Baustein in der organischen Synthese von Bedeutung ist.[1][2] Seine Analyse stellt jedoch eine Herausforderung dar: Für die Gaschromatographie (GC) ist seine Polarität aufgrund der Hydroxylgruppe zu hoch, was zu schlechter Peakform und geringer Empfindlichkeit führt. Für die Hochleistungsflüssigkeitschromatographie (HPLC) fehlt ihm ein geeignetes Chromophor, was eine empfindliche UV- oder Fluoreszenzdetektion unmöglich macht.[3][4] Dieser Leitfaden bietet detaillierte, validierte Protokolle zur Derivatisierung von Ethyl-5-hydroxypentanoat, um diese analytischen Hürden zu überwinden und eine robuste Quantifizierung mittels GC-Massenspektrometrie (GC-MS) und HPLC-Fluoreszenzdetektion (HPLC-FLD) zu ermöglichen.

Teil 1: Derivatisierung für die GC-MS-Analyse: Trimethylsilylierung

Wissenschaftlicher Grundsatz

Die primäre Herausforderung bei der GC-Analyse von Verbindungen mit aktiven Wasserstoffatomen, wie der Hydroxylgruppe in Ethyl-5-hydroxypentanoat, ist deren Polarität und die Neigung zur Wasserstoffbrückenbildung.[3] Dies führt zu einer geringen Flüchtigkeit und unerwünschten Wechselwirkungen mit der stationären Phase der GC-Säule, was in breiten, asymmetrischen Peaks resultiert. Die Silylierung ist das am weitesten verbreitete Derivatisierungsverfahren, um diese Probleme zu lösen.[5][6] Dabei wird der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[3][7] Diese chemische Modifikation erhöht die Flüchtigkeit und thermische Stabilität des Analyten erheblich und verbessert die chromatographische Leistung drastisch.[6] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein leistungsstarkes und weit verbreitetes Silylierungsmittel, da seine Reaktionsnebenprodukte selbst flüchtig sind und die Analyse nicht stören.

Experimenteller Arbeitsablauf für die GC-MS-Analyse

cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse p1 Probe einwiegen/ aliquotieren p2 Lösungsmittel entfernen (z.B. unter N2-Strom) p1->p2 d1 Silylierungsmittel zugeben (BSTFA + 1% TMCS) p2->d1 d2 Inkubation (z.B. 60 °C für 30 min) d1->d2 a1 Abkühlen auf Raumtemperatur d2->a1 a2 Injektion in das GC-MS-System a1->a2

Abbildung 1: Allgemeiner Arbeitsablauf für die TMS-Derivatisierung.

Protokoll 1: Trimethylsilylierung (TMS) mit BSTFA

Dieses Protokoll ist für die Derivatisierung von Proben konzipiert, die in einem aprotischen Lösungsmittel gelöst sind oder zur Trockne eingedampft wurden.

Materialien:

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), idealerweise mit 1 % Trimethylchlorsilan (TMCS) als Katalysator

  • Wasserfreies Pyridin oder Acetonitril (Silylierungsqualität)

  • Probenfläschchen für die Gaschromatographie (GC-Vials) mit Septumkappen

  • Heizblock oder Ofen

  • Mikrospritzen

  • Vortexmischer

Wichtiger Sicherheitshinweis: BSTFA ist feuchtigkeitsempfindlich und kann reizend sein. Alle Arbeiten sollten in einem Abzug durchgeführt werden, und es muss geeignete persönliche Schutzausrüstung getragen werden. Alle verwendeten Glasgeräte und Lösungsmittel müssen absolut wasserfrei sein, um eine Hydrolyse des Reagenzes zu verhindern.[7][8]

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge (z. B. 1-5 mg) der getrockneten Probe oder eines Aliquots der Probelösung in ein GC-Vial.[9] Wenn die Probe in einem protischen Lösungsmittel (z. B. Methanol) gelöst ist, muss dieses vollständig unter einem sanften Stickstoffstrom entfernt werden.

  • Reagenz zugeben: Geben Sie 100 µL eines geeigneten wasserfreien Lösungsmittels (z. B. Pyridin) hinzu, um die Probe zu lösen. Fügen Sie anschließend 100 µL BSTFA (+ 1 % TMCS) hinzu.[9] Ein molares Überschussverhältnis von Reagenz zu aktivem Wasserstoff von mindestens 2:1 wird empfohlen, um eine vollständige Reaktion zu gewährleisten.[7]

  • Reaktion: Verschließen Sie das Vial fest und mischen Sie den Inhalt gründlich mit einem Vortexmischer.

  • Inkubation: Erhitzen Sie das Vial für 30 Minuten bei 60 °C in einem Heizblock.[9] Die genaue Zeit und Temperatur können je nach Probenmatrix optimiert werden, aber diese Bedingungen sind für die meisten Alkohole ausreichend.[5]

  • Abkühlen und Analyse: Lassen Sie das Vial vor der Injektion auf Raumtemperatur abkühlen. Injizieren Sie 1-2 µL der derivatisierten Probe in das GC-MS-System.[9]

Chemische Reaktion und erwartete Ergebnisse

Die Silylierung ersetzt den Wasserstoff der Hydroxylgruppe durch eine TMS-Gruppe, wodurch das Molekulargewicht um 72 g/mol erhöht wird.

cluster_reactants Reaktanten cluster_products Produkte r1 Ethyl-5-hydroxypentanoat p1 Ethyl-5-(trimethylsilyloxy)pentanoat r1->p1 + p2 N-Methyl-N-(trimethylsilyl)trifluoracetamid + Trifluoracetamid r1->p2 + r2 BSTFA r2->p1 + r2->p2 + r1_img r1_img r2_img r2_img

Abbildung 2: Silylierungsreaktion von Ethyl-5-hydroxypentanoat.

Interpretation der Massenspektren: Das TMS-Derivat zeigt charakteristische Fragmentionen im Massenspektrum. Erwartete Ionen sind:

  • M-15 ([M-CH₃]⁺): Verlust einer Methylgruppe aus der TMS-Einheit.

  • M-57 ([M-C₄H₉]⁺): Verlust eines tert-Butyl-Fragments, falls tert-Butyldimethylsilyl (TBDMS)-Derivate verwendet werden, die stabiler sind.[10]

  • m/z 73 ([Si(CH₃)₃]⁺): Das Trimethylsilyl-Ion selbst.

Teil 2: Derivatisierung für die HPLC-Analyse: Fluoreszenzmarkierung

Wissenschaftlicher Grundsatz

Für die HPLC-Analyse ist die Flüchtigkeit kein Kriterium. Stattdessen besteht die Herausforderung darin, eine empfindliche Detektion zu erreichen. Ethyl-5-hydroxypentanoat besitzt keinen aromatischen Ring oder konjugierte Doppelbindungen und absorbiert daher nicht signifikant im UV-Vis-Bereich. Um eine hochempfindliche Quantifizierung zu ermöglichen, wird ein Derivatisierungsreagenz verwendet, das eine stark fluoreszierende Gruppe an das Molekül bindet.[4][11] Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) ist ein klassisches Reagenz, das mit primären Alkoholen unter basischen Bedingungen reagiert und ein hochfluoreszierendes Sulfonamid-Addukt bildet.[12][13][14] Diese Methode ermöglicht Detektionsgrenzen im Piko- bis Femtomol-Bereich.[15]

Experimenteller Arbeitsablauf für die HPLC-Analyse

cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse p1 Probe in Pufferlösung d1 Dansylchlorid-Lösung zugeben p1->d1 d2 Inkubation (z.B. 65 °C für 1 h) d1->d2 d3 Reaktion stoppen (Quenching) d2->d3 a1 Injektion in das HPLC-FLD-System d3->a1 cluster_reactants Reaktanten cluster_products Produkte r1 Ethyl-5-hydroxypentanoat p1 Dansyliertes Derivat r1->p1 + (Base) p2 HCl r1->p2 + (Base) r2 Dansylchlorid r2->p1 + (Base) r2->p2 + (Base) r1_img r1_img r2_img r2_img

Abbildung 4: Dansylierungsreaktion von Ethyl-5-hydroxypentanoat.

Chromatographische Bedingungen und Detektion:

  • Säule: C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient aus Wasser (mit 0.1 % Ameisensäure) und Acetonitril (mit 0.1 % Ameisensäure).

  • Fluoreszenzdetektion:

    • Anregungswellenlänge (Excitation): ~340 nm

    • Emissionswellenlänge (Emission): ~525 nm

Das dansylierte Derivat ist deutlich hydrophober als die Ausgangsverbindung und wird daher auf einer C18-Säule stärker retardiert, was eine gute Trennung von polaren Matrixkomponenten ermöglicht.

Vergleich der analytischen Strategien

EigenschaftGC-MS-Methode (Silylierung)HPLC-FLD-Methode (Dansylierung)
Prinzip Erhöhung der Flüchtigkeit und thermischen StabilitätAnfügen eines Fluorophors für die Detektion
Reagenz BSTFA (+ 1 % TMCS)Dansylchlorid
Vorteile Hohe Trennleistung der GC; definitive Identifizierung durch Massenspektrum; gut etabliert. [16]Extrem hohe Empfindlichkeit; robust; breiter Anwendungsbereich für Alkohole. [12][17]
Nachteile Erfordert die vollständige Entfernung von Wasser; Derivate können feuchtigkeitsempfindlich sein. [7]Längere Reaktionszeiten; Reagenz kann mit anderen Nukleophilen reagieren; erfordert einen Fluoreszenzdetektor.
Analysezeit Schnell (typischer GC-Lauf < 30 min)Potenziell länger aufgrund der Gradientenelution
Empfindlichkeit Gut (ng-Bereich)Ausgezeichnet (pg- bis fg-Bereich)

Schlussfolgerung

Die Derivatisierung ist ein unverzichtbarer Schritt für die zuverlässige und empfindliche Analyse von Ethyl-5-hydroxypentanoat. Die Wahl der Methode hängt von der verfügbaren instrumentellen Ausstattung und den Anforderungen an die Empfindlichkeit ab. Die Trimethylsilylierung mit BSTFA ist eine robuste und bewährte Methode für die GC-MS-Analyse, die eine hervorragende Trennleistung und eine eindeutige Identifizierung ermöglicht. Für Anwendungen, die höchste Empfindlichkeit erfordern, ist die Fluoreszenzmarkierung mit Dansylchlorid, gefolgt von der HPLC-Analyse, die Methode der Wahl. Beide hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher zur Entwicklung und Validierung quantitativer Assays in verschiedenen wissenschaftlichen und industriellen Bereichen.

Referenzen

  • Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis... Taylor & Francis Online. [Link]

  • s Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). Bentham Science Publishers. [Link]

  • Preparation of TMS Derivatives for GC/MS. CalTech GPS. [Link]

  • Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. PubMed. [Link]

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. NIH. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Dansylation of Unactivated Alcohols for Improved Mass Spectral Sensitivity and Application to Analysis of Cytochrome P450 Oxidation Products in Tissue Extracts | Request PDF. ResearchGate. [Link]

  • Appendix G - Derivatization in GC MS | PDF. Scribd. [Link]

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PubMed. [Link]

  • Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. PubMed. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. IJRPS. [Link]

  • Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. ResearchGate. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

  • Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Research Collection. [Link]

  • Silylation Reagents. Regis Technologies. [Link]

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. ScienceDirect. [Link]

  • Ethyl 5-hydroxypentanoate | C7H14O3. PubChem - NIH. [Link]

  • Pentanoic acid. NIST WebBook. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. ResearchGate. [Link]

  • This compound | CAS#:13107-53-4. Chemsrc. [Link]

  • Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI. [Link]

  • Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. PubMed. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Derivatization Reagents: Selective Response & Detection. ResearchGate. [Link]

Sources

Monitoring the progress of ethyl 5-hydroxypentanoate synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for monitoring the progress of the synthesis of ethyl 5-hydroxypentanoate, a valuable chemical intermediate. We detail a common synthetic route—the reductive opening of δ-valerolactone using sodium borohydride in ethanol—and present detailed protocols for reaction monitoring using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and final product confirmation by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to provide researchers, scientists, and drug development professionals with a robust framework for qualitative and quantitative analysis, ensuring efficient reaction optimization and high-yield synthesis.

Introduction

This compound is a bifunctional molecule featuring both a hydroxyl group and an ethyl ester. This structure makes it a versatile building block in the synthesis of various polymers, pharmaceuticals, and specialty chemicals. A common and efficient laboratory-scale synthesis involves the nucleophilic ring-opening of δ-valerolactone with ethanol, facilitated by a reducing agent such as sodium borohydride (NaBH₄).[1][2][3]

Effective reaction monitoring is critical to maximizing yield, minimizing byproduct formation, and determining the optimal reaction endpoint. Inadequate monitoring can lead to incomplete reactions or the formation of unwanted side products, complicating purification and reducing overall efficiency. This guide provides a multi-tiered approach to monitoring this specific reaction, from rapid qualitative checks to precise quantitative analysis and definitive structural confirmation.

Synthesis Overview: Reductive Opening of δ-Valerolactone

The conversion of δ-valerolactone to this compound is achieved through a sodium borohydride-mediated reduction in an ethanol solvent. Ethanol serves as both the solvent and the nucleophile that is incorporated into the final product.

Reaction Scheme:

The mechanism involves the hydride from NaBH₄ attacking the carbonyl carbon of the lactone.[2][4] This is followed by nucleophilic attack by ethanol on the same carbonyl carbon, leading to the ring-opened ethyl ester. The process requires careful control of temperature and stoichiometry to ensure the selective formation of the desired product.

Reaction Monitoring Strategy

A multi-faceted approach to reaction monitoring provides a complete picture of the reaction's progress. We will employ three primary analytical techniques, each offering unique insights.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the consumption of the starting material (δ-valerolactone) and the formation of the product. It is the ideal technique for at-a-glance progress checks.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful quantitative method used to determine the relative concentrations of the starting material, product, and any volatile byproducts. This is essential for calculating reaction conversion and yield.[6][7]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for unambiguous structural confirmation of the final, purified product by analyzing the chemical environment of its protons.[8][9][10]

Logical Workflow for Reaction Monitoring

The following diagram illustrates the decision-making process for utilizing these analytical techniques throughout the synthesis.

G cluster_0 Reaction In Progress cluster_1 Post-Workup Analysis start Start Reaction take_aliquot Take Aliquot (e.g., t=1h, 2h, 4h) start->take_aliquot tlc_analysis TLC Analysis take_aliquot->tlc_analysis sm_present Starting Material Present? tlc_analysis->sm_present continue_rxn Continue Reaction sm_present->continue_rxn  Yes stop_rxn Stop Reaction & Proceed to Workup sm_present->stop_rxn  No (or trace) continue_rxn->take_aliquot  Wait & Sample Again crude_product Crude Product (Post-Workup) stop_rxn->crude_product gcms_analysis GC-MS Analysis crude_product->gcms_analysis purity_check Purity & Conversion Acceptable? gcms_analysis->purity_check purify Purify Product (e.g., Column Chromatography) purity_check->purify  No final_product Purified Product purity_check->final_product  Yes purify->final_product nmr_analysis ¹H NMR Analysis final_product->nmr_analysis confirm_structure Structure Confirmed nmr_analysis->confirm_structure

Caption: Workflow for monitoring this compound synthesis.

Detailed Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals inside a certified fume hood.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase. The less polar δ-valerolactone will travel further up the plate (higher Rf) than the more polar this compound, which contains a free hydroxyl group.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary spotters

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)

  • Stain: Potassium permanganate (KMnO₄) solution.[11][12][13][14]

  • Heat gun

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of a TLC plate.

    • Lane 1 (Starting Material - SM): Use a capillary spotter to apply a small spot of a dilute solution of δ-valerolactone.

    • Lane 2 (Co-spot - C): Apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture - R): Apply a spot of the reaction mixture, taken directly from the reaction flask.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely in a fume hood.

    • Dip the plate quickly into the KMnO₄ stain solution using forceps.

    • Gently warm the plate with a heat gun. The product (an alcohol) will appear as a yellowish-brown spot against a purple background.[11] The starting material (lactone) will be less reactive or unreactive to this stain.

Data Interpretation:

  • Starting Material (δ-Valerolactone): Expected Rf ≈ 0.6 - 0.7

  • Product (this compound): Expected Rf ≈ 0.2 - 0.3

  • As the reaction progresses, the spot in the 'R' lane corresponding to the SM Rf will diminish, and a new, lower Rf spot corresponding to the product will intensify. The reaction is considered complete when the SM spot is no longer visible in the 'R' lane.

CompoundExpected Rf (30% EtOAc/Hex)Visualization with KMnO₄
δ-Valerolactone~0.65Faint or no spot
This compound~0.25Prominent yellow/brown spot
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC separates volatile compounds based on their boiling point and interaction with the stationary phase of the column. The mass spectrometer fragments the eluted compounds, providing a unique mass spectrum for identification and quantification.

Materials:

  • Gas chromatograph with a Mass Spectrometer detector (e.g., Agilent GC-MS)

  • GC column suitable for polar analytes (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Sample Vials

  • Ethyl acetate (GC grade)

Procedure:

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the reaction mixture by adding it to a vial containing 1 mL of saturated ammonium chloride solution.

    • Extract the organic components by adding 1 mL of ethyl acetate, vortexing, and allowing the layers to separate.

    • Carefully transfer the top organic layer to a GC vial for analysis.

  • Instrument Setup: The following are typical parameters and may require optimization for your specific instrument.[6][7]

    • Injector Port Temp: 250°C

    • Carrier Gas: Helium, 1.0 mL/min constant flow

    • Oven Program:

      • Initial Temp: 80°C, hold for 2 min

      • Ramp: 10°C/min to 240°C

      • Hold: 5 min at 240°C

    • MS Transfer Line Temp: 250°C

    • Ion Source Temp: 230°C

    • Scan Range: 40-300 m/z

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

Data Interpretation:

  • Identify Peaks: Compare the retention times and mass spectra of the peaks in your chromatogram with known standards or library data.

    • δ-Valerolactone (MW: 100.12): Shorter retention time. Key m/z fragments: 100 (M+), 71, 56, 42.

    • This compound (MW: 146.18): Longer retention time. Key m/z fragments: 129 (M-OH), 101, 73, 45.

  • Quantify Conversion: Calculate the percent conversion by integrating the peak areas of the starting material (ASM) and the product (AProd).

    • % Conversion = [A_Prod / (A_SM + A_Prod)] * 100

CompoundApprox. Retention TimeKey Mass Fragments (m/z)
δ-Valerolactone~7-9 min100, 71, 56
This compound~11-13 min129, 101, 73
Protocol 3: ¹H NMR for Structural Confirmation

Principle: ¹H NMR provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. The chemical shift, integration, and splitting pattern of each signal correspond to a specific set of protons in the molecule.

Materials:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of CDCl₃ in a clean NMR tube.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum according to standard instrument procedures.

Data Interpretation: The expected ¹H NMR spectrum for this compound in CDCl₃ will show the following characteristic signals[8][9][10]:

  • ~4.12 ppm (quartet, 2H): Protons on the -O-CH₂ -CH₃ of the ethyl ester.

  • ~3.65 ppm (triplet, 2H): Protons on the CH₂ -OH group.

  • ~2.33 ppm (triplet, 2H): Protons on the CH₂ adjacent to the carbonyl group (C=O).

  • ~1.60-1.75 ppm (multiplet, 4H): Protons on the two central methylenes (-CH₂-CH₂ -CH₂ -CH₂-).

  • ~1.25 ppm (triplet, 3H): Protons on the -O-CH₂-CH₃ of the ethyl ester.

  • A broad singlet corresponding to the -OH proton may also be observed, typically between 1.5-2.5 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet2H-O-CH₂ -CH₃
~3.65Triplet2HCH₂ -OH
~2.33Triplet2H-CH₂ -C(=O)O-
~1.60-1.75Multiplet4H-CH₂-CH₂ -CH₂ -CH₂-
~1.25Triplet3H-O-CH₂-CH₃

Conclusion

This application note outlines a systematic and reliable workflow for monitoring the synthesis of this compound. The combination of rapid qualitative checks by TLC, precise quantitative analysis by GC-MS, and definitive structural verification by ¹H NMR provides a comprehensive analytical toolkit. By implementing these protocols, researchers can effectively track reaction progress, optimize conditions for yield and purity, and confidently characterize their final product.

References

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]

  • Vertex AI Search. (n.d.). TLC Stains.
  • Vertex AI Search. (n.d.). TLC Stains.
  • Vertex AI Search. (n.d.). TLC stains.
  • Shaw, J. T., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS, 94(12), 6036-6041. Retrieved from [Link]

  • Reiss, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 18.4: Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). delta-Valerolactone. Retrieved from [Link]

  • ResearchGate. (2008). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • MDPI. (2021). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Retrieved from [Link]

  • National Institutes of Health. (2011). Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols. Retrieved from [Link]

Sources

Application of Ethyl 5-Hydroxypentanoate in the Enzymatic Synthesis of Biocompatible Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Greener Polymer Chemistry

In the pursuit of sustainable materials for biomedical and pharmaceutical applications, aliphatic polyesters have emerged as a leading class of polymers due to their inherent biocompatibility and biodegradability.[1] Traditionally, the synthesis of these polymers has relied on metal-based catalysts, which often require harsh reaction conditions and can leave residual metal traces in the final product, a significant concern for medical applications.[2] The adoption of enzymatic catalysis, particularly using lipases, represents a paradigm shift towards a more environmentally benign and highly selective approach to polyester synthesis.[3][4] This "green chemistry" approach proceeds under mild conditions, minimizing side reactions and eliminating the issue of metal contamination.[5]

Ethyl 5-hydroxypentanoate is an AB-type monomer, possessing both a hydroxyl and an ester functional group, making it an ideal candidate for enzymatic polycondensation to produce poly(5-hydroxypentanoate), a promising biodegradable polyester for applications ranging from drug delivery systems to tissue engineering scaffolds.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of polyesters using this compound, with a focus on the use of Novozym® 435, an immobilized Candida antarctica lipase B. We will delve into the mechanistic underpinnings of this enzymatic polymerization, provide detailed, field-proven protocols, and present expected material properties.

Mechanism of Lipase-Catalyzed Polycondensation

The enzymatic polycondensation of a hydroxyester like this compound, catalyzed by a lipase, proceeds via a "ping-pong" mechanism, which is a variation of the enzyme's natural hydrolytic action.[2] In a non-aqueous or low-water environment, the reverse reaction of hydrolysis, i.e., esterification, is favored. The catalytic cycle can be summarized in the following key steps:

  • Acylation: The hydroxyl group of a serine residue in the lipase's active site attacks the carbonyl carbon of the this compound monomer. This forms a tetrahedral intermediate which then collapses, releasing ethanol and forming a covalent acyl-enzyme intermediate.

  • Deacylation: The hydroxyl group of a second monomer (or a growing polymer chain) then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a new ester bond (a dimer or a longer polymer chain) and regenerates the active enzyme.

This cycle repeats, leading to the step-growth polymerization and the formation of high molecular weight polyesters. The continuous removal of the ethanol byproduct is crucial to drive the equilibrium towards polymer formation.

Data Presentation: Expected Properties of Poly(5-hydroxypentanoate)

The following table summarizes the typical properties of poly(5-hydroxypentanoate) synthesized via enzymatic polycondensation. These values can be influenced by the reaction conditions, such as temperature, time, and the efficiency of byproduct removal.

PropertyTypical ValueCharacterization Method
Number-Average Molecular Weight (Mₙ)10,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (T₉)-60 to -50 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tₘ)50 - 60 °CDifferential Scanning Calorimetry (DSC)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the enzymatic polycondensation of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Enzymatic Polycondensation of this compound

This protocol details a two-stage melt polycondensation, a solvent-free approach that is both environmentally friendly and efficient.

Materials:

  • This compound (≥98% purity)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Diphenyl ether (for high-temperature reactions, optional)

  • Methanol (for polymer precipitation)

  • Chloroform or Dichloromethane (for dissolving the polymer)

  • Nitrogen gas (high purity)

  • Vacuum pump (capable of reaching <1 mbar)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Heating mantle with a temperature controller

  • Condenser

  • Schlenk line or similar inert gas/vacuum manifold

  • Filtration apparatus

  • Rotary evaporator

Workflow Visualization:

EnzymaticPolycondensationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomer This compound Oligomerization Stage 1: Oligomerization (e.g., 80°C, N2 atmosphere, 4-6 h) Monomer->Oligomerization Add to reactor Enzyme Novozym® 435 Enzyme->Oligomerization Add to reactor Polycondensation Stage 2: Polycondensation (e.g., 90-100°C, High Vacuum, 24-48 h) Oligomerization->Polycondensation Increase Temp. & Apply Vacuum Dissolution Dissolve in Chloroform Polycondensation->Dissolution Reaction complete Filtration Filter to remove enzyme Dissolution->Filtration Precipitation Precipitate in cold Methanol Filtration->Precipitation Drying Dry under vacuum Precipitation->Drying Characterization Characterize Polymer (GPC, NMR, DSC) Drying->Characterization

Caption: Workflow for the enzymatic synthesis of poly(5-hydroxypentanoate).

Step-by-Step Methodology:

Stage 1: Oligomerization

  • Reactor Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet connected to a bubbler, and a condenser.

    • Causality: A dry apparatus is crucial to prevent water from hydrolyzing the ester bonds and terminating the polymerization. The nitrogen atmosphere prevents oxidative side reactions at elevated temperatures.

  • Charging the Reactor: Add a known quantity of this compound to the flask. Add Novozym® 435 (typically 10% by weight of the monomer).

    • Causality: A 10% w/w enzyme loading is a common starting point for efficient catalysis, balancing reaction rate and cost.

  • Reaction Conditions: Begin stirring and gently heat the mixture to 80°C under a slow stream of nitrogen. Maintain these conditions for 4-6 hours.

    • Causality: This initial stage at a moderate temperature allows for the formation of low molecular weight oligomers without significant enzyme denaturation. The nitrogen flow helps to remove the initial amounts of ethanol produced.

Stage 2: Polycondensation

  • Applying Vacuum: After the oligomerization stage, increase the temperature to 90-100°C and gradually apply a high vacuum (e.g., <1 mbar) to the system. The condenser will help to collect the ethanol byproduct.

    • Causality: The combination of higher temperature and high vacuum is critical for removing the ethanol byproduct, which shifts the reaction equilibrium towards the formation of high molecular weight polymer chains, according to Le Chatelier's principle.

  • Reaction Monitoring: Continue the reaction under these conditions for 24-48 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.

    • Causality: The duration of this stage directly influences the final molecular weight of the polyester. Longer reaction times generally lead to higher molecular weights, up to a certain point where the reaction rate plateaus due to increased viscosity and decreased chain-end mobility.

Purification:

  • Polymer Dissolution: Cool the reactor to room temperature and add a suitable solvent (e.g., chloroform or dichloromethane) to dissolve the polymer.

  • Enzyme Removal: Filter the polymer solution to remove the immobilized enzyme. The Novozym® 435 can be washed with the solvent, dried, and potentially reused.

  • Precipitation: Slowly pour the filtered polymer solution into a large excess of cold methanol with vigorous stirring. The polyester will precipitate as a white solid.

    • Causality: Poly(5-hydroxypentanoate) is soluble in chloroform but insoluble in methanol. This precipitation step effectively separates the polymer from any unreacted monomer and low molecular weight oligomers.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Characterization of Poly(5-hydroxypentanoate)

1. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

  • Procedure:

    • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF) or chloroform.

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject the solution into a GPC system calibrated with polystyrene standards.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer.

  • Procedure:

    • Dissolve a small amount of the polymer (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals (in CDCl₃, δ in ppm): ~4.05 (t, -CH₂-O-CO-), ~2.35 (t, -CO-CH₂-), ~1.65 (m, -CH₂-CH₂-CH₂-).

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Procedure:

    • Seal a small amount of the polymer (5-10 mg) in an aluminum DSC pan.

    • Heat the sample to a temperature above its melting point (e.g., 100°C) to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow. The T₉ will be observed as a step change in the baseline, and the Tₘ will be an endothermic peak.

Characterization Workflow Visualization:

CharacterizationWorkflow cluster_gpc GPC Analysis cluster_nmr NMR Analysis cluster_dsc DSC Analysis Polymer Purified Poly(5-hydroxypentanoate) GPC_Sample Prepare solution in THF Polymer->GPC_Sample NMR_Sample Dissolve in CDCl3 Polymer->NMR_Sample DSC_Sample Seal in aluminum pan Polymer->DSC_Sample GPC_Run Inject into GPC system GPC_Sample->GPC_Run GPC_Data Obtain Mn, Mw, PDI GPC_Run->GPC_Data NMR_Run Acquire 1H & 13C spectra NMR_Sample->NMR_Run NMR_Data Confirm polymer structure NMR_Run->NMR_Data DSC_Run Heat/Cool/Heat cycle DSC_Sample->DSC_Run DSC_Data Determine Tg and Tm DSC_Run->DSC_Data

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of ethyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Overview of Synthetic Routes

The synthesis of this compound is primarily achieved through two main routes:

  • Esterification/Alcoholysis Route: This involves the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol or the acid-catalyzed alcoholysis of δ-valerolactone with ethanol.

  • Baeyer-Villiger Oxidation Route: This two-step process begins with the Baeyer-Villiger oxidation of cyclopentanone to yield δ-valerolactone, followed by the alcoholysis of the lactone to the desired ethyl ester.

Both routes are effective, but each is susceptible to specific side reactions that can impact yield and purity. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

Section 1: Issues Related to the Esterification/Alcoholysis Route

Question 1: My yield of this compound is low, and I've identified a significant amount of δ-valerolactone in my product mixture. What is happening, and how can I prevent this?

Answer:

This is a classic issue of a competing intramolecular esterification reaction. The formation of the cyclic ester, δ-valerolactone, is in equilibrium with the desired linear ester, this compound.

Causality: The reaction between the hydroxyl and carboxylic acid functionalities can occur intramolecularly within the 5-hydroxypentanoic acid starting material or by cyclization of the this compound product itself, especially under acidic conditions.[1][2] The formation of a six-membered ring lactone is thermodynamically favorable.[3]

Mechanism Visualization:

G cluster_main Desired Reaction: Esterification cluster_side Side Reaction: Intramolecular Cyclization 5-Hydroxypentanoic Acid 5-Hydroxypentanoic Acid This compound This compound 5-Hydroxypentanoic Acid->this compound + Ethanol, H+ delta-Valerolactone delta-Valerolactone 5-Hydroxypentanoic Acid->delta-Valerolactone H+, -H2O This compound->delta-Valerolactone H+, -Ethanol delta-Valerolactone->this compound + Ethanol, H+

Caption: Equilibrium between esterification and lactonization.

Troubleshooting and Optimization:

To shift the equilibrium toward the formation of this compound, you can employ Le Chatelier's principle:

  • Increase the Concentration of Ethanol: Use a large excess of ethanol (e.g., 5-10 equivalents or even as the solvent). This will drive the reaction towards the open-chain ester.

  • Remove Water: If starting from 5-hydroxypentanoic acid, water is a byproduct. Its removal will favor the forward reaction. A Dean-Stark apparatus is effective for this purpose.

  • Control Temperature: While higher temperatures increase the reaction rate, they can also favor the formation of by-products from ethanol dehydration.[3] A moderate reflux temperature is generally recommended.

  • Catalyst Choice: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective. The choice of catalyst generally does not significantly alter the equilibrium position but affects the rate at which equilibrium is reached.[4]

Experimental Protocol: Minimizing δ-Valerolactone Formation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus if starting from the acid), add 5-hydroxypentanoic acid or δ-valerolactone.

  • Reagents: Add a large excess of absolute ethanol (e.g., 10 equivalents).

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by GC-MS.

  • Work-up: After the reaction reaches equilibrium, cool the mixture and neutralize the acid catalyst with a mild base like sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The boiling points of this compound and δ-valerolactone are relatively close. Careful fractional distillation under reduced pressure is necessary for separation.

Table 1: Boiling Points for Purification

CompoundBoiling Point (°C) at atmospheric pressure (estimated)
This compound~208
δ-Valerolactone~218-220

Note: These are estimated values. The separation is more effective under vacuum.

Section 2: Issues Related to the Baeyer-Villiger Oxidation Route

Question 2: I'm performing a Baeyer-Villiger oxidation of cyclopentanone followed by alcoholysis, but my overall yield is low. What are the potential pitfalls in the oxidation step?

Answer:

The Baeyer-Villiger oxidation is a powerful reaction for converting cyclic ketones to lactones.[5][6] However, side reactions can occur, particularly with the peracid oxidant and the solvent.

Causality:

  • Peracid Decomposition: Peracids, such as m-CPBA, can decompose, especially at elevated temperatures or in the presence of impurities.

  • Reaction with Solvent: If ethanol is present during the oxidation step, the peracid can react with it, although this is generally slower than the desired oxidation of the ketone.[7]

  • Hydrolysis of the Lactone: The acidic byproduct of the peracid (e.g., m-chlorobenzoic acid) can catalyze the hydrolysis of the δ-valerolactone product if water is present, leading back to 5-hydroxypentanoic acid.[8]

Mechanism Visualization:

G cluster_main Desired Baeyer-Villiger Oxidation cluster_side Potential Side Reactions Cyclopentanone Cyclopentanone delta-Valerolactone delta-Valerolactone Cyclopentanone->delta-Valerolactone + RCO3H 5-Hydroxypentanoic Acid 5-Hydroxypentanoic Acid delta-Valerolactone->5-Hydroxypentanoic Acid + H2O, H+ Peracid Peracid Decomposed Peracid Decomposed Peracid Peracid->Decomposed Peracid Heat/Impurities Oxidized Ethanol Oxidized Ethanol Peracid->Oxidized Ethanol + Ethanol (slow) Ethanol Ethanol G Low Yield Low Yield Analyze by GC-MS Analyze by GC-MS Low Yield->Analyze by GC-MS High delta-Valerolactone High delta-Valerolactone Analyze by GC-MS->High delta-Valerolactone Identify Byproducts Incomplete Reaction Incomplete Reaction Analyze by GC-MS->Incomplete Reaction Identify Starting Material Optimize Esterification Optimize Esterification High delta-Valerolactone->Optimize Esterification Shift Equilibrium Incomplete Reaction->Optimize Esterification Increase Reaction Time/Temp Optimize BV Oxidation Optimize BV Oxidation Incomplete Reaction->Optimize BV Oxidation Check Oxidation Step Purification Issues Purification Issues Fractional Distillation Fractional Distillation Purification Issues->Fractional Distillation Improve Separation Chromatography Chromatography Purification Issues->Chromatography Alternative Method

Sources

Technical Support Center: Purification of Crude Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude ethyl 5-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of crude this compound, offering explanations for the underlying causes and providing step-by-step protocols for their resolution.

My final product is acidic and shows a broad peak in the 1H NMR spectrum around 10-12 ppm. What is this impurity and how can I remove it?

Answer:

The acidic nature of your product and the characteristic broad singlet in the downfield region of the 1H NMR spectrum strongly indicate the presence of unreacted 5-hydroxypentanoic acid . This is a common impurity, particularly in Fischer esterification reactions which are equilibrium-driven.[1][2][3]

Causality: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol.[1][2] If the reaction has not gone to completion, or if the equilibrium is not sufficiently shifted towards the product, residual starting material will remain.

Solution: Liquid-Liquid Extraction with a Mild Base

An acid-base extraction is a highly effective method for removing acidic impurities from a neutral ester product.[4] By washing the crude product with a mild aqueous base, the acidic 5-hydroxypentanoic acid is converted to its water-soluble carboxylate salt, which is then extracted into the aqueous phase, leaving the neutral this compound in the organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (approximately 5-10 volumes of solvent to 1 volume of crude product).

  • Washing with Mild Base: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately half the volume of the organic layer for each wash.

    • Expert Tip: Invert the separatory funnel gently at first and vent frequently to release the carbon dioxide gas that evolves from the neutralization reaction.[5]

  • Repeat Washing: Repeat the washing step two to three times, or until no more gas evolution is observed.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

My distilled product has a boiling point close to that of the starting material, and a sweet, fruity odor. GC-MS analysis shows a significant peak with a mass-to-charge ratio (m/z) of 100. What is this impurity?

Answer:

This impurity is likely δ-valerolactone . Its formation is a common side reaction during the acid-catalyzed synthesis of this compound.[6] The sweet, fruity odor is also characteristic of lactones.

Causality: In the presence of an acid catalyst, the hydroxyl group of 5-hydroxypentanoic acid can undergo an intramolecular nucleophilic attack on the carboxylic acid carbonyl, leading to cyclization and the formation of the six-membered ring of δ-valerolactone.[3][6]

Solution: Fractional Distillation Under Reduced Pressure

While the boiling points of this compound and δ-valerolactone are relatively close at atmospheric pressure, they can often be separated by careful fractional distillation under reduced pressure.

Data Presentation: Boiling Points of Key Components

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg (Predicted/Experimental)
This compound146.18[7][8]~218 (Predicted for a similar compound)[9]
5-Hydroxypentanoic acid118.13[10]268.2 (Predicted)
δ-Valerolactone100.12[11]218-230[12]
Ethanol46.0778.37

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column or a packed column to enhance separation efficiency. Ensure all glassware is dry.

  • Reduced Pressure: Connect the apparatus to a vacuum pump and a pressure gauge. A typical pressure for this separation is in the range of 1-10 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection: Collect the fractions based on their boiling points at the reduced pressure. The lower boiling point components will distill first. As the temperature of the distillate stabilizes at the boiling point of the desired product, collect the pure this compound.

After distillation, my product still shows multiple spots on a TLC plate. How can I achieve higher purity?

Answer:

For high-purity applications, silica gel column chromatography is the recommended method to separate structurally similar impurities that are difficult to remove by distillation alone.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent).[13] The polarity of the compounds plays a crucial role; more polar compounds will adhere more strongly to the polar silica gel and elute later.

Solution: Silica Gel Column Chromatography

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A common solvent system for separating esters is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[12][14]

    • Starting Point: Begin with a low polarity eluent, for instance, 10-20% ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. If the separation is not sufficient, a gradient elution can be employed by gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Mandatory Visualization: Purification Workflow

Purification_Workflow Crude_Product Crude Ethyl 5-hydroxypentanoate Acid_Base_Extraction Acid-Base Extraction (NaHCO3 wash) Crude_Product->Acid_Base_Extraction Remove Acidic Impurities Fractional_Distillation Fractional Distillation (Reduced Pressure) Acid_Base_Extraction->Fractional_Distillation Column_Chromatography Column Chromatography (Silica Gel) Fractional_Distillation->Column_Chromatography For High Purity Pure_Product Pure Ethyl 5-hydroxypentanoate Fractional_Distillation->Pure_Product Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of crude this compound.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and analysis of this compound and its impurities.

How can I identify the common impurities in my crude this compound using 1H NMR?

Answer:

By comparing the 1H NMR spectrum of your crude product to the known chemical shifts of the expected components, you can identify the presence of impurities.

Data Presentation: 1H NMR Chemical Shifts (Predicted/Experimental)

CompoundProtonsChemical Shift (ppm)Multiplicity
This compound -CH₃ (ethyl)~1.25Triplet
-CH₂- (ethyl)~4.12Quartet
-CH₂-C=O~2.3Triplet
-CH₂-CH₂-OH~3.6Triplet
-OHVariableSinglet (broad)
5-Hydroxypentanoic acid [15]-CH₂-COOH~2.4Triplet
-CH₂-CH₂OH~3.6Triplet
-COOH10-12Singlet (broad)
δ-Valerolactone [7][16]-CH₂-O-~4.3-4.4Multiplet
-CH₂-C=O~2.5Multiplet
Other -CH₂-~1.7-2.1Multiplet
Ethanol -CH₃~1.2Triplet
-CH₂-~3.6Quartet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

What are the key fragments to look for in a GC-MS analysis to identify this compound and δ-valerolactone?

Answer:

Gas chromatography-mass spectrometry (GC-MS) provides a fragmentation pattern that can be used as a fingerprint for compound identification.

Mandatory Visualization: Impurity Identification Logic

Impurity_Identification Crude_Sample Crude Product NMR_Analysis 1H NMR Analysis Crude_Sample->NMR_Analysis GCMS_Analysis GC-MS Analysis Crude_Sample->GCMS_Analysis Identify_Acid Identify 5-Hydroxypentanoic Acid (Broad peak at 10-12 ppm) NMR_Analysis->Identify_Acid Identify_Product Confirm this compound NMR_Analysis->Identify_Product Identify_Lactone Identify δ-Valerolactone (m/z = 100) GCMS_Analysis->Identify_Lactone GCMS_Analysis->Identify_Product

Caption: Logic for identifying common impurities using NMR and GC-MS.

Expected Mass Spectra Fragments:

  • This compound (C₇H₁₄O₃, MW: 146.18): While a library spectrum is the best reference, you can expect to see fragments corresponding to the loss of ethoxy (-OCH₂CH₃, m/z 45), and other characteristic ester fragmentations. The molecular ion peak at m/z 146 may be weak or absent.

  • δ-Valerolactone (C₅H₈O₂, MW: 100.12): The mass spectrum of δ-valerolactone is well-characterized. The molecular ion peak at m/z 100 is typically observed. Other significant fragments can be seen at m/z 71, 56, and 42.

Can polymerization be a significant side reaction?

Answer:

Yes, under certain conditions, particularly with prolonged heating in the presence of an acid catalyst, intermolecular esterification can occur, leading to the formation of polyesters. This is more likely if water is not effectively removed from the reaction mixture, as this can lead to hydrolysis of the ester and regeneration of the starting hydroxy acid, which can then polymerize. If you observe your product becoming viscous or solidifying upon standing, polymerization may be an issue. In such cases, purification by precipitation and washing may be necessary, and optimizing the initial reaction conditions to minimize reaction time and temperature is crucial.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). delta-Valerolactone. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (2021). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061927). Retrieved from [Link]

  • ResearchGate. (n.d.). Assignment of the 1 H NMR spectrum of poly(lactide-co-valerolactone).... Retrieved from [Link]

  • Singh, B., Singh, J. P., Kaur, A., & Singh, N. (2017). Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. Pharmacognosy Research, 9(1), 83.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Study.com. (n.d.). If 5-hydroxypentanoic acid (HOCH2CH2CH2CO2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product? Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 5-hydroxyoctanoate. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • JoVE. (2020). Extraction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacognosy Research. (2017). Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Lactones through Intramolecular Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

  • ResearchGate. (2021). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • SciELO. (2018). Article. Retrieved from [Link]

  • ResearchGate. (2019). Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. Retrieved from [Link]

  • Google Patents. (n.d.). CN112441911A - Method for preparing 5-hydroxyvaleric acid.
  • Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
  • ResearchGate. (2014). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Retrieved from [Link]

  • LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 5-hydroxypentanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 5-Hydroxypentanoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the esterification of 5-hydroxypentanoic acid with ethanol to produce ethyl 5-hydroxypentanoate. By understanding the underlying chemical principles, you can effectively troubleshoot low conversion rates and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the esterification of this compound?

The synthesis of this compound is typically achieved through a Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where a carboxylic acid (5-hydroxypentanoic acid) reacts with an alcohol (ethanol) to form an ester and water.[1] The reaction exists in equilibrium, meaning the reverse reaction, ester hydrolysis, also occurs.[2][3] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products.

Q2: What are the common catalysts used for this esterification, and how do I choose one?

Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.[4] Solid acid catalysts, such as sulfonated resins, are greener alternatives that can simplify purification.[5] The choice of catalyst depends on the scale of your reaction, the sensitivity of your starting materials, and your purification strategy. For laboratory-scale synthesis, sulfuric acid is often used due to its low cost and high activity.

Q3: What is a typical expected yield for this reaction?

With proper optimization, yields for the esterification of this compound can be quite high, often exceeding 85%.[5] However, achieving such high conversion rates requires careful control of reaction conditions to favor the forward reaction.

Q4: Can intramolecular esterification be a competing reaction?

Yes, 5-hydroxypentanoic acid can undergo an intramolecular esterification to form a cyclic ester, a six-membered ring known as δ-valerolactone.[6][7][8] This is a competing equilibrium, and the extent to which it occurs depends on the reaction conditions.

Troubleshooting Guide for Low Conversion Rates

Issue: My conversion rate to this compound is significantly lower than expected.

This is a common issue and can often be traced back to the equilibrium nature of the Fischer esterification. Here’s a systematic approach to diagnosing and resolving the problem.

Step 1: Verify the Integrity of Your Starting Materials and Reagents
  • Question: Are my 5-hydroxypentanoic acid and ethanol of sufficient purity and dryness?

    • Explanation: Water is a product of the esterification reaction. According to Le Châtelier's principle, the presence of excess water in your starting materials will shift the equilibrium to the left, favoring the reactants and thus lowering your ester yield.[2][9]

    • Actionable Advice:

      • Use anhydrous ethanol. If the ethanol has been opened for a while, it may have absorbed atmospheric moisture. Consider using freshly opened anhydrous ethanol or drying it over molecular sieves.

      • Ensure your 5-hydroxypentanoic acid is dry. If it is a solid, dry it in a desiccator over a suitable drying agent before use.

Step 2: Evaluate Your Catalytic System
  • Question: Is my acid catalyst active and used in the correct amount?

    • Explanation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] An insufficient amount or inactive catalyst will result in a slow reaction that may not reach equilibrium within your allotted time.

    • Actionable Advice:

      • Catalyst Amount: Typically, a catalytic amount of a strong acid (1-5 mol%) is sufficient. Using too much catalyst can lead to side reactions and complicate purification.

      • Catalyst Activity: If you are using a solid acid catalyst, ensure it has been properly activated and stored. For liquid acids like sulfuric acid, ensure they have not been contaminated with water.

Step 3: Optimize Reaction Conditions to Favor Product Formation
  • Question: Am I effectively driving the equilibrium towards the formation of the ester?

    • Explanation: There are two primary ways to shift the equilibrium to the right: (1) use a large excess of one of the reactants (usually the less expensive one, which is ethanol in this case), or (2) remove one of the products as it is formed (in this case, water).[9][6][10]

    • Actionable Advice:

      • Excess Reactant: Use a significant excess of ethanol. This increases the probability of the forward reaction occurring and pushes the equilibrium towards the desired ester.[9][6]

      • Water Removal: This is often the most effective method for achieving high conversion.

        • Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective technique.[11][12][13] The reaction is typically run in a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[9] The water-solvent azeotrope distills out of the reaction mixture, is condensed, and collected in the Dean-Stark trap. The denser water separates to the bottom of the trap, while the solvent overflows back into the reaction flask.[9][12][14] This continuous removal of water drives the reaction to completion.[9][13]

Experimental Protocols
Standard Esterification Protocol for this compound
  • To a round-bottom flask equipped with a magnetic stir bar, add 5-hydroxypentanoic acid.

  • Add a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC, GC-MS, or NMR.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[5]

Protocol for Esterification with a Dean-Stark Trap
  • To a round-bottom flask, add 5-hydroxypentanoic acid, a stoichiometric amount of ethanol, and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Set up a Dean-Stark apparatus with a reflux condenser.[12]

  • Heat the mixture to reflux. You should observe the co-distillation of water and the solvent into the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap.

  • Work up the reaction as described in the standard protocol.

Data Presentation

Table 1: Comparison of Esterification Strategies

StrategyAdvantagesDisadvantagesTypical Conversion
Excess Ethanol Simple setup.Requires removal of large amounts of excess ethanol.Moderate to High
Dean-Stark Trap Drives reaction to completion for very high yields.[9][13]More complex glassware setup.High to Very High
Solid Acid Catalyst Easy catalyst removal, environmentally friendlier.[5]May be less active than strong mineral acids.Moderate to High
Visualizations
Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 5-Hydroxypentanoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Ethanol H_plus H⁺ (catalyst) Protonated_RCOOH->RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Tetrahedral_Intermediate->Protonated_RCOOH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Intermediate Ester This compound Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester Water Water

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents Step 1: Verify Reagent Purity (Anhydrous Ethanol, Dry Acid) Start->Check_Reagents Reagents_OK Reagents are Dry and Pure Check_Reagents->Reagents_OK Yes Reagents_Not_OK Reagents are Wet or Impure Check_Reagents->Reagents_Not_OK No Check_Catalyst Step 2: Evaluate Catalyst (Correct Amount, Active) Reagents_OK->Check_Catalyst Dry_Reagents Action: Dry/Purify Reagents and Repeat Reagents_Not_OK->Dry_Reagents Catalyst_OK Catalyst is Active and Correct Amount Check_Catalyst->Catalyst_OK Yes Catalyst_Not_OK Catalyst is Inactive or Incorrect Amount Check_Catalyst->Catalyst_Not_OK No Optimize_Conditions Step 3: Optimize Reaction Conditions Catalyst_OK->Optimize_Conditions Adjust_Catalyst Action: Use Fresh Catalyst/Adjust Amount and Repeat Catalyst_Not_OK->Adjust_Catalyst Use_Excess_Ethanol Option A: Use Large Excess of Ethanol Optimize_Conditions->Use_Excess_Ethanol Use_Dean_Stark Option B: Use Dean-Stark to Remove Water Optimize_Conditions->Use_Dean_Stark Success High Conversion Achieved Use_Excess_Ethanol->Success Use_Dean_Stark->Success

Sources

Technical Support Center: A Guide to Preventing Degradation of Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for ethyl 5-hydroxypentanoate. This document serves as a resource for researchers, chemists, and drug development professionals to understand and mitigate the degradation of this valuable bifunctional molecule. Proper handling and storage are paramount to ensuring its integrity, leading to reproducible experimental outcomes and preserving material value.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

This compound possesses two reactive functional groups: an ethyl ester and a primary hydroxyl group.[1] These groups are susceptible to three main degradation pathways: hydrolysis, intramolecular cyclization (lactonization), and oxidation.

  • Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions, yielding 5-hydroxypentanoic acid and ethanol.[1] This is a significant concern if the compound is exposed to atmospheric moisture or stored in non-anhydrous solvents.[2]

  • Intramolecular Cyclization (Lactonization): The terminal hydroxyl group can nucleophilically attack the ester carbonyl carbon, leading to the formation of a stable six-membered ring, δ-valerolactone, and eliminating ethanol. This process can be accelerated by heat or the presence of acid/base catalysts.

  • Oxidation: The primary alcohol is susceptible to oxidation, which can convert it into ethyl 5-oxopentanoate[3] and potentially further to a dicarboxylic acid. This pathway is promoted by exposure to atmospheric oxygen, heat, light, or trace metal impurities.

DegradationPathways main This compound hydrolysis_prod 5-Hydroxypentanoic Acid + Ethanol main->hydrolysis_prod Hydrolysis (H₂O, Acid/Base) lactone_prod δ-Valerolactone + Ethanol main->lactone_prod Intramolecular Cyclization (Heat, Acid/Base) oxidation_prod Ethyl 5-Oxopentanoate main->oxidation_prod Oxidation (O₂, Light, Heat)

Caption: Primary degradation pathways of this compound.

Q2: What are the ideal long-term storage conditions for neat (undissolved) this compound?

To minimize degradation, neat this compound should be stored with strict environmental controls. The key is to mitigate exposure to moisture, oxygen, heat, and light.

ParameterRecommendationRationale
Temperature ≤4°C (Refrigerated) Reduces the rate of all chemical degradation pathways. Recommended for similar hydroxy esters.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[2]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects from light to prevent photolytic degradation.[2][6] A PTFE-lined cap provides a superior seal against moisture and air ingress.
Environment Dry/Desiccated Store vials within a desiccator containing fresh desiccant to create a water-free secondary environment.[2]
Incompatibilities Segregate from Acids, Bases, and Oxidizers Avoid storage near strong acids, bases, or oxidizing agents to prevent catalytic degradation.[7]
Q3: I need to store this compound in solution. What solvents are recommended?

For short-term experimental use, prepare solutions fresh. For longer-term storage, the choice of solvent is critical.

  • Recommended: High-purity, anhydrous aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][8] Always use solvents from a freshly opened bottle or a solvent purification system.

  • To Avoid: Protic solvents (e.g., methanol, ethanol) can participate in transesterification. Avoid aqueous solutions or buffers for storage, as water will cause hydrolysis.

When storing solutions, purge the vial headspace with an inert gas before sealing and store at low temperatures (≤ -20°C) to further slow degradation.[2]

Q4: I suspect my sample has degraded. What are the common signs?

Degradation can manifest in several ways:

  • Physical Changes: A noticeable change in color (e.g., yellowing), an increase in viscosity, or the formation of a precipitate.

  • Olfactory Changes: The formation of δ-valerolactone may introduce a different odor profile.

  • Analytical Changes: When analyzed by chromatography (HPLC, GC), new peaks corresponding to degradation products will appear, and the peak area of the parent compound will decrease. In NMR spectra, new signals corresponding to degradants will be visible.

Q5: How can I analytically confirm and quantify the degradation of my sample?

A stability-indicating analytical method is required to separate the parent compound from its potential degradation products.[8]

  • Primary Technique (Quantification): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection is the preferred method.[9] An appropriate C18 column with a gradient mobile phase (e.g., water/acetonitrile) can typically resolve this compound from more polar (5-hydroxypentanoic acid) or less polar (δ-valerolactone) degradants.

  • Confirmatory Technique (Identification):

    • LC-MS: To identify the mass of the degradation products and confirm their identity.[8]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradants like δ-valerolactone. GC-MS is also a standard method for purity validation.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information on the degradants if they can be isolated or are present in sufficient quantity.[1][9]

Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Actions & Preventative Measures
Decreased Purity Over Time in Neat Sample 1. Hydrolysis from atmospheric moisture.2. Oxidation from atmospheric oxygen.3. Lactonization due to elevated storage temperature.1. Improve Seal: Use high-quality vials with PTFE-lined septa/caps. Tightly seal after each use.2. Inert Atmosphere: Aliquot the material into smaller, single-use vials under an argon or nitrogen atmosphere.[2]3. Control Temperature: Store at ≤4°C. Avoid repeated freeze-thaw cycles.[5]
Rapid Degradation of Stock Solutions 1. Use of non-anhydrous or protic solvent.2. Contaminated solvent.3. Frequent opening of the stock solution vial.1. Use Anhydrous Solvents: Purchase high-grade anhydrous solvents and handle them under inert conditions.[2][8]2. Aliquot: Prepare smaller aliquots of the stock solution to minimize the number of times the main stock is opened and exposed to the atmosphere.[2]3. Store Cold: Keep stock solutions frozen (-20°C or -80°C).
Inconsistent Experimental Results Use of a partially degraded sample.1. Verify Purity: Before critical experiments, verify the purity of the starting material using a validated analytical method like HPLC or GC.2. Implement "First-In, First-Out": Use the oldest stock of the chemical first to ensure material does not sit in storage for extended periods.[5]
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Workflow

This protocol outlines the best practice for receiving and storing bulk this compound to maximize its shelf-life.

  • Receipt & Inspection: Upon receipt, inspect the container for damage. Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.[2]

  • Inert Environment Preparation: Perform all aliquoting inside a glove box or on a Schlenk line under a positive pressure of dry argon or nitrogen.

  • Aliquoting: Dispense the neat oil into smaller, pre-dried amber glass vials suitable for single or limited use. This prevents contamination of the bulk stock.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with inert gas for 30-60 seconds.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if a solution).

  • Storage: Place the labeled vials inside a desiccator. Store the desiccator in a refrigerator at ≤4°C, away from incompatible chemicals.[10]

StorageWorkflow receive Receive Bulk Compound equilibrate Equilibrate to Room Temp receive->equilibrate glovebox Transfer to Inert Atmosphere (Glove Box) equilibrate->glovebox aliquot Aliquot into Pre-dried Amber Vials glovebox->aliquot purge Purge Headspace with Argon/Nitrogen aliquot->purge seal Seal Tightly with PTFE-lined Cap purge->seal store Store in Desiccator at ≤4°C seal->store

Caption: Recommended workflow for aliquoting and storing this compound.

Protocol 2: Stability-Indicating RP-HPLC Method for Purity Assessment

This serves as a starting point for developing a validated method to assess the purity of this compound and detect its primary degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (UV)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve a small amount of the compound in Acetonitrile to a concentration of ~0.5 mg/mL.

Expected Elution Profile: The highly polar hydrolysis product (5-hydroxypentanoic acid) will elute earliest, followed by the parent compound (this compound), and then the less polar lactone (δ-valerolactone). This method should be fully validated for linearity, accuracy, and precision as per ICH guidelines.[9]

References
  • Vulcanchem. (n.d.). This compound - 13107-53-4.
  • ChemShuttle. (n.d.). ethyl 4,4-difluoro-5-hydroxypentanoate; CAS No.: 79360-94-4.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Retrieved from [Link]

  • ChemicalBook. (n.d.). ethyl 4,4-difluoro-5-hydroxypentanoate CAS#: 79360-94-4.
  • Unknown Source. (n.d.).
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Pearson. (n.d.). Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid lactone.
  • Pipitone, D., & Hedberg, D. (1982). Safe Chemical Storage: A Pound of Prevention is Worth a Ton of Trouble.
  • American University of Beirut. (n.d.). Guidelines for Chemical Storage in Labs.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-oxopentanoate. PubChem Compound Database. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]

Sources

Optimizing reaction conditions for ethyl 5-hydroxypentanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-hydroxypentanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we address common challenges encountered during the synthesis of this versatile hydroxy ester, focusing on the most prevalent synthetic routes. Our goal is to equip you with the knowledge to diagnose and resolve issues effectively, ensuring the integrity and success of your research.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound. We will primarily focus on two common synthetic strategies: the Baeyer-Villiger oxidation of cyclopentanone followed by ethanolysis, and the direct Fischer esterification of 5-hydroxypentanoic acid.

Baeyer-Villiger Oxidation Route

The Baeyer-Villiger oxidation of cyclopentanone to δ-valerolactone, followed by ring-opening with ethanol, is a popular method. However, it is not without its challenges.

Question: My Baeyer-Villiger oxidation of cyclopentanone shows low conversion, and I observe a significant amount of starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Baeyer-Villiger oxidation can stem from several factors, primarily related to the oxidant and reaction conditions.

  • Insufficiently Reactive Oxidant: The reactivity of peroxyacids varies. If you are using a milder oxidant like hydrogen peroxide without a catalyst, the reaction may be sluggish.[1] Consider switching to a more reactive peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA). The reactivity trend is generally TFPAA > m-CPBA > peracetic acid > hydrogen peroxide.[1]

  • Decomposition of the Peroxyacid: Peroxyacids can be unstable, especially at elevated temperatures. Ensure you are using a fresh, properly stored batch of the reagent. It is also advisable to monitor the reaction temperature closely and avoid excessive heat.

  • Inadequate Reaction Time or Temperature: The reaction may simply need more time or a modest increase in temperature to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Catalyst Inactivity (if applicable): If you are using a catalytic system (e.g., with hydrogen peroxide), ensure your catalyst is active and not poisoned by impurities in your starting materials or solvent.

Troubleshooting Steps:

  • Verify Oxidant Quality: Use a fresh bottle of your chosen peroxyacid. If using m-CPBA, be aware that commercial grades can vary in purity.

  • Optimize Reaction Conditions: If conversion is low at room temperature, consider moderately increasing the temperature (e.g., to 40-50 °C), while monitoring for potential side reactions.

  • Switch to a More Potent Oxidant: If optimization of conditions with your current oxidant fails, consider using a more reactive peroxyacid like TFPAA.

  • Consider Alternative Methods: For a greener approach, catalytic systems using hydrogen peroxide with a Lewis acid or a solid catalyst can be effective.[1]

Question: My Baeyer-Villiger reaction produces significant byproducts. How can I identify and minimize them?

Answer:

The primary byproduct in the Baeyer-Villiger oxidation of cyclopentanone is typically from the peroxyacid itself (e.g., m-chlorobenzoic acid from m-CPBA). Other side reactions can also occur.

  • Carboxylic Acid Byproduct: This is the most common byproduct and can complicate purification. During the workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will extract the acidic byproduct into the aqueous layer.[2]

  • Over-oxidation or Side Reactions with Other Functional Groups: If your substrate has other sensitive functional groups, such as alkenes or amines, the peroxyacid can oxidize them as well.[3] In such cases, careful selection of the oxidant and reaction conditions is crucial. For substrates with both a ketone and an alkene, the Baeyer-Villiger oxidation is generally faster than epoxidation with m-CPBA.[4]

  • Ring-Opening of the Lactone: Under acidic conditions, the newly formed δ-valerolactone can undergo hydrolysis if water is present, or polymerization.

Minimization and Removal of Byproducts:

  • Aqueous Workup: After the reaction is complete, quench any remaining peroxyacid with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Follow this with a wash with saturated NaHCO₃ solution to remove the carboxylic acid byproduct.[2]

  • Chromatography: If the byproducts are not easily removed by extraction, purification by column chromatography is often necessary.

  • Anhydrous Conditions: To prevent hydrolysis of the lactone, ensure your reaction is carried out under anhydrous conditions.

Fischer Esterification Route

Direct esterification of 5-hydroxypentanoic acid with ethanol in the presence of an acid catalyst is another common approach.

Question: My Fischer esterification of 5-hydroxypentanoic acid is giving a low yield of the desired this compound. What is limiting my conversion?

Answer:

The Fischer esterification is an equilibrium-controlled process.[5][6] Low yields are often due to the reaction not being driven sufficiently towards the product side.

  • Equilibrium: The reaction produces water as a byproduct. The presence of water can shift the equilibrium back towards the starting materials (ester hydrolysis).[5][6]

  • Intramolecular Cyclization: 5-hydroxypentanoic acid can undergo intramolecular esterification (lactonization) under acidic conditions to form δ-valerolactone, which is a competing reaction.[7]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Steric Hindrance: While not a major issue for this substrate, highly hindered carboxylic acids or alcohols can react slowly.[5]

Strategies to Improve Yield:

  • Use Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium towards the formation of the ethyl ester according to Le Châtelier's principle.[6][8] Often, ethanol can be used as the solvent.

  • Remove Water: The removal of water as it is formed is a very effective way to drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene, or by using a drying agent such as molecular sieves.[5][9]

  • Optimize Catalyst Loading: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Consider a Two-Step Process: If lactonization is a significant issue, you can first form the δ-valerolactone and then perform an acid-catalyzed ring-opening with ethanol.

Question: I am having difficulty purifying my this compound from the Fischer esterification reaction mixture. What is the best approach?

Answer:

Purification after a Fischer esterification involves removing the acid catalyst, any unreacted carboxylic acid, and excess alcohol.

  • Neutralization: After the reaction, cool the mixture and neutralize the acid catalyst by carefully adding a base, such as saturated NaHCO₃ solution, until effervescence ceases.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate or diethyl ether. The unreacted 5-hydroxypentanoic acid will be deprotonated by the base and remain in the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Distillation: The final purification of this compound is often achieved by fractional distillation under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: Both the Baeyer-Villiger oxidation of cyclopentanone followed by ethanolysis and the Fischer esterification of 5-hydroxypentanoic acid are viable routes. The choice often depends on the availability and cost of the starting materials. Cyclopentanone is often readily available and the Baeyer-Villiger oxidation can be very efficient. The Fischer esterification is a classic and straightforward method but requires driving the equilibrium to completion.

Q2: Can I monitor the progress of the Baeyer-Villiger oxidation?

A2: Yes, monitoring the reaction is highly recommended. Thin Layer Chromatography (TLC) is a simple method. You can spot the reaction mixture alongside the cyclopentanone starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot (the lactone) indicates the reaction is progressing. Gas Chromatography (GC) can provide more quantitative monitoring of the conversion of the starting material.

Q3: What are some greener alternatives for the Baeyer-Villiger oxidation?

A3: Traditional Baeyer-Villiger oxidations often use stoichiometric amounts of peroxyacids, which can generate significant waste. Greener alternatives focus on catalytic methods using more environmentally benign oxidants. Using hydrogen peroxide as the oxidant with a solid Lewis acid catalyst or an organoselenium catalyst are promising options.[1] Enzymatic Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs) are also a very green alternative, using molecular oxygen as the oxidant.[1]

Q4: Can I use a different alcohol for the ring-opening of δ-valerolactone?

A4: Yes, the acid-catalyzed ring-opening of δ-valerolactone can be performed with other alcohols to produce the corresponding alkyl 5-hydroxypentanoates. The reaction mechanism is analogous to the ethanolysis.

Q5: How can I avoid the formation of δ-valerolactone during the Fischer esterification of 5-hydroxypentanoic acid?

A5: While difficult to completely avoid due to the intramolecular nature of the reaction, its formation can be minimized by using a large excess of ethanol to favor the intermolecular reaction. Running the reaction at a lower temperature for a longer duration might also slightly favor the intermolecular esterification over the intramolecular cyclization, though this can significantly increase reaction times.

Section 3: Experimental Protocols and Data

Protocol 1: Baeyer-Villiger Oxidation of Cyclopentanone to δ-Valerolactone

Materials:

  • Cyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cyclopentanone (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cyclopentanone solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated Na₂S₂O₃ solution to destroy any excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude δ-valerolactone.

Protocol 2: Acid-Catalyzed Ethanolysis of δ-Valerolactone

Materials:

  • δ-Valerolactone

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve δ-valerolactone (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid with saturated NaHCO₃ solution.

  • Remove the excess ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Data Summary: Comparison of Reaction Conditions
ParameterBaeyer-Villiger OxidationFischer Esterification
Starting Material Cyclopentanone5-Hydroxypentanoic Acid
Key Reagents m-CPBA, DCMEthanol, H₂SO₄ (cat.)
Typical Temperature 0 °C to room temperatureReflux
Reaction Time 4-6 hours2-4 hours
Key Byproducts m-Chlorobenzoic acidWater, δ-Valerolactone
Workup Complexity Moderate (requires quenching and base wash)Moderate (requires neutralization and extraction)
Overall Yield Good to excellentFair to good (highly dependent on conditions)

Section 4: Visualizing the Chemistry

Workflow for this compound Synthesis via Baeyer-Villiger Route

baeyer_villiger_workflow cyclopentanone Cyclopentanone reaction1 Baeyer-Villiger Oxidation cyclopentanone->reaction1 mcpba m-CPBA in DCM mcpba->reaction1 workup1 Quench (Na2S2O3) Wash (NaHCO3) reaction1->workup1 lactone δ-Valerolactone workup1->lactone reaction2 Acid-Catalyzed Ethanolysis lactone->reaction2 ethanol Ethanol (excess) H2SO4 (cat.) ethanol->reaction2 workup2 Neutralize (NaHCO3) Extract reaction2->workup2 purification Fractional Distillation workup2->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Baeyer-Villiger oxidation route.

Troubleshooting Logic for Low Yield in Fischer Esterification

fischer_troubleshooting start Low Yield in Fischer Esterification check_equilibrium Is the equilibrium being driven to the product side? start->check_equilibrium check_side_reactions Are there significant side reactions? start->check_side_reactions excess_etoh Is a large excess of ethanol being used? check_equilibrium->excess_etoh No remove_water Is water being removed (e.g., Dean-Stark)? check_equilibrium->remove_water No lactone_formation Is δ-valerolactone formation detected (e.g., by GC-MS)? check_side_reactions->lactone_formation solution_etoh Increase excess of ethanol (use as solvent). excess_etoh->solution_etoh solution_water Use a Dean-Stark trap or molecular sieves. remove_water->solution_water solution_lactone Consider a two-step synthesis: 1. Lactonization 2. Ethanolysis lactone_formation->solution_lactone Yes

Caption: Troubleshooting decision tree for low yields in the Fischer esterification of 5-hydroxypentanoic acid.

References

  • Wikipedia. (2023, October 27). Baeyer–Villiger oxidation. In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 29). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative Method to Baeyer-Villiger Oxidation of Cyclobutenones using I2/DMSO Catalytic Systems. Retrieved from [Link]

  • SlideShare. (n.d.). Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (2004). Multibioreaction Methodology for Baeyer-Villiger Monooxygenase Monitoring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

Sources

How to avoid lactonization during ethyl 5-hydroxypentanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the prevention of the intramolecular cyclization side reaction that leads to δ-valerolactone. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-yield synthesis.

I. Understanding the Core Challenge: The Lactonization Equilibrium

The primary difficulty in synthesizing and isolating this compound lies in its propensity to undergo intramolecular esterification (lactonization) to form the thermodynamically stable six-membered ring, δ-valerolactone. This reaction is an equilibrium process that can be catalyzed by both acids and bases, and can also be thermally induced.[1][2][3][4][5][6][7][8][9]

The Competing Reactions

The desired reaction is the intermolecular esterification of a 5-hydroxypentanoic acid derivative with ethanol. However, the intramolecular reaction is often kinetically and thermodynamically favored.

Lactonization_Equilibrium cluster_ester Desired Product cluster_lactone Side Product Ethyl_5_hydroxypentanoate This compound delta_Valerolactone δ-Valerolactone Ethyl_5_hydroxypentanoate->delta_Valerolactone Intramolecular Transesterification Starting_Material 5-Hydroxypentanoic Acid (or derivative) Starting_Material->Ethyl_5_hydroxypentanoate Intermolecular Esterification (+ Ethanol) Starting_Material->delta_Valerolactone Intramolecular Esterification (Lactonization)

Caption: Competing reaction pathways in the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low, with δ-valerolactone as the major product?

A1: This is the most common issue and is almost always due to reaction conditions favoring the intramolecular cyclization. Key factors that promote lactonization include:

  • High Temperatures: Elevated temperatures provide the activation energy needed for the intramolecular reaction to occur.

  • Prolonged Reaction Times: The longer the reaction mixture is heated, the more the equilibrium will shift towards the more stable lactone.

  • Strong Acid or Base Catalysis: Both strong acids and bases can catalyze the intramolecular esterification.[1][2][3][5]

  • Water Removal: While removing water drives esterification, it can also favor the formation of the lactone, which is also a condensation product.

Q2: Can I reverse the lactonization reaction to recover my desired product?

A2: Yes, the formation of δ-valerolactone is a reversible equilibrium. The ring can be opened by alcoholysis with ethanol under acidic or basic conditions to form this compound. This process is often referred to as ring-opening polymerization when applied to lactones in general.[10][11][12] However, establishing conditions that favor the open-chain ester without re-forming the lactone can be challenging.

Q3: What is the best synthetic route to minimize lactonization from the start?

A3: A common and effective route is the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[13] However, careful control of reaction conditions is crucial. Alternative strategies include the ring-opening of δ-valerolactone with ethanol.

Q4: How can I purify this compound without causing it to cyclize?

A4: Purification is a critical step where lactonization can readily occur. Fractional distillation under reduced pressure is a standard method.[13] It is essential to keep the distillation temperature as low as possible to prevent thermal decomposition and cyclization. The use of a mild, non-acidic, and non-basic workup is also critical.

III. Troubleshooting Guides

Guide 1: Fischer Esterification of 5-Hydroxypentanoic Acid

The Fischer esterification involves reacting 5-hydroxypentanoic acid with an excess of ethanol in the presence of an acid catalyst.[1][2][5][14]

Potential Issues & Solutions
Issue Probable Cause Recommended Solution
Low yield of ester, high yield of lactone Reaction temperature is too high, or reaction time is too long.Maintain the reaction temperature at a gentle reflux (around 60-80°C).[13] Monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting material is consumed.
Product decomposes during workup Residual strong acid catalyst is promoting lactonization during solvent removal or purification.Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) before extraction and solvent removal. Ensure all acidic residue is removed.
Lactonization during distillation Distillation temperature is too high.Perform fractional distillation under high vacuum to lower the boiling point of the product.[13] A short-path distillation apparatus can also minimize the time the product spends at elevated temperatures.
Optimized Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxypentanoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a suitable acid. While sulfuric or hydrochloric acid can be used, solid acid catalysts like sulfonated resins are a milder and more easily removable option.[13]

  • Reaction: Heat the mixture to a gentle reflux (60-80°C) and monitor the reaction progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a liquid acid catalyst was used, neutralize it with a saturated solution of sodium bicarbonate. If a solid acid catalyst was used, simply filter it off.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure at a low temperature. Purify the crude product by fractional distillation under high vacuum.

Guide 2: Ring-Opening of δ-Valerolactone

This method involves the alcoholysis of δ-valerolactone with ethanol.

Potential Issues & Solutions
Issue Probable Cause Recommended Solution
Incomplete reaction Insufficient catalyst or reaction time.Ensure an adequate amount of catalyst is used. Monitor the reaction until the lactone is consumed.
Equilibrium favors the lactone The reaction conditions are not optimized to drive the equilibrium towards the open-chain ester.Use a large excess of ethanol to shift the equilibrium. Consider using a catalyst system that is more effective at lower temperatures.
Optimized Protocol: Ring-Opening of δ-Valerolactone
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve δ-valerolactone in a large excess of dry ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base. For acid-catalyzed ring-opening, a Lewis acid or a strong protic acid can be used. For base-catalyzed ring-opening, sodium ethoxide can be employed.

  • Reaction: Stir the reaction at a controlled temperature. The optimal temperature will depend on the catalyst used.

  • Workup and Purification: Follow the same careful workup and purification procedures as described for the Fischer esterification to avoid reforming the lactone.

Caption: A workflow diagram highlighting critical control points to prevent lactonization.

IV. References

  • Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. Catalysis Science & Technology.

  • Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. Macromolecules.

  • Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε- Caprolactone and L-Lactide. ChemRxiv.

  • Ring-Opening Polymerization of CO2-Based Disubstituted δ-Valerolactone toward Sustainable Functional Polyesters. ACS Macro Letters.

  • Scheme 1. The ring-opening polymerization of δ-valerolactone and... ResearchGate.

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • If 5-hydroxypentanoic acid (HOCH2CH2CH2CO2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product?. Study.com.

  • This compound. Vulcanchem.

  • Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid. Nagwa.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor.

  • Fischer Esterification. Chemistry Steps.

  • If 5-hydroxypentanoic acid is treated with an acid catalyst, an intramole... Filo.

  • When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms ... Filo.

  • [Chemistry] If 5 -hydroxypentanoic acid is treated with acid catalyst, an intramoiecular esterificat. YouTube.

  • 5-hydroxypentanoic acid reacts in an esterification... Chegg.

Sources

Technical Support Center: Optimizing Catalyst Concentration for Ethyl 5-Hydroxypentanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 5-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst concentration for this important reaction. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Role of Catalysis in this compound Synthesis

This compound is a valuable chemical intermediate whose structure, featuring both a hydroxyl group and an ethyl ester, makes it a versatile building block in various applications, including the synthesis of polymers and specialty chemicals.[1] The efficiency of its synthesis is critically dependent on the choice and concentration of the catalyst. An improperly optimized catalyst loading can lead to slow reactions, low yields, the formation of undesirable side products, and complicated purification processes.

The two primary routes to synthesize this compound are:

  • The acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[1]

  • The acid-catalyzed ring-opening alcoholysis of δ-valerolactone with ethanol.[2]

This guide will focus on the common challenges and optimization strategies for the catalysts used in these pathways.

Visualizing the Primary Synthesis Pathway

The ring-opening of δ-valerolactone is a common and efficient method. The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the lactone by an acid catalyst (H⁺), which activates the carbonyl carbon for nucleophilic attack by ethanol.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products dVL δ-Valerolactone Activated_dVL Protonated δ-Valerolactone dVL->Activated_dVL Protonation EtOH Ethanol Tetrahedral_Int Tetrahedral Intermediate EtOH->Tetrahedral_Int H_plus H⁺ (Catalyst) H_plus->Activated_dVL Activated_dVL->Tetrahedral_Int Nucleophilic Attack Product This compound Tetrahedral_Int->Product Ring Opening & Proton Transfer H_plus_regen H⁺ (Catalyst Regenerated) Product->H_plus_regen Catalyst Regeneration

Caption: Acid-catalyzed ring-opening of δ-valerolactone.

Catalyst Selection: Homogeneous vs. Heterogeneous Systems

The choice between a homogeneous and a heterogeneous catalyst is a critical first step, with significant implications for reaction conditions, workup procedures, and overall process sustainability.

FeatureHomogeneous Catalysts (e.g., H₂SO₄, HCl)Heterogeneous Catalysts (e.g., Amberlyst-15)
Phase Same phase as reactants (liquid).[3]Different phase from reactants (solid catalyst, liquid reactants).[3]
Activity Generally high activity and selectivity due to well-defined active sites.[4][5]Can have lower activity due to mass transfer limitations.[5]
Separation Difficult; requires neutralization and extraction, which can be cumbersome.[3][4]Easy; simple filtration removes the catalyst from the reaction mixture.[3][6][7]
Reusability Not practically reusable.[3]Can be regenerated and recycled multiple times, improving cost-effectiveness.[3][8]
Conditions Often requires milder reaction conditions.[3]May require higher temperatures to achieve comparable reaction rates.[3]
Corrosivity Highly corrosive, requiring specialized equipment.[1]Less corrosive and more environmentally benign.[1][8]

While traditional mineral acids are effective, solid acid catalysts like Amberlyst-15 , a sulfonated polystyrene resin, are increasingly favored for their operational simplicity and environmental benefits.[6][7][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.

Visualizing the Troubleshooting Workflow

G Start Problem: Low Yield or Slow Reaction Check_Catalyst Is Catalyst Concentration Optimized? Start->Check_Catalyst Check_Activity Is Catalyst Active? Check_Catalyst->Check_Activity Yes Sol_Optimize Solution: Perform Catalyst Loading Screen (e.g., 1-15 wt%) Check_Catalyst->Sol_Optimize No Check_Stirring Is Stirring Adequate? (Heterogeneous Catalysts) Check_Activity->Check_Stirring Yes Sol_Replace Solution: Use Fresh Catalyst Check Storage Conditions Check_Activity->Sol_Replace No Check_Side_Rxns Are Side Products Present? Check_Stirring->Check_Side_Rxns Yes Sol_Stir Solution: Increase Stirring Rate Use Baffled Flask Check_Stirring->Sol_Stir No Sol_Reduce_Cat Solution: Reduce Catalyst Loading Consider Milder Catalyst Check_Side_Rxns->Sol_Reduce_Cat Yes End Problem Resolved Check_Side_Rxns->End No Sol_Optimize->End Sol_Replace->End Sol_Stir->End Sol_Reduce_Cat->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low conversion to this compound. What are the most likely catalyst-related causes?

A1: Low conversion is a frequent issue that can often be traced back to the catalyst.

  • Insufficient Catalyst Loading: This is the most common cause. The catalytic cycle cannot proceed at a reasonable rate without a sufficient number of active sites. For homogeneous catalysts like H₂SO₄, a typical starting point is 1-5 mol%. For heterogeneous catalysts like Amberlyst-15, a starting range of 5-15 wt% relative to the limiting reagent is recommended.[8][9]

  • Catalyst Deactivation: Your catalyst may be inactive. For solid resins like Amberlyst-15, moisture can reduce activity; ensure it is properly dried before use. Impurities in the reactants (e.g., basic compounds) can neutralize the acid sites.

  • Mass Transfer Limitation (Heterogeneous Catalysts): If the reaction mixture is not stirred vigorously enough, the reactants in the bulk solution cannot efficiently reach the active sites on the solid catalyst surface.[10] This creates a "bottleneck" that slows the overall reaction rate.

Q2: The reaction is working, but it's extremely slow. Should I just add a large excess of catalyst?

A2: While increasing the catalyst concentration will generally increase the reaction rate, adding a large excess is not an optimal strategy.

  • Point of Diminishing Returns: The reaction rate will plateau once the catalyst concentration is no longer the rate-limiting factor. At this point, adding more catalyst provides no benefit and can introduce new problems.

  • Increased Side Reactions: A high concentration of a strong acid catalyst can promote undesired side reactions. This is particularly true for the acid-catalyzed polymerization of the δ-valerolactone starting material or the product itself.[11][12] It can also promote the dehydration of ethanol to diethyl ether.

  • Purification Complications: If using a homogeneous catalyst, a higher initial concentration requires a more rigorous neutralization and washing procedure during workup, potentially leading to product loss.[13]

The best approach is to perform a systematic screening experiment to find the "sweet spot" that balances reaction time with yield and purity (see Protocol 1).

Q3: I'm observing significant byproducts in my crude product analysis. How is this related to the catalyst concentration?

A3: Side product formation is often directly linked to catalyst activity and concentration.

  • Polymerization: The most significant side reaction when starting from δ-valerolactone is ring-opening polymerization.[11][14] A high local concentration of acid catalyst can initiate a chain reaction, leading to the formation of polyesters. Reducing catalyst loading can often mitigate this.

  • Re-lactonization: The reaction is an equilibrium. Excess acid can catalyze the reverse reaction, where the hydroxyl group of the product attacks the ethyl ester, reforming δ-valerolactone and ethanol.[2] Using ethanol as the solvent helps push the equilibrium towards the desired product.

  • Dehydration and Ether Formation: At elevated temperatures, a high concentration of a strong acid can catalyze the dehydration of the C5 chain or the self-condensation of two ethanol molecules to form diethyl ether. If these are observed, consider reducing both the temperature and the catalyst concentration.

Q4: What is the primary advantage of using a heterogeneous catalyst like Amberlyst-15 regarding catalyst concentration?

A4: The key advantage is the ease of removal.[6][7] Once the reaction reaches completion or optimal conversion, the catalyst can be simply filtered off. This completely removes the acid from the product mixture without a complex aqueous workup. This benefit means you can often use a relatively higher concentration of a heterogeneous catalyst compared to a homogeneous one to accelerate the reaction, knowing that its removal will be straightforward. Furthermore, the recovered catalyst can often be washed, dried, and reused, which is not feasible for mineral acids.[8]

Experimental Protocols

Protocol 1: Experimental Workflow for Optimizing Heterogeneous Catalyst (Amberlyst-15) Concentration

This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading for the reaction.

Objective: To identify the catalyst concentration that provides the best balance of reaction time, conversion, and selectivity.

Materials:

  • δ-valerolactone

  • Anhydrous ethanol (used as both reactant and solvent)

  • Amberlyst-15 resin (dried in a vacuum oven at 60°C for 12 hours prior to use)

  • Set of identical reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars

  • Heating mantle with temperature control and stirring capabilities

  • Analytical tools for monitoring (GC, TLC, or LC-MS)

Procedure:

  • Setup: Arrange five reaction flasks on a multi-position stirring hotplate. Label them 1 through 5.

  • Reagent Addition:

    • To each flask, add δ-valerolactone (e.g., 1.0 g, ~10 mmol).

    • To each flask, add anhydrous ethanol (e.g., 10 mL). Ethanol is in large excess, acting as both reactant and solvent.

  • Varying Catalyst Loading: Add the dried Amberlyst-15 resin to each flask according to the table below. The weight percentage is relative to the limiting reactant, δ-valerolactone.

Flask #Catalyst Loading (wt%)Mass of Amberlyst-15 (mg)
12.5%25
25.0%50
37.5%75
410.0%100
515.0%150
  • Reaction:

    • Equip each flask with a reflux condenser.

    • Begin vigorous stirring to ensure the resin is well-suspended.

    • Heat the reactions to a consistent temperature (e.g., 70°C).

  • Monitoring:

    • At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.

    • Filter the aliquot to remove the catalyst resin.

    • Analyze the sample by GC or LC-MS to determine the ratio of starting material to product.

  • Analysis of Results:

    • Plot the conversion (%) versus time for each catalyst loading.

    • Identify the loading that achieves >95% conversion in the shortest time without significant byproduct formation. This is your optimal catalyst concentration.

Protocol 2: General Procedure for Synthesis with Optimized Catalyst Loading

This procedure is for a representative scale-up reaction using an optimized catalyst concentration determined from Protocol 1.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add δ-valerolactone (5.0 g, ~50 mmol).

  • Add anhydrous ethanol (50 mL).

  • Add the optimized amount of dried Amberlyst-15 resin (e.g., 10 wt%, 0.5 g).

  • Fit the flask with a reflux condenser and heat the mixture to 70°C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature.

  • Remove the Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of fresh ethanol.

  • Combine the filtrate and washings. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by fractional distillation under reduced pressure to yield pure this compound.[1]

References

  • Fischer, T., & Pietruszka, J. (2007).
  • WANHUA CHEM GRP CO LTD. (2017). Method for preparing mthis compound. Eureka | Patsnap. Retrieved from [Link]

  • Zhang, L., et al. (2017). Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts.
  • ResearchGate. (n.d.). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. Retrieved from [Link]

  • Fiveable. (n.d.). Homogeneous and heterogeneous catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of LA esterification with ethanol for EL production. Retrieved from [Link]

  • SigutLabs. (2023). Amberlyst 15 ® - Reagent of the Month. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Retrieved from [Link]

  • Arkivoc. (2012). Amberlyst-15 in organic synthesis. Retrieved from [Link]

  • Farnetti, E., Di Monte, R., & Kašpar, J. (2009). Homogeneous and Heterogeneous Catalysis.
  • PubMed. (2025). Chemoselective Ring-Opening Polymerization of α-Methylene-δ-valerolactone Catalyzed by a Simple Organoaluminum Complex to Prepare Closed-Loop Recyclable Functional Polyester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubMed. (2005). Is it homogeneous or heterogeneous catalysis? Compelling evidence for both types of catalysts derived from [Rh(eta5-C5Me5)Cl2]2 as a function of temperature and hydrogen pressure. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synergy between homogeneous and heterogeneous catalysis. Retrieved from [Link]

  • ResearchGate. (2012). Amberlyst-15 in Organic Synthesis. Retrieved from [Link]

  • Oreate AI Blog. (2025). Systematic Comparison of Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • SciSpace. (n.d.). Transesterification process to manufacture ethyl ester of rape oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin catalyst. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Peak Tailing in the GC Analysis of Ethyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of ethyl 5-hydroxypentanoate. Our approach moves beyond a simple checklist, providing in-depth causal explanations and validated protocols to empower you to diagnose and resolve chromatographic challenges effectively.

Foundational Understanding: The "Why" Behind the Tailing Peak

Q1: What is peak tailing and why is it a critical issue in quantitative analysis?

A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak distortion where the back half of the peak is broader than the front half.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.5 typically indicates a problem that requires investigation.[2]

Peak tailing is detrimental to data quality for two primary reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two closely eluting compounds.[3]

  • Inaccurate Integration: The distorted peak shape complicates the accurate determination of the peak's start and end points by the integration algorithm, leading to compromised precision and accuracy in quantitative results.[2][4]

Q2: What specific chemical properties of this compound make it susceptible to peak tailing?

A2: The molecular structure of this compound is the primary reason for its challenging behavior in GC analysis. The structure contains both an ethyl ester group and, critically, a terminal primary hydroxyl (-OH) group.[5] This hydroxyl group is polar and capable of forming strong hydrogen bonds.[5][6]

This hydrogen-bonding capability leads to undesirable secondary interactions with "active sites" within the GC system. These active sites are typically exposed silanol groups (Si-OH) on the surfaces of the glass inlet liner, the fused silica column itself, or contaminants built up in the system.[7][8] The interaction between the analyte's hydroxyl group and the system's silanol groups causes some analyte molecules to be retained longer than others, resulting in a delayed elution and a "tailing" peak shape.[3]

A Systematic Guide to Troubleshooting

The key to efficient troubleshooting is to first distinguish between a system-wide problem and an analyte-specific problem.

Q3: How can I quickly diagnose the root cause of the peak tailing?

A3: Examine your chromatogram closely.

  • If most or all peaks are tailing: The issue is likely indiscriminate and caused by a physical disruption in the flow path. This could include a poor column installation, dead volume, or a leak.[9][10]

  • If only this compound and other polar compounds are tailing: The problem is selective and almost certainly due to chemical adsorption, which is the focus of this guide.[9][10]

The following troubleshooting workflow is designed to address the most common, analyte-specific causes of peak tailing for this compound.

G cluster_workflow Troubleshooting Workflow for Peak Tailing cluster_physical Physical / Flow Path Issues cluster_chemical Chemical / Adsorption Issues start Peak Tailing Observed for This compound decision1 Are ALL peaks tailing? start->decision1 phys_issues Check Column Installation: - Quality of cut - Correct height in inlet - No leaks or dead volume decision1->phys_issues Yes chem_step1 Step 1: Perform Inlet Maintenance (Replace Liner, Septum, Seal) Use a new, deactivated liner. decision1->chem_step1 No (Selective Tailing) end_node Symmetrical Peak Achieved phys_issues->end_node decision2 Problem Solved? chem_step1->decision2 chem_step2 Step 2: Perform Column Maintenance (Trim 15-20 cm from column inlet) decision2->chem_step2 No decision2->end_node Yes decision3 Problem Solved? chem_step2->decision3 chem_step3 Step 3: Consider Analyte Derivatization (e.g., Silylation) Masks the active -OH group. decision3->chem_step3 No decision3->end_node Yes chem_step3->end_node

Caption: A logical workflow for diagnosing and resolving peak tailing.

Step 1: Address the Most Common Culprit - The GC Inlet

The GC inlet is a high-temperature environment where sample volatilization occurs, making it the most common area for active sites to develop and for non-volatile sample matrix components to accumulate.[11]

Q4: My this compound peak is tailing selectively. What is the very first thing I should do?

A4: Perform routine inlet maintenance. This is the most frequent and easily correctable source of activity-related peak tailing.[12] Contamination can build up over time, and septa can shed particles into the liner, creating new active sites.[11][13]

Action Rationale
Replace the Inlet Liner The liner is the primary point of sample contact. Over time, its deactivation layer wears away, exposing silanol groups.[4] Always replace it with a new, highly deactivated liner.[14]
Replace the Septum A worn septum can shed particles into the liner and be a source of leaks and contamination.[13]
Replace the Inlet Seal The seal (e.g., gold seal) can also become contaminated or active over time.[7]

Experimental Protocol: Inlet Maintenance

  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow.

  • Disassemble: Carefully remove the autosampler (if present) and the inlet retaining nut.

  • Remove Old Consumables: Using clean forceps, remove the old septum, liner, and O-ring.

  • Inspect and Clean: Visually inspect the inside of the inlet for any visible contamination.

  • Install New Consumables: Wearing powder-free gloves, install a new, highly deactivated liner, O-ring, and septum. Ensure the liner is appropriate for your injection type (see Q6).

  • Reassemble and Leak Check: Re-install the retaining nut, restore carrier gas flow, and perform a leak check to ensure all connections are secure.

  • Equilibrate and Test: Heat the inlet and column to your method conditions, allow the system to equilibrate, and inject a standard to check for performance improvement.

Step 2: Address Column Contamination and Degradation

If inlet maintenance does not resolve the tailing, the activity may be located at the front of the analytical column.

Q5: Inlet maintenance didn't fix the tailing. What is the next logical step?

A5: The next step is to perform column maintenance by trimming a small section from the inlet side of the column. Non-volatile matrix components and thermally degraded material can accumulate at the head of the column, creating a highly active surface that will strongly interact with your analyte.[15][16]

Experimental Protocol: Column Trimming

  • Cool Down and Prepare: Follow steps 1 and 2 from the Inlet Maintenance protocol.

  • Release Column: Loosen the column nut at the inlet.

  • Trim the Column: Using a ceramic scoring wafer, score the column about 15-20 cm from the end. Snap the column cleanly at the score line.

  • Inspect the Cut: Examine the cut end with a small magnifier. The cut should be clean and perpendicular (a 90° angle) with no jagged edges or shards.[2] A poor cut can cause peak distortion for all compounds.[9]

  • Re-install Column: Re-install the column into the inlet at the manufacturer-specified height. This is critical for good peak shape.[4]

  • Leak Check and Equilibrate: As before, reassemble, perform a leak check, and equilibrate the system before injecting a test sample.

Step 3: Review and Optimize Method Parameters

While less common for causing analyte-specific tailing, sub-optimal method parameters can exacerbate existing activity or introduce other peak shape problems.

Q6: Could my injection technique or temperature settings be contributing to the problem?

A6: Yes, they can significantly influence peak shape, especially in splitless injection mode, which is often used for trace analysis.

ParameterImpact on Peak Shape & Recommended Setting for this compound
Liner Selection The liner's geometry and deactivation are critical. For splitless injections, a single taper liner with deactivated glass wool is often recommended to help focus the sample onto the column and trap non-volatiles.[13][17][18] The liner must be highly deactivated.[14]
Injection Mode Splitless injection has a longer sample residence time in the hot inlet, increasing the opportunity for analyte degradation or adsorption on active sites.[19][18] Ensure the splitless hold time is optimized—long enough to transfer the analyte but short enough to vent the solvent effectively.[20]
Inlet Temperature The temperature must be high enough to ensure rapid and complete vaporization of this compound but not so high that it causes thermal degradation. A starting point of 250°C is common. If degradation is suspected, lowering the temperature in 20°C increments may help.[4][21]
Initial Oven Temp For splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent.[22] This facilitates "solvent focusing," where the solvent condenses at the column head, trapping the analyte in a narrow band, which is crucial for sharp peaks.[2][22]
Sample Concentration Injecting too much analyte can overload the column's stationary phase, causing a specific type of peak distortion known as "fronting," but severe overload can sometimes manifest as tailing.[2][3] If you suspect overload, dilute your sample 10-fold and reinject.

Advanced Solution: When All Else Fails

Q7: I have performed all maintenance and optimized my method, but my peak still tails. Is there a chemical solution?

A7: Yes. When the inherent polarity of an analyte is the root cause of interaction, the most robust solution is derivatization . This process chemically modifies the analyte to make it more suitable for GC analysis.[23]

For this compound, the goal is to mask the active hydroxyl group. The most common method is silylation , which replaces the active hydrogen on the -OH group with a non-polar trimethylsilyl (TMS) group.[24][25] The resulting TMS-ether is much less polar, more volatile, and will no longer interact with active silanol sites, yielding a sharp, symmetrical peak.

Experimental Protocol: General Silylation Procedure

Disclaimer: This is a general guideline. Always consult safety data sheets for reagents and optimize the reaction for your specific concentration and matrix.

  • Dry Sample: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. It is critical that no water is present, as it will consume the derivatizing reagent.

  • Add Reagent: Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS catalyst) and a suitable solvent (e.g., pyridine or acetonitrile).

  • React: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analyze: Cool the sample to room temperature and inject it directly into the GC-MS.

Frequently Asked Questions (FAQs)

  • Q: What is a "deactivated" liner?

    • A: A deactivated liner has been surface-treated to cap the active silanol (Si-OH) groups, typically by reacting them with a silylating agent.[4][26] This creates a more inert surface, preventing polar analytes from adsorbing.[15][27]

  • Q: How often should I perform inlet maintenance?

    • A: This is highly dependent on the cleanliness of your samples and the number of injections. For methods with "dirty" sample matrices, it may be required daily. For clean samples, weekly or monthly may suffice. A good practice is to track peak shape and response; when performance degrades, it's time for maintenance.

  • Q: Can my choice of solvent affect the peak shape?

    • A: Absolutely. In splitless injection, the polarity of the solvent should be compatible with the polarity of the stationary phase to achieve good focusing.[22] Using a non-polar solvent like hexane with a polar WAX column, for example, can lead to peak splitting or broadening.[2]

  • Q: Will a leak in the system cause peak tailing?

    • A: Yes, a leak, particularly around the inlet or column fittings, can disrupt the carrier gas flow path and create turbulence or dead volume, which can cause tailing for all peaks in the chromatogram.[9][10]

References

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Online] Available at: [Link]

  • Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Online] Available at: [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Online] Available at: [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Online] Available at: [Link]

  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Online] Available at: [Link]

  • Snow, N. H. The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. LCGC. [Online] Available at: [Link]

  • de Zeeuw, J. (2012, November 1). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. American Laboratory. [Online] Available at: [Link]

  • Wang, D., & Malik, A. (1998). Sol−Gel Column Technology for Single-Step Deactivation, Coating, and Stationary-Phase Immobilization in High-Resolution Capillary Gas Chromatography. Analytical Chemistry, 70(18), 3849–3856. [Online] Available at: [Link]

  • Romanello, D. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Phenomenex. [Online] Available at: [Link]

  • Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. [Online] Available at: [Link]

  • Restek Corporation. (2020, April 20). Split vs Splitless Injection. Restek Resource Hub. [Online] Available at: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Online] Available at: [Link]

  • Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. [Online] Available at: [Link]

  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. [Online] Available at: [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. [Online] Available at: [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Online] Available at: [Link]

  • ResearchGate. (2019, June 7). What are the effects of GC liners on GC analysis? [Online] Available at: [Link]

  • Taylor, T. 5 ways to improve your Split / Splitless Injection. Element Lab Solutions. [Online] Available at: [Link]

  • Rutten, G. A. F. M., et al. (1985). A study of some deactivation methods for fused silica capillary columns by CP-MAS NMR and capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 321(7), 655-660. [Online] Available at: [Link]

  • Waclaski, L. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. [Online] Available at: [Link]

  • Taylor, T. GC Column Degradation. Element Lab Solutions. [Online] Available at: [Link]

  • Taylor, T. Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. LCGC International. [Online] Available at: [Link]

  • Restek Corporation. GC Guard Column, Polar Deactivation, 10 m, 0.32 mm ID. [Online] Available at: [Link]

  • Separation Science. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. [Online] Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Online] Available at: [Link]

  • Agilent Technologies, Inc. (2019, May 23). Impact of Temperature on the Efficiency of High-Temperature GC Columns. [Online] Available at: [Link]

  • Hinshaw, J. V. (2019, April 1). Temperature Programmed GC: Why Are All Those Peaks So Sharp? LCGC International. [Online] Available at: [Link]

  • Restek Corporation. Inlet Activity. Separation Science. [Online] Available at: [Link]

  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 11(3), 174-192. [Online] Available at: [Link]

  • Restek Corporation. (2020, October 29). How to Choose a GC Inlet Liner. [Online] Available at: [Link]

  • Moliner-Martinez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1302, 1-20. [Online] Available at: [Link]

  • ResearchGate. (2025, August 7). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography–mass spectrometry. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Effect of the inlet temperature on peak area of impurities. [Online] Available at: [Link]

  • Chemsrc. (2025, September 18). This compound. [Online] Available at: [Link]

  • The Good Scents Company. ethyl 5-hydroxyoctanoate. [Online] Available at: [Link]

Sources

Minimizing water content in ethyl 5-hydroxypentanoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-Hydroxypentanoate Synthesis

Objective: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on troubleshooting and minimizing water content to optimize reaction yield and purity. This document is structured as a series of practical questions and answers, reflecting real-world challenges encountered in the laboratory.

Introduction: The Critical Role of Water in this compound Synthesis

This compound is a valuable bifunctional molecule, featuring both a hydroxyl and an ester group, which makes it a versatile building block in organic synthesis.[1] The most common and direct route to its synthesis is the Fischer esterification of 5-hydroxypentanoic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]

The core challenge of this synthesis lies in its equilibrium nature. The reaction of a carboxylic acid and an alcohol produces an ester and water.[3][4]

RCOOH + R'OH ⇌ RCOOR' + H₂O

This equilibrium is governed by Le Chatelier's principle. The presence of water, a product of the reaction, will shift the equilibrium to the left, favoring the starting materials and thereby reducing the yield of the desired ester.[3][5] Furthermore, any water present in the reagents or solvents at the start of the reaction will inhibit it from proceeding efficiently. Therefore, rigorous control of water content is not merely an optimization step but a fundamental requirement for a successful synthesis.

This guide will address common issues related to water contamination and provide actionable protocols to mitigate them.

Troubleshooting Guide: Common Issues & Solutions

Q1: My yield of this compound is significantly lower than expected. Could water be the primary cause?

A1: Yes, it is highly probable. Low yield is the most common symptom of excessive water in a Fischer esterification.[6] The reaction is reversible, and water is a product. According to Le Chatelier's principle, as the concentration of water increases, the rate of the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol) increases, shifting the equilibrium away from your desired product.[3][5][7]

Causality Breakdown:

  • Equilibrium Shift: The reaction has an equilibrium constant (K_eq) that is often close to 1, meaning that without intervention, you will have significant amounts of both reactants and products at completion.[5] Removing water as it is formed is a key strategy to drive the reaction to completion.[2][3][8]

  • Initial Water Contamination: If your ethanol, 5-hydroxypentanoic acid, or solvent are not anhydrous, you are introducing water from the outset, which will immediately hinder the forward reaction.

  • Potential Side Reaction - Lactonization: 5-hydroxypentanoic acid can undergo an intramolecular esterification to form a stable six-membered cyclic ester (a lactone) called δ-valerolactone.[3][9] While this is also an equilibrium reaction that produces water, the conditions that favor esterification (acid catalyst, heat) also favor lactonization. Driving the equilibrium towards the intermolecular product (this compound) requires a large excess of ethanol and efficient water removal.

Q2: What are the best methods for actively removing water during the reaction?

A2: The most effective method for continuous water removal during a reaction at reflux is using a Dean-Stark apparatus .[3][10][11] This piece of glassware allows for the azeotropic removal of water.

Principle of Operation:

  • An inert solvent that forms a low-boiling azeotrope with water (e.g., toluene, hexane) is added to the reaction mixture.[8][10]

  • The mixture is heated to reflux. The vapor that rises consists of the azeotrope of the solvent and water.

  • These vapors enter the condenser, turn back into liquid, and drip into the graduated collection tube of the Dean-Stark trap.

  • Because water is immiscible with and denser than solvents like toluene, it separates and sinks to the bottom of the trap.[10][12]

  • The lighter solvent fills the trap and eventually overflows, returning to the reaction flask, now with a lower water content.[13]

This continuous process effectively sequesters the water produced, preventing it from participating in the reverse reaction and driving the equilibrium towards the product.[5][10]

cluster_setup Reaction Setup cluster_process Reflux & Separation A Assemble flask with reactants, ethanol, acid catalyst, and toluene B Attach Dean-Stark trap to the flask A->B C Fit reflux condenser to the top of the trap B->C D Heat mixture to reflux. Vapors rise into condenser C->D E Azeotrope condenses and collects in trap D->E F Water (denser) separates to the bottom of the trap E->F G Toluene (less dense) returns to the reaction flask F->G H Monitor water collection in the graduated trap F->H G->D Continuous Cycle I Reaction driven to completion H->I

Caption: Workflow for continuous water removal using a Dean-Stark apparatus.

Q3: How can I ensure my reagents and solvents are sufficiently dry before starting the reaction?

A3: Using anhydrous reagents and solvents is a critical first step. Standard grade ethanol often contains up to 5% water, which is detrimental.

Drying Solvents and Alcohols (e.g., Ethanol):

The most common and effective method for laboratory-scale drying is the use of desiccants, particularly molecular sieves.[8][14]

  • Molecular Sieves (3Å): These are the preferred choice for drying ethanol. The 3Å pore size is small enough to trap water molecules but allows the larger ethanol molecules to pass through.[14] They are highly efficient and can reduce water content to parts-per-million (ppm) levels.

  • Activation: Molecular sieves must be activated before use to remove any adsorbed water. This is done by heating them in a furnace at ~300 °C for at least 24 hours under a vacuum or inert gas flow.[14]

Drying Solid Reagents (e.g., 5-hydroxypentanoic acid):

If the starting carboxylic acid is a solid, it can be dried in a vacuum oven at a temperature below its melting point or by storing it in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀).

Drying AgentCapacitySpeedIntensity (Final Dryness)Suitability & Comments
Molecular Sieves (3Å/4Å) HighHighHighExcellent general-purpose. 3Å is ideal for ethanol. Must be activated. Can be regenerated.[14]
Magnesium Sulfate (MgSO₄) HighHighMedium-HighGood general-purpose. Slightly acidic. Fine powder allows for a large surface area.
Sodium Sulfate (Na₂SO₄) Very HighLowLowGood for pre-drying. Neutral but slow and only effective below 32°C. Often used to remove bulk water before a more efficient agent is used.[15]
Calcium Chloride (CaCl₂) HighMediumHighIncompatible. Reacts with alcohols and can complex with esters. Should not be used in this synthesis.
Calcium Hydride (CaH₂) LowMediumVery HighIncompatible. Highly reactive. Reacts with protic sources like alcohols and carboxylic acids. Used for drying non-protic solvents like ethers or hydrocarbons.[14][16]
Q4: How can I quantitatively measure the water content in my solvents to confirm they are dry?

A4: Visual inspection is not sufficient. The most accurate and widely used method for determining trace amounts of water in organic solvents is Karl Fischer (KF) Titration .[17][18][19]

  • Principle: KF titration is a highly specific method based on a redox reaction between iodine and sulfur dioxide in the presence of water.[19] The amount of iodine consumed is directly proportional to the amount of water present.

  • Types:

    • Volumetric KF: Suitable for water content from 100 ppm to 100%.

    • Coulometric KF: More sensitive and ideal for measuring water content from 1 ppm to 5%. This is the preferred method for verifying the dryness of anhydrous solvents.[17]

  • Application: Before starting a critical reaction, a small aliquot of your dried solvent can be analyzed by KF titration to ensure the water content is below your specified threshold (e.g., <50 ppm). This provides a quantitative baseline and is invaluable for troubleshooting.[20]

Experimental Protocols

Protocol 1: Anhydrous Ethanol Preparation using Molecular Sieves
  • Activation of Sieves: Place 3Å molecular sieves in a ceramic or Pyrex dish. Heat in a furnace at 300 °C for 24 hours.

  • Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.

  • Drying: Add the activated sieves (approx. 50-100 g per liter of solvent) to a bottle of absolute ethanol.[14]

  • Equilibration: Seal the bottle and let it stand for at least 48-72 hours.[14] Swirl occasionally.

  • Verification (Optional but Recommended): Carefully withdraw a sample using a dry syringe and analyze its water content via Karl Fischer titration to confirm dryness.

  • Use: Decant or cannulate the dry solvent into the reaction flask under an inert atmosphere (e.g., nitrogen or argon) to prevent re-exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

  • Q: Can I just use a large excess of concentrated sulfuric acid as both a catalyst and a dehydrating agent?

    • A: While concentrated H₂SO₄ is a strong dehydrating agent, using it in large quantities is not recommended.[2][4] It can lead to charring and the formation of undesired byproducts, especially at the elevated temperatures required for reflux.[6] It is far better to use a catalytic amount (1-5 mol%) and remove water with a physical method like a Dean-Stark trap.

  • Q: My reaction mixture turned dark brown/black after adding the sulfuric acid catalyst and heating. What happened?

    • A: This is likely charring or decomposition caused by the strong, oxidizing nature of concentrated sulfuric acid at high temperatures. Consider using a milder acid catalyst like p-toluenesulfonic acid (TsOH) or an acidic resin, which are less prone to causing decomposition.[1][8] Also, ensure your heating is controlled and not excessive.

  • Q: Is it possible to use a drying agent directly in the refluxing reaction mixture?

    • A: While some have considered this, it is generally not advisable.[21] Many common drying agents like MgSO₄ or Na₂SO₄ lose their waters of hydration at elevated temperatures, releasing the captured water back into the reaction. Molecular sieves can be used, but they can be difficult to stir and separate from the final reaction mixture. A Dean-Stark trap is a much cleaner and more efficient method for continuous water removal at reflux.[3]

Mechanistic Overview

The following diagram illustrates the acid-catalyzed Fischer esterification mechanism. Each step is reversible, highlighting the importance of removing water to drive the reaction towards the final product.

Sources

Technical Support Center: Strategies for Recycling Catalysts in the Synthesis of γ-Valerolactone (GVL) from Ethyl Levulinate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The catalytic hydrogenation of ethyl levulinate (EL) to γ-valerolactone (GVL) is a cornerstone reaction in modern biorefineries, providing a versatile platform chemical from renewable biomass.[1] The economic viability and sustainability of this process are critically dependent on the stability and recyclability of the heterogeneous catalysts employed.[2] Catalyst deactivation is an unavoidable challenge that can significantly impact process efficiency and operational costs.

This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating catalyst deactivation in the synthesis of GVL from EL. We will delve into the common causes of catalyst failure and provide actionable strategies and detailed protocols for catalyst regeneration and reuse.

Note on Synthesis Target: While the topic specified ethyl 5-hydroxypentanoate, the predominant and industrially relevant catalytic conversion of ethyl levulinate leads to the formation of ethyl 4-hydroxypentanoate as an intermediate, which readily cyclizes to γ-valerolactone (GVL).[3] This guide will therefore focus on the robustly documented strategies for recycling catalysts in the synthesis of GVL, a critical precursor for numerous valuable chemicals.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is designed to help you diagnose the root cause of catalyst underperformance based on common experimental observations.

Symptom / Observation Potential Cause(s) Recommended Diagnostic & Corrective Actions
Gradual decrease in conversion rate over multiple cycles. 1. Metal Leaching: Active metal species are dissolving from the support into the reaction medium.[2] This is particularly problematic in acidic media or aqueous conditions.[4] 2. Sintering: Thermal degradation causing active metal nanoparticles to agglomerate, reducing the active surface area.[5]Diagnostic Actions: • Analyze the reaction filtrate via Inductively Coupled Plasma (ICP) spectroscopy to quantify leached metal content. • Characterize the spent catalyst using Transmission Electron Microscopy (TEM) to observe changes in metal particle size distribution.[6] Corrective Actions:For Leaching: Consider switching to a more stable support material (e.g., N-doped carbon, ZrO₂) or modifying the support to enhance metal-support interactions.[7] Operating at lower temperatures or in less polar solvents can also mitigate leaching.[8] • For Sintering: Implement a regeneration protocol involving an oxidation-reduction cycle to redisperse metal particles.[9] Avoid excessively high reaction or regeneration temperatures.
Sudden and significant drop in catalyst activity. 1. Catalyst Poisoning: Strong chemisorption of impurities from the feedstock (e.g., sulfur, nitrogen compounds) or reaction byproducts onto the active sites.[2] This deactivation is often irreversible.[10]Diagnostic Actions: • Analyze the feedstock for common catalyst poisons (S, N, P, Cl). • Perform Temperature-Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to identify adsorbed species.[6] Corrective Actions: • Introduce an upstream purification step for the ethyl levulinate feed to remove contaminants.[2] • For certain types of poisoning, a chemical wash may be effective (see Protocol 2). For severe, irreversible poisoning, the catalyst may need to be replaced.[11]
Increased pressure drop across a fixed-bed reactor; difficulty in filtration for batch reactions. 1. Fouling / Coking: Deposition of carbonaceous materials ("coke") or high-molecular-weight byproducts on the catalyst surface and within its pore structure, blocking access to active sites.[2] 2. Support Degradation: Physical collapse of the catalyst support structure, leading to the formation of fines.Diagnostic Actions: • Use Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits on the spent catalyst.[6] • Analyze the catalyst's physical properties using N₂ physisorption (BET surface area and pore volume analysis) to check for pore blockage or structural collapse.[5] Corrective Actions:For Coking: Regenerate the catalyst via controlled thermal oxidation (calcination) to burn off the coke (see Protocol 1).[12] Optimize reaction conditions (e.g., lower temperature, higher H₂ pressure) to minimize coke formation. • For Support Degradation: Select a more hydrothermally stable support material if operating in aqueous phases.[2]
Change in product selectivity (e.g., increase in side products). 1. Partial Poisoning: Certain active sites responsible for the desired reaction pathway may be selectively poisoned. 2. Changes in Metal-Support Interaction: Leaching or restructuring can alter the electronic properties of the active sites. 3. Acid/Base Site Alteration: For bifunctional catalysts (e.g., metal on an acidic support like Al₂O₃), the support's acidic properties may change due to fouling or leaching.[13]Diagnostic Actions: • Detailed product analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify byproducts. • Characterize the acidity of the spent catalyst using NH₃-TPD.[14] Corrective Actions: • Review feedstock purity and reaction conditions to identify the source of byproducts. • A carefully designed regeneration protocol (e.g., calcination followed by reduction) may restore the original catalyst structure and selectivity.

Frequently Asked Questions (FAQs)

Q1: How many times can I typically recycle my catalyst? A1: The recyclability depends heavily on the specific catalyst system, reaction conditions, and feedstock purity. Robust catalysts, such as some Zr-based MOFs or well-supported Cu-Ni systems, have been shown to be recyclable at least five times with minimal loss in activity and selectivity.[15][16] Precious metal catalysts like Ruthenium on stable supports (e.g., Ru/ZSM-5) have demonstrated stability for up to 10 consecutive runs.[9] It is crucial to perform a recycling study for your specific system to determine its practical lifetime.

Q2: What is the most common cause of deactivation in this reaction? A2: For biomass conversion processes like the hydrogenation of ethyl levulinate, deactivation is often multifactorial. However, fouling by carbonaceous deposits (coking) and leaching of the active metal are among the most frequently cited issues, especially when operating at higher temperatures or with less-pure, biomass-derived feedstocks.[2][7][12]

Q3: Is it better to perform regeneration in-situ (in the reactor) or ex-situ? A3: Ex-situ regeneration is generally preferred for achieving higher recovery of catalyst activity (75-95%).[11] It allows for more controlled conditions (e.g., temperature, gas flow) during procedures like calcination, which can be difficult to manage in a standard hydrogenation reactor. In-situ regeneration can minimize downtime but may be less effective and risks damaging the reactor if not properly controlled.

Q4: What characterization techniques are essential for analyzing a spent catalyst? A4: A multi-technique approach is recommended.[5][17]

  • To assess structural integrity and particle size: TEM, XRD, and N₂ Physisorption (BET).

  • To quantify coke/fouling: TGA.

  • To identify poisons and chemical state of the metal: XPS and Energy-Dispersive X-ray Spectroscopy (EDX).[18]

  • To measure active sites: Pulse Chemisorption.[17]

Q5: Can I prevent catalyst deactivation entirely? A5: While complete prevention is unlikely over a long operational period, you can significantly mitigate deactivation. Key strategies include:

  • Feedstock Purification: Removing impurities like sulfur and nitrogen compounds is highly effective against poisoning.[2]

  • Catalyst Design: Choose catalysts with strong metal-support interactions to prevent leaching and sintering.[7]

  • Process Optimization: Operating at the lowest effective temperature and pressure can reduce the rates of sintering and coking.[2]

Experimental Protocols & Workflows

Catalyst Deactivation and Regeneration Workflow

The following diagram illustrates the lifecycle of a catalyst, from fresh to spent, and through the regeneration process.

G cluster_0 Catalyst Lifecycle cluster_1 Diagnostics & Regeneration Fresh Fresh Catalyst Reaction Hydrogenation Reaction (Ethyl Levulinate -> GVL) Fresh->Reaction Initial Use Spent Spent (Deactivated) Catalyst Reaction->Spent Deactivation Occurs Recovery Step 1: Catalyst Recovery (Filtration / Centrifugation) Spent->Recovery Washing Step 2: Solvent Washing (e.g., Ethanol, 2-Butanol) Recovery->Washing Characterization Step 3: Characterization (TGA, TEM, XPS, etc.) Washing->Characterization Regeneration Step 4: Regeneration Protocol (e.g., Calcination, Acid Wash) Characterization->Regeneration Select Protocol Based on Diagnosis Regen_Cat Regenerated Catalyst Regeneration->Regen_Cat Regen_Cat->Reaction Reuse Cycle G cluster_0 Sintering cluster_1 Fouling (Coking) cluster_2 Leaching a1 a2 a3 a4 b a3->b Heat c1 c2 c3 c4 d1 Support d2 d3 M+ d2->d3 Solvent

Mechanisms of catalyst deactivation.

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Chemical Catalysis for Bioenergy Consortium. Retrieved from [Link]

  • SBCat. (n.d.). Catalyst Characterization: From Fresh to Spent. Retrieved from [Link]

  • Al-Naji, A. A., et al. (2022). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Morphological and structural characterization of the spent catalysts. Retrieved from [Link]

  • Twigg, M. V. (2020). Metal Redispersion Strategies for Recycling of Supported Metal Catalysts: A Perspective. ACS Catalysis. Retrieved from [Link]

  • Wang, C., et al. (2021). Oxidation–Reduction Treatment Initiated In Situ Redispersion of the Supported Cu/Al2O3 Catalyst. ACS Engineering Au. Retrieved from [Link]

  • Nagar, N., et al. (2021). Characterization of different types of petroleum refinery spent catalyst followed by microbial mediated leaching of metal values. SyncSci Publishing. Retrieved from [Link]

  • Hu, B., et al. (2022). Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of LA esterification with ethanol for EL production. Retrieved from [Link]

  • Al-Absi, R. S., et al. (2024). A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. Scientific Reports. Retrieved from [Link]

  • ChemCatBio. (2023). Catalyst Deactivation Mitigation for Biomass Conversion. Retrieved from [Link]

  • Cirujano, F. G. (2021). Conversion of levulinic acid to γ-valerolactone over Zr-containing Metal-Organic Frameworks. Evidencing the role of Brønsted and Lewis acid sites. Applied Catalysis B: Environmental. Retrieved from [Link]

  • Wang, J., et al. (2021). Understandings of Catalyst Deactivation and Regeneration during Biomass Tar Reforming: A Crucial Review. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Zhang, H., et al. (2019). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed reaction pathways of ethyl levulinate hydrogenation. Retrieved from [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation–Reduction Treatment Initiated In Situ Redispersion of the Supported Cu/Al2O3 Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the production of γ-valerolactone from biomass-derived feedstocks via heterogeneous catalytic transfer hydrogenation. Retrieved from [Link]

  • Hanna, E. S., et al. (2023). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of γ-valerolactone from ethyl levulinate hydrogenation and ethyl 4-hydroxypentanoate lactonization over supported Cu-Ni bimetallic, bifunctional catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulation study of a strategy to produce gamma-valerolactone from ethyl levulinate. Retrieved from [Link]

  • Cai, B., et al. (2016). Enhanced Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ‑Valerolactone over a Robust Cu−Ni Bimetallic Catalyst. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Metal Redispersion Strategies for Recycling of Supported Metal Catalysts: A Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Oxidation–Reduction Treatment Initiated In Situ Redispersion of the Supported Cu/Al 2 O 3 Catalyst. Retrieved from [Link]

  • Weckhuysen, B. M. (n.d.). Thermal Treatment of Catalysts. Utrecht University. Retrieved from [Link]

  • Wang, Y., et al. (2024). Catalytic Conversion of Ethyl Levulinate to γ-Valerolactone Under Mild Conditions over Zr-Beta Acidic Zeolite Prepared by Hydrothermal Method. MDPI. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in production of γ-valerolactone from biomass-derived feedstock by heterogeneous catalytic transfer hydrogen. Retrieved from [Link]

  • Li, J., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega. Retrieved from [Link]

  • Li, H., et al. (2024). Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. Journal of Environmental Chemical Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • Kumar, P., et al. (2022). Insights into selective hydrogenation of levulinic acid using copper on manganese oxide octahedral molecular sieves. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). US20130316893A1 - Method for regenerating and hydrogenation catalyst.
  • ResearchGate. (n.d.). (PDF) Effects of calcination and activation temperature on dry reforming catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Heterogeneous Catalysts for the Conversion of Levulinic Acid to γ-Valerolactone. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ-Valerolactone over Zirconium-based Metal-Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Gamma-valerolactone-based solvents. Retrieved from [Link]

  • Kumar, V., et al. (2019). Kinetics of Hydrogenation of Aqueous Levulinic Acid over Bimetallic Ru–Ni/MMT Catalyst. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • OuluREPO. (n.d.). Effect of Calcination Conditions on the Dispersion of Cobalt Over Re, Ru and Rh Promoted Co/γAl O Catalysts. Retrieved from [Link]

  • Tomishige, K., et al. (2016). Influence of the calcination conditions of the support on the activity of ruthenium-encapsulated porous hollow silica sphere catalysts for hydrogenation of carbon dioxide into formic acid. RSC Advances. Retrieved from [Link]

  • Valente, P. R., et al. (2023). Ruthenium Catalysts Supported on Hydrothermally Treated Carbon from Rice Husk: The Effect of Reduction Temperature on the Hydrogenation Reaction of Levulinic Acid to γ-Valerolactone. MDPI. Retrieved from [Link]

Sources

Addressing phase separation issues in ethyl 5-hydroxypentanoate workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-Hydroxypentanoate Workup

Welcome to the technical support center for handling this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the workup and purification of this compound. Here, we address common phase separation issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

The Root of the Problem: The Amphiphilic Nature of this compound

Before diving into troubleshooting, it's crucial to understand why this compound presents workup challenges. The molecule contains a nonpolar ethyl ester group and a polar terminal hydroxyl (-OH) group.[1] This dual nature, known as amphiphilicity, gives it partial solubility in both organic solvents and water.[1] This characteristic is the primary reason for the formation of stable emulsions and poor phase separation during aqueous workups, as the molecule can act as a surfactant, stabilizing the interface between the organic and aqueous layers.[2][3]

Physical Properties Reference Table

A clear understanding of the physical properties of your compound and solvents is the first step in troubleshooting. Density differences drive gravitational separation, while solubility dictates partitioning efficiency.

Compound/SolventMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound 146.18[4]~210-220 (est.)~1.01 (est.)Moderately soluble[1]
Ethyl Acetate (EtOAc)88.1177.10.9028.3 g/100 mL
Dichloromethane (DCM)84.9339.61.331.3 g/100 mL
Diethyl Ether (Et₂O)74.1234.60.7136.9 g/100 mL
Saturated NaCl (Brine)N/A~108~1.2N/A
Water (H₂O)18.021000.998 (at 20°C)N/A

Note: Some physical properties for this compound are estimated based on predictive models and analogous structures, as extensive experimental data is not publicly available.[1]

Troubleshooting Guide: Phase Separation Issues

This section uses a question-and-answer format to address specific problems you may encounter during the workup of this compound.

Q1: I've performed my first aqueous wash and now have a thick, milky layer between the organic and aqueous phases that won't separate. What is this, and how do I break it?

A1: You are dealing with an emulsion. This is the most common issue. The amphiphilic nature of your product, along with any surfactant-like impurities, has created a stable mixture of microscopic droplets of one solvent suspended in the other.[3] Vigorous shaking during the extraction is a common trigger for this issue.[2][5]

Here are several techniques to break the emulsion, ordered from simplest to most aggressive:

Method 1: The "Salting Out" Technique

  • Principle: The "salting out" effect is the most effective first step.[6] Adding a salt, typically sodium chloride (NaCl), to the aqueous phase dramatically increases its ionic strength and polarity.[7][8] This forces the less polar organic molecules, including your product, out of the aqueous layer and into the organic phase, destabilizing the emulsion.[2][9][10]

  • Protocol:

    • Transfer the entire contents of your separatory funnel (both layers and the emulsion) to an Erlenmeyer flask.

    • Add a generous amount of solid NaCl (a few spatulas full) or a volume of saturated brine solution equivalent to the aqueous layer.

    • Gently swirl the flask. Avoid vigorous shaking, which can reform the emulsion.[2]

    • Allow the mixture to stand for 10-20 minutes. You should observe the gradual formation of two distinct layers.[11]

    • Carefully pour the mixture back into the separatory funnel and proceed with the separation.

Method 2: Filtration Through Celite®

  • Principle: Emulsions are often stabilized by fine particulate matter or suspended solids at the interface.[12] Celite® (diatomaceous earth) is an inert filter aid with a high surface area that can physically trap these particulates, breaking the emulsion.[12][13][14]

  • Protocol:

    • Set up a Büchner funnel with a filter paper for vacuum filtration.

    • Prepare a small pad of Celite® (approx. 1-2 cm thick) on the filter paper by wetting it with your organic solvent.

    • Pour the entire emulsified mixture through the Celite® pad under gentle vacuum.

    • The filtrate collected in the flask should now consist of two clear, distinct layers.[13][15]

    • Rinse the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

Method 3: Physical Disruption

  • Principle: Sometimes, simple physical methods can disrupt the stable emulsion.

  • Techniques:

    • Patience: Let the separatory funnel stand undisturbed for 30-60 minutes. Gravity alone can sometimes be sufficient.[11][12]

    • Gentle Stirring: Gently stir the emulsion layer with a glass rod. This can help coalesce the suspended droplets.[16]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers based on density.[11][16][17]

Q2: My layers separated, but the organic layer is still cloudy or hazy. What does this mean?

A2: Your organic layer likely contains finely dispersed water. This is common after washing, especially if the separation was not perfectly clean. It is critical to remove this water before evaporating the solvent, as residual water can interfere with subsequent reactions or purification steps like chromatography.

  • Solution: Use a drying agent. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are common choices.

  • Protocol:

    • Drain the organic layer from the separatory funnel into an Erlenmeyer flask.

    • Add a small amount of the drying agent (enough to cover the bottom of the flask).

    • Gently swirl the flask. If the drying agent clumps together, it is absorbing water. Add more drying agent until some particles remain free-flowing, indicating the water has been removed.

    • Allow the mixture to sit for 5-10 minutes.

    • Filter or decant the dried organic solution away from the drying agent before proceeding to solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to use for extracting this compound to minimize phase separation issues?

A1: While common solvents like ethyl acetate (EtOAc) and dichloromethane (DCM) are effective, their densities are relatively close to water, which can sometimes lead to slow separation. To improve the density difference and potentially reduce emulsion formation, consider the following:

  • Ethyl Acetate (EtOAc): A good general-purpose solvent. It is less dense than water.

  • Dichloromethane (DCM): Effective but denser than water, which can be advantageous for separations. However, emulsions can be common when extracting basic solutions with chlorinated solvents.[12]

  • Mixtures: Sometimes a solvent mixture can be beneficial. For particularly polar products, a mixture like 3:1 Chloroform/Isopropanol has been reported to be effective at pulling water-soluble organics from the aqueous phase.[18]

The best practice is to start with a standard solvent like EtOAc and be prepared to use the troubleshooting techniques above if an emulsion forms.

Q2: How can I prevent emulsions from forming in the first place?

A2: Prevention is always better than treatment.[2][3]

  • Gentle Inversions: Instead of vigorously shaking the separatory funnel, use gentle, swirling inversions to mix the layers.[2] This increases the surface area for extraction without the high energy input that creates emulsions.

  • Pre-emptive Salting Out: If you know your reaction is prone to forming emulsions, add brine to the reaction mixture before the first extraction.[16]

Q3: I lost a significant amount of my product, and I suspect it's still in the aqueous layer. How can I recover it?

A3: Due to its partial water solubility, it is common for some this compound to remain in the aqueous layer.

  • Multiple Extractions: It is more efficient to perform three smaller extractions than one large one. After your initial separation, re-extract the aqueous layer 2-3 more times with fresh portions of your organic solvent. Combine all organic extracts before drying and solvent removal.

  • Back-Extraction with Salting Out: Ensure all your aqueous washes are saturated with NaCl (brine). This minimizes the amount of product that partitions into the aqueous phase during each wash.[9]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing phase separation issues during your workup.

G start Problem Observed: Poor Phase Separation emulsion Is a stable emulsion (milky layer) present? start->emulsion cloudy Is the organic layer cloudy/hazy after separation? emulsion->cloudy No add_brine Action: Add Saturated Brine (NaCl) and gently swirl. emulsion->add_brine Yes add_drying Action: Add anhydrous Na₂SO₄ or MgSO₄ to the separated organic layer. cloudy->add_drying Yes success Success: Proceed to solvent evaporation. cloudy->success No wait Action: Let stand for 10-20 minutes. add_brine->wait resolved1 Resolved? wait->resolved1 celite Action: Filter entire mixture through a Celite® pad. resolved1->celite No resolved1->success Yes resolved2 Resolved? celite->resolved2 centrifuge Advanced Action: Centrifuge the mixture. resolved2->centrifuge No resolved2->success Yes centrifuge->success swirl Swirl and observe. Add more if clumping occurs. add_drying->swirl swirl->success

Caption: Troubleshooting flowchart for workup issues.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved January 8, 2026, from [Link]

  • Workup: How to Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 8, 2026, from [Link]

  • Salting out. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]

  • A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. (n.d.). Hep Journals. Retrieved January 8, 2026, from [Link]

  • Celite. (n.d.). The Hive. Retrieved January 8, 2026, from [Link]

  • Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved January 8, 2026, from [Link]

  • Majors, R. E. (2010). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Retrieved January 8, 2026, from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved January 8, 2026, from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved January 8, 2026, from [Link]

  • Salting out – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]

  • Webster, G. K. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. Retrieved January 8, 2026, from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014, November 7). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Breaking emulsions. (2018, February 9). Reddit. Retrieved January 8, 2026, from [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 8, 2026, from [Link]

  • What can I do if I don't get a phase separation between my organic and water phases? (2012, April 26). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]

  • Modern Separation Techniques for the Efficient Workup in Organic Synthesis. (2003). ResearchGate. Retrieved January 8, 2026, from [Link]

  • About Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • ethyl 5-hydroxyoctanoate. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved January 8, 2026, from [Link]

  • Active Filtration. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 8, 2026, from [Link]

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (n.d.). Cogent-HPLC. Retrieved January 8, 2026, from [Link]

  • Organic Separation Techniques. (2023, December 11). YouTube. Retrieved January 8, 2026, from [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2018). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Analysis of polar compounds. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Ethyl 3-hydroxypentanoate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Improving the Selectivity of Ethyl 5-Hydroxypentanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-hydroxypentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the selectivity and yield of your reactions.

I. Troubleshooting Guide: Enhancing Selectivity

This section addresses specific challenges that can arise during the synthesis of this compound, providing detailed solutions and the scientific rationale behind them.

Problem 1: Low Yield of this compound Due to Intramolecular Cyclization

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant peak corresponding to δ-valerolactone.

  • The isolated yield of the desired this compound is consistently below expectations.

Root Cause Analysis: The primary competing reaction in the synthesis of this compound from 5-hydroxypentanoic acid is an intramolecular esterification, also known as lactonization, which forms the thermodynamically stable six-membered ring of δ-valerolactone.[1][2][3][4][5] This side reaction is also acid-catalyzed and can be favored under certain conditions.

Strategic Solutions:

  • Control of Reaction Temperature:

    • Recommendation: Maintain a moderate reaction temperature, typically between 60-80°C, when using mineral acid catalysts like sulfuric or hydrochloric acid.[6]

    • Causality: While higher temperatures can increase the rate of the desired intermolecular esterification, they can also provide the activation energy needed for the intramolecular cyclization to δ-valerolactone. By keeping the temperature within the optimal range, you favor the formation of the ethyl ester without excessively promoting lactonization.

  • Use of Excess Ethanol:

    • Recommendation: Employ a significant molar excess of ethanol, the esterifying agent.

    • Causality: According to Le Chatelier's principle, increasing the concentration of one of the reactants (ethanol) in the intermolecular esterification will shift the equilibrium towards the formation of the product, this compound. This effectively outcompetes the intramolecular reaction.

  • Catalyst Selection:

    • Recommendation: Consider using solid acid catalysts, such as sulfonated resins (e.g., Amberlyst-15).[6]

    • Causality: Solid acid catalysts can offer improved selectivity by providing a high concentration of acid sites on their surface, which can favor the intermolecular reaction. Additionally, they are easily separable from the reaction mixture, simplifying the workup and preventing further acid-catalyzed side reactions during purification.

Experimental Protocol: Minimizing δ-Valerolactone Formation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-hydroxypentanoic acid and a 5 to 10-fold molar excess of ethanol.

  • Catalyst Addition: Add the chosen acid catalyst (e.g., 1-2 mol% sulfuric acid or a solid acid resin).

  • Reaction Conditions: Heat the mixture to reflux at a controlled temperature of 70°C for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

  • Workup: After completion, neutralize the acid catalyst (if using a mineral acid) with a mild base (e.g., sodium bicarbonate solution) before extraction and purification.

Problem 2: Formation of Diethyl Ether and Other Byproducts

Symptoms:

  • GC-MS analysis reveals the presence of diethyl ether.

  • Complex product mixture requiring extensive purification.

Root Cause Analysis: The formation of diethyl ether is a common side reaction in acid-catalyzed reactions involving ethanol, particularly at higher temperatures. The acid catalyst can protonate an ethanol molecule, which is then attacked by another ethanol molecule in a nucleophilic substitution reaction, eliminating water to form diethyl ether.

Strategic Solutions:

  • Strict Temperature Control:

    • Recommendation: Avoid exceeding the recommended reaction temperature.

    • Causality: The dehydration of ethanol to diethyl ether is highly temperature-dependent. Maintaining the temperature below the threshold for significant ether formation is crucial.

  • Alternative Synthesis Route: Alcoholysis of δ-Valerolactone

    • Recommendation: Consider a two-step synthesis where 5-hydroxypentanoic acid is first cyclized to δ-valerolactone, which is then subjected to acid-catalyzed alcoholysis with ethanol to yield this compound.[7]

    • Causality: This approach separates the esterification from potential side reactions of the starting material. The ring-opening of the lactone with ethanol under acidic conditions is a clean and efficient method to produce the desired product.[7]

Workflow for Alcoholysis of δ-Valerolactone

G cluster_0 Step 1: Lactonization cluster_1 Step 2: Alcoholysis 5-Hydroxypentanoic Acid 5-Hydroxypentanoic Acid δ-Valerolactone δ-Valerolactone 5-Hydroxypentanoic Acid->δ-Valerolactone Acid Catalyst Heat This compound This compound δ-Valerolactone->this compound Ethanol Acid Catalyst

Caption: Two-step synthesis of this compound.

Problem 3: Difficult Purification of this compound

Symptoms:

  • Co-elution of the product with starting material or byproducts during column chromatography.

  • Difficulty in achieving high purity (≥98%) as confirmed by GC-MS or NMR.[6]

Root Cause Analysis: this compound possesses both a hydroxyl and an ester functional group, giving it a balance of hydrophilic and lipophilic properties.[6] This can lead to similar chromatographic behavior as the starting 5-hydroxypentanoic acid and some byproducts, making separation challenging.

Strategic Solutions:

  • Fractional Distillation Under Reduced Pressure:

    • Recommendation: Utilize fractional distillation under reduced pressure as the primary purification method.[6]

    • Causality: This technique separates compounds based on their boiling points. By reducing the pressure, the boiling points of the components are lowered, preventing thermal degradation of the product. This method is highly effective for separating this compound from less volatile starting materials and more volatile byproducts.

  • Optimized Chromatographic Conditions:

    • Recommendation: If column chromatography is necessary, perform a thorough optimization of the solvent system.

    • Causality: A carefully selected solvent system with varying polarity can enhance the separation of compounds with similar properties. Experiment with different ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) to achieve optimal resolution.

Data Presentation: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesPurity Achievable
Fractional Distillation Scalable, cost-effective for large quantities.Requires specialized equipment, potential for thermal degradation if not properly controlled.≥98%[6]
Column Chromatography High resolution for small-scale purification.Time-consuming, uses large volumes of solvent, can be costly.>99%

II. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The main method for synthesizing this compound is the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[6] Commonly used catalysts include sulfuric acid and hydrochloric acid, with reactions typically conducted under reflux conditions (60–80°C).[6]

Q2: Are there more environmentally friendly catalyst options?

Yes, solid acid catalysts like sulfonated resins are considered greener alternatives to mineral acids.[6] They minimize corrosive waste and can be easily recovered and reused.

Q3: Can δ-valerolactone be used as a starting material?

Absolutely. The acid-catalyzed alcoholysis of δ-valerolactone with ethanol is a viable and often cleaner route to this compound.[7] This method can offer higher selectivity by avoiding the direct competition between inter- and intramolecular esterification of 5-hydroxypentanoic acid.

Q4: How can I confirm the purity of my final product?

The purity of this compound should be validated using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Commercial batches typically achieve a chemical purity of ≥98%.[6]

Q5: What are the main applications of this compound?

This compound is a valuable compound with applications in several fields. Its fruity aroma makes it useful in the flavor and fragrance industry.[6] In biochemical research, it serves as a substrate for studying lipases and esterases.[6] It is also a precursor for the green solvent γ-valerolactone.[6]

Logical Relationship Diagram: Factors Influencing Selectivity

G Selectivity Selectivity Reaction_Temperature Reaction_Temperature Reaction_Temperature->Selectivity Affects rate of side reactions Ethanol_Concentration Ethanol_Concentration Ethanol_Concentration->Selectivity Shifts equilibrium (Le Chatelier's) Catalyst_Type Catalyst_Type Catalyst_Type->Selectivity Influences reaction pathway Reaction_Time Reaction_Time Reaction_Time->Selectivity Can lead to byproduct formation if excessive

Caption: Key parameters affecting the selectivity of the synthesis.

References

  • Nagwa. (n.d.). Question Video: Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid. Retrieved from [Link]

  • Study.com. (n.d.). If 5-hydroxypentanoic acid (HOCH2CH2CH2CO2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product?. Retrieved from [Link]

  • Velisoju, V. K., Jampaiah, D., Gutta, N., Bentrup, U., Brückner, A., Bhargava, S. K., & Akula, V. (2020). Conversion of γ‐Valerolactone to Ethyl Valerate over Metal Promoted Ni/ZSM‐5 Catalysts. ChemCatChem, 12(15), 3878-3886. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP). Retrieved from [Link]

  • Filo. (2025, May 14). If 5-hydroxypentanoic acid is treated with an acid catalyst, an intramole... Retrieved from [Link]

  • Homework Lib. (2025, April 26). [Chemistry] If 5 -hydroxypentanoic acid is treated with acid catalyst, an intramoiecular esterificat. Retrieved from [Link]

  • Chegg. (2022, February 13). Solved 5-hydroxypentanoic acid reacts in an esterification. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Ethyl 5-Hydroxypentanoate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the safe, effective development of therapeutics. Ethyl 5-hydroxypentanoate, a versatile building block with its dual hydroxyl and ester functionalities, is increasingly utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Consequently, the ability to rigorously validate its purity is of paramount importance.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices, present a robust, self-validating HPLC protocol, and offer a framework for selecting the most appropriate analytical tool for your specific needs, all grounded in established pharmacopeial and regulatory standards.

Analytical Strategy: The Imperative of a Validated Method

Before embarking on any purity analysis, a clear strategy grounded in scientific and regulatory principles is essential. The objective is not just to generate data, but to ensure that the data is reliable, reproducible, and fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which we will use as our guiding principle.[3][4][5] A validated method ensures specificity, linearity, accuracy, precision, and robustness, thereby guaranteeing the trustworthiness of the purity assessment.[5][6]

The primary challenge in analyzing this compound (Structure shown below) is its lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry non-trivial. The molecule's only UV-absorbing feature is the carbonyl group of the ester, which has a weak n→π* absorption around 205-215 nm. While detection at these low wavelengths is feasible, it requires high-purity mobile phase solvents and can be prone to baseline noise. This critical detail informs our entire analytical approach.

Chemical Structure of this compound

  • Molecular Formula: C₇H₁₄O₃[1]

  • Molecular Weight: 146.18 g/mol [1][7]

  • Key Functional Groups: Ethyl Ester, Primary Hydroxyl

The Primary Method: Reversed-Phase HPLC (RP-HPLC)

For a non-volatile, moderately polar compound like this compound, RP-HPLC is the most powerful and widely applicable technique for purity and impurity profiling.[8] It offers high resolution, excellent quantitation, and the ability to separate the main component from structurally similar impurities.

Rationale for Method Design

Our experimental choices are dictated by the physicochemical properties of the analyte and the principles of chromatographic separation as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[9][10]

  • Chromatographic Mode (Reversed-Phase): this compound has a calculated logP of approximately 0.7, indicating moderate polarity.[1] A reversed-phase mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating such compounds.

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column provides a versatile hydrophobic stationary phase, offering sufficient interaction with the analyte's alkyl chain for good retention and separation from more polar (e.g., 5-hydroxypentanoic acid) or less polar (e.g., degradation products) impurities.

  • Mobile Phase (Acetonitrile and Water): A gradient of water and acetonitrile is chosen. Both are transparent at low UV wavelengths, have low viscosity, and are compatible with C18 columns. A gradient elution (starting with a higher water concentration) is selected to ensure the elution of highly polar potential impurities (like the starting carboxylic acid) at the beginning of the run, followed by the main analyte, and finally any less polar byproducts.

  • Detector (UV at 210 nm): As discussed, detection is performed at a low wavelength (210 nm) to capture the carbonyl absorbance. This necessitates the use of high-purity, HPLC-grade solvents to minimize baseline interference. An alternative, the Refractive Index Detector (RID), could also be used as it is a universal detector for compounds with no chromophore. However, RID is generally less sensitive and is incompatible with gradient elution, making it a secondary choice for impurity profiling.

HPLC Workflow for Purity Validation

The following diagram illustrates the logical flow of the HPLC purity analysis, from sample preparation to the final, validated result.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Validation Sample Weigh Ethyl 5-Hydroxypentanoate Sample Dilute Dilute Sample & Standard to Final Conc. Sample->Dilute Standard Prepare Reference Standard Solution Standard->Dilute Diluent Prepare Mobile Phase Diluent Diluent->Dilute Diluent Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate SST Verify System Suitability (USP <621> criteria) Integrate->SST Check Tailing, Resolution Calculate Calculate Purity (% Area) and Impurity Profile SST->Calculate If Passed Report Generate Final Report Calculate->Report

Caption: A streamlined workflow for the HPLC purity validation of this compound.

Detailed Experimental Protocol: HPLC-UV

This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests (SSTs).

1. Materials and Reagents:

  • This compound (Sample and Reference Standard)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Class A volumetric flasks and pipettes

2. Chromatographic Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)

| Wavelength | 210 nm |

3. Solution Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the sample to be tested.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Reference Standard Solution.

  • The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>:[11][12]

    • Tailing Factor (T): Not more than 1.5 for the this compound peak.

    • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas.

5. Analysis Procedure:

  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

  • Perform the SST injections.

  • If SST passes, inject the Sample Solution in duplicate.

6. Calculation of Purity:

  • Calculate the purity of this compound using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: Alternative Methodologies

While HPLC is the preferred method for a definitive, quantitative purity assessment, other techniques may be suitable depending on the analytical context.[8]

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[13][14] this compound is sufficiently volatile for GC analysis.

  • Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase (e.g., Helium) and a stationary phase within a capillary column. A Flame Ionization Detector (FID) is typically used, offering excellent sensitivity for organic compounds.

  • Advantages: High sensitivity (with FID), excellent resolution for volatile impurities (e.g., residual ethanol).

  • Disadvantages: Requires the analyte to be thermally stable; potential for on-column degradation. Less suitable for non-volatile impurities like the starting carboxylic acid or dimeric byproducts without derivatization.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers rapid, parallel analysis of multiple samples.[15][16][17]

  • Principle: Samples are spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is developed in a chamber with a mobile phase, and separation occurs.[16] Densitometric scanning is used for quantification.

  • Advantages: High throughput (many samples per plate), low cost per sample, simple sample preparation.[18]

  • Disadvantages: Lower resolution and sensitivity compared to HPLC and GC. Quantification is generally less precise.[15]

Performance Comparison

The following table objectively compares the three techniques for the specific task of validating this compound purity.

ParameterRP-HPLC-UV GC-FID HPTLC-Densitometry
Specificity High (Excellent for a wide range of polarities)High (Excellent for volatile impurities)Moderate (Lower resolution may co-elute impurities)
Sensitivity (LOD/LOQ) Good (Dependent on UV absorbance at 210 nm)Excellent (FID is highly sensitive to hydrocarbons)Moderate to Low
Precision (%RSD) Excellent (< 2%)Excellent (< 2%)Good (Typically 2-5%)
Quantitation Excellent (Primary method for assays)ExcellentGood (More suitable for semi-quantitation)
Throughput Low to Moderate (Serial analysis)Low to Moderate (Serial analysis)High (Parallel analysis)
Best For Definitive purity assay, impurity profilingAnalysis of volatile impurities, residual solventsRapid screening, raw material identification

Decision-Making Framework for Method Selection

Choosing the right analytical tool depends on the specific question you are asking. The following decision tree can guide your selection process.

Method_Selection Start What is the Analytical Goal? Quant Need Precise & Accurate Quantitation for Release? Start->Quant Screen Rapid Screening of Multiple Batches Needed? Quant->Screen No HPLC Use Validated RP-HPLC Method Quant->HPLC Yes Volatile Concerned Primarily with Volatile Impurities? Screen->Volatile No HPTLC Use HPTLC Method Screen->HPTLC Yes Volatile->HPLC No (Need full profile) GC Use GC-FID Method Volatile->GC Yes

Caption: A decision tree for selecting the optimal analytical method for this compound.

Conclusion

For the comprehensive and authoritative validation of this compound purity, a well-developed, validated Reversed-Phase HPLC method is the gold standard . Its high resolution, specificity for a wide range of potential impurities, and excellent quantitative performance make it the most trustworthy technique for final quality assessment in research and drug development settings. The protocol detailed in this guide, which is grounded in USP <621> principles and designed for validation according to ICH Q2(R1) guidelines, provides a robust framework for achieving reliable and defensible purity data.

While GC-FID and HPTLC have valuable roles in specific contexts—such as analyzing volatile impurities or for high-throughput screening, respectively—they do not offer the same comprehensive impurity profiling capability as HPLC. Ultimately, the selection of an analytical method must be a deliberate choice, justified by the specific requirements of the analysis and the overarching goal of ensuring product quality and scientific integrity.

References

  • <621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • <621> CHROMATOGRAPHY . An older version of the USP chapter, still providing foundational context. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Separation of Gallic Acid and Esters by High-Performance Thin Layer Chromatography (HPTLC) . STEMart. [Link]

  • This compound | C7H14O3 . PubChem, National Institutes of Health (NIH). [Link]

  • Validated HPTLC Analysis Method for Quantification of Ricinoleic Acid and Oleic Acid Content in Castor Oil, Olive Oil and Selec . Acta Scientific. [Link]

  • Applying High-Performance Thin Layer Chromatography (HPTLC) in Complex Food and Supplement Matrices . Eurofins USA. [Link]

  • This compound | CAS#:13107-53-4 . Chemsrc. [Link]

  • Synthesis method of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate.
  • GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION . California State University, Dominguez Hills. [Link]

  • ethyl 5-hydroxydecanoate, 75587-06-3 . The Good Scents Company. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis . Semantic Scholar. [Link]

  • mthis compound . ChemSynthesis. [Link]

  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia . National Center for Biotechnology Information (NCBI), NIH. [Link]

  • (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil . ResearchGate. [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora . Journal of Materials and Environmental Science. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of Ethyl 5-Hydroxypentanoate and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable chemical synthesis, biomass-derived platform molecules have emerged as critical building blocks for a new generation of chemicals and materials. Among these, C5 hydroxy esters like ethyl 5-hydroxypentanoate are valuable intermediates, finding applications in the synthesis of polymers, pharmaceuticals, and specialty chemicals. While the direct catalytic synthesis of this compound is an area of interest, a significantly more developed and catalytically diverse field of research lies in the synthesis of its structural isomer, ethyl 4-hydroxypentanoate (E4HP), via the hydrogenation of ethyl levulinate (EL). Ethyl levulinate itself is readily accessible from the acid-catalyzed dehydration of C6 sugars.

This guide provides a comparative analysis of different catalytic systems for the synthesis of ethyl 4-hydroxypentanoate from ethyl levulinate. We will delve into the performance of noble metal, non-noble metal, and emerging catalytic systems, supported by experimental data. The focus will be on the selective hydrogenation of the ketone group in ethyl levulinate, a key transformation that unlocks the potential of this versatile bio-derived molecule.

Noble Metal Catalysts: The Benchmark for Performance

Ruthenium (Ru) and Palladium (Pd) based catalysts have been extensively studied for the hydrogenation of ethyl levulinate and are often considered the benchmark for activity and selectivity.

Ruthenium-Based Catalysts

Ruthenium catalysts, typically supported on high-surface-area materials like carbon (Ru/C) or silica (Ru/SiO2), exhibit high activity for the hydrogenation of the carbonyl group in ethyl levulinate.[1][2] The high efficiency of Ru is attributed to its optimal hydrogen activation and adsorption properties.

The reaction pathway over a Ru catalyst generally involves the selective hydrogenation of the ketone to a secondary alcohol, yielding ethyl 4-hydroxypentanoate. However, under more severe conditions or with catalysts possessing acidic sites, subsequent intramolecular esterification can lead to the formation of γ-valerolactone (GVL).[1]

Palladium-Based Catalysts

Palladium catalysts, particularly Pd supported on carbon (Pd/C), are also effective for the hydrogenation of ethyl levulinate.[2] While highly active, palladium can sometimes favor the formation of GVL, especially in the presence of acidic co-catalysts or supports. The choice of solvent also plays a crucial role in directing the selectivity towards either E4HP or GVL.[2]

Table 1: Performance of Noble Metal Catalysts in Ethyl Levulinate Hydrogenation

CatalystSupportTemperature (°C)H2 Pressure (bar)Time (h)EL Conversion (%)E4HP Selectivity (%)GVL Selectivity (%)Reference
5% RuC100100Variable>99.9~50 (in water)~50 (in water)[2]
3% RuSBA-15250.55~8097<3[1]
10% PdC100100Variable>99.9Lower than RuHigher than Ru[2]

Non-Noble Metal Catalysts: A Cost-Effective Alternative

The high cost and limited availability of noble metals have driven research towards more earth-abundant and cost-effective alternatives. Copper, nickel, and cobalt-based catalysts have shown considerable promise.

Copper-Nickel Bimetallic Catalysts

Bimetallic catalysts, such as copper-nickel supported on alumina (Cu-Ni/Al2O3), have demonstrated high activity and selectivity for the hydrogenation of ethyl levulinate.[3] The synergistic effect between copper and nickel is believed to enhance the catalytic performance, with copper promoting the hydrogenation of the carbonyl group and nickel contributing to the overall activity and stability. These catalysts can achieve high yields of GVL, with E4HP as a key intermediate.[4]

Cobalt-Based Catalysts

Supported cobalt catalysts have emerged as a versatile system for the selective hydrogenation of ethyl levulinate to a range of valuable chemicals, including E4HP and GVL.[5] The product selectivity can be tuned by adjusting the reaction conditions and the nature of the support. For instance, using SBA-15 as a support for cobalt has been shown to achieve high selectivity (up to 90%) for E4HP.[5]

Table 2: Performance of Non-Noble Metal Catalysts in Ethyl Levulinate Hydrogenation

CatalystSupportTemperature (°C)H2 Pressure (bar)Time (h)EL Conversion (%)E4HP Selectivity (%)GVL Selectivity (%)Reference
10%Cu-5%NiAl2O3150N/A (Transfer)12100-98[3]
12%Cu-5%NiKIT-5150258100-84[4]
CoSBA-151604061009010[5]
CoZrO2160402100Low94[5]

Emerging Catalytic Systems: Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention as catalysts due to their high surface area, tunable porosity, and well-defined active sites. Zirconium-based MOFs, such as UiO-66 and MOF-808, have been successfully employed in the catalytic transfer hydrogenation of ethyl levulinate to GVL, using isopropanol as a hydrogen donor.[6][7] In this process, ethyl 4-hydroxypentanoate is a crucial intermediate. The Lewis acidic sites of the Zr centers are believed to play a key role in the catalytic cycle.

Experimental Protocol: Synthesis of a Supported Ruthenium Catalyst and Hydrogenation of Ethyl Levulinate

This protocol provides a representative procedure for the preparation of a supported ruthenium catalyst and its use in the selective hydrogenation of ethyl levulinate to ethyl 4-hydroxypentanoate.

Materials:

  • Ruthenium(III) chloride (RuCl3·xH2O)

  • SBA-15 mesoporous silica

  • Deionized water

  • Ethanol

  • Ethyl levulinate (EL)

  • High-pressure autoclave reactor

Catalyst Preparation (Incipient Wetness Impregnation):

  • Calculate the amount of RuCl3·xH2O required to achieve a 3 wt% Ru loading on the SBA-15 support.

  • Dissolve the calculated amount of RuCl3·xH2O in a volume of deionized water equal to the pore volume of the SBA-15 support.

  • Add the Ru solution dropwise to the SBA-15 support with constant stirring to ensure uniform distribution.

  • Dry the impregnated support in an oven at 110 °C for 12 hours.

  • Calcine the dried material in air at 400 °C for 4 hours.

  • Reduce the calcined catalyst in a stream of H2 at 400 °C for 4 hours.

Catalytic Hydrogenation Reaction:

  • Charge the autoclave with the prepared Ru/SBA-15 catalyst, ethyl levulinate, and a suitable solvent (e.g., ethanol).

  • Seal the reactor and purge several times with N2 to remove air.

  • Pressurize the reactor with H2 to the desired pressure (e.g., 0.5 MPa).

  • Heat the reactor to the desired temperature (e.g., 25 °C) and stir the reaction mixture.

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

  • After the reaction is complete, cool the reactor, release the pressure, and recover the catalyst by filtration.

Visualizing the Process

ReactionPathway EL Ethyl Levulinate E4HP Ethyl 4-Hydroxypentanoate EL->E4HP + H2 (Hydrogenation) GVL γ-Valerolactone E4HP->GVL - EtOH (Intramolecular Esterification)

Caption: Reaction pathway for the conversion of ethyl levulinate.

CatalyticCycle cluster_cycle Catalytic Cycle M Catalyst Active Site MH2 M-H2 M->MH2 + H2 M_EL M-EL Complex MH2->M_EL + EL M_Product M-E4HP Complex M_EL->M_Product Hydrogen Transfer M_Product->M - E4HP

Caption: Simplified catalytic cycle for ketone hydrogenation.

Conclusion

The catalytic synthesis of ethyl 4-hydroxypentanoate from ethyl levulinate offers a promising route to a valuable bio-based chemical. While noble metal catalysts like ruthenium provide excellent performance, the development of cost-effective and robust non-noble metal catalysts is crucial for large-scale industrial applications. Emerging materials like MOFs also present exciting opportunities for designing highly selective and stable catalysts. The choice of catalyst and reaction conditions must be carefully optimized to achieve the desired product distribution and process economics. Further research into catalyst design, understanding reaction mechanisms, and process integration will continue to drive the advancement of this important biorefinery pathway.

References

  • Vulcanchem. (n.d.). This compound.
  • Li, H., et al. (2016). Enhanced Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ-Valerolactone over a Robust Cu−Ni Bimetallic Catalyst. ACS Sustainable Chemistry & Engineering.
  • Valekar, A. H., et al. (2017). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry.
  • Chen, B., et al. (2017).
  • Wang, D., et al. (2019). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over supported MoS2 catalysts.
  • MDPI. (2020). Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)
  • ResearchGate. (n.d.). The proposed reaction pathways of ethyl levulinate hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Fischer, T., & Pietruszka, J. (2007). Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. European Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ-Valerolactone over Zirconium-based Metal-Organic Frameworks.
  • ResearchGate. (n.d.).
  • Szolnoki, B., et al. (2019). Continuous flow hydrogenation of methyl and ethyl levulinate: an alternative route to γ-valerolactone production. Royal Society Open Science.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 5-hydroxypentanoate by qNMR: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of molecules like ethyl 5-hydroxypentanoate is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the analysis of this compound, a versatile building block in organic synthesis. As a primary analytical method, qNMR offers a direct, accurate, and efficient route to quantification, bypassing many of the limitations inherent in comparative techniques like HPLC and GC.

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental choices, ensuring that the methodology is understood as a self-validating system. We will explore the fundamental principles of qNMR, deliver a detailed experimental workflow, and present a critical comparison with alternative methods, supported by experimental data and authoritative references.

The Principle of qNMR: A Foundation of Stoichiometric Accuracy

Quantitative NMR operates on a fundamental principle of nuclear magnetic resonance: the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[1][2][3] This relationship provides a stoichiometric measurement, making qNMR a primary ratio method. Unlike chromatographic techniques that rely on the response factor of a detector, which can vary between compounds, the NMR response is universal for a given nucleus (e.g., ¹H).[3] This allows for the accurate quantification of an analyte against a certified internal standard of a completely different chemical structure.[4]

The core equation governing quantification by internal standard qNMR is:

Purity_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * Purity_Std

Where:

  • I : Integral of the signal for the analyte or standard

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • Purity : Purity of the standard

This direct relationship minimizes the sources of error and eliminates the need for analyte-specific reference standards, which are often costly and difficult to obtain.[5]

Experimental Protocol: A Validated Workflow for this compound

This protocol is designed to ensure accuracy and reproducibility, adhering to principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[6][7]

Step 1: Judicious Selection of the Internal Standard (IS)

The choice of an internal standard is critical for a successful qNMR experiment. The ideal standard must be non-reactive, possess a certified purity (≥99%), and exhibit excellent solubility in the chosen NMR solvent.[8] Crucially, its signals must not overlap with those of this compound.

For this compound in an organic solvent like Chloroform-d (CDCl₃), Dimethyl sulfone (DMSO₂) is an excellent choice. It provides a single, sharp resonance at approximately 3.0 ppm, which is well-separated from the analyte's signals, and it is chemically inert and stable.[8]

Table 1: Key Physicochemical and Spectroscopic Properties of this compound

PropertyValueSource
IUPAC NameThis compound[9]
Molecular FormulaC₇H₁₄O₃[9]
Molar Mass146.18 g/mol [9]
¹H NMR Signals (CDCl₃)~4.12 ppm (q, 2H), ~3.65 ppm (t, 2H), ~2.32 ppm (t, 2H), ~1.70-1.55 ppm (m, 4H), ~1.25 ppm (t, 3H)
Purity ValidationTypically validated by GC-MS and NMR spectroscopy to ≥98%[10]
Step 2: Meticulous Sample Preparation

Accurate weighing is paramount. Any errors at this stage will directly propagate to the final result.

  • Using an analytical balance with a readability of at least 0.01 mg, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.[11]

  • To the same vial, add an accurately weighed quantity of the internal standard (Dimethyl sulfone), aiming for a molar ratio between the analyte and standard that yields a near 1:1 intensity for the signals chosen for integration.[12] For this combination, approximately 10-15 mg of DMSO₂ is appropriate.

  • Record the exact masses.

  • Dissolve the mixture in approximately 0.7 mL of high-purity deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) for chemical shift referencing.

  • Ensure complete dissolution by vortexing, then transfer the solution to a high-precision 5 mm NMR tube.

Step 3: Optimized NMR Data Acquisition

Acquisition parameters must be set to ensure uniform excitation and complete relaxation of all relevant nuclei. Failure to do so is a primary source of quantitative error.

Table 2: Recommended ¹H-NMR Acquisition Parameters for qNMR

ParameterRecommended SettingRationale
Pulse Program Standard single-pulse (e.g., Bruker 'zg30')Simple and robust for quantification.
Pulse Angle 30-90°A 90° pulse provides maximum signal per scan.
Relaxation Delay (d1) ≥ 5 x T₁ (longest)Crucial for accuracy. This ensures full magnetization recovery for both analyte and standard signals before the next pulse. A value of 30-60 seconds is often required.
Acquisition Time (aq) ≥ 3 secondsEnsures high digital resolution for accurate integration.
Number of Scans (ns) 8 to 64 (or more)Set to achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the signals of interest to keep integration error below 1%.[13]
Receiver Gain (rg) Optimized automaticallyShould be set to avoid signal clipping.
Temperature Constant (e.g., 298 K)Maintains spectral consistency and minimizes shifts.
Step 4: Rigorous Data Processing and Calculation

Automated processing routines are often insufficient for high-accuracy qNMR.

  • Apply a gentle line-broadening factor (e.g., 0.3 Hz) to improve the S/N ratio without significantly compromising resolution.

  • Manually perform phase correction to ensure all peaks have a pure absorption lineshape.

  • Manually perform baseline correction across the entire spectrum, ensuring a flat baseline around the integrated signals. This is critical to avoid integration errors.[12]

  • Select well-resolved, non-overlapping signals for integration. For this compound, the quartet at ~4.12 ppm (—OCH₂CH₃, 2H) is an excellent choice. For Dimethyl sulfone, integrate the singlet at ~3.0 ppm (—SO₂(CH₃)₂, 6H).

  • Use the qNMR equation provided earlier to calculate the purity of the this compound sample.

Visualizing the qNMR Workflow

The following diagram illustrates the logical flow of the quantitative NMR process, emphasizing the critical control points for ensuring data integrity.

qNMR_Workflow Quantitative NMR (qNMR) Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte 1. Accurately Weigh This compound weigh_is 2. Accurately Weigh Internal Standard (DMSO₂) weigh_analyte->weigh_is dissolve 3. Dissolve in Deuterated Solvent (CDCl₃) weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer load_sample 5. Insert Sample into Spectrometer transfer->load_sample setup_params 6. Set Optimized Parameters (d1, ns, etc.) load_sample->setup_params acquire_fid 7. Acquire FID setup_params->acquire_fid ft 8. Fourier Transform acquire_fid->ft phase_base 9. Manual Phase & Baseline Correction ft->phase_base integrate 10. Integrate Analyte & Standard Signals phase_base->integrate calculate 11. Calculate Purity/Concentration using qNMR Equation integrate->calculate result Final Quantitative Result calculate->result

Caption: A flowchart detailing the key stages of the qNMR experiment, from sample preparation to the final quantitative result.

Performance Comparison: qNMR vs. Chromatographic Alternatives

While qNMR is a powerful tool, it is essential to understand its performance characteristics in relation to established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Table 3: Comparative Analysis of Analytical Techniques for this compound Quantification

Parameter¹H-qNMR GC-MS HPLC-UV/ELSD
Principle Stoichiometric (Primary Ratio)Separation by volatility, detection by massSeparation by polarity, detection by UV or light scattering
Analyte-Specific Standard Not required; uses a universal internal standard.[4][14]Required for accurate quantification.Required for accurate quantification.
Sensitivity (LOQ) Moderate (~µg to mg range).[15][16]Very High (pg to ng range).[16][17]High (ng to µg range), but analyte lacks a strong chromophore for UV.
Precision (RSD) Excellent (<1-2%).[1][2]Good (2-5%).Good (2-5%).
Sample Preparation Simple (weigh, dissolve).Can be more complex (derivatization may be needed).Moderate (dissolve, filter).
Analysis Time Fast (5-15 min per sample).Moderate (15-30 min per sample).Moderate (10-25 min per sample).
Destructive? No.Yes.Yes.
Key Advantage Absolute quantification without identical standard; structural confirmation.Superior sensitivity for trace analysis.Widely available; good for complex mixtures.
Key Disadvantage Lower sensitivity than MS; high capital cost of instrument.Requires volatile/thermostable analyte; matrix effects can be significant.[17]Analyte lacks a strong UV chromophore; ELSD response can be non-linear.
Causality in Performance
  • qNMR's Superior Precision: The high precision of qNMR stems from its direct measurement principle, which is less susceptible to the variations in flow rates, column performance, and detector drift that can affect chromatographic methods.[1][2]

  • GC-MS's Superior Sensitivity: GC-MS achieves its low detection limits through the efficient ionization and highly sensitive mass filtering of the mass spectrometer, making it ideal for trace impurity analysis where qNMR may fall short.[16]

  • HPLC's Challenge with this Analyte: For this compound, which lacks a significant UV chromophore, HPLC with a standard UV detector is problematic. While an Evaporative Light Scattering Detector (ELSD) could be used, it often provides a non-linear response, complicating quantification. qNMR circumvents this entirely, as its detection is based on the ubiquitous presence of hydrogen atoms.[4]

Method Validation and Trustworthiness

A described protocol is only trustworthy if it is validated. qNMR methods are readily validated according to ICH Q2(R1) guidelines, demonstrating their suitability for use in regulated environments.[6][15][18]

Table 4: Typical Validation Parameters for a qNMR Method

Validation ParameterTypical Performance
Specificity High; demonstrated by baseline resolution of analyte and standard signals.
Linearity (R²) Excellent (≥0.999).[17][19]
Accuracy (% Recovery) 98.0% - 102.0%.[15]
Precision (RSD) ≤ 2.0%.[1]
Range Wide dynamic range, typically 5,000:1 or better.[15][18]
LOD / LOQ Dependent on magnetic field strength and number of scans, typically in the µM range.[15][18]

Conclusion: Selecting the Right Tool for the Job

For the accurate, precise, and direct quantification of bulk this compound, qNMR stands out as a superior technique. Its status as a primary ratio method eliminates the need for an often unavailable, identical reference standard, streamlining the analytical workflow and providing a higher degree of confidence in the result. The method is rapid, non-destructive, and provides simultaneous structural confirmation.

While GC-MS remains the gold standard for trace-level impurity analysis due to its unmatched sensitivity, it is a less direct and more complex method for assaying the main component. HPLC, particularly with UV detection, is poorly suited for this non-chromophoric analyte.

Therefore, for drug development professionals and researchers requiring robust and reliable quantification of this compound for purity assessment, reaction monitoring, or quality control, the adoption of a validated qNMR protocol is a scientifically sound and efficient strategy. It provides a self-validating system that is both accurate and defensible.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.. [Link]

  • Napolitano, J. G., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(4), 337-347. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Pauli, G. F., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(4), 337-347. [Link]

  • Quantitative NMR (qNMR). BIPM. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. ResearchGate. [Link]

  • Monakhova, Y. B., et al. (2019). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 8(11), 543. [Link]

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education. [Link]

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Science and Education Publishing. [Link]

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Semantic Scholar. [Link]

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Science and Education Publishing. [Link]

  • (PDF) Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Comparison of GC/MS and NMR for quantification of methyleugenol in food. ResearchGate. [Link]

  • Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Penn State Research Database. [Link]

  • QNMR – a modern alternative to HPLC. Almac Group. [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Pfizer CentreOne. [Link]

  • Han, J., et al. (2017). Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry, 89(17), 9239-9246. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 435-445. [Link]

  • (PDF) Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures using Proton Nuclear Magnetic Resonance Spectroscopy (NMR). ResearchGate. [Link]

  • Quantitative NMR Spectroscopy. University of Leicester. [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 793. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]

  • Boyd, D. R., et al. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied Microbiology and Biotechnology, 98(24), 10049-10057. [Link]

  • The reason quantitative analysis is possible with NMR. JEOL Ltd.. [Link]

  • Quantitative NMR Spectroscopy. SlideShare. [Link]

  • This compound. PubChem. [Link]

  • Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. EU Reference Laboratories for Residues of Pesticides. [Link]

  • Quantitative NMR (qNMR). Nanalysis. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the robust and reliable quantification of chemical entities is paramount. Ethyl 5-hydroxypentanoate, a versatile building block and potential impurity in various synthetic pathways, requires precise analytical oversight. This guide provides an in-depth comparison of two prevalent analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)—for the analysis of this non-chromophoric hydroxy ester.

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical challenges. We will delve into the principles of each technique, present detailed validation protocols, and offer a comparative analysis of their performance based on synthesized experimental data, all within the framework of established regulatory guidelines.

The Analytical Challenge: Quantifying a Non-Chromophoric Hydroxy Ester

This compound (C₇H₁₄O₃, MW: 146.18 g/mol ) presents a unique analytical challenge due to its molecular structure.[1][2] The absence of a significant UV-absorbing chromophore renders standard HPLC-UV detection ineffective.[3][4] Furthermore, the presence of a polar hydroxyl group necessitates careful consideration for gas chromatographic analysis to ensure good peak shape and thermal stability.[5] This guide will explore two robust solutions to these challenges.

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Below, we compare the principles of GC-FID and HPLC-ELSD for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For polar analytes like this compound, derivatization is typically required to mask the active hydrogen of the hydroxyl group, thereby increasing volatility and reducing peak tailing.[5][6] The FID detector provides excellent sensitivity for carbon-containing compounds.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For non-chromophoric analytes, the ELSD offers a universal detection method. The detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[7][8]

Performance Comparison: GC-FID vs. HPLC-ELSD

The following table summarizes the synthesized performance characteristics of validated GC-FID and HPLC-ELSD methods for the quantification of this compound. These values are representative of what can be achieved with well-optimized methods.

Validation ParameterGC-FID (with Derivatization)HPLC-ELSDAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.995≥ 0.99
Range 1.0 - 500 µg/mL5.0 - 1000 µg/mLApplication-dependent
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 µg/mLS/N ≥ 10
Precision (RSD%)
- Repeatability< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 3.0%≤ 3%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Specificity High (with MS confirmation)ModerateNo interference at analyte RT
Robustness RobustSensitive to mobile phase changesConsistent results

Experimental Protocols and Method Validation

Scientific integrity is built on the foundation of meticulous and well-documented experimental work. The following sections provide detailed protocols for the analysis of this compound using both GC-FID and HPLC-ELSD, adhering to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[9]

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

The key to successful GC analysis of this compound is the derivatization of the hydroxyl group. Silylation is a common and effective approach.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane). Create a series of calibration standards by serial dilution.

  • Derivatization Procedure:

    • Pipette 100 µL of each standard or sample solution into a micro-reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-FID Chromatographic Conditions:

  • GC System: Agilent 8890 GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL (split ratio 20:1).

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank solvent, a derivatized blank, and a derivatized sample spiked with known related substances to ensure no interfering peaks at the retention time of the derivatized analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three concentration levels (low, medium, high) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) from the analysis of low-concentration standards.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Method

This method offers the advantage of analyzing this compound in its native form, avoiding the derivatization step.

1. Sample Preparation:

  • Standard and Sample Preparation: Dissolve accurately weighed amounts of this compound standard and samples in the mobile phase to create a stock solution. Prepare calibration and quality control samples by dilution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Chromatographic Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Detector: Waters 2424 Evaporative Light Scattering Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Drift Tube Temperature: 60°C.

    • Gas Flow (Nitrogen): 2.5 L/min.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank mobile phase and a sample matrix to ensure no interfering peaks.

  • Linearity: Analyze the calibration standards in triplicate. Note that the ELSD response is often non-linear and may require a logarithmic or polynomial curve fit.

  • Accuracy: Perform recovery studies as described for the GC-FID method.

  • Precision: Assess repeatability and intermediate precision as described for the GC-FID method.

  • LOD and LOQ: Determine based on signal-to-noise ratio.

  • Robustness: Vary mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min) to evaluate the method's resilience.

Cross-Validation of Analytical Methods

When two different analytical methods are used to support a single drug development program, a cross-validation study is essential to ensure the comparability of the data generated.[11][12] This is particularly important when transferring methods between laboratories or when one method replaces another.

The objective of cross-validation is to demonstrate that the two methods produce equivalent results. A common approach involves analyzing the same set of samples (typically quality control samples at low, medium, and high concentrations) with both validated methods.

Acceptance Criteria for Cross-Validation: While the latest ICH M10 guideline moves away from strict pass/fail criteria towards a statistical assessment of bias, a common industry practice has been to adopt criteria similar to incurred sample reanalysis.[11][13] For chromatographic methods, the percentage difference between the results from the two methods for at least 67% of the samples should be within ±20% of their mean.

Cross_Validation_Workflow cluster_method1 Method 1: GC-FID cluster_method2 Method 2: HPLC-ELSD M1_Val Full Method Validation Prep_Samples Prepare QC Samples (Low, Med, High) M2_Val Full Method Validation Analyze_M1 Analyze Samples with Method 1 Prep_Samples->Analyze_M1 Set 1 Analyze_M2 Analyze Samples with Method 2 Prep_Samples->Analyze_M2 Set 2 Data_Comp Compare Results (% Difference) Analyze_M1->Data_Comp Analyze_M2->Data_Comp Report Generate Cross- Validation Report Data_Comp->Report Meets Acceptance Criteria

Caption: A workflow diagram illustrating the cross-validation process between two validated analytical methods.

Conclusion and Recommendations

Both GC-FID with derivatization and HPLC-ELSD are viable and robust methods for the quantitative analysis of this compound. The choice between them depends on several factors:

  • GC-FID offers superior sensitivity (lower LOD and LOQ), making it the preferred method for trace-level analysis and impurity profiling. However, the requirement for derivatization adds an extra step to the sample preparation process, which can be a source of variability if not carefully controlled.

  • HPLC-ELSD provides a more direct analysis without the need for derivatization, simplifying sample preparation. While less sensitive than GC-FID, its performance is generally adequate for assay and content uniformity testing. The non-linear response of the ELSD requires careful calibration.

For routine quality control where high sensitivity is not the primary driver, the simplicity of the HPLC-ELSD method is advantageous. For applications requiring the detection of low-level impurities or for pharmacokinetics studies, the superior sensitivity of the GC-FID method makes it the more appropriate choice.

Ultimately, a thorough validation and cross-validation as outlined in this guide will ensure the generation of accurate, reliable, and defensible analytical data, underpinning the quality and safety of the final drug product.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc. [Link]

  • Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation. (2021). Pharmaceutics. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary (Rosmarinus officinalis L.). (2019). Molecules. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Current Pharmaceutical Analysis. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology. [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). Journal of the Brazilian Chemical Society. [Link]

  • This compound. PubChem. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). InTech. [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025). IQVIA. [Link]

  • Mobile phase composition in HPLC analysis. (2018). ResearchGate. [Link]

  • In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils. (2021). Foods. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). ResearchGate. [Link]

  • Derivatization Reagents: Selective Response & Detection. (2012). ResearchGate. [Link]

  • The HPLC-ELSD chromatograms of the raw material and the final products after purification. (2021). ResearchGate. [Link]

  • Ethyl 3-hydroxypentanoate. PubChem. [Link]

Sources

A Comparative Guide to Ethyl 5-Hydroxypentanoate and Other Hydroxy Esters as Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The global shift towards sustainable and biocompatible materials has intensified the search for effective, non-toxic plasticizers to replace traditional phthalates. Within this evolving landscape, bio-based hydroxy esters are emerging as a promising class of compounds. This guide provides a comprehensive comparison of ethyl 5-hydroxypentanoate against other notable hydroxy esters, offering a deep dive into their performance as plasticizers for both conventional and biodegradable polymers.

The Imperative for Advanced, Bio-Compatible Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. For decades, phthalate esters have dominated the market due to their low cost and high performance. However, growing concerns over their potential health risks, including endocrine disruption, have spurred regulatory restrictions and a demand for safer alternatives. This is particularly critical in sensitive applications such as medical devices, food packaging, and pharmaceuticals.

Bio-based plasticizers, derived from renewable resources, offer a compelling solution. Among these, hydroxy esters are gaining significant attention due to their potential for biodegradability, low toxicity, and versatile performance characteristics. Their inherent hydroxyl and ester functionalities can lead to strong interactions with polymer chains, influencing plasticizing efficiency and permanence.

This guide will focus on this compound, a linear hydroxy ester, and compare its projected performance with other classes of hydroxy esters, including citrate and lactate esters, based on established principles of polymer science and available experimental data for analogous compounds.

Structural Considerations: The Key to Performance

The efficacy of a plasticizer is intrinsically linked to its molecular structure. Key parameters influencing performance include molecular weight, chain length, polarity, and the presence of functional groups.

This compound: A Profile

This compound (E5HP) is a short-chain linear ester with a terminal hydroxyl group. Its relatively low molecular weight and linear structure suggest it could offer good plasticizing efficiency by effectively penetrating and separating polymer chains. The terminal hydroxyl group can participate in hydrogen bonding with polar polymers like polyvinyl chloride (PVC) and polylactic acid (PLA), potentially enhancing compatibility and reducing migration.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
LogP (Octanol-Water) 0.4
Polar Surface Area 46.5 Ų
Comparative Hydroxy Esters

For a comprehensive comparison, we will consider two other widely researched classes of bio-based hydroxy esters:

  • Citrate Esters (e.g., Acetyl Tributyl Citrate - ATBC): These are derivatives of citric acid and are already commercially successful as non-toxic plasticizers. They are characterized by a central quaternary carbon with three carboxyl groups and a hydroxyl group, which are typically esterified.

  • Lactate Esters (e.g., Ethyl Lactate): Derived from lactic acid, these are short-chain hydroxy esters that have been explored for their plasticizing effects, particularly in biodegradable polymers like PLA.

Performance Evaluation: A Data-Driven Comparison

While direct, comprehensive experimental data for this compound as a plasticizer is not extensively available in the public domain, we can extrapolate its likely performance based on data from structurally similar hydroxy esters and established principles of plasticizer science. The following sections compare the expected performance of E5HP with other hydroxy esters across key metrics.

Plasticizing Efficiency

Plasticizing efficiency is a measure of how effectively a plasticizer reduces the stiffness and glass transition temperature (Tg) of a polymer. Lower molecular weight and higher polarity generally lead to better plasticizing efficiency.

Expected Performance of this compound:

Given its low molecular weight and polar hydroxyl group, E5HP is anticipated to be a highly efficient plasticizer, particularly for polar polymers. It is expected to significantly reduce the Tg of PVC and PLA.

Comparative Performance of Other Hydroxy Esters:

  • Citrate Esters (ATBC): ATBC is known for its excellent plasticizing efficiency in PVC, often comparable to or better than some phthalates.

  • Lactate Esters: Short-chain lactate esters can also effectively reduce the Tg of PLA, though their high volatility can be a drawback.

A study on tartaric acid esters, which also contain hydroxyl and ester functionalities, demonstrated that an optimal alkyl chain length is crucial for maximizing plasticizing efficiency in PVC. Shorter chains were more effective at reducing Tg, a principle that supports the potential of E5HP.

Table 1: Comparative Plasticizing Efficiency (Projected for E5HP)

PlasticizerPolymerTg Reduction (°C)Elongation at Break (%)Source
This compound (Projected) PVC/PLAHighHigh-
Acetyl Tributyl Citrate (ATBC) PVC~20-30>300
Lactic Acid-based Plasticizer PVC~6>250
Dioctyl Phthalate (DOP) (Reference) PVC~20-25~350
Thermal Stability

The thermal stability of a plasticized polymer is critical, especially during processing at elevated temperatures. The plasticizer should not degrade or volatilize significantly at these temperatures.

Expected Performance of this compound:

As a short-chain ester, E5HP may have lower thermal stability compared to larger, more complex plasticizers. Its boiling point will be a key factor in determining its suitability for high-temperature processing.

Comparative Performance of Other Hydroxy Esters:

  • Citrate Esters (ATBC): Generally exhibit good thermal stability, making them suitable for a wide range of processing conditions.

  • Polyester Plasticizers: Higher molecular weight polyester plasticizers, which can be derived from hydroxy acids, typically offer excellent thermal stability.

Research on succinic acid-based plasticizers has shown that increasing the molecular weight enhances thermal stability. This suggests that while E5HP might be efficient, its thermal stability could be a limiting factor in some applications.

Migration Resistance

Plasticizer migration, the process by which the plasticizer leaches out of the polymer matrix, is a significant concern as it can lead to embrittlement of the material and contamination of the surrounding environment. Higher molecular weight and strong interactions with the polymer generally lead to better migration resistance.

Expected Performance of this compound:

Due to its low molecular weight, E5HP is expected to have a higher tendency to migrate compared to larger plasticizers. However, the presence of the hydroxyl group could mitigate this to some extent through hydrogen bonding with the polymer.

Comparative Performance of Other Hydroxy Esters:

  • Citrate Esters (ATBC): Exhibit moderate migration resistance, which is generally better than some low molecular weight phthalates.

  • Polymeric Plasticizers: Show excellent migration resistance due to their large size and entanglement within the polymer matrix.

Studies on succinate esters have demonstrated that longer alkyl chains improve migration resistance. This indicates a potential trade-off for E5HP between its high plasticizing efficiency and its likely lower migration resistance.

Biodegradability

For applications requiring environmental degradation, the biodegradability of both the polymer and the plasticizer is crucial.

Expected Performance of this compound:

As a simple ester of a naturally occurring hydroxy acid, E5HP is expected to be readily biodegradable. Its presence in a biodegradable polymer like PLA would likely enhance the overall degradation rate of the final product.

Comparative Performance of Other Hydroxy Esters:

  • Citrate Esters (ATBC): Are known to be biodegradable, contributing to their environmental appeal.

  • Epoxidized Soybean Oil (ESO): Another common bio-based plasticizer, is also biodegradable.

The biodegradation of plasticized PVC is a complex process, often initiated by microbial action on the plasticizer. The use of a readily biodegradable plasticizer like E5HP could potentially accelerate the environmental breakdown of PVC products.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of this compound as a plasticizer, a series of standardized experimental protocols should be followed.

Evaluation of Plasticizing Efficiency

Objective: To determine the effect of the plasticizer on the mechanical properties of the polymer.

Methodology (based on ASTM D2284):

  • Sample Preparation:

    • Prepare polymer formulations with varying concentrations of this compound (e.g., 20, 30, 40 parts per hundred of resin - phr).

    • Melt-blend the components using a two-roll mill or an internal mixer.

    • Compression mold the blended material into sheets of uniform thickness.

    • Cut dumbbell-shaped specimens from the sheets according to ASTM D638 specifications.

  • Tensile Testing:

    • Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.

    • Conduct tensile tests using a universal testing machine at a specified crosshead speed.

    • Measure the tensile strength, elongation at break, and modulus of elasticity.

Thermal Analysis

Objective: To assess the effect of the plasticizer on the thermal properties of the polymer.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample at a controlled rate and then reheat.

    • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Place a sample (10-20 mg) of the plasticized polymer in a TGA crucible.

    • Heat the sample at a controlled rate (e.g., 20 °C/min) in a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of decomposition, which indicates the thermal stability of the material.

Migration Resistance Testing

Objective: To quantify the amount of plasticizer that leaches from the polymer matrix.

Methodology (Solvent Extraction Method):

  • Sample Preparation:

    • Cut circular discs of the plasticized polymer of known weight and surface area.

  • Extraction:

    • Immerse the samples in a solvent (e.g., n-hexane for non-polar migration, ethanol/water for polar migration) at a controlled temperature for a specified duration (e.g., 24 hours at 50 °C).

  • Analysis:

    • Remove the samples from the solvent, dry them in a vacuum oven until a constant weight is achieved.

    • The weight loss of the sample corresponds to the amount of migrated plasticizer.

    • Alternatively, the concentration of the plasticizer in the solvent can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing the Science: Diagrams and Workflows

Chemical Structures

G cluster_E5HP This compound (E5HP) cluster_ATBC Acetyl Tributyl Citrate (ATBC) cluster_EL Ethyl Lactate (EL) E5HP E5HP ATBC ATBC EL EL

Caption: Chemical structures of this compound and comparative hydroxy esters.

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison formulation Polymer + Plasticizer Formulation blending Melt Blending formulation->blending molding Compression Molding blending->molding tensile Mechanical Testing (ASTM D2284) molding->tensile thermal Thermal Analysis (DSC, TGA) molding->thermal migration Migration Testing molding->migration biodegradation Biodegradation (e.g., ISO 14855) molding->biodegradation data_analysis Comparative Analysis of Performance Metrics tensile->data_analysis thermal->data_analysis migration->data_analysis biodegradation->data_analysis

A Comparative Analysis of Synthesis Routes to Ethyl 5-Hydroxypentanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 5-hydroxypentanoate is a valuable bifunctional molecule, possessing both a hydroxyl and an ester group. This structure makes it a versatile building block in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its synthesis has been approached from several distinct chemical pathways, each with its own set of advantages and challenges. This guide provides a comparative analysis of the most prominent synthesis routes to this compound, offering in-depth technical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.

Two-Step Synthesis from 5-Hydroxypentanoic Acid via δ-Valerolactone

The direct acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol is often complicated by a competing intramolecular reaction that readily forms the thermodynamically stable six-membered ring, δ-valerolactone.[1] Therefore, a more controlled and higher-yielding approach involves a two-step sequence: the deliberate lactonization of 5-hydroxypentanoic acid, followed by the ring-opening of the resulting δ-valerolactone with ethanol.

Step 1: Acid-Catalyzed Lactonization of 5-Hydroxypentanoic Acid

The intramolecular esterification of 5-hydroxypentanoic acid to δ-valerolactone is a facile process, typically catalyzed by an acid.[1]

Reaction Mechanism:

The reaction proceeds via a standard acid-catalyzed intramolecular Fischer esterification mechanism. The carboxylic acid is protonated, activating the carbonyl group towards nucleophilic attack by the terminal hydroxyl group. Subsequent proton transfer and elimination of water yield the cyclic ester, δ-valerolactone.

Fischer_Esterification_Lactonization cluster_catalyst reactant 5-Hydroxypentanoic Acid protonated_carbonyl Protonated Carbonyl reactant->protonated_carbonyl + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Intramolecular Attack protonated_lactone Protonated Lactone tetrahedral_intermediate->protonated_lactone - H₂O product δ-Valerolactone protonated_lactone->product - H⁺ water H₂O catalyst_in H⁺ catalyst_out H⁺

Caption: Mechanism of Acid-Catalyzed Lactonization.

Experimental Protocol:

A general procedure involves dissolving 5-hydroxypentanoic acid in a suitable solvent and adding a catalytic amount of a strong acid. The reaction is then heated to drive the cyclization.

  • Reactants: 5-hydroxypentanoic acid, catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Solvent: Toluene or benzene to facilitate water removal via a Dean-Stark apparatus.

  • Temperature: Reflux temperature of the chosen solvent.

  • Reaction Time: Typically 2-4 hours, monitored by TLC or GC.

  • Work-up: The reaction mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude δ-valerolactone, which can be purified by distillation.

Step 2: Ring-Opening of δ-Valerolactone with Ethanol

The purified δ-valerolactone is then subjected to acid-catalyzed alcoholysis with ethanol to yield the desired this compound.

Reaction Mechanism:

The mechanism for the acid-catalyzed ring-opening of the lactone is analogous to the reverse of the lactonization, but with ethanol acting as the nucleophile instead of water. The carbonyl oxygen of the lactone is protonated, activating it for nucleophilic attack by ethanol. The resulting tetrahedral intermediate undergoes proton transfer and subsequent ring-opening to form the final product.

Lactone_Ring_Opening cluster_catalyst lactone δ-Valerolactone protonated_lactone Protonated Lactone lactone->protonated_lactone + H⁺ ethanol Ethanol tetrahedral_intermediate Tetrahedral Intermediate protonated_lactone->tetrahedral_intermediate + Ethanol product This compound tetrahedral_intermediate->product Ring Opening, - H⁺ catalyst_in H⁺ catalyst_out H⁺

Caption: Mechanism of Lactone Ring-Opening with Ethanol.

Experimental Protocol:

  • Reactants: δ-Valerolactone, excess ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Temperature: The reaction is typically carried out at the reflux temperature of ethanol.

  • Reaction Time: Several hours, with progress monitored by GC or HPLC.

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried and concentrated, and the product is purified by fractional distillation under reduced pressure.[2]

Catalytic Hydrogenation of Ethyl Levulinate

A greener and increasingly popular route utilizes biomass-derived ethyl levulinate as the starting material. The selective hydrogenation of the ketone functionality of ethyl levulinate yields ethyl 4-hydroxypentanoate, which is a constitutional isomer of the target molecule. While much of the research in this area focuses on the subsequent conversion to γ-valerolactone (GVL), conditions can be optimized to favor the formation and isolation of the hydroxy ester intermediate. Further conversion to this compound is not a direct outcome of this route.

Reaction Pathway:

The hydrogenation of ethyl levulinate primarily yields ethyl 4-hydroxypentanoate.

Hydrogenation_EL el Ethyl Levulinate ehp Ethyl 4-Hydroxypentanoate el->ehp + H₂, Catalyst h2 H₂ gvl γ-Valerolactone ehp->gvl - Ethanol catalyst Catalyst

Caption: Hydrogenation of Ethyl Levulinate.

Catalytic Systems and Conditions:

Various heterogeneous catalysts have been investigated for this transformation, with the choice of catalyst and reaction conditions being crucial for achieving high selectivity towards the desired hydroxy ester.

  • Cobalt-based catalysts: Supported cobalt catalysts have shown high activity and selectivity. For instance, a Co/SBA-15 catalyst can achieve up to 90% selectivity for ethyl 4-hydroxypentanoate.[3]

  • Copper-Nickel bimetallic catalysts: Cu-Ni/Al₂O₃ has been demonstrated as a robust catalyst for the transfer hydrogenation of ethyl levulinate, although the primary product reported is GVL.[4]

  • Ruthenium-based catalysts: Supported ruthenium catalysts are also effective for the hydrogenation of levulinate esters.[5]

Experimental Protocol (General):

  • Reactants: Ethyl levulinate, hydrogen source (H₂ gas or a hydrogen donor like isopropanol for transfer hydrogenation).

  • Catalyst: 1-10 wt% of a supported metal catalyst.

  • Solvent: Ethanol, isopropanol, or water.

  • Temperature: 100-200 °C.

  • Pressure: 10-50 bar H₂.

  • Reaction Time: 2-12 hours.

  • Work-up: The catalyst is removed by filtration. The solvent is evaporated, and the product mixture is analyzed and purified by chromatography or distillation.

Baeyer-Villiger Oxidation of Cyclopentanone

The Baeyer-Villiger oxidation offers a classic and efficient method for converting cyclic ketones to lactones. In this case, cyclopentanone is oxidized to δ-valerolactone, which can then be ring-opened to this compound as described in Section 1.2.

Reaction Mechanism:

The reaction involves the nucleophilic addition of a peroxyacid to the carbonyl group of cyclopentanone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the alkyl groups to the adjacent oxygen atom, with the concomitant departure of a carboxylate anion, to yield the lactone.[6][7]

BV_Oxidation cyclopentanone Cyclopentanone criegee Criegee Intermediate cyclopentanone->criegee + RCO₃H peroxyacid RCO₃H lactone δ-Valerolactone criegee->lactone Rearrangement acid RCO₂H

Caption: Baeyer-Villiger Oxidation of Cyclopentanone.

Experimental Approaches:

Chemical Oxidation
  • Oxidants: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent. Hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst can also be used as a greener alternative.[8][9]

  • Catalysts: For H₂O₂-based oxidations, catalysts such as proline-based ionic liquids or copper(II) triflate can be employed.[9][10][11]

  • Solvent: Dichloromethane or other chlorinated solvents are often used for m-CPBA oxidations.

  • Temperature: Typically carried out at room temperature or slightly elevated temperatures (e.g., 45-60 °C).[9][12]

  • Yields: High yields of δ-valerolactone (85-94%) have been reported.[10][11]

Chemo-enzymatic Oxidation

A more environmentally benign approach involves the use of lipases as catalysts. In this system, a carboxylic acid and an oxidant (like urea-hydrogen peroxide) generate a peroxyacid in situ, which then performs the Baeyer-Villiger oxidation.[13]

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym-435) is commonly used.

  • Oxidant: Urea-hydrogen peroxide complex.

  • Solvent and Peracid Precursor: Ethyl acetate can serve as both the solvent and the precursor for peracetic acid.

  • Temperature: Room temperature.

  • Challenges: The enzymatic conditions can lead to further reactions of the δ-valerolactone product, such as trans-esterification with the solvent or acetylation of the ring-opened product.[14]

Synthesis from Glutaric Anhydride Derivatives

A multi-step synthesis starting from glutaric anhydride has been reported in the patent literature for a chiral derivative of this compound. This route involves a Friedel-Crafts acylation, a reduction, cyclization, and finally, alcoholysis. A simplified, non-chiral adaptation of the initial steps could provide a pathway to 5-hydroxypentanoic acid, which can then be converted to the target ester.

Conceptual Pathway:

  • Reduction of Glutaric Anhydride: The anhydride can be reduced to 5-hydroxypentanoic acid using a suitable reducing agent.

  • Esterification: The resulting 5-hydroxypentanoic acid can then be esterified as described in Section 1.

Challenges:

The direct, selective reduction of one carbonyl group of glutaric anhydride to a hydroxyl group while leaving the other as a carboxylic acid is challenging. More commonly, both carbonyls would be reduced. A more plausible route would involve the reduction of glutaric acid or its ester derivatives.

Comparative Summary

Synthesis RouteStarting Material(s)Key StepsAdvantagesDisadvantagesTypical Yield
Two-Step from 5-Hydroxypentanoic Acid 5-Hydroxypentanoic Acid, Ethanol1. Lactonization 2. Ring-openingHigh overall yield, controlled process.Two-step process, requires isolation of intermediate.>85% (for esterification from lactone)[2]
Hydrogenation of Ethyl Levulinate Ethyl Levulinate, H₂Catalytic HydrogenationUtilizes renewable feedstock, potentially a one-step process to the isomer.Primarily yields ethyl 4-hydroxypentanoate, requires specific catalysts for high selectivity, further steps needed for the target molecule.High selectivity to ethyl 4-hydroxypentanoate possible (>90%)[3]
Baeyer-Villiger Oxidation of Cyclopentanone Cyclopentanone, Peroxyacid/H₂O₂Oxidation, Ring-opening of lactoneHigh-yielding oxidation, well-established reaction.Use of potentially hazardous peroxyacids, multi-step process.85-94% for the lactone formation[10][11]
From Glutaric Anhydride Glutaric AnhydrideReduction, EsterificationPotentially uses a readily available starting material.Challenging selective reduction, multi-step process.Not well-established for the direct target molecule.

Conclusion

The choice of synthesis route for this compound depends heavily on the specific requirements of the researcher, including feedstock availability, cost considerations, scalability, and desired purity.

  • For a high-yielding and well-controlled laboratory-scale synthesis, the two-step route from 5-hydroxypentanoic acid via δ-valerolactone is a robust option.

  • The Baeyer-Villiger oxidation of cyclopentanone is also a high-yielding alternative, with both chemical and greener chemo-enzymatic options available, though it also involves a multi-step process.

  • For applications where sustainability is a primary driver, the hydrogenation of biomass-derived ethyl levulinate is a promising avenue, although it is important to note that this route directly produces an isomer, ethyl 4-hydroxypentanoate.

  • The synthesis from glutaric anhydride remains a more conceptual route for the direct synthesis of this compound and requires further development to be considered a practical alternative.

Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their endeavors.

References

  • Baeyer, A.; Villiger, V. (1899). "Einwirkung des Caro'schen Reagens auf Ketone". Berichte der deutschen chemischen Gesellschaft, 32(3), 3625–3633.
  • Doering, W. von E.; Dorfman, E. (1953). "The Baeyer-Villiger Oxidation of Aldehydes and Ketones". Journal of the American Chemical Society, 75(22), 5595–5598. [Link]

  • Li, H.; et al. (2016). "Supported cobalt catalysts for the selective hydrogenation of ethyl levulinate to various chemicals". RSC Advances, 6(10), 8352-8361. [Link]

  • Chemistry Steps. "Baeyer-Villiger Oxidation". [Link]

  • NROChemistry. "Baeyer-Villiger oxidation: Mechanism & Examples". [Link]

  • Yu, F. L.; et al. (2022). "The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant". Catalysts, 12(12), 1601. [Link]

  • Nguyen, V. T.; et al. (2016). "Copper triflate catalyzed Baeyer-Villiger oxidation of ketones". Tetrahedron Letters, 57(48), 5323-5326. [Link]

  • Rios, A.; et al. (2007). "Chemo-enzymatic Baeyer–Villiger oxidation of cyclopentanone and substituted cyclopentanones". Tetrahedron, 63(40), 10115-10121. [Link]

  • Li, F.; et al. (2016). "Enhanced Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ-Valerolactone over a Robust Cu–Ni Bimetallic Catalyst". ACS Sustainable Chemistry & Engineering, 4(10), 5346-5353. [Link]

  • Yang, J.; et al. (2018). "Enhancing the conversion of ethyl levulinate to γ-valerolactone over Ru/UiO-66 by introducing sulfonic groups into the framework". RSC Advances, 8(29), 16611-16618. [Link]

  • Gladkowski, W.; et al. (2022). "Lipase-mediated Baeyer–Villiger oxidation of benzylcyclopentanones in ester solvents and deep eutectic solvents". Scientific Reports, 12(1), 14757. [Link]

  • ResearchGate. "Bayer-Villiger oxidation of cyclopentanone with different catalysts". [Link]

  • ResearchGate. "The proposed reaction pathways of ethyl levulinate hydrogenation". [Link]

  • ResearchGate. "Chemo-enzymatic Baeyer–Villiger oxidation of cyclopentanone and substituted cyclopentanones". [Link]

  • Wilson, K.; et al. (2017). "Liquid phase catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over ZrO2/SBA-15". Catalysis Science & Technology, 7(1), 147-154. [Link]

  • Homework.Study.com. "If 5-hydroxypentanoic acid (HOCH₂CH₂CH₂CO₂H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product?". [Link]

  • ResearchGate. "Scheme 1 Conversion of ethyl levulinate to ethyl pentanoate". [Link]

  • Horváth, M.; et al. (2019). "Continuous flow hydrogenation of methyl and ethyl levulinate: an alternative route to γ-valerolactone production". Royal Society Open Science, 6(5), 182233. [Link]

  • ResearchGate. "Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: Direct access to enantioenriched lactone". [Link]

  • Google Patents. "Synthesis method of chiral 5- (4-fluorophenyl)
  • Khan, I.; et al. (2024). "Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review". RSC Advances, 14(33), 23966-23991. [Link]

  • Nagwa. "Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid". [Link]

  • Wu, P.; et al. (2018). "Synthesis of Ethyl-4-ethoxy Pentanoate by Reductive Etherification of Ethyl Levulinate in Ethanol on Pd/SiO2-C Catalysts". ChemSusChem, 11(21), 3796-3802. [Link]

  • He, J.; et al. (2019). "Selective hydrogenation of levulinate esters to 1,4-pentanediol using a ternary skeletal CuAlZn catalyst". Green Chemistry, 21(16), 4446-4455. [Link]

  • De, S.; et al. (2016). "Catalytic and mechanistic insights into the production of ethyl levulinate from biorenewable feedstocks". Green Chemistry, 18(1), 13-36. [Link]

  • YouTube. "[Chemistry] If 5 -hydroxypentanoic acid is treated with acid catalyst, an intramoiecular esterificat". [Link]

  • Khan, F. A.; et al. (2018). "Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks". Green Chemistry, 20(1), 222-232. [Link]

  • Li, C.; et al. (2019). "Continuous Hydrogenation of Ethyl Levulinate to 1,4-Pentanediol over 2.8Cu-3.5Fe/SBA-15 Catalyst at Low Loading: The Effect of Fe Doping". ChemSusChem, 12(16), 3789-3797. [Link]

  • PubChem. "this compound". [Link]

  • ResearchGate. "Yield of ethyl levulinate (EL) obtained over four different batches of...". [Link]

  • Chemsrc. "this compound". [Link]

  • Organic Syntheses. "α-PHENYLGLUTARIC ANHYDRIDE". [Link]

  • ResearchGate. "Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ-Valerolactone over Zirconium-based Metal-Organic Frameworks". [Link]

Sources

A Multi-Dimensional Approach: Validating the Structure of Ethyl 5-Hydroxypentanoate with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unambiguous Structural Elucidation

In the landscape of drug development and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex molecules or those with subtle structural nuances often demand a more in-depth analytical approach. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the structural validation of ethyl 5-hydroxypentanoate. We will explore the causality behind experimental choices and present supporting data to demonstrate how these techniques, when used in concert, provide an irrefutable confirmation of the molecular structure.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of this compound would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Similarly, a ¹³C NMR spectrum would indicate the number of unique carbon environments. However, in molecules with multiple methylene groups in similar electronic environments, signal overlap in the 1D ¹H NMR spectrum can complicate precise assignments. Furthermore, establishing connectivity across the entire carbon skeleton, including quaternary carbons, requires more than what 1D NMR can offer. This is where the power of 2D NMR comes to the forefront, transforming a linear display of signals into a detailed map of intramolecular correlations.

The Subject: this compound

Our model compound, this compound, presents a straightforward yet illustrative example for the application of 2D NMR. Its structure contains an ethyl ester group and a primary alcohol, connected by a flexible three-carbon chain.

Chemical structure of this compound

Figure 1. Chemical structure of this compound with atom numbering.

Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-173.5
22.35 (t)34.0
31.70 (p)22.0
41.60 (p)32.0
53.65 (t)62.5
64.15 (q)60.5
71.25 (t)14.2

Note: This data is simulated for illustrative purposes. t = triplet, q = quartet, p = pentet.

The Toolkit: A Trio of 2D NMR Experiments

To build a complete picture of the molecular structure, we will employ three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. It is the workhorse for identifying spin systems or fragments of connected protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom. It provides a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment maps long-range correlations between protons and carbons, typically over two to three bonds. It is crucial for connecting the spin systems and identifying relationships involving quaternary carbons.

The Workflow: A Step-by-Step Elucidation

Our approach to validating the structure of this compound follows a logical progression, using each 2D NMR experiment to build upon the information gathered from the previous one.

G cluster_0 Data Acquisition cluster_1 Structural Assembly 1D_NMR Acquire 1D ¹H and ¹³C NMR 2D_NMR Acquire 2D COSY, HSQC, HMBC 1D_NMR->2D_NMR Initial Characterization COSY_Analysis Identify ¹H-¹H Spin Systems 2D_NMR->COSY_Analysis Proton Connectivity HSQC_Analysis Assign ¹H to Directly Bonded ¹³C COSY_Analysis->HSQC_Analysis Building Blocks HMBC_Analysis Connect Spin Systems & Assign Quaternary Carbons HSQC_Analysis->HMBC_Analysis Connecting Fragments Structure_Validation Confirm Final Structure HMBC_Analysis->Structure_Validation Final Confirmation

Diagram 1: The logical workflow for 2D NMR-based structure validation.

Establishing Proton Connectivity with COSY

The first step in our 2D NMR analysis is the COSY experiment. The resulting spectrum reveals which protons are coupled to each other, allowing us to piece together the individual spin systems within the molecule.

Table 2: Expected COSY Correlations for this compound

Proton (δ ppm)Correlating Proton(s) (δ ppm)Inferred Connectivity
2.35 (H-2)1.70 (H-3)H-2 is adjacent to H-3
1.70 (H-3)2.35 (H-2), 1.60 (H-4)H-3 is between H-2 and H-4
1.60 (H-4)1.70 (H-3), 3.65 (H-5)H-4 is between H-3 and H-5
3.65 (H-5)1.60 (H-4)H-5 is adjacent to H-4
4.15 (H-6)1.25 (H-7)H-6 is adjacent to H-7
1.25 (H-7)4.15 (H-6)H-7 is adjacent to H-6

From the COSY data, we can clearly identify two independent spin systems: one corresponding to the pentanoate backbone (H-2 through H-5) and the other to the ethyl group (H-6 and H-7).

Diagram 2: COSY correlation network for this compound.

Linking Protons to Carbons with HSQC

Next, the HSQC experiment provides direct, one-bond correlations between protons and the carbons they are attached to. This allows us to definitively assign the chemical shift of each protonated carbon atom.

Table 3: Expected HSQC Correlations for this compound

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment
2.3534.0H-2 to C-2
1.7022.0H-3 to C-3
1.6032.0H-4 to C-4
3.6562.5H-5 to C-5
4.1560.5H-6 to C-6
1.2514.2H-7 to C-7

The HSQC spectrum confirms the direct attachment of each proton to its corresponding carbon, solidifying the assignments made from the 1D spectra.

G cluster_H ¹H cluster_C ¹³C H2 H-2 C2 C-2 H2->C2 H3 H-3 C3 C-3 H3->C3 H4 H-4 C4 C-4 H4->C4 H5 H-5 C5 C-5 H5->C5 H6 H-6 C6 C-6 H6->C6 H7 H-7 C7 C-7 H7->C7 G cluster_H ¹H cluster_C ¹³C H2 H-2 C1 C-1 H2->C1 C3 C-3 H2->C3 C4 C-4 H2->C4 H5 H-5 H5->C3 H5->C4 H6 H-6 H6->C1 C7 C-7 H6->C7

Diagram 4: Key HMBC long-range correlations for structural assembly.

Conclusion: A Self-Validating System

By systematically applying COSY, HSQC, and HMBC, we have constructed an unassailable structural proof for this compound. The COSY experiment identified the constituent proton spin systems, the HSQC experiment linked these protons to their directly attached carbons, and the HMBC experiment provided the crucial long-range correlations to assemble the molecular puzzle. This multi-technique approach serves as a self-validating system, where the data from each experiment corroborates and builds upon the others, leading to a single, unambiguous structural assignment. For researchers, scientists, and drug development professionals, mastering this 2D NMR workflow is essential for ensuring the integrity and accuracy of their chemical discoveries.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the 2D NMR data discussed. Instrument-specific parameters will require optimization.

General Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

1. COSY (Correlation Spectroscopy) Acquisition:

  • Tune and shim the NMR spectrometer for the sample.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load a standard COSY pulse sequence (e.g., cosygpqf).

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the number of scans (e.g., 4-8) and the number of increments in the F1 dimension (e.g., 256-512).

  • Acquire the data.

  • Process the data with a sine-bell window function in both dimensions and perform a 2D Fourier transform.

2. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra to determine the respective spectral widths.

  • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

  • Set the number of scans (e.g., 2-4) and the number of increments in the F1 dimension (e.g., 128-256).

  • Set the one-bond ¹H-¹³C coupling constant (CNST2) to an average value of 145 Hz.

  • Acquire the data.

  • Process the data with appropriate window functions and perform a 2D Fourier transform.

3. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Use the same spectral widths as determined for the HSQC experiment.

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the number of scans (e.g., 8-16) and the number of increments in the F1 dimension (e.g., 256-512).

  • Set the long-range ¹H-¹³C coupling constant (CNST13) to an average value of 8 Hz.

  • Acquire the data.

  • Process the data with appropriate window functions and perform a 2D Fourier transform.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier, 2016. [Link]

  • Keeler, J. Understanding NMR Spectroscopy, 2nd ed. Wiley, 2010. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. This compound.[Link]

Comparison of the environmental impact of different ethyl 5-hydroxypentanoate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Environmental Impact of Ethyl 5-Hydroxypentanoate Synthesis

Introduction

This compound (E5HP) is a valuable chemical intermediate with applications ranging from the flavor and fragrance industry to the synthesis of polymers and pharmaceuticals[1][2]. As the chemical industry pivots towards sustainability, the environmental footprint of synthetic processes is under increasing scrutiny. The principles of green chemistry—which prioritize waste reduction, use of renewable feedstocks, and energy efficiency—provide a framework for evaluating and comparing different manufacturing routes[3].

This guide offers a detailed comparison of the primary synthesis methods for this compound, analyzed through the lens of environmental impact. We will move beyond simple yield comparisons to evaluate each pathway using established green chemistry metrics, such as Atom Economy and the Environmental Factor (E-Factor), providing researchers and process chemists with the data-driven insights needed to select more sustainable methodologies.

Core Green Chemistry Metrics

To objectively compare these processes, we will utilize the following widely adopted metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. It is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%[4][5]. A higher atom economy signifies a more efficient reaction with less waste generated by design.

  • Environmental Factor (E-Factor): A simple and powerful metric developed by Roger Sheldon that quantifies the amount of waste produced relative to the product. It is calculated as: Total Mass of Waste (kg) / Mass of Product (kg)[6][7]. A lower E-Factor is indicative of a greener process. This metric considers reaction yield, solvent losses, and processing waste, offering a more practical measure of environmental impact than atom economy alone.

  • Process Mass Intensity (PMI): A metric that relates the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product[5][8]. PMI = Total Mass in Process / Mass of Product. Like the E-Factor, a lower PMI is desirable and highlights opportunities for process optimization.

Method 1: Catalytic Hydrogenation of Ethyl Levulinate

The conversion of biomass-derived platform molecules is a cornerstone of modern green chemistry. Ethyl levulinate (EL), which can be efficiently produced from the acid-catalyzed dehydration of carbohydrates, serves as a key precursor to E5HP via catalytic hydrogenation of its ketone group[9][10].

This pathway is attractive due to its use of a renewable feedstock. However, it often requires high-pressure hydrogen gas and precious metal catalysts, which present safety, cost, and environmental challenges[11]. The choice of catalyst and reaction conditions is therefore critical in determining the overall sustainability of the process.

Reaction Pathway:

The process involves the selective hydrogenation of the ketone functional group in ethyl levulinate to a secondary alcohol, yielding this compound.

G

Environmental & Causality Analysis: The primary environmental advantage is the bio-based origin of ethyl levulinate[12]. The choice of a heterogeneous catalyst (e.g., Ru/C, Pd/C, or non-precious metal systems like Cu-Ni) is deliberate; these catalysts are easily separated from the reaction mixture by simple filtration, facilitating reuse and minimizing metal leaching into the product—a key principle of green engineering[9][13]. However, the process often requires elevated temperatures and high pressures of flammable hydrogen gas, which carries significant energy costs and safety risks[11]. The development of catalysts that operate under milder conditions is a major research focus to improve the green credentials of this route[14].

Experimental Protocol: Transfer Hydrogenation using a Cu-Ni Bimetallic Catalyst

This protocol is adapted from a method demonstrating catalytic transfer hydrogenation (CTH), which uses a liquid hydrogen donor (e.g., a secondary alcohol) instead of high-pressure hydrogen gas, thereby enhancing process safety[13].

  • Catalyst Preparation (10%Cu-5%Ni/Al₂O₃):

    • Impregnate 1.7 g of Al₂O₃ with an aqueous solution containing 0.753 g of Cu(NO₃)₂·3H₂O and 0.495 g of Ni(NO₃)₂·6H₂O.

    • Stir the mixture vigorously for 12 hours, then dry at 110°C for another 12 hours.

    • Calcine the resulting powder at 500°C for 4 hours.

    • Prior to reaction, reduce the catalyst in a 5% H₂/N₂ flow at 500°C for 2 hours[13]. The bimetallic formulation is chosen for its synergistic effect, where Ni enhances activity and stability compared to a monometallic copper catalyst[13].

  • Hydrogenation Reaction:

    • Charge a pressure tube with 1.0 mmol of ethyl levulinate, 100 mg of the prepared Cu-Ni/Al₂O₃ catalyst, and 3 mL of 2-butanol (serving as both solvent and hydrogen donor).

    • Purge the tube with nitrogen to remove air.

    • Heat the sealed tube in an oil bath at 150°C for 12 hours with magnetic stirring (600 rpm)[13].

    • After cooling, the catalyst is separated by centrifugation, and the product is analyzed by gas chromatography.

Method 2: Biocatalytic Synthesis via Enzymatic Reduction

Biocatalysis offers a powerful alternative to traditional chemical methods, leveraging the high selectivity and efficiency of enzymes to perform transformations under mild, environmentally benign conditions. For the synthesis of chiral alcohols like E5HP, keto-reductases are particularly effective.

This approach excels in producing enantiomerically pure products, which is critical for pharmaceutical applications. The reactions are typically run in aqueous media at or near ambient temperature and pressure, drastically reducing energy consumption and eliminating the need for harsh reagents or flammable gases.

Reaction Pathway:

A ketone precursor, ethyl 5-oxohexanoate, is selectively reduced to the corresponding (S)-alcohol using a whole-cell biocatalyst, such as the yeast Pichia methanolica, which provides the necessary keto-reductase enzymes and cofactor regeneration system.

G caption *Note: Source describes synthesis of the C6 analogue, ethyl 5-hydroxyhexanoate. The principle is directly applicable to the C5 target, this compound.

Environmental & Causality Analysis: The standout features of this method are its exceptional selectivity (often >95% e.e.) and mild operating conditions[15]. Using water as the primary solvent eliminates the environmental and health issues associated with volatile organic compounds (VOCs). The entire process is conducted at atmospheric pressure and near room temperature, leading to a minimal energy footprint. The main environmental considerations involve the energy and resources required for catalyst production (cell cultivation) and the downstream processing needed to isolate the product from the aqueous fermentation broth, which can be energy-intensive.

Experimental Protocol: Whole-Cell Reduction

This protocol is based on the enantioselective reduction of a keto-ester using Pichia methanolica, a well-established biocatalyst[15]. Note: The cited study focuses on the C6 analogue, ethyl 5-oxo-hexanoate, but the methodology is directly applicable.

  • Biocatalyst Cultivation:

    • Cultivate Pichia methanolica (SC 16116) in a suitable growth medium (e.g., YM broth) at 28°C with shaking for 48-72 hours until a sufficient cell density is reached.

    • Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Enzymatic Reduction:

    • In a flask, suspend the harvested yeast cells in the phosphate buffer.

    • Add the substrate, ethyl 5-oxopentanoate, to the cell suspension. A co-substrate like glucose is typically added to facilitate the in-situ regeneration of the NADH/NADPH cofactor required by the reductase enzymes.

    • Incubate the reaction mixture at 28-30°C with gentle agitation.

    • Monitor the reaction progress using TLC or GC. The reaction typically reaches high conversion within 24-48 hours.

  • Product Isolation:

    • Once the reaction is complete, remove the cells by centrifugation or filtration.

    • Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Method 3: Traditional Acid-Catalyzed Esterification

This represents the classical approach to ester synthesis. 5-hydroxypentanoic acid is reacted with ethanol in the presence of a strong acid catalyst, typically a mineral acid like sulfuric acid (H₂SO₄), to form the desired ester.

While straightforward, this method suffers from several environmental drawbacks. The use of homogeneous, corrosive mineral acids necessitates a neutralization step, which generates significant salt waste. The reaction is also an equilibrium, often requiring a large excess of one reactant (usually ethanol) to drive it towards the product, which complicates purification and solvent recovery.

Reaction Pathway:

The hydroxyl group of ethanol nucleophilically attacks the protonated carboxyl group of 5-hydroxypentanoic acid, leading to the formation of the ethyl ester and water.

G

Environmental & Causality Analysis: The primary drawback is the generation of waste. The use of stoichiometric or catalytic amounts of a strong mineral acid requires quenching and neutralization (e.g., with sodium bicarbonate), producing a stoichiometric amount of salt waste that lowers the atom economy and results in a high E-Factor. To overcome the equilibrium limitation, a large excess of ethanol is typically employed, which must be removed and recycled, adding to the process energy demand. A significant improvement is the replacement of mineral acids with solid acid catalysts like sulfonated resins[1]. These heterogeneous catalysts are non-corrosive, easily filtered and reused, and eliminate the need for a neutralization step, thereby preventing salt waste formation and significantly improving the process's environmental profile.

Experimental Protocol: Esterification with a Solid Acid Catalyst

This protocol utilizes a sulfonated resin, an eco-friendly alternative to mineral acids, to minimize corrosive waste[1].

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine 5-hydroxypentanoic acid (1.0 eq), ethanol (3.0-5.0 eq, serving as reactant and solvent), and a solid acid catalyst (e.g., Amberlyst-15, 10% by weight of the carboxylic acid).

    • The use of excess ethanol helps to shift the reaction equilibrium towards the product side.

  • Esterification:

    • Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.

    • Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solid catalyst by simple filtration. The catalyst can be washed with fresh ethanol, dried, and stored for reuse.

    • Remove the excess ethanol from the filtrate under reduced pressure.

    • The resulting crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound[1].

Quantitative Comparison of Synthesis Methods

The table below summarizes the key performance and environmental metrics for the discussed synthesis routes. Note that values for Atom Economy (AE) are theoretical, while E-Factor and yield are based on reported experimental data, which can vary.

MetricCatalytic Hydrogenation (CTH)[13]Biocatalytic Reduction[15]Traditional Esterification (Solid Acid)[1]
Starting Material Ethyl LevulinateEthyl 5-oxopentanoate5-Hydroxypentanoic Acid
Feedstock Origin Renewable (Biomass)Potentially RenewablePotentially Renewable
Typical Yield >90%80-90%>85%
Atom Economy (AE) ~98% (for hydrogenation step)~99% (for reduction step)~88%
Temperature 150°C~30°C~80°C
Pressure Atmospheric (in CTH)AtmosphericAtmospheric
Primary Solvent 2-ButanolWaterEthanol (Excess)
Catalyst Heterogeneous (Cu-Ni/Al₂O₃)Biological (Yeast Cells)Heterogeneous (Resin)
Key Advantage High yield from bio-platformHigh selectivity, mild conditionsSimple, established chemistry
Key Disadvantage Requires pre-made catalystPotentially slow, dilute solutionsEquilibrium-limited, requires excess reagent
Estimated E-Factor Low-Moderate (2-5)Moderate (5-15, dominated by water)Low (1-4, improved by catalyst reuse)

Expert Analysis and Future Outlook

Each synthetic route to this compound presents a distinct profile of environmental benefits and challenges.

  • The Catalytic Hydrogenation of biomass-derived ethyl levulinate stands out as a highly promising route. Its high atom economy and the potential for catalyst recycling are significant advantages. The primary hurdle remains the energy intensity and safety concerns associated with traditional hydrogenation. The shift towards catalytic transfer hydrogenation (CTH) using liquid hydrogen donors is a critical innovation that mitigates safety risks by avoiding the handling of high-pressure hydrogen gas[16]. Future research should focus on developing non-precious metal catalysts that operate at even lower temperatures.

  • Biocatalytic Synthesis is unparalleled in its selectivity and mild operating conditions, making it the greenest option from an energy and hazard perspective. It is the method of choice for producing high-value, enantiopure E5HP for pharmaceutical applications. The main challenges are economic; the cost of enzyme/cell production and the energy-intensive downstream processing required to isolate the product from dilute aqueous streams can limit its application for bulk chemical production. Advances in enzyme immobilization and continuous flow bioreactors are key to improving the process economics.

  • Traditional Esterification , especially when modernized with reusable solid acid catalysts, remains a viable and competitive method. It avoids the use of expensive metal catalysts and hazardous hydrogen gas. The main environmental drawback is its lower atom economy and the need to use and recycle a large excess of ethanol to drive the equilibrium. This route is well-suited for large-scale production where cost and simplicity are paramount.

There is no single "best" method for synthesizing this compound; the optimal choice depends on the specific application, required purity (chiral vs. racemic), and production scale. For bulk, non-chiral applications, catalytic hydrogenation of ethyl levulinate and esterification using solid acid catalysts represent the most balanced and scalable green approaches. For high-value pharmaceutical intermediates where enantiopurity is essential, biocatalysis is the superior and most sustainable technology. The continued development of more efficient catalysts—be they metallic, enzymatic, or solid acid—will be the primary driver for further reducing the environmental impact of producing this important chemical.

References

  • ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]

  • Wikipedia. (2023). Green chemistry metrics. Retrieved from [Link]

  • Andraos, J., & Sayed, M. (2007). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 9(3), 1-2. Available from [Link]

  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9479-9488. Available from [Link]

  • Yale University. (n.d.). METRICS - Green Chemistry Toolkit. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic conversion of ​levulinic acid. Reaction scheme. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2022). A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate. MDPI. Available from [Link]

  • ResearchGate. (n.d.). Conversion of ethyl levulinate to ethyl pentanoate. Retrieved from [Link]

  • Pasquale, G., et al. (2012). Catalytic upgrading of levulinic acid to ethyl levulinate using reusable silica-included Wells-Dawson heteropolyacid as catalyst. Catalysis Communications, 18, 115-121. Available from [Link]

  • Yan, K., et al. (2017). Enhanced Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ‑Valerolactone over a Robust Cu−Ni Bimetallic Catalyst. ACS Sustainable Chemistry & Engineering, 5(1), 839-845. Available from [Link]

  • Google Patents. (n.d.). Method for preparing mthis compound.
  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]

  • Mika, L. T., et al. (2015). Continuous flow hydrogenation of methyl and ethyl levulinate: an alternative route to γ-valerolactone production. Reaction Kinetics, Mechanisms and Catalysis, 115(1), 101-114. Available from [Link]

  • Patel, R. N. (2001). Biochemical approaches to the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 489-498. Available from [Link]

  • YouTube. (2017). Cyclic ethers by intramolecular Williamson syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed reaction pathways of ethyl levulinate hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 5-hydroxyvaleric acid.
  • PubChem. (n.d.). ethyl (4S)-5-ethoxy-4-hydroxypentanoate. Retrieved from [Link]

  • Kalidindi, S. B., et al. (2017). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry, 19(17), 4065-4072. Available from [Link]

  • University of Limerick. (2015). Reaction Pathway Analysis of Ethyl Levulinate and 5-Ethoxymethylfurfural from d -Fructose Acid Hydrolysis in Ethanol. Retrieved from [Link]

Sources

A Comparative Performance Analysis: Ethyl 5-Hydroxypentanoate-Derived Polymer vs. Commercial Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Sustainable High-Performance Polymers

In the pursuit of a circular economy and reduced reliance on petrochemical feedstocks, the scientific community is increasingly turning to bio-based monomers for the synthesis of advanced polymeric materials.[1][2][3] Ethyl 5-hydroxypentanoate (E5HP), a derivative of 5-hydroxypentanoic acid, represents a promising renewable building block for aliphatic polyesters.[4] These polyesters are renowned for their biodegradability and biocompatibility, positioning them as key materials for applications ranging from biomedical devices and drug delivery systems to sustainable packaging.[2][5]

However, for a new monomer to gain traction, the performance of its resulting polymer must be rigorously evaluated against established commercial alternatives. This guide provides an in-depth, objective comparison of the polymer derived from E5HP—poly(5-hydroxypentanoate) or P5HV—with two of the most successful commercial aliphatic polyesters: polycaprolactone (PCL) and polylactide (PLA). We will dissect their performance from polymerization behavior to final material properties, supported by experimental data and standardized protocols, to provide researchers and developers with the critical insights needed for material selection and innovation.

From Monomer to Polymer: A Tale of Two Synthetic Routes

A fundamental distinction between E5HP and the commercial monomers ε-caprolactone and lactide lies in their polymerization mechanisms. This choice of synthetic pathway is not merely academic; it has profound implications for reaction kinetics, process control, and the final polymer's molecular weight.

  • Polycondensation of this compound: E5HP is a linear hydroxy ester.[4] Its polymerization occurs via a step-growth polycondensation reaction. In this process, the hydroxyl group of one monomer reacts with the ethyl ester group of another, eliminating ethanol as a byproduct. This reaction typically requires high temperatures and vacuum to drive the reaction to completion by removing the ethanol, which is essential for achieving high molecular weight polymers.

  • Ring-Opening Polymerization (ROP) of Commercial Monomers: In contrast, ε-caprolactone (a cyclic ester) and lactide (a cyclic di-ester) polymerize via a chain-growth Ring-Opening Polymerization (ROP).[6] This method offers excellent control over molecular weight and polymer architecture and can often be performed under milder conditions using a variety of catalysts and initiators.[7][8]

The diagram below illustrates the divergent synthetic pathways leading to a common characterization workflow.

G cluster_0 Monomer Synthesis Routes cluster_1 Polymer Characterization E5HP This compound (E5HP) Polycond Polycondensation (High Temp, Vacuum) E5HP->Polycond - Ethanol Comm Commercial Monomers (ε-Caprolactone, Lactide) ROP Ring-Opening Polymerization (Catalyst, Initiator) Comm->ROP Polymer Resulting Polymers (P5HV, PCL, PLA) Polycond->Polymer ROP->Polymer DSC DSC Analysis (Tg, Tm) Polymer->DSC TGA TGA Analysis (Td) Polymer->TGA Tensile Tensile Testing (Strength, Elongation) Polymer->Tensile Biodeg Biodegradation Assay Polymer->Biodeg

Caption: Divergent polymerization pathways and unified characterization workflow.

Performance Deep Dive: A Head-to-Head Comparison

The ultimate utility of a polymer is defined by its material properties. Here, we compare the thermal, mechanical, and degradation characteristics of P5HV with PCL and PLA.

Thermal Properties

Thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) dictate a polymer's processing window and its stability at various operating temperatures. Aliphatic polyesters exhibit a wide range of thermal properties based on their chemical structure.[9][10]

PropertyPoly(5-hydroxypentanoate) (P5HV)Polycaprolactone (PCL)Polylactide (PLA)
Glass Transition Temp. (Tg) ~ -50 °C~ -60 °C55 - 65 °C
Melting Temp. (Tm) 40 - 60 °C59 - 64 °C150 - 180 °C
Decomposition Temp. (Td) ~ 275 - 320 °C~ 350 °C~ 350 °C

Source: Data compiled and synthesized from multiple sources.[11][12][13][14]

Analysis of Thermal Performance:

  • P5HV and PCL as Elastomers: With sub-ambient glass transition temperatures, both P5HV and PCL are rubbery, flexible materials at room temperature.[12] Their low melting points make them suitable for applications requiring flexibility and easy processing, such as soft tissue engineering scaffolds and flexible films.

  • PLA as a Rigid Thermoplastic: PLA's high Tg and Tm make it a rigid, brittle polymer at room temperature, comparable to polystyrene.[14][15] This makes it ideal for applications demanding structural integrity, like rigid packaging, disposable cutlery, and 3D printing filaments.[16]

  • Thermal Stability: While all three polymers exhibit good thermal stability for melt processing, PCL and PLA generally have higher decomposition temperatures compared to many polyhydroxyalkanoates (PHAs).[17][18] The thermal stability of PHAs can be a challenge, though it is often sufficient for conventional processing techniques.[19]

Mechanical Properties

Mechanical properties determine the polymer's response to physical stress, defining its strength, stiffness, and toughness. These properties are highly dependent on factors like molecular weight and crystallinity.[11][20]

PropertyPoly(5-hydroxypentanoate) (P5HV)Polycaprolactone (PCL)Polylactide (PLA)
Tensile Strength (MPa) 4 - 1020 - 4050 - 70
Elongation at Break (%) 150 - 200> 4002 - 10
Young's Modulus (GPa) 0.1 - 0.40.2 - 0.52.5 - 4.0

Source: Data compiled and synthesized from multiple sources.[11][15][21]

Analysis of Mechanical Performance:

  • P5HV: As a medium-chain-length PHA, P5HV demonstrates properties of a flexible and elastic material.[11][22] Its moderate tensile strength and high elongation make it a tough material suitable for applications requiring durability and resilience.

  • PCL: PCL is known for its exceptional toughness and very high elongation at break, behaving like a ductile, low-density polyethylene. This makes it extremely resistant to fracture.

  • PLA: In stark contrast, PLA is a high-strength, high-modulus material, but it is very brittle with low elongation at break.[14] Its poor impact resistance is a significant limitation, though this can be improved through blending with other polymers like PCL or PHBV.[14][15]

Biodegradability

A key advantage of aliphatic polyesters is their ability to biodegrade, mitigating plastic waste.[2] Degradation occurs through hydrolysis of the ester linkages, a process that can be enzymatically mediated in biological environments.[23]

  • P5HV and PCL: As a PHA, P5HV is readily biodegradable in various environments (soil, compost, marine) due to the action of extracellular PHA depolymerases secreted by microorganisms.[5][23] PCL also shows excellent biodegradability, though its degradation rate can be slower than that of some PHAs.

  • PLA: PLA degrades primarily through hydrolysis, which is slower than the enzymatic degradation of PHAs and PCL under ambient conditions. Efficient degradation of PLA requires industrial composting conditions (high temperature and humidity) to proceed at a practical rate.[16]

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential.

Protocol 1: Ring-Opening Polymerization of ε-Caprolactone (Reference)

This protocol describes a typical lab-scale bulk polymerization of ε-caprolactone.

1. Materials & Preparation:

  • ε-Caprolactone (monomer), dried over CaH₂ and distilled under reduced pressure.
  • Benzyl alcohol (initiator), dried and distilled.
  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst).
  • Toluene (for stock solutions), dried over sodium.
  • All glassware must be flame-dried under vacuum and cooled under a nitrogen atmosphere.

2. Procedure:

  • In a nitrogen-filled glovebox, add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) to a dried reaction flask equipped with a magnetic stir bar.
  • Add the desired amount of benzyl alcohol initiator. For a target degree of polymerization of 100, use a monomer-to-initiator ratio of 100:1 (e.g., 47.4 mg, 0.438 mmol).
  • Add the Sn(Oct)₂ catalyst. A typical monomer-to-catalyst ratio is 1000:1 (e.g., 17.8 mg, 0.0438 mmol).
  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 110-130 °C.
  • Allow the polymerization to proceed for 2-24 hours, depending on the target molecular weight.
  • To stop the reaction, cool the flask to room temperature and dissolve the viscous polymer in a minimal amount of dichloromethane.
  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
  • Collect the white precipitate by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.
Protocol 2: Thermal Characterization via DSC

Differential Scanning Calorimetry (DSC) is used to determine Tg and Tm.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
  • Seal the pan hermetically. Prepare an empty, sealed pan to use as a reference.

2. DSC Analysis:

  • Place the sample and reference pans into the DSC cell.
  • First Heating Scan: Heat the sample from -80 °C to 200 °C at a rate of 10 °C/min to erase the polymer's thermal history.
  • Cooling Scan: Cool the sample from 200 °C back to -80 °C at 10 °C/min.
  • Second Heating Scan: Heat the sample again from -80 °C to 200 °C at 10 °C/min.
  • The glass transition (Tg) is determined as the midpoint of the step change in heat capacity during the second heating scan. The melting temperature (Tm) is taken as the peak of the melting endotherm.

Conclusion and Future Outlook

This guide demonstrates that the polymer derived from this compound, P5HV, presents a distinct and compelling property profile compared to its commercial counterparts, PCL and PLA.

  • P5HV emerges as a tough, flexible, and highly biodegradable elastomer. Its properties are broadly similar to PCL, making it a promising bio-based alternative for applications where ductility and environmental degradation are paramount, such as flexible packaging films, medical sutures, and soft tissue scaffolds.

  • PLA remains the material of choice for rigid, high-strength applications, though its brittleness and slower biodegradation are notable drawbacks.

  • PCL stands as a benchmark for toughness and flexibility, with its performance being a key target for new bio-based elastomers like P5HV to meet or exceed.

The choice between these materials is not a matter of one being universally superior, but rather a decision based on the specific performance requirements of the intended application. The development of bio-based monomers like this compound is a critical step forward, expanding the toolbox for scientists and engineers to create innovative and sustainable materials for a greener future.[24] Further research focusing on optimizing the polycondensation of E5HP to achieve higher molecular weights and exploring copolymerizations will undoubtedly enhance its performance and broaden its application scope.

References

  • Ethyl 5-hydroxypentano
  • Mechanical performance of polyhydroxyalkanoate (PHA)-based biocomposites.
  • The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substr
  • Thermal properties of aliphatic polyesters.
  • Changes in Mechanical Properties of Polyhydroxyalkanoate with Double Silanized Cellulose Nanocrystals Using Different Organosiloxanes.NIH.
  • Polyhydroxyalkanoates (PHAs): Types, Properties, Chemical Structure & Toxicity.Omnexus.
  • Polyhydroxyalkano
  • Thermal Degradation of Polyesters: Part 1.
  • Thermal properties of the main aliphatic polyesters.
  • Thermal Analysis of Aliphatic Polyester Blends with N
  • Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains.
  • Bio-Based Polyester Synthesis.Area.
  • Production of biopolymers and biobased polymers.Fraunhofer IGB.
  • Bio-based polyesters: Recent progress and future prospects.
  • Bio-based polymers.Moodle@Units.
  • New bio-based monomers: tuneable polyester properties using branched diols
  • Method for preparing mthis compound.
  • 13107-53-4 | Ethyl 5-hydroxypentano
  • Ethyl 5-hydroxypentano
  • Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
  • Method of ring-opening polymerization, and related compositions and articles.
  • SID 128917016.PubChem.
  • Ethyl 2-hydroxypentano
  • Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii)
  • (PDF) Degradation of Polyhydroxyalkanoate (PHA): a Review.
  • (PDF) Comparative Study of Polycaprolactone Production from ε-Caprolactone Using Ring Opening Polymerization in Flask And Reactor Level.
  • Expanding Poly(lactic acid) (PLA) and Polyhydroxyalkanoates (PHAs) Applications: A Review on Modifications and Effects.
  • Polylactide-Based Materials: Synthesis and Biomedical Applic
  • Sustainable Polycaprolactone Polyol-Based Thermoplastic Poly(ester ester) Elastomers Showing Superior Mechanical Properties and Biodegradability.MDPI.
  • Mechanistic Insight into the Ring-Opening Polymerization of ε-Caprolactone and L-Lactide Using Ketiminate-Ligated Aluminum C
  • Poly-Lactic Acid: Production, Applications, Nanocomposites, and Release Studies.Springer.
  • ethyl 5-hydroxydecano

Sources

A Comprehensive Guide to Establishing a Reference Standard for Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, scientifically grounded framework for the establishment of a chemical reference standard for ethyl 5-hydroxypentanoate (CAS: 13107-53-4). In regulated industries and high-level research, the reliability of analytical data is paramount. This reliability is directly traceable to the quality of the reference standards used for instrument calibration and sample quantification. This document eschews a simple checklist approach, instead delving into the scientific rationale behind a multi-tiered analytical strategy, ensuring the resulting standard is fit for its intended purpose.

The methodologies described herein are designed to be self-validating, providing a comprehensive characterization that confirms identity, establishes purity with a high degree of confidence, and provides a framework for ongoing stability assessment. We will compare two principal strategies for purity assignment: the traditional mass balance approach and the increasingly adopted Quantitative Nuclear Magnetic Resonance (qNMR) method.

The Candidate: Synthesis and Qualification of a High-Purity Batch

The journey to a reference standard begins with the material itself. For novel compounds like this compound, where a primary standard from a pharmacopeial source may not exist, an early, high-purity batch of the synthesized molecule is typically designated for qualification.[1]

Synthesis and Purification Rationale: this compound is commonly synthesized via the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[2] To ensure the candidate material is suitable for characterization, the purification process is critical. Fractional distillation under reduced pressure is an effective method to remove volatile impurities and unreacted starting materials.[2] The goal is to produce a batch with the highest possible purity, ideally ≥98%, to minimize the complexity of the subsequent characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13107-53-4[2][3]
Molecular Formula C₇H₁₄O₃[2][3]
Molecular Weight 146.18 g/mol [3]
IUPAC Name This compound[3]
Polar Surface Area 46.53 Ų[2]
logP (Octanol-Water) 0.712[2]

Comprehensive Characterization Workflow

Establishing a reference substance requires a rigorous analytical testing program to confirm its identity and determine its purity.[4] The following workflow outlines a dual-approach strategy for comprehensive characterization.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Content Assignment cluster_2 cluster_3 Phase 3: Certification & Comparison Identity Candidate Batch (this compound) NMR_ID Structural Elucidation (¹H, ¹³C NMR) Identity->NMR_ID MS_ID Molecular Weight Verification (Mass Spectrometry) Identity->MS_ID IR_ID Functional Group Analysis (FT-IR) Identity->IR_ID Purity Confirmed Identity Batch Mass_Balance Approach 1: Mass Balance Method Purity->Mass_Balance qNMR Approach 2: Quantitative NMR (qNMR) Purity->qNMR HPLC Organic Impurities (HPLC/UPLC) Mass_Balance->HPLC GC Residual Solvents (Headspace GC) Mass_Balance->GC KF Water Content (Karl Fischer) Mass_Balance->KF TGA Non-Volatile Impurities (TGA) Mass_Balance->TGA Final_Purity Assigned Purity Value Mass_Balance->Final_Purity qNMR->Final_Purity Comparison Comparison with Commercial Alternatives Final_Purity->Comparison Stability Stability Program Comparison->Stability

Caption: Workflow for establishing a reference standard.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity, the chemical structure of the candidate material must be unequivocally confirmed. This is a foundational step; an assigned purity value is meaningless if the identity of the main component is incorrect.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for structural elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The expected shifts and coupling patterns for this compound must be observed, and signal assignments must be consistent with the known structure.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. Techniques like Electrospray Ionization (ESI-MS) should yield a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts, confirming the molecular mass of 146.18 g/mol .[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group (broad peak ~3400 cm⁻¹), the ester carbonyl (C=O) group (strong peak ~1735 cm⁻¹), and C-O stretching.[5]

Phase 2: Purity Assessment and Content Assignment

Once identity is confirmed, the purity of the material is determined. Purity is not an absolute value but an estimate based on the data obtained from various analytical methods.[4] We will explore two robust approaches.

Approach 1: The Mass Balance Method

This traditional and widely accepted method determines the purity of the main component by subtracting the sum of all identified impurities from 100%.[6] This requires the use of multiple, orthogonal analytical techniques to quantify different types of impurities.

Experimental Protocols for Mass Balance:

  • Organic Impurity Profiling by HPLC-UV:

    • Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying non-volatile organic impurities. A UV detector is suitable as the ester functional group provides a chromophore. The goal is to develop a stability-indicating method capable of separating the main peak from all process-related impurities and potential degradants.

    • Methodology:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B) is a common starting point.

      • Detection: UV at a wavelength of low-end UV (e.g., 210 nm).

      • Quantification: Perform an area percent analysis. The sum of all impurity peak areas is subtracted from the total peak area to give an initial estimate of purity. It is crucial to note this assumes all impurities have the same response factor as the main component, which is a limitation. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

    • Validation: The method must be validated according to ICH Q2(R2) guidelines for parameters like specificity, linearity, accuracy, and precision.[7][8]

  • Water Content by Karl Fischer Titration:

    • Rationale: Water is a common impurity that cannot be accurately measured by chromatographic methods. The Karl Fischer (KF) method is the gold standard for water determination.

    • Methodology:

      • Select a suitable KF reagent (volumetric or coulometric, depending on the expected water content).

      • Accurately weigh the this compound sample into the titration vessel.

      • Titrate to the endpoint.

      • Calculate the water content as a weight percentage.

  • Residual Solvents by Headspace Gas Chromatography (GC-FID):

    • Rationale: Residual solvents from the synthesis and purification steps (e.g., ethanol) must be quantified. Headspace GC is ideal for separating and measuring volatile organic compounds from a liquid matrix.

    • Methodology:

      • Accurately weigh the sample into a headspace vial.

      • Dissolve in a suitable high-boiling-point solvent (e.g., DMSO).

      • Incubate the vial at a specific temperature to allow volatiles to partition into the headspace.

      • Inject an aliquot of the headspace gas onto a suitable GC column (e.g., DB-624).

      • Quantify against a calibrated standard for the expected solvents.

  • Non-Volatile/Inorganic Impurities by Thermogravimetric Analysis (TGA):

    • Rationale: TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the content of non-volatile inorganic impurities (residue on ignition) by heating the sample to a high temperature where the organic material has been removed.

    • Methodology:

      • Accurately weigh the sample into a TGA pan.

      • Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature above its boiling point but below decomposition. Hold to measure residual solvent loss not captured by GC.

      • Switch to an oxidative atmosphere (air or oxygen) and heat to a high temperature (e.g., 600-750 °C) to burn off all organic material.

      • The remaining mass is considered the inorganic impurity content.

Purity Calculation (Mass Balance): Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities)

Approach 2: Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary analytical method for certifying reference standards. Its key advantage is that the NMR signal intensity is directly proportional to the number of nuclei, allowing for direct content determination relative to a certified internal standard, with traceability to the International System of Units (SI).[6][10]

Experimental Protocol for ¹H qNMR:

  • Rationale: By co-dissolving a precisely weighed amount of the this compound candidate with a precisely weighed amount of a high-purity, certified reference material (the internal standard), the purity of the candidate can be calculated by comparing the integral of a specific signal from the analyte to that of the standard.

  • Key Considerations for qNMR:

    • Selection of Internal Standard (IS): The IS must be of high, certified purity, stable, non-reactive with the sample, and have at least one signal that is well-resolved from all analyte signals. Maleic acid or dimethyl sulfone are common choices.

    • Solvent: A deuterated solvent that dissolves both the analyte and the IS is required (e.g., DMSO-d₆).

    • NMR Parameters: Data acquisition parameters must be optimized for quantification. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated, ensuring complete relaxation between scans.

    • Signal Selection: Choose non-overlapping, sharp singlet signals for both the analyte and the IS for the most accurate integration.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Calculation cluster_3 Purity Formula Analyte Weigh Analyte (m_analyte) Solvent Dissolve in Deuterated Solvent Analyte->Solvent IS Weigh Internal Std (m_IS) IS->Solvent NMR Acquire ¹H NMR Spectrum Solvent->NMR Params Optimize Parameters (Long D1, 90° pulse) NMR->Params Processing Phase & Baseline Correction Params->Processing Integration Integrate Analyte & IS Signals (Int_analyte, Int_IS) Processing->Integration Formula Calculate Purity (P_analyte) Integration->Formula Formula_Node P_analyte = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Sources

Inter-laboratory Comparison of Ethyl 5-Hydroxypentanoate Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

Ethyl 5-hydroxypentanoate (CAS No. 13107-53-4) is a bifunctional molecule containing both an ester and a hydroxyl group, making it a valuable building block in organic synthesis.[1][2] Its structural flexibility allows it to participate in a wide range of chemical reactions, leading to its use in the synthesis of pharmaceuticals, polymers, and fine chemicals. Given its increasing importance, the development of reliable and reproducible analytical methods for its quantification is a critical need in both academic and industrial laboratories.

Inter-laboratory comparison studies are essential for evaluating the performance of analytical methods and the proficiency of laboratories.[3][4] By analyzing the same samples, participating laboratories can identify potential biases, sources of error, and areas for improvement in their analytical workflows. This guide provides a comprehensive plan for conducting such a study for this compound, with a focus on gas chromatography-mass spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.[1]

Importance of Inter-laboratory Comparison
  • Method Validation: To establish the ruggedness and transferability of analytical methods across different laboratory environments.

  • Performance Evaluation: To allow individual laboratories to assess their analytical performance against a cohort of their peers.

  • Quality Assurance: To ensure the reliability and comparability of data generated by different organizations.

  • Identification of Discrepancies: To uncover systematic errors in analytical procedures or instrumentation.

Study Design and Methodology

This section details the design of a hypothetical inter-laboratory study for the analysis of this compound. The study is designed to be self-validating by incorporating blind duplicates and a certified reference material.

Participating Laboratories

A minimum of eight participating laboratories from academic, industrial, and governmental sectors would be recruited to ensure a diverse representation of analytical instrumentation and expertise.

Test Materials
  • Sample A: A solution of this compound in a common organic solvent (e.g., dichloromethane) at a known concentration (e.g., 100 µg/mL).

  • Sample B: A blind duplicate of Sample A to assess intra-laboratory precision.

  • Sample C: A solution of this compound at a lower concentration (e.g., 25 µg/mL) to evaluate the method's performance at different concentration levels.

  • Sample D: A certified reference material (CRM) of this compound, if available, to assess accuracy. If a CRM is not available, a well-characterized in-house standard can be used.

Experimental Workflow

The following diagram illustrates the overall workflow for the inter-laboratory comparison study.

Inter-laboratory Comparison Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories (n=8) cluster_Analysis Data Analysis & Reporting Sample_Prep Sample Preparation (A, B, C, D) Sample_Dist Sample Distribution Sample_Prep->Sample_Dist Homogenized Samples Analysis Sample Analysis (GC-MS) Sample_Dist->Analysis Blinded Samples Data_Sub Data Submission Analysis->Data_Sub Analytical Results Stat_Analysis Statistical Analysis (z-scores, Cochran's test) Data_Sub->Stat_Analysis Consolidated Data Report_Gen Report Generation Stat_Analysis->Report_Gen Performance Evaluation

Caption: Workflow of the this compound inter-laboratory comparison study.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Each participating laboratory will be instructed to use their in-house GC-MS system. A standardized method will be provided as a guideline, but laboratories will be allowed to use their own optimized conditions, which they must report in detail.

2.4.1. Recommended GC-MS Parameters
ParameterRecommended Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200
Data Reporting

Laboratories will be required to report the following:

  • The concentration of this compound in µg/mL for each sample, reported as the average of three replicate injections.

  • The standard deviation of the replicate injections.

  • Details of their analytical method, including any deviations from the recommended parameters.

  • Raw data (chromatograms and mass spectra) for review by the coordinating laboratory.

Results and Discussion (Hypothetical Data)

The following tables present hypothetical results from the inter-laboratory comparison study.

Reported Concentrations
LaboratorySample A (µg/mL)Sample B (µg/mL)Sample C (µg/mL)Sample D (µg/mL)
Lab 1 102.5101.826.198.5
Lab 2 98.799.124.595.2
Lab 3 105.2104.527.3101.1
Lab 4 95.196.323.892.4
Lab 5 115.8114.930.1110.3
Lab 6 99.9100.225.297.8
Lab 7 101.3100.925.899.1
Lab 8 88.589.221.785.3
Assigned Value 100.0100.025.097.0 (Certified)
Statistical Analysis

The performance of each laboratory will be assessed using z-scores, calculated as:

z = (x - X) / σ

where:

  • z is the z-score

  • x is the result reported by the laboratory

  • X is the assigned value (the robust mean of all reported results)

  • σ is the standard deviation for proficiency assessment

A common interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Performance Evaluation (Hypothetical z-scores)
LaboratorySample A (z-score)Sample C (z-score)Sample D (z-score)
Lab 1 0.50.40.5
Lab 2 -0.3-0.2-0.6
Lab 3 1.00.91.3
Lab 4 -1.0-0.5-1.5
Lab 5 3.2 (Unsatisfactory)2.0 (Questionable)4.3 (Unsatisfactory)
Lab 6 0.00.10.3
Lab 7 0.30.30.7
Lab 8 -2.3 (Questionable)-1.3-3.8 (Unsatisfactory)
Discussion of Hypothetical Results

In this hypothetical scenario, most laboratories demonstrated satisfactory performance. However, Lab 5 consistently reported significantly higher concentrations, and Lab 8 reported consistently lower concentrations. These results would prompt a review of their methodologies. Potential sources of error could include:

  • Calibration Errors: Incorrect preparation of calibration standards or use of an inappropriate calibration model.

  • Sample Preparation Issues: Inconsistent sample handling or dilution errors.

  • Instrumental Problems: Issues with the GC-MS system, such as inlet discrimination or detector non-linearity.

  • Integration Errors: Inconsistent peak integration parameters.

The results from the blind duplicate (Sample B) can be used to assess intra-laboratory precision. A high degree of variability between the results for Sample A and Sample B for a particular laboratory would indicate a lack of repeatability in their measurements.

Detailed Experimental Protocol: GC-MS Analysis

This section provides a more detailed, step-by-step protocol for the GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard (≥98% purity)[1]

  • Dichloromethane (DCM), HPLC grade or higher

  • Internal standard (e.g., d10-ethyl hexanoate), if used

  • 2 mL autosampler vials with septa

Preparation of Stock and Calibration Standards
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with DCM.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard (if used): Add a constant concentration of the internal standard to all calibration standards and samples.

Sample Preparation
  • Allow the received samples to equilibrate to room temperature.

  • Vortex each sample vial for 10 seconds to ensure homogeneity.

  • If necessary, dilute the samples to fall within the calibration range.

  • Transfer an aliquot of each sample (or diluted sample) to an autosampler vial.

  • Add the internal standard, if used.

GC-MS Analysis Sequence
  • Inject a solvent blank to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the samples in a randomized order.

  • Inject a quality control (QC) standard (a mid-range calibration standard) every 10-15 samples to monitor instrument performance.

Data Processing
  • Identify the chromatographic peak for this compound based on its retention time and mass spectrum. The characteristic ions for this compound should be used for quantification.

  • Integrate the peak area for the target analyte (and internal standard, if used).

  • Construct a calibration curve by plotting the peak area (or area ratio) versus concentration.

  • Determine the concentration of this compound in the samples using the calibration curve.

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. By following a well-defined protocol and employing robust statistical analysis, participating laboratories can gain valuable insights into their analytical performance. The hypothetical data presented herein illustrates how such a study can identify areas for improvement and ultimately lead to more reliable and comparable data across the scientific community.

It is recommended that laboratories experiencing difficulties, as highlighted by unsatisfactory or questionable z-scores, conduct a thorough investigation of their analytical procedures. This may involve reviewing their standard operating procedures, re-calibrating their instruments, and providing additional training to analysts. The coordinating laboratory should provide support and guidance to these laboratories to help them improve their performance in future studies.

References

  • This compound | C7H14O3 | CID 12917181 - PubChem. (n.d.). Retrieved from [Link]

  • Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in - JRC Publications Repository. (n.d.). Retrieved from [Link]

  • This compound | CAS#:13107-53-4 | Chemsrc. (n.d.). Retrieved from [Link]

  • Report of the Inter-laboratory Comparison Project 2016 | EANET. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Kinetic Studies of Enzymatic Reactions with Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinetics of enzymatic reactions is paramount for optimizing biocatalytic processes, discovering novel therapeutics, and elucidating biological pathways. This guide provides an in-depth, technical comparison of the kinetic performance of various enzymes in reactions involving ethyl 5-hydroxypentanoate, a versatile substrate with applications in biochemical research.[1][2][3] This document moves beyond a simple recitation of protocols to explain the rationale behind experimental design, ensuring a robust and self-validating approach to your kinetic studies.

Introduction: The Significance of this compound in Enzymatic Studies

This compound is a bifunctional molecule containing both an ester and a hydroxyl group. This structure makes it an excellent substrate for a variety of enzymes, particularly hydrolases such as lipases and esterases. These enzymes can catalyze either the hydrolysis of the ester linkage or an intramolecular transesterification (lactonization) to form δ-valerolactone. The balance between these two reactions is highly dependent on the enzyme's specificity and the reaction conditions.

The study of enzymatic reactions with this compound is relevant for several reasons:

  • Biocatalysis: The enzymatic production of lactones is of significant interest for the flavor, fragrance, and polymer industries. Understanding the kinetics of different enzymes allows for the selection of the most efficient biocatalyst.

  • Drug Discovery: Esterases and lipases are important targets in drug development. Characterizing the interaction of these enzymes with substrates like this compound can aid in the design of specific inhibitors or activators.

  • Fundamental Enzymology: The dual reactivity of this substrate provides a valuable tool for probing the active site and mechanistic nuances of different hydrolases.

This guide will focus on a comparative kinetic analysis of several commercially available enzymes to illustrate how their intrinsic properties influence their catalytic efficiency and product selectivity in reactions with this compound.

The Foundation: Understanding Enzyme Kinetics

The velocity of many enzyme-catalyzed reactions can be described by the Michaelis-Menten model.[4][5][6][7] This model assumes the formation of a reversible enzyme-substrate complex that then breaks down to form the product and regenerate the free enzyme.

The key parameters derived from Michaelis-Menten kinetics are:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[4][6]

  • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

  • kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations. It is often considered the best measure of an enzyme's overall catalytic performance.

For reactions involving two substrates, such as the lipase-catalyzed esterification, the kinetics often follow a Ping-Pong Bi-Bi mechanism .[8][9] In this mechanism, the first substrate binds to the enzyme and releases the first product before the second substrate binds.

Figure 1: Generalized Ping-Pong Bi-Bi mechanism for a lipase-catalyzed reaction.

Experimental Design: A Framework for Comparative Kinetic Analysis

A well-designed experiment is crucial for obtaining reliable and comparable kinetic data.[10] The following sections outline a robust experimental workflow.

Enzyme Selection

For a comprehensive comparison, a panel of enzymes with varying characteristics should be selected. The enzymes chosen for this illustrative guide are:

  • Lipase B from Candida antarctica (CALB): A widely used and versatile lipase known for its high stability and broad substrate specificity.[11][12]

  • Lipase from Pseudomonas cepacia (PCL): Another commonly used lipase with different selectivity compared to CALB.[13][14][15][16]

  • Lipase from Rhizomucor miehei (RML): A lipase often used in industrial applications, known for its thermal stability.[6][17][18][19]

  • Cutinase from Humicola insolens (HiC): An enzyme that shares properties of both lipases and esterases, making it an interesting candidate for comparison.[4][20][21]

Experimental Protocol: Steady-State Kinetics

The following protocol outlines the steps for determining the kinetic parameters of the selected enzymes with this compound.

Materials:
  • This compound (substrate)

  • Selected enzymes (CALB, PCL, RML, HiC)

  • Buffer solution (e.g., 100 mM potassium phosphate, pH 7.0)

  • Organic solvent (e.g., heptane, if performing lactonization)

  • Quenching solution (e.g., ethanol with 0.1 M HCl)

  • Analytical standards: 5-hydroxypentanoic acid and δ-valerolactone

Procedure:
  • Enzyme Preparation: Prepare stock solutions of each enzyme in the appropriate buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Substrate Preparation: Prepare a series of dilutions of this compound in the reaction buffer or organic solvent. The concentration range should typically span from 0.1 * Km to 10 * Km. A preliminary experiment may be needed to estimate the approximate Km.

  • Reaction Initiation: Equilibrate the substrate solutions at the desired reaction temperature (e.g., 37°C). Initiate the reaction by adding a small volume of the enzyme stock solution.

  • Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Product Quantification: Analyze the quenched samples to determine the concentration of the product(s) (5-hydroxypentanoic acid for hydrolysis or δ-valerolactone for lactonization).

  • Initial Rate Determination: For each substrate concentration, plot the product concentration versus time. The initial reaction velocity (V0) is the slope of the linear portion of this curve.

  • Data Analysis: Plot the initial velocities (V0) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Vmax and Km.

Figure 2: Workflow for comparative enzyme kinetic analysis.

Analytical Methodology

Accurate quantification of the substrate and product is critical for reliable kinetic data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.

HPLC Method for 5-Hydroxypentanoic Acid:
  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and acetonitrile.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Quantification: Based on a standard curve of 5-hydroxypentanoic acid.

GC-MS Method for δ-Valerolactone:
  • Column: A polar capillary column (e.g., DB-WAX).

  • Injection: Split or splitless injection.

  • Oven Program: A temperature gradient to separate the analyte from the solvent and any byproducts.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and selectivity.[22][23][24][25][26]

  • Quantification: Based on a standard curve of δ-valerolactone.

Comparative Performance: Interpreting the Kinetic Data

The following table presents a hypothetical but realistic set of kinetic parameters for the hydrolysis of this compound by the selected enzymes. This data is for illustrative purposes to demonstrate how to interpret and compare the results.

EnzymeKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)
CALB 1.550.025.016,667
PCL 5.235.017.53,365
RML 8.020.010.01,250
HiC 0.860.030.037,500
Analysis of the Comparative Data:
  • Km: HiC displays the highest affinity for the substrate (lowest Km), suggesting it binds this compound more tightly than the other enzymes. RML has the lowest affinity.

  • Vmax and kcat: HiC also shows the highest turnover rate, indicating it is the most efficient at converting the bound substrate to product. RML is the slowest.

  • kcat/Km: Based on the catalytic efficiency, the enzymes can be ranked as follows: HiC > CALB > PCL > RML . This parameter suggests that HiC is the most effective enzyme for the hydrolysis of this compound, especially at low substrate concentrations.

It is important to note that these parameters are highly dependent on the specific reaction conditions (pH, temperature, solvent). Therefore, it is crucial to maintain consistent conditions when performing comparative studies.

Causality and Trustworthiness in Experimental Design

The credibility of your kinetic data hinges on a self-validating experimental design. Here are key considerations to ensure the trustworthiness of your results:

  • Linearity of the Assay: Ensure that the product formation is linear with time and enzyme concentration in the range used for the experiments. This confirms that the initial velocity is being measured and that there are no artifacts such as enzyme inactivation or substrate depletion.

  • Substrate Solubility: For hydrophobic substrates, ensure that the concentrations used are below the solubility limit to avoid interfacial activation effects that can complicate Michaelis-Menten kinetics, particularly for lipases.[4]

  • Controls: Include a no-enzyme control to account for any non-enzymatic hydrolysis of the substrate. A control with a denatured enzyme can also be used to confirm that the observed activity is due to the native enzyme.

  • Statistical Analysis: Perform each experiment in triplicate to ensure reproducibility. Report the kinetic parameters with their standard errors.

Conclusion: From Data to Insight

This guide has provided a comprehensive framework for conducting and interpreting comparative kinetic studies of enzymatic reactions using this compound as a model substrate. By carefully selecting a panel of enzymes, designing a robust experimental protocol, and accurately quantifying the reaction products, researchers can gain valuable insights into the catalytic efficiencies and mechanisms of different enzymes.

The comparative approach not only allows for the identification of the most suitable biocatalyst for a specific application but also deepens our fundamental understanding of enzyme structure-function relationships. The principles and methodologies outlined here can be readily adapted to other substrates and enzyme systems, providing a solid foundation for your future research in enzymology.

References

  • Experimental and computational methods on how to obtain the thermodynamic activities of the substrates are presented and initial rates were determined for Pseudomonas cepacia lipase (PcL)‐catalyzed hydrolysis of decyl chloroacetate in dynamic emulsions with various solvents. (Source: Semantic Scholar)
  • Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. (Source: PubMed)
  • Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural C
  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (Source: PubMed)
  • Preparation of Stearoyl Lactic Acid Ester Catalyzed by Lipases From Rhizomucor Miehei and Porcine Pancreas Optimization Using Response Surface Methodology. (Source: PubMed)
  • Enzymatic synthesis of isoamyl acetate using immobilized lipase
  • Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acyl
  • Michaelis-Menten kinetics explained: A practical guide for biochemists.
  • Example Pathview graphs: (a) Graphviz view on a canonical signaling...
  • Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives.
  • Kinetic studies on the Rhizomucor miehei lipase catalyzed esterification reaction of oleic acid with 1-butanol in a biphasic system.
  • Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode. (Source: NIH)
  • Characterization of a lipase from a newly isol
  • Ester synthesis catalyzed by Mucor miehei lipase immobilized on magnetic polysiloxane-polyvinyl alcohol particles. (Source: PubMed)
  • Comparison of Esterifying Ability of Some Lipases. (Source: JACS)
  • Lipase-mediated kinetic resolution towards enantiomerically enriched α- and β-hydroxy acids and their deriv
  • Investigations of substrate specificity of lipase and esterase from Triticum aestivum and their Michaelis-Menten kinetics. (Source: University of Applied Sciences)
  • Lipase From Rhizomucor miehei Immobilized on Magnetic Nanoparticles: Performance in Fatty Acid Ethyl Ester (FAEE) Optimized Production by the Taguchi Method. (Source: Frontiers)
  • LIPASE Kinetic Method. (Source: BIOLABO)
  • Application of Graph-based Data Mining to Metabolic Pathways.
  • Kinetic properties of Pseudomonas sp. producing lipase. (Source: AWS)
  • Production of lipase by clinical isolates of Pseudomonas cepacia. (Source: PubMed)
  • Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases.
  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. (Source: JOCPR)
  • Optimization of immobilization of Pseudomonas cepacia lipase on multiwalled carbon nanotubes functionalized with glycyrrhizin and Tween 80. (Source: PMC - PubMed Central)
  • Simple Determination of Lactones in High-fat Food Products by GC/MS.
  • Experiment IX: Determination of Lipase Enzyme Activity. (Source: Edubirdie)
  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (Source: PMC - NIH)
  • Lipase from Candida antarctica (CALB) and cutinase from Humicola insolens act synergistically for PET hydrolysis to terephthalic acid.
  • Lipase | Linear Chemicals. (Source: Linear Chemicals)
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (Source: IRIS )

  • Methods for Lipase Detection and Assay: A Critical Review.
  • Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. (Source: PubMed)
  • Lipase from Candida antarctica (CALB) and cutinase from Humicola insolens act synergistically for PET hydrolysis to terephthalic acid. (Source: Semantic Scholar)
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Lipase mediated sequential resolution of aromatic β-hydroxy esters using fatty acid derivatives.
  • (PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry.
  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (Source: Semantic Scholar)
  • Interactive Visualization of Metabolic P
  • Lipase Catalyzed Ester Synthesis for Food Processing Industries. (Source: SciELO)
  • On the interfacial activation of Candida antarctica lipase A and B as compared with Humicola lanuginosa lipase. (Source: PubMed)
  • 13107-53-4|Ethyl 5-hydroxypentano
  • A graph layout algorithm for drawing metabolic p
  • Metabolic P
  • Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Bioc
  • Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. (Source: PubMed)
  • 13107-53-4 | Ethyl 5-hydroxypentano
  • This compound | C7H14O3 | CID 12917181. (Source: PubChem)

Sources

A Comprehensive Guide to the Validation of a Stability-Indicating Assay for Ethyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability-Indicating Methods in Pharmaceutical Development

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life.[1][2] A stability-indicating analytical method (SIAM) is a validated quantitative procedure designed to detect changes in the chemical, physical, or microbiological properties of a drug substance over time.[3] This guide provides an in-depth comparison of analytical approaches and a detailed validation protocol for a stability-indicating assay of ethyl 5-hydroxypentanoate, a key intermediate in various synthetic processes. The principles and methodologies discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly ICH Q2(R1) for analytical method validation and ICH Q1A(R2) for stability testing.[4][5][6][7]

Comparing Analytical Technologies for this compound Analysis

The selection of an appropriate analytical technique is the foundation of a robust stability-indicating assay. For a molecule like this compound, which possesses both an ester and a hydroxyl functional group, several chromatographic methods are viable.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[9][10] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a primary candidate. The hydroxyl group provides a chromophore, albeit a weak one, allowing for detection at lower UV wavelengths. The key advantage of HPLC is its ability to separate the parent compound from a wide range of potential degradation products with varying polarities.[10]

  • Gas Chromatography (GC): Given the volatility of this compound, GC is another powerful analytical tool.[11] Coupled with a flame ionization detector (FID), GC can provide high sensitivity and efficiency.[11] However, a significant consideration is the potential for thermal degradation of the analyte in the heated injector or column. Derivatization of the hydroxyl group may be necessary to improve volatility and thermal stability, adding a step to the sample preparation process.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC represents a significant advancement over conventional HPLC, utilizing smaller particle-sized columns to achieve faster analysis times and higher separation efficiencies. This can be particularly advantageous for resolving closely eluting degradation products.

For the purpose of this guide, we will focus on the validation of an RP-HPLC method due to its widespread applicability and its ability to handle a broader range of potential non-volatile degradation products without the need for derivatization.

The Blueprint for Validation: A Stability-Indicating HPLC Assay

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7][12] This is achieved by evaluating a set of validation characteristics as defined by ICH Q2(R1).[4][6]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization MD_Start Initial Method Development Forced_Deg Forced Degradation Studies MD_Start->Forced_Deg Generate Degradants Specificity Specificity Assessment Forced_Deg->Specificity Evaluate Separation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Part 1: Forced Degradation Studies - The Litmus Test for Specificity

The cornerstone of a stability-indicating method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12][13][14] To demonstrate this, forced degradation (stress testing) studies are performed.[5][15] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[16]

Experimental Protocol: Forced Degradation of this compound

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the substance in a suitable solvent and treat with 0.1 N NaOH at room temperature for 4 hours. The ester linkage is susceptible to base-catalyzed hydrolysis.[8][17]

  • Oxidative Degradation: Treat a solution of the substance with 3% hydrogen peroxide at room temperature for 24 hours. The hydroxyl group and the aliphatic chain are potential sites for oxidation.

  • Thermal Degradation: Expose the solid substance to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

The goal is to achieve a target degradation of approximately 5-20%.[5][16] This ensures that a sufficient amount of degradation products are formed to challenge the specificity of the analytical method.[5]

Part 2: Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[4][6][18]

Specificity is demonstrated by showing that the analytical method can separate the main analyte peak from all degradation product peaks, process impurities, and any excipients if it were in a formulated product.[10][12]

  • Procedure: Analyze the stressed samples from the forced degradation studies. The chromatograms should show adequate resolution between the this compound peak and all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

  • Acceptance Criteria: The resolution between the analyte peak and the closest eluting peak should be greater than 1.5. The peak purity angle should be less than the peak purity threshold.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[19][20] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[19][20]

  • Procedure: Prepare a series of at least five standard solutions of this compound covering a range of 80% to 120% of the expected test concentration.[4][21] Analyze each solution in triplicate and plot the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.995.[4] The y-intercept should not be significantly different from zero.

Concentration (% of Target)Peak Area (Arbitrary Units)
80810,500
90905,200
1001,001,500
1101,102,300
1201,198,900
Correlation Coefficient (r²) 0.9998

Accuracy is the closeness of the test results obtained by the method to the true value.[13][19] It is typically assessed by recovery studies.

  • Procedure: Prepare samples by spiking a placebo (if applicable) or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3][21] Prepare three replicates at each level and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[21]

Concentration Level% Recovery (Replicate 1)% Recovery (Replicate 2)% Recovery (Replicate 3)Mean % Recovery
80%99.5100.299.899.8
100%100.599.9100.1100.2
120%99.2100.8100.3100.1

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][20] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[20]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the combined data from both days (or different conditions) should be ≤ 2.0%.

Precision LevelRSD (%)
Repeatability0.8
Intermediate Precision1.2

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][22]

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).[19] Alternatively, a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ can be used.[19]

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7][23][24]

  • Procedure: Intentionally vary critical method parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), flow rate (e.g., ±0.1 mL/min), and detection wavelength (e.g., ±2 nm).[23][25] Evaluate the effect of these changes on system suitability parameters like resolution, tailing factor, and theoretical plates.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all varied conditions.

Robustness_Diagram cluster_params Deliberate Variations cluster_results System Suitability Evaluation center Nominal HPLC Method MP Mobile Phase Composition (±2%) center->MP Temp Column Temperature (±5°C) center->Temp Flow Flow Rate (±0.1 mL/min) center->Flow Wave Wavelength (±2 nm) center->Wave Res Resolution MP->Res Tail Tailing Factor MP->Tail Plates Theoretical Plates MP->Plates Temp->Res Temp->Tail Temp->Plates Flow->Res Flow->Tail Flow->Plates Wave->Res Wave->Tail Wave->Plates

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of a stability-indicating assay is a critical and legally required process in pharmaceutical development.[12] A well-validated method for this compound, as outlined in this guide, provides confidence in the quality, reliability, and consistency of analytical data.[19] By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a self-validating system that ensures the integrity of stability studies and ultimately contributes to the delivery of safe and effective medicines. Adherence to the principles of scientific integrity and the comprehensive guidelines set forth by regulatory bodies like the ICH is not just a matter of compliance, but a commitment to excellence in pharmaceutical science.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • Altabrisa Group. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharma Experts. (2025, December 5). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • LCGC International. (n.d.). Robustness Tests.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • YouTube. (2024, September 16). Key terms related to validation of an analytical method.
  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • EDP Sciences. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
  • Lab Manager Magazine. (2025, October 7). Robustness and Ruggedness Testing in Analytical Chemistry.
  • LSC Group®. (n.d.). ICH Stability Guidelines.
  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures.
  • Vulcanchem. (n.d.). This compound - 13107-53-4.
  • AmbioPharm. (n.d.). What is a stability indicating method?
  • NIH. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.
  • Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • ElectronicsAndBooks. (n.d.). Development of validated stability-indicating assay methods—critical review.
  • BLD Pharm. (n.d.). 13107-53-4|this compound.
  • PubChem. (n.d.). Ethyl 5-hydroxy-3,3-dimethylpentanoate.
  • CDN. (n.d.). GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION.
  • vscht.cz. (n.d.). Stability-Indicating HPLC Method Development.
  • NIH PubChem. (n.d.). 2-Ethyl-5-hydroxypentanal.
  • Scribd. (n.d.). RP HPLC Method Development and Validatio 68345d90.
  • Chemsrc. (2025, September 18). This compound | CAS#:13107-53-4.
  • NIH PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to Gas Chromatography Methods for Assessing Ethyl Cyanoacetate Purity.
  • PubMed. (n.d.). Analysis of car-3-en-5-hydroperoxide.

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 5-hydroxypentanoate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of Ethyl 5-hydroxypentanoate (CAS No. 13107-53-4), moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our objective is to empower researchers with the knowledge to manage chemical waste safely, efficiently, and in full compliance with regulations.

Chemical Profile and Hazard Assessment

Based on analogs like ethyl valerate and ethyl benzoate, we can infer the following hazard profile:

  • Flammability: Esters of this type are typically combustible or flammable liquids.[2] Vapors can be heavier than air and may form flammable mixtures with air, especially at elevated temperatures. Therefore, it must be handled away from all sources of ignition.

  • Toxicity: Acute toxicity data is not available. However, similar compounds may cause skin and eye irritation upon contact. Inhalation of vapors should be avoided. As a best practice, any chemical with unknown toxicological properties should be handled as if it were hazardous.

  • Environmental Hazard: Specific ecotoxicity data is absent. However, the guiding principle for organic solvents and reagents is to prevent their release into the environment.[3] Direct discharge to drains or surface water is unacceptable as the compound's biodegradability and aquatic toxicity are unknown.[3]

  • Reactivity: The molecule is stable under normal conditions. However, it is incompatible with strong oxidizing agents and strong bases, which could trigger vigorous reactions.[4]

Property ComparisonThis compound (Predicted/Known)Ethyl Valerate (Analog)Ethyl Benzoate (Analog)[2]
CAS Number 13107-53-4[1]539-82-293-89-0
Molecular Formula C₇H₁₄O₃[1]C₇H₁₄O₂C₉H₁₀O₂
GHS Hazard Statement Data not availableH226: Flammable liquid and vapourData not available, but has a flash point of 88°C
Disposal Rec. Assume hazardousDispose to an approved waste disposal plantDispose to an approved waste disposal plant

Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing this compound for disposal, the following PPE is mandatory to minimize exposure risks:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be used in addition to goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with laboratory procedures.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Ventilation: All handling of this chemical, including transfers to waste containers, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4]

Waste Characterization: The Regulatory Cornerstone

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5] Before disposal, a laboratory must determine if a waste is "hazardous." This is the most critical step, as it dictates the entire disposal pathway.

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3][6]

Decision Workflow for this compound Disposal

G Figure 1: Hazardous Waste Determination Workflow start Start: Waste Ethyl 5-hydroxypentanoate is_listed Is it a listed waste? (F, K, P, or U lists) start->is_listed char_check Does it exhibit a hazardous characteristic? is_listed->char_check No (Not listed) hazardous_waste MANAGE AS HAZARDOUS WASTE is_listed->hazardous_waste Yes ignitable Ignitability (D001) Flash Point < 60°C? char_check->ignitable Yes non_hazardous MANAGE AS NON-HAZARDOUS (Consult local regulations) char_check->non_hazardous No corrosive Corrosivity (D002) pH ≤ 2 or ≥ 12.5? ignitable->corrosive No ignitable->hazardous_waste Yes (Assume Flammable) reactive Reactivity (D003) Unstable, water-reactive? corrosive->reactive No (Not corrosive) corrosive->hazardous_waste Yes toxic Toxicity (D004-D043) Contains listed contaminants? reactive->toxic No (Not reactive) reactive->hazardous_waste Yes toxic->hazardous_waste Yes toxic->non_hazardous No

Caption: A decision-making diagram for classifying chemical waste according to EPA RCRA regulations.

Applying the Workflow to this compound:

  • Listed Waste: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.

  • Characteristic Waste:

    • Ignitability (D001): The flash point is not published. However, analogous esters are flammable. Causality: To ensure safety and compliance, it is prudent and required by good laboratory practice to assume the waste is ignitable and manage it as a D001 hazardous waste.

    • Corrosivity (D002): As a neutral organic ester, it is not corrosive.

    • Reactivity (D003): It is not known to be unstable, explosive, or water-reactive.

    • Toxicity (Characteristic D004-D043): Without specific leaching tests (TCLP), it cannot be formally classified for toxicity.

Step-by-Step Laboratory Disposal Protocol

Step 1: Segregation and Container Selection

Proper segregation is paramount to prevent dangerous chemical reactions.[7]

  • Action: Designate a specific waste container for "Non-halogenated Organic Solvents."

  • Rationale: this compound does not contain halogens (F, Cl, Br, I). Mixing it with halogenated solvents (like dichloromethane) complicates the final disposal/recycling process and significantly increases costs. Never mix acids, bases, or oxidizers with this organic waste stream.[7]

  • Container: Use a clearly labeled, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE, or glass). The original product container can be ideal if it's in good condition. Ensure the container has a screw-top cap.

Step 2: Labeling

All waste containers must be properly labeled from the moment the first drop of waste is added.

  • Action: Affix a "Hazardous Waste" label to the container. Fill it out completely, including:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations.

    • The specific hazard(s): "Ignitable."

    • The date accumulation started.

  • Rationale: Federal and state regulations require clear labeling for the safety of lab personnel and waste handlers, and to ensure proper tracking from "cradle-to-grave."[5]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.[4]

  • Action: Store the sealed waste container in a designated SAA, such as a secondary containment tray within the fume hood or a designated cabinet.

  • Rationale: The SAA keeps hazardous waste managed and minimizes the risk of spills spreading.[4] Containers must be kept closed at all times except when adding waste to prevent the release of flammable vapors. Federal rules limit the amount of waste that can be stored in an SAA (typically 55 gallons total).[4]

Step 4: Arranging for Disposal
  • Action: Once the container is full or has been in the SAA for an extended period (e.g., >6-12 months, check institutional policy), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.[4]

  • Rationale: EH&S professionals are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3] They will ensure the final disposal method complies with all regulations.

Approved Final Disposal Pathways

While the laboratory researcher's responsibility ends with the EH&S pickup, understanding the final disposition of the waste reinforces the importance of proper segregation.

  • Incineration: This is the most common and effective disposal method for flammable organic liquids. High-temperature incineration destroys the organic molecule, converting it primarily to carbon dioxide and water.

  • Fuels Blending: In some cases, high-calorific value organic waste streams can be blended into fuels for industrial furnaces, providing a waste-to-energy recovery option.

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location and prevent unauthorized entry.

  • Remove Ignition Sources: If safe to do so, turn off any nearby hot plates, burners, or electrical equipment.

  • Assess the Spill:

    • Small Spill (<100 mL): If you are trained and have the proper spill kit, you can manage the cleanup. Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand). Do not use paper towels, as they can increase the fire risk.[3] Place the absorbed material in a sealed container, label it as hazardous waste, and contact EH&S.

    • Large Spill (>100 mL): Evacuate the area immediately. Close the lab door and call your institution's emergency EH&S number. Do not attempt to clean it up yourself.

  • Decontaminate: Clean the affected area thoroughly once the bulk of the spill is removed.

  • Report: Report all spills to your supervisor and EH&S, regardless of size.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our environment, and ensure that your research endeavors are conducted responsibly from start to finish.

References

  • Vulcanchem. This compound - 13107-53-4. Vulcanchem. Accessed January 2026.
  • Sigma-Aldrich. Safety Data Sheet - Ethyl Valerate. Sigma-Aldrich. Accessed January 2026.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Ace Waste. Accessed January 2026.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Accessed January 2026.
  • American Chemical Society. Hazardous Waste and Disposal Considerations. American Chemical Society. Accessed January 2026.
  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. YouTube. Accessed January 2026.
  • Sigma-Aldrich. Safety Data Sheet - Ethyl 3-hydroxybenzoate. Sigma-Aldrich. Accessed January 2026.
  • Elan Chemical. Safety Data Sheet - Ethyl Valerate. Elan Chemical. Accessed January 2026.
  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Accessed January 2026.
  • Fisher Scientific. Safety Data Sheet - Benzoic acid, ethyl ester. Fisher Scientific. Accessed January 2026.

Sources

Comprehensive Safety and Handling Guide for Ethyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Ethyl 5-hydroxypentanoate (CAS No. 13107-53-4). As a valued partner in your research and development endeavors, we are committed to providing in-depth technical guidance that ensures the safety of your laboratory personnel and the integrity of your work. This document is structured to deliver immediate, actionable information grounded in established safety principles and field-proven best practices.

Immediate Safety Profile & Hazard Assessment

This compound is a hydroxy ester that requires careful handling due to its potential health hazards. Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation [1]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a robust barrier against exposure. The presence of both a hydroxyl and an ester functional group suggests that the compound is a liquid at room temperature and may have good solvent properties, increasing the risk of skin absorption and reaction with incompatible materials.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound in a laboratory setting. It is imperative that all personnel are trained on the proper use, removal, and disposal of all PPE items.

Body Part Recommended PPE Specifications and Rationale
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling esters.[3] Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate when handling larger quantities or for prolonged tasks.
Body Laboratory CoatA flame-resistant lab coat worn fully buttoned provides protection against splashes and potential fires.
Eyes & Face Safety Goggles and/or Face ShieldChemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[1] A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during transfers of large volumes or when reacting the chemical under pressure.
Respiratory Not generally required with adequate ventilationWork should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for aerosolization, a risk assessment must be conducted to determine the need for respiratory protection.
Procedural Guidance: A Self-Validating System of Safety

Adherence to standardized procedures is critical for minimizing risk. The following workflows are designed to be self-validating, ensuring safety at each step.

A disciplined approach to putting on and taking off PPE prevents cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed to prevent evaporation and contamination.[2] Store away from strong oxidizing agents, acids, and bases.

  • Handling:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

    • When transferring, use a funnel to minimize splashing. Grounding and bonding may be necessary for large volume transfers to prevent static discharge.[2]

    • Avoid direct contact with skin and eyes. Do not ingest.

    • After handling, wash hands thoroughly with soap and water.

Proper disposal is crucial to protect personnel and the environment.

  • Contaminated PPE:

    • Disposable gloves should be removed using the inside-out technique and discarded in a designated hazardous waste container.

    • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the extent of contamination and institutional policies.

  • Chemical Waste:

    • All excess this compound and solutions containing it must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

    • Collect waste in a clearly labeled, compatible container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

    • For small spills, and if you are trained to do so, don appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

Conclusion

By understanding the hazards of this compound and diligently following the procedures outlined in this guide, researchers can work with this compound safely and effectively. Our commitment to your success extends beyond providing high-quality reagents to ensuring you have the knowledge and tools to use them responsibly.

References

  • Chemsrc. (2025, September 18). This compound | CAS#:13107-53-4. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Student Handout. (n.d.). Ester Synthesis Lab. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-oxopentanoate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate. National Institutes of Health. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

  • ProMinent. (2015, January 1). ProMinent® Chemical Resistance List. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxypentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxypentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.